molecular formula C12H10Ca2FeO14 B12724409 Ferrous calcium citrate CAS No. 53684-61-0

Ferrous calcium citrate

Cat. No.: B12724409
CAS No.: 53684-61-0
M. Wt: 514.20 g/mol
InChI Key: HSBFYEQJGSVAJW-UHFFFAOYSA-H
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Description

Calcium Ferrous Citrate (CAS 7600-56-8) is a stable, complex salt with the molecular formula C₁₂H₁₀Ca₂FeO₁₄ and a molecular weight of 514.20 g/mol . This reagent is primarily utilized in pharmaceutical and nutritional research for investigating hematinic mechanisms, wherein the ferrous (Fe²⁺) iron serves as an essential constituent of hemoglobin, vital for the oxidative processes in living tissues . Its research value is particularly significant in modeling and studying iron deficiency, with applications extending to conditions such as anemia during pregnancy and other nutritional deficiencies . Pharmacokinetic studies indicate that its absorption is highly dependent on iron status, with significantly higher absorption observed in deficient states compared to healthy ones . A key area of research involves its comparative efficacy and tolerability; one clinical study demonstrated that ferrous calcium citrate resulted in a better increase in hemoglobin levels and a lower proportion of side effects compared to ferrous ascorbate in anemic pregnant women . Furthermore, research in models of gastrointestinal inflammation, such as Crohn's disease, has shown that this compound is absorbed better than iron bisglycinate, highlighting its value as a tool for studying iron absorption in compromised gut environments . The complex is noted for its stability, resisting air oxidation far better than simpler ferrous salts like ferrous sulfate, making it a reliable and shelf-stable material for laboratory use . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

53684-61-0

Molecular Formula

C12H10Ca2FeO14

Molecular Weight

514.20 g/mol

IUPAC Name

dicalcium;bis(2-hydroxypropane-1,2,3-tricarboxylate);iron(2+)

InChI

InChI=1S/2C6H8O7.2Ca.Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6

InChI Key

HSBFYEQJGSVAJW-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca+2].[Fe+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ferrous Calcium Citrate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ferrous calcium citrate is a unique chelated mineral complex that serves as a dual source of both iron and calcium. Its chemical structure confers notable stability and bioavailability, positioning it as a preferred compound in the formulation of nutritional supplements and pharmaceuticals for the management of iron deficiency anemia. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, analytical methodologies, and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with authoritative data to serve as a definitive resource on the compound.

Introduction: The Rationale for a Dual-Action Hematinic

Iron deficiency anemia remains a significant global health challenge, particularly affecting pregnant women, young children, and individuals with chronic diseases.[1][2] The therapeutic mainstay, oral iron supplementation, is often challenged by poor patient compliance due to gastrointestinal side effects such as constipation, nausea, and gastric irritation.[1] Furthermore, the bioavailability of traditional iron salts can be compromised by dietary inhibitors like phytates and phosphates.

This compound emerges as a scientifically engineered solution to these challenges. It is a complex salt designed to enhance iron absorption and improve tolerability.[1] By chelating ferrous iron and calcium with citrate, this compound offers a stable, tasteless, and highly bioavailable formulation.[3][4] Notably, the citrate component plays an active role in mitigating the inhibitory effects of dietary components, thereby enhancing iron uptake.[1] This guide will explore the multifaceted nature of this compound, from its molecular architecture to its clinical efficacy.

Chemical Structure and Nomenclature

This compound is a complex coordination compound. Its precise structure involves the chelation of ferrous (Fe²⁺) and calcium (Ca²⁺) ions by citrate anions.

  • IUPAC Name: dicalcium;bis(2-hydroxypropane-1,2,3-tricarboxylate);iron(2+)[5][6]

  • Molecular Formula: C₁₂H₁₀Ca₂FeO₁₄[4][5][7][8]

  • Molecular Weight: 514.20 g/mol [4][5][6][7]

  • CAS Registry Number: 7600-56-8[5][7]

The proposed structure suggests that the ferrous and calcium ions are coordinated with the carboxyl and hydroxyl groups of the citrate molecules. A hydrated form, Fe(CaC₆H₅O₇)₂·4H₂O, has also been described, where water molecules are bound by coordinate covalencies to the metal atoms.[3] This hydration is critical to its stability.

Caption: Proposed coordination structure of this compound.

Physicochemical Properties

The unique properties of this compound are a direct consequence of its complex structure. These properties are critical for its formulation into stable and effective dosage forms.

PropertyDescriptionReference(s)
Appearance A tasteless, colorless to celadon or white crystalline powder.[3][4][9]
Stability Highly stable against air oxidation. The ferrous (Fe²⁺) content remains substantially unchanged after six months of storage in air at room temperature away from direct light.[3][3][4]
Hydration The hydrated complex contains four molecules of water. Removal of this bound water leads to spontaneous auto-oxidation of the ferrous iron to the ferric state.[3][3]
Solubility Soluble in aqueous solutions. The citrate chelation enhances the solubility of the iron.[10]
Percent Composition C: 28.03%, H: 1.96%, Ca: 15.59%, Fe: 10.86%, O: 43.56%[4]

Expert Insight: The stability of the ferrous state is a cornerstone of this compound's efficacy. Oxidation to the ferric (Fe³⁺) state would significantly reduce its bioavailability, as non-heme iron is primarily absorbed in the ferrous form. The integral role of the water of hydration in maintaining this stability underscores the need for controlled storage conditions during drug product manufacturing and storage.

Synthesis and Manufacturing Process

The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to ensure the formation of the desired stable complex. A common method involves the reaction of mono-calcium citrate with metallic iron.[3]

Step-by-Step Synthesis Protocol:
  • Preparation of Mono-Calcium Citrate: An aqueous solution of citric acid is reacted with an equimolar amount of a calcium base, such as calcium carbonate (CaCO₃), calcium oxide (CaO), or calcium hydroxide (Ca(OH)₂). This reaction forms the mono-calcium salt of citric acid.

  • Reaction with Metallic Iron: Metallic iron (in a powdered or fine form to maximize surface area) is added to the solution of mono-calcium citrate.

  • Complex Formation and Precipitation: The mixture is heated, often under reflux conditions, to facilitate the reaction. During this step, the this compound complex is formed and, due to its limited solubility under these conditions, precipitates out of the solution.[3][11] The pH of the solution is a critical parameter and should be maintained between 2 and 5 to prevent the dissolution of the product at lower pH or the hydrolysis of the ferrous salt at higher pH.[11]

  • Isolation and Purification: The precipitated complex is then isolated from the reaction mixture by filtration.

  • Washing and Drying: The collected solid is washed to remove any unreacted starting materials or by-products and then dried under controlled conditions to yield the final crystalline powder.

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies for Quality Control

Ensuring the quality, purity, and potency of this compound requires a robust analytical framework. The self-validating nature of these protocols is crucial for regulatory compliance and product safety.

Key Analytical Tests:
  • Assay for Iron and Calcium: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are standard methods for accurately quantifying the total iron and calcium content.

  • Determination of Ferrous/Ferric Iron Ratio: Differentiating between the two oxidation states of iron is critical. A common method involves a solvent extraction technique where Fe³⁺ is selectively extracted, followed by analysis of both phases by ICP-MS.[12] Alternatively, colorimetric methods using reagents like ferrozine, which specifically complexes with Fe²⁺, can be employed.[12]

  • Identification: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the compound by its characteristic absorption bands corresponding to the citrate functional groups and their coordination to the metal ions.

  • Loss on Drying: This test determines the amount of water and other volatile matter in the sample. It is performed by drying a sample at a specified temperature (e.g., 150°C for 4 hours) until a constant weight is achieved.[13] This is particularly important for verifying the presence of the essential water of hydration.

  • Heavy Metals and Lead: Tests for heavy metals are crucial safety requirements. Specific methods for lead determination involve dissolving the sample and using colorimetric or spectroscopic techniques to quantify the lead content against a standard.[13]

Example Protocol: Determination of Lead Content

This protocol is adapted from standard pharmacopeial methods for related compounds.[13]

  • Test Preparation: Accurately weigh and dissolve 0.5 g of this compound in 20 mL of 3N hydrochloric acid. Evaporate the solution on a steam bath to a volume of about 10 mL. Dilute with water to approximately 20 mL and cool to room temperature.

  • Standard Preparation: Prepare a standard solution containing a known concentration of lead (e.g., 5 µg of Pb).

  • Procedure: a. Transfer the Test Preparation to a suitable vessel. b. Add 6 mL of Ammonium Citrate Solution and 2 mL of Hydroxylamine Hydrochloride Solution. c. Add 2 drops of phenol red indicator. Adjust the solution to be just alkaline (red color) by adding ammonium hydroxide. d. Cool the solution and add 2 mL of Potassium Cyanide Solution. e. Immediately extract the solution with 5 mL portions of Dithizone Extraction Solution until the dithizone solution retains its green color. f. Combine the extracts and compare the color with the standard prepared similarly.

G cluster_lumen GI Lumen cluster_enterocyte Enterocyte (Intestinal Cell) FCC This compound (Oral Intake) Dissociation Dissociation FCC->Dissociation Fe2 Fe²⁺ (Ferrous Iron) Dissociation->Fe2 CaCit Calcium Citrate Dissociation->CaCit DMT1 DMT1 Transporter Fe2->DMT1 Absorption Binding Binding CaCit->Binding Inhibitors Dietary Inhibitors (Phytates, Phosphates) Inhibitors->Binding BoundInhibitors Bound Inhibitors (Non-absorbable) Binding->BoundInhibitors Fe_pool Intracellular Iron Pool DMT1->Fe_pool Ferroportin Ferroportin Fe_pool->Ferroportin Export Bloodstream Bloodstream (Transferrin-Bound Fe³⁺) Ferroportin->Bloodstream

Caption: Proposed mechanism of this compound absorption.

Clinical Efficacy and Applications

This compound is primarily used as a hematinic for the treatment and prevention of iron deficiency anemia. [7][14]Its efficacy has been demonstrated in several studies, particularly in comparison to other common iron salts.

  • Superior Hemoglobin Increase: A study comparing this compound with ferrous ascorbate in anemic pregnant women found that this compound resulted in a better increase in hemoglobin levels. [7]* Improved Tolerability: The same study, along with others, noted a lower proportion of side effects with this compound compared to ferrous ascorbate. [1][7]This is attributed to the multi-drug delivery system preparation which can ensure iron delivery in the duodenum with minimal gastric irritation. [1]* Enhanced Absorption in Specific Populations: Research in patients with Crohn's disease showed that this compound was absorbed significantly better than iron bisglycinate, suggesting it may be particularly effective in individuals with inflammatory bowel conditions that affect nutrient absorption. [15]* Combined Supplementation: It serves as an effective source for both iron and calcium. Studies in pregnant women showed that the calcium from the complex was well-utilized, comparable to conventional calcium supplements. [3]

Conclusion

This compound represents a significant advancement in oral iron therapy. Its scientifically designed chelated structure provides exceptional stability to the ferrous ion, while the citrate moiety actively enhances bioavailability by mitigating the effects of dietary inhibitors. This results in a compound with proven clinical efficacy for raising hemoglobin levels and a superior side effect profile compared to many traditional iron salts. For drug development professionals and researchers, this compound offers a reliable, well-characterized, and patient-friendly option for addressing the widespread problem of iron deficiency anemia.

References

  • This compound+folic Acid: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]
  • Oroshnik, W. (1957). This compound complex. U.S.
  • Ferrous calcium citr
  • Zimmermann, M. B., et al. (2006). This compound is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls. Digestive Diseases and Sciences, 51(5), 942-945. [Link]
  • Calcium Ferrous Citr
  • Reddy, S. et al. (2020). Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women. International Journal of Basic & Clinical Pharmacology, 9(12), 1835-1840. [Link]
  • This compound | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]
  • This compound - Molecular Formula C12h10ca2feo14. Tradeindia. [Link]
  • This compound, CAS 2338 05 8 & 3522 50 7 Wholesale. Forward Science. [Link]
  • Ferric Citr
  • Al-Ghobashy, M. A., et al. (2016). The effect of ferrous ions, calcium ions and citric acid on absorption of ciprofloxacin across caco-2 cells: practical and structural approach. Pharmaceutical Development and Technology, 21(6), 743-751. [Link]
  • Cook, J. D., et al. (1991). Calcium supplementation: effect on iron absorption. The American Journal of Clinical Nutrition, 53(1), 106-111. [Link]
  • This compound EQUIVALENT TO IRON 10MG,FOLIC ACID...0.3MG. Lifevisionindia. [Link]
  • Re M. S. (1963). Method of making ferrous citrate. U.S.
  • Field, T. B., et al. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry, 52(17), 3119-3123. [Link]
  • Wang, Z., et al. (2010). Determination of ferrous and ferric iron in aqueous biological solutions. Talanta, 81(3), 859-865. [Link]
  • Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women.
  • Method of Analysis for Calcium Citr

Sources

Synthesis of ferrous calcium citrate from precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of Ferrous Calcium Citrate from Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a stable and bioavailable dual-source nutritional supplement for iron and calcium. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind precursor selection, and the critical parameters that govern the successful formation of this complex. We will explore validated synthesis pathways, provide detailed experimental protocols, and outline essential analytical techniques for characterization and quality control. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to produce high-purity this compound for therapeutic applications.

Part 1: Introduction to this compound

Chemical Identity and Significance

This compound is a complex salt with the molecular formula C₁₂H₁₀Ca₂FeO₁₄ and a molecular weight of approximately 514.20 g/mol [1][2][3]. Identified by CAS Number 7600-56-8, it is recognized for its therapeutic efficacy as an oral supplement to address iron deficiency anemia, particularly in vulnerable populations such as pregnant women[1][4]. The compound is designed to provide both essential minerals—iron in its more readily absorbed ferrous (Fe²⁺) state and calcium—in a single, stable molecular entity.

Rationale for Synthesis: Advantages over Conventional Iron and Calcium Supplements

The development of this compound was driven by the need to overcome the limitations of traditional iron supplements, such as ferrous sulfate, which are often associated with poor gastrointestinal tolerability and taste issues[5]. Furthermore, the co-administration of calcium and iron supplements can be counterproductive, as certain calcium salts are known to inhibit iron absorption[6].

This compound offers several distinct advantages:

  • Enhanced Stability : The chelated structure protects the ferrous iron from oxidation to the less bioavailable ferric (Fe³⁺) state, even during storage in air[5].

  • Improved Tolerability : It is described as a tasteless powder, and clinical comparisons have shown it to result in fewer gastrointestinal side effects compared to other iron preparations like ferrous ascorbate[4][5].

  • Optimized Absorption : The unique structure is believed to facilitate superior iron uptake. Upon dissociation, the calcium citrate moiety can bind to dietary inhibitors of iron absorption, such as phytates and phosphates, thereby minimizing their negative impact[4].

Part 2: Core Principles of Synthesis

The synthesis of this compound is a multi-step process rooted in acid-base and chelation chemistry. The selection of precursors and the control of reaction conditions are paramount to achieving a high yield of a pure, stable product.

Precursor Selection and Stoichiometry
  • Iron Source : The most effective and commonly cited precursor for the iron component is metallic iron in a reduced, powdered form (ferrum reductum)[5][7][8]. This choice is critical because it directly provides iron in the desired ferrous (Fe⁰, which is then oxidized to Fe²⁺) state, minimizing the risk of starting with or forming ferric impurities. While ferrous salts like ferrous sulfate are used in other citrate syntheses, they can introduce counter-ions (sulfate) that may need to be removed and are more susceptible to oxidation[9][10].

  • Calcium Source : Calcium carbonate (CaCO₃) is a preferred precursor due to its high purity, stability, and predictable reactivity with citric acid[5][8]. The reaction produces carbon dioxide, which can help create a protective, oxygen-deficient atmosphere over the reaction mixture[8]. Other calcium bases such as calcium hydroxide or calcium oxide can also be used[5].

  • The Citrate Ligand : Citric acid (C₆H₈O₇) serves as the chelating agent that brings the iron and calcium ions together into a stable complex. As a tricarboxylic acid, it possesses multiple coordination sites, enabling the formation of the intricate structure of this compound[11][12].

Key Reaction Pathways and Mechanisms

Two primary synthesis routes have been described in the literature, differing in the sequence of precursor reactions.

  • Pathway A: Mono-Calcium Citrate Intermediate Route : This is a well-documented and reliable method[5]. It involves the initial formation of mono-calcium citrate in solution, followed by the introduction of metallic iron to form the final complex. The causality is clear: by pre-reacting citric acid with a stoichiometric amount of calcium carbonate, we create a specific soluble intermediate that is primed to react with the metallic iron.

    • Step 1: Formation of Mono-Calcium Citrate. 2C₆H₈O₇ + CaCO₃ → Ca(C₆H₇O₇)₂ + H₂O + CO₂

    • Step 2: Complexation with Iron. Ca(C₆H₇O₇)₂ + Fe → Fe(CaC₆H₅O₇)₂ + H₂ (Simplified Representation)

  • Pathway B: Acid Ferro-Citrate Intermediate Route : An alternative approach involves first reacting citric acid with metallic iron to produce an acid ferro-citrate intermediate. This is subsequently neutralized and complexed by the addition of a calcium salt[7][8].

The following diagram illustrates the logical flow of the preferred Mono-Calcium Citrate Intermediate Route (Pathway A).

Synthesis_Logic cluster_precursors Precursors cluster_process Synthesis Process P1 Citric Acid (C₆H₈O₇) I1 Step 1: Form Mono-Calcium Citrate Solution P1->I1 P2 Calcium Carbonate (CaCO₃) P2->I1 P3 Reduced Iron Powder (Fe) R1 Step 2: Add Iron & Heat (Complexation Reaction) P3->R1 I1->R1 Aqueous Intermediate FP Final Product: This compound R1->FP Precipitation

Caption: Logical flow for the synthesis of this compound via the mono-calcium citrate intermediate pathway.

Part 3: Experimental Protocols for Synthesis

This section provides a detailed, self-validating protocol adapted from authoritative sources for the synthesis of this compound via the mono-calcium citrate intermediate route[5].

Protocol A: Synthesis via Mono-Calcium Citrate Intermediate

This protocol is designed to yield a stable, crystalline this compound complex, specifically Fe(CaC₆H₅O₇)₂·4H₂O[5].

ReagentMolecular Weight ( g/mol )MolesQuantityRole
Citric Acid Monohydrate210.142.0420 gLigand Source
Calcium Carbonate100.092.0200 gCalcium Source
Reduced Iron Powder55.851.0357.3 gIron Source
Deionized Water18.02-4.0 LSolvent
Isopropanol60.10-As neededWashing Agent
  • Preparation of Citric Acid Solution : Dissolve 420 g of citric acid monohydrate in 3.0 L of deionized water in a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser.

  • Preparation of Calcium Carbonate Suspension : Suspend 200 g of finely powdered calcium carbonate in 1.0 L of deionized water.

  • Formation of Mono-Calcium Citrate : While rapidly stirring the citric acid solution at room temperature, slowly add the calcium carbonate suspension. The evolution of CO₂ gas will be observed. Continue stirring for approximately 30 minutes after the addition is complete. The turbidity of the mixture should decrease significantly as the soluble mono-calcium citrate forms.

  • Introduction of Iron : Slowly add 57.3 g of reduced iron powder to the reaction mixture while maintaining rapid stirring.

  • Reaction and Complexation : As quickly as possible, heat the mixture to boiling and maintain a gentle reflux for five hours with continuous stirring. This step is critical for driving the complexation reaction to completion.

  • Isolation of Product : While the mixture is still hot, filter the contents through a suitable funnel. The product is the solid material collected on the filter.

  • Washing and Purification : Wash the collected solid thoroughly with hot deionized water, followed by a wash with isopropanol to remove residual water and soluble impurities.

  • Drying : Dry the final product at room temperature in a desiccator at atmospheric pressure. The expected yield is approximately 510 g of a colorless, crystalline powder[5].

Workflow A 1. Dissolve Citric Acid in Water C 3. Mix A + B at RT (Stir 30 min) A->C B 2. Suspend CaCO₃ in Water B->C D 4. Slowly Add Reduced Iron Powder C->D Forms Mono-Calcium Citrate E 5. Heat to Boiling & Reflux for 5 hours D->E F 6. Hot Filtration E->F Precipitate Forms G 7. Wash with H₂O & Isopropanol F->G H 8. Dry in Desiccator G->H I Final Product H->I

Sources

Ferrous Calcium Citrate (CAS 7600-56-8): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ferrous calcium citrate (FCC), registered under CAS 7600-56-8, is a unique dual-nutrient complex designed to deliver both iron and calcium. This technical guide provides an in-depth analysis for researchers and pharmaceutical scientists, covering its fundamental physicochemical properties, synthesis protocols, robust analytical characterization methods, and pertinent in vitro evaluation models. The narrative emphasizes the scientific rationale behind experimental choices, offering a framework for the development and quality control of FCC as a therapeutic agent for treating mineral deficiencies.

Introduction: Overcoming the Iron-Calcium Antagonism

Iron deficiency anemia and inadequate calcium intake are pervasive global health issues, particularly affecting pregnant women and developing children. A significant challenge in combined supplementation is the well-documented inhibitory effect of calcium on iron absorption.[1] this compound was developed as a novel solution to this problem. It is a stable, therapeutic compound that provides both essential minerals in a single molecular entity.[1] This design aims to mitigate the antagonistic interaction observed with the co-administration of separate iron and calcium salts, potentially improving bioavailability and patient outcomes. Clinical studies have suggested that this compound can lead to a better increase in hemoglobin levels with fewer side effects compared to other iron preparations like ferrous ascorbate, making it a compound of significant interest.[2][3][4]

Physicochemical Properties and Structure

A thorough understanding of the material's intrinsic properties is the foundation for effective formulation and application.

Chemical Structure and Composition

This compound is a complex salt in which ferrous iron (Fe²⁺) and calcium (Ca²⁺) are coordinated with citrate anions.[1][5] The precise structure can be represented as a chelate, enhancing the stability of the ferrous ion. A commonly referenced empirical formula is C₁₂H₁₀Ca₂FeO₁₄, corresponding to a molecular weight of approximately 514.20 g/mol .[2][3][5][6] Another described form is Fe(CaC₆H₅O₇)₂·4H₂O, which includes four molecules of water bound by coordinate covalencies.[1]

Diagram: Proposed Coordination Structure of this compound

Caption: Putative chelation of Fe²⁺ and Ca²⁺ ions by the citrate ligand.

Key Physicochemical Data

This table summarizes the critical properties that influence handling, formulation, and stability.

PropertyValue / DescriptionSignificance in Drug Development
CAS Number 7600-56-8Unique identifier for regulatory and research purposes.[2][7]
Molecular Formula C₁₂H₁₀Ca₂FeO₁₄ (representative)Defines molecular weight for dosage and elemental content calculations.[5]
Molecular Weight ~514.20 g/mol Essential for formulating precise dosages.[2][5][6]
Appearance Tasteless, crystalline powder.[1]Important for patient compliance and initial quality assessment.
Solubility Sparingly soluble in water.Affects dissolution rate, bioavailability, and choice of dosage form (e.g., suspension).
Stability Stable in dry form but susceptible to oxidation of Fe²⁺ to Fe³⁺ upon exposure to moisture and light.[1]Dictates the need for protective packaging and controlled storage conditions.

Synthesis and Manufacturing Considerations

The synthesis method directly impacts the final product's purity, stability, and performance. A common approach is controlled precipitation.

Synthesis Workflow: Controlled Precipitation

This workflow outlines the key stages for producing high-purity this compound.

Diagram: Synthesis and Purification Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Controlled Reaction cluster_purification Isolation & Purification A Mono-calcium Citrate Solution C Combine Reactants Under Inert Atmosphere A->C B Metallic Iron (Fine Powder) B->C D pH Control (2.0 - 4.0) C->D E Heating / Reflux to Drive Reaction D->E F Precipitation of FCC E->F G Filtration F->G H Washing (Deionized H₂O) to Remove Impurities G->H I Drying (Vacuum, Controlled Temp) H->I J Final FCC Product I->J

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for preparing ferrous citrate salts, ensuring high yield and purity.[1][8]

Objective: To synthesize this compound via a controlled precipitation reaction.

Materials:

  • Citric Acid

  • Calcium Carbonate (or other calcium base)

  • Metallic Iron (fine powder)

  • Deionized Water

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Calibrated pH probe

  • Heating mantle

  • Buchner funnel and vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Prepare Mono-calcium Citrate: React citric acid with an equimolar amount of a calcium base (e.g., calcium carbonate) in deionized water to form a solution of mono-calcium citrate.[1]

  • Establish Inert Atmosphere: Purge the reactor containing the mono-calcium citrate solution with nitrogen gas to remove oxygen, which can oxidize the desired ferrous (Fe²⁺) product to the ferric (Fe³⁺) state.

  • Reaction: Add metallic iron powder to the solution.[1]

  • pH Control (Critical Step): Adjust the pH of the reaction mixture to be within the range of 2.0 to 4.0. This range is critical; a pH below 2 can cause the product to redissolve, while a pH above 5 can lead to hydrolysis of the ferrous salt, reducing yield.[8]

  • Precipitation: Heat the mixture under reflux to facilitate the reaction, leading to the formation and precipitation of the crystalline this compound complex.[1][8]

  • Isolation: Cool the mixture and collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60°C) to prevent auto-oxidation, which can occur during dehydration at higher temperatures.[1]

Analytical Characterization and Quality Control

A suite of analytical techniques is required to confirm the identity, purity, and quality of the synthesized this compound.

Identity and Purity Assessment
TechniquePurposeRationale & Expected Results
Elemental Analysis (ICP-OES/AAS) To accurately quantify the percentage of iron and calcium.This confirms the stoichiometric composition of the complex. Expected values for Fe(CaC₆H₅O₇)₂·4H₂O are approximately 9.5% iron and 13.7% calcium.[1]
FTIR Spectroscopy To confirm the presence of citrate and its coordination to the metal ions.The spectrum should show characteristic carboxylate (COO⁻) stretches shifted from their positions in free citric acid, indicating ionic bonding/coordination.
X-Ray Diffraction (XRD) To determine the crystallinity of the product.A distinct diffraction pattern serves as a fingerprint for the crystalline solid, confirming its phase purity and distinguishing it from amorphous material or a simple mixture of starting materials.[1]
Critical Quality Attribute: Ferrous vs. Ferric Iron Content

Maintaining iron in the more bioavailable ferrous (Fe²⁺) state is paramount. The presence of ferric (Fe³⁺) iron is a key impurity.

Protocol: Quantification of Iron Oxidation States by Solvent Extraction and ICP-MS

Rationale: This method provides a robust separation of Fe³⁺ from Fe²⁺, even in the presence of strong complexing agents like citrate, allowing for precise quantification.[9]

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in an aqueous solution.

  • Selective Extraction of Fe³⁺: Use a solution of bis(2-ethylhexyl) hydrogen phosphate (HDEHP) in an immiscible organic solvent (e.g., n-heptane) to selectively extract Fe³⁺ from the aqueous sample. The Fe²⁺ remains in the aqueous phase.[9]

  • Phase Separation: Separate the aqueous phase (containing Fe²⁺) and the organic phase (containing Fe³⁺).

  • Back-Extraction of Fe³⁺: Strip the Fe³⁺ from the organic phase into a fresh aqueous solution using a strong acid.[9]

  • Quantification: Analyze the iron content in both final aqueous solutions (the original aqueous phase for Fe²⁺ and the back-extracted phase for Fe³⁺) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation: Calculate the percentage of ferrous and ferric iron relative to the total iron content. A high-quality batch should have a very low percentage of ferric iron (e.g., <1%).[1]

In Vitro Evaluation of Bioavailability

In vitro models are indispensable for predicting the biological performance of an oral iron supplement before advancing to clinical studies.

Diagram: In Vitro Bioavailability Assessment Workflow

InVitro_Workflow cluster_caco2 Caco-2 Cell Model A FCC Formulation B Simulated In Vitro Digestion (Gastric & Intestinal Phases) A->B C Measure Soluble Iron in Digesta B->C D Apply Digesta to Caco-2 Cell Monolayer C->D E Incubate D->E F Harvest Cells & Measure Ferritin Formation E->F G Iron Bioavailability Index (ng Ferritin / mg Protein) F->G

Caption: Workflow for assessing iron bioavailability using a Caco-2 cell model.

Protocol: In Vitro Digestion / Caco-2 Cell Model

Rationale: This widely accepted model simulates human digestion and subsequent absorption across the intestinal epithelium. Caco-2 cells form a monolayer that expresses iron transport proteins, and the formation of the iron-storage protein, ferritin, is a well-established marker of iron uptake.[10][11]

Procedure:

  • In Vitro Digestion:

    • Subject a known quantity of this compound to a two-stage simulated digestion process.

    • Gastric Phase: Incubate with pepsin at pH ~2.0 to simulate the stomach.

    • Intestinal Phase: Neutralize the pH and add pancreatin and bile salts to simulate the conditions of the small intestine.

  • Caco-2 Cell Exposure:

    • Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

    • Apply the soluble fraction of the "digesta" from Step 1 to the apical side of the Caco-2 cell monolayer.

  • Iron Uptake Measurement:

    • After a defined incubation period (e.g., 24 hours), wash the cells to remove any surface-bound iron.

    • Lyse the cells to release their intracellular contents.

    • Quantify the total protein content of the cell lysate (e.g., using a BCA assay).

    • Measure the concentration of ferritin in the lysate using an enzyme-linked immunosorbent assay (ELISA).

  • Data Expression:

    • Calculate the iron bioavailability as the amount of ferritin formed, normalized to the total cell protein content (e.g., ng ferritin / mg protein). This allows for direct comparison between different iron compounds.[10]

Applications and Future Directions

This compound is primarily indicated for the prevention and treatment of iron deficiency anemia, especially in populations with concurrent needs for calcium, such as during pregnancy.[3][12] It is often formulated in combination with folic acid to provide comprehensive prenatal support.[13][14]

Future research should focus on:

  • Formulation Optimization: Developing advanced oral dosage forms (e.g., enteric-coated or sustained-release tablets) to further enhance bioavailability and minimize any potential gastrointestinal side effects.

  • Comparative Clinical Trials: Conducting large-scale, randomized controlled trials to compare the efficacy and tolerability of this compound against a wider range of iron supplements in diverse patient populations.

  • Mechanistic Studies: Further elucidating the precise mechanism by which the citrate complex mitigates calcium-induced iron inhibition at the molecular level within the enterocyte.

References

  • This compound complex.
  • This compound. Skanda Life Sciences. (2023-07-07). [Link]
  • This compound & Folic Acid Tablet. Invision Pharma Limited. [Link]
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  • This compound | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]
  • Kiran, L. J., Pradeep, B. E., Raghuprasada, M. S., Harish Kumar, V. S., Pradeep, A. N., & Shivashankaramurthy, K. G. (2020). Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women. International Journal of Medical Research and Review. [Link]
  • FERROUS CALCIUM CITR
  • This compound+folic Acid: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]
  • This compound And Folic Acid Tablet. Pavan Nutra. [Link]
  • Method of making ferrous citrate.
  • Kiran, L. J., et al. (2020). Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on hae. International Journal of Medical Research and Review. [Link]
  • Glahn, R. P., Rassier, M., Goldman, M. I., Lee, O. A., & Cha, J. (2000). A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model. The Journal of nutritional biochemistry, 11(2), 62–68. [Link]
  • A comparison of iron availability from commercial iron preparations using an in vitro digestion / Caco-2 cell model.
  • An, D., Yang, J., & Li, W. (2010). Determination of ferrous and ferric iron in aqueous biological solutions. Analytical biochemistry, 398(2), 249–255. [Link]

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An In-depth Technical Guide to Ferrous Calcium Citrate (C₁₂H₁₀Ca₂FeO₁₄)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of ferrous calcium citrate, a complex salt used primarily in nutritional supplementation and pharmaceutical formulations. The document delves into the nuanced chemical nature of the compound with the empirical formula C₁₂H₁₀Ca₂FeO₁₄, its synthesis, and the critical analytical methodologies required for its characterization. It further explores the compound's stability, bioavailability, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

Introduction: Deconstructing this compound

This compound, represented by the molecular formula C₁₂H₁₀Ca₂FeO₁₄, is not a simple salt but rather a complex coordination compound.[1][2] The formula suggests a structure comprising two citrate anions, two calcium ions, and one ferrous (Fe²⁺) ion.[2] It is crucial for researchers to understand that this is an empirical formula, and the actual solid-state material may exist as a hydrated complex, often as Fe(CaC₆H₅O₇)₂·4H₂O.[1] This compound is valued for its ability to deliver both iron and calcium in a stable, tasteless, and bioavailable form, mitigating common side effects associated with other iron salts like ferrous sulfate, such as gastrointestinal distress.[1][3]

The citrate ligand, derived from citric acid, is a multidentate chelating agent, capable of forming stable complexes with various metal ions, including both iron and calcium.[4][5][6] The speciation of metal-citrate complexes in solution is highly dependent on factors such as pH and the molar ratio of metal to citrate.[5] This complexity underscores the importance of rigorous analytical characterization to ensure the quality, stability, and efficacy of this compound as a raw material and in finished products.

Synthesis and Manufacturing of this compound

The synthesis of this compound is designed to produce a stable, crystalline complex that is resistant to oxidation of the ferrous iron.[1] A common and effective method involves the reaction of mono-calcium citrate with metallic iron.[1] This process is advantageous as it directly incorporates the ferrous ion into the citrate complex, minimizing the presence of the less bioavailable ferric (Fe³⁺) form.

Synthesis Workflow

The following diagram outlines a typical laboratory-scale synthesis process for this compound.

Synthesis_Workflow cluster_0 Step 1: Preparation of Mono-Calcium Citrate cluster_1 Step 2: Formation of this compound Complex cluster_2 Step 3: Isolation and Purification A Citric Acid Solution C Reaction & Stirring (Equimolar amounts) A->C B Calcium Carbonate B->C D Mono-Calcium Citrate Solution C->D F Heating & Reflux (e.g., 5 hours) D->F E Reduced Powdered Iron E->F G Hot Filtration F->G H Washing (Water & Isopropanol) G->H I Drying (Room Temperature) H->I J Final Product: Crystalline Ferrous Calcium Citrate I->J

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • Citric Acid (Anhydrous)

  • Calcium Carbonate (CaCO₃)

  • Reduced Powdered Iron

  • Deionized Water

  • Isopropanol

Procedure:

  • Preparation of Mono-Calcium Citrate Solution:

    • Dissolve a specific molar quantity of citric acid in deionized water.

    • Slowly add an equimolar amount of calcium carbonate to the citric acid solution while stirring continuously. The reaction will produce carbon dioxide, so the addition should be gradual to avoid excessive foaming.

    • Continue stirring until the calcium carbonate has completely reacted to form a solution of mono-calcium citrate.[1]

  • Formation of the this compound Complex:

    • To the mono-calcium citrate solution, slowly add reduced powdered iron.[1]

    • Heat the reaction mixture to boiling and then reflux with continuous stirring for approximately 5 hours.[1] This extended heating ensures the complete reaction of the iron and the formation of the stable complex.

  • Isolation and Purification:

    • Filter the hot reaction mixture to separate the solid product.[1]

    • Wash the collected solid thoroughly with deionized water to remove any unreacted starting materials or soluble impurities.

    • Follow with a wash using isopropanol to aid in the drying process.[1]

    • Dry the final product at room temperature in a desiccator under atmospheric pressure.[1] The resulting product should be a colorless, tasteless, crystalline powder.[1]

Causality of Experimental Choices:

  • Use of Metallic Iron: Directly reacting metallic iron with the mono-calcium citrate solution favors the formation of the ferrous (Fe²⁺) state, which is more readily absorbed by the body than the ferric (Fe³⁺) state.[7]

  • Refluxing: Heating under reflux provides the necessary activation energy for the reaction and ensures that the reaction goes to completion, maximizing the yield of the desired complex.

  • Washing with Isopropanol: Isopropanol is used as a final wash because it is miscible with water and has a lower boiling point, facilitating faster drying of the product without the need for high temperatures that could induce oxidation.

Analytical Characterization

Rigorous analytical testing is imperative to confirm the identity, purity, and stability of this compound. A multi-faceted approach employing various analytical techniques is recommended.

Identification and Structural Analysis

3.1.1 Elemental Analysis: Combustion analysis is a fundamental technique to determine the percentage of carbon and hydrogen. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) should be employed to quantify the calcium and iron content.

ElementTheoretical Percentage (for C₁₂H₁₀Ca₂FeO₁₄·4H₂O)
Calcium (Ca)13.67%[1]
Iron (Fe)9.53%[1]

3.1.2 Spectroscopic Methods:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the presence of the citrate ligand and its coordination to the metal ions. The spectrum will show characteristic strong absorption bands for the carboxylate groups. The disappearance of the carbonyl stretching vibrations of free citric acid and the appearance of new bands corresponding to the coordinated carboxylate groups are key indicators of complex formation.[8]

  • X-ray Diffraction (XRD): XRD is essential for confirming the crystalline nature of the synthesized material. The diffraction pattern serves as a unique fingerprint for the compound and can be used to distinguish it from amorphous materials or simple mixtures of starting materials.[1]

Purity and Impurity Profiling

3.2.1 Determination of Ferrous and Ferric Iron: It is critical to quantify the ratio of ferrous to ferric iron, as the efficacy of the product is dependent on the ferrous content. A common method involves a redox titration with a standardized solution of a strong oxidizing agent like potassium permanganate or ceric sulfate. Spectrophotometric methods, such as the ferrozine assay, can also be adapted for this purpose.[9] A well-synthesized batch should have a very high percentage of iron in the ferrous state (e.g., >99.5%).[1]

3.2.2 Heavy Metals Analysis: The product must be tested for heavy metal impurities such as lead, mercury, arsenic, and cadmium. Methods outlined in pharmacopeias (e.g., USP, EP) should be followed, typically involving techniques like ICP-MS.

Physicochemical Properties

3.3.1 Loss on Drying (LOD): Thermogravimetric analysis (TGA) or the oven-drying method can be used to determine the water content, which is crucial for confirming the hydration state of the complex.[1][10] For Fe(CaC₆H₅O₇)₂·4H₂O, the theoretical loss of four water molecules corresponds to a specific weight loss percentage.[1]

3.3.2 Solubility and Stability: The stability of the complex across a range of pH values relevant to the gastrointestinal tract (pH 2-8) should be assessed.[7] This can be done by dissolving the compound in buffers of different pH and analyzing the concentration of dissolved iron and calcium over time.

Applications, Bioavailability, and Stability

Primary Applications

This compound is primarily used as a nutritional supplement for the prevention and treatment of iron deficiency anemia, particularly in populations with increased iron requirements such as pregnant women.[3][11] Its formulation is designed to provide a well-tolerated and effective source of both iron and calcium.

Bioavailability

The bioavailability of iron from this compound has been shown to be favorable.[3][12] The citrate ligand helps to keep the iron soluble in the gastrointestinal tract, facilitating its absorption. Furthermore, the presence of calcium citrate can bind to dietary inhibitors of iron absorption, such as phytates and phosphates, thereby potentially enhancing iron uptake.[3] Studies have indicated that this compound is well-absorbed, even in individuals with conditions that can impair nutrient absorption, such as Crohn's disease.[12]

Stability

A key advantage of this compound is its stability against oxidation.[1] The chelation of the ferrous ion by the citrate ligands protects it from being readily oxidized to the ferric state, even upon exposure to air.[1] However, it is sensitive to direct sunlight and high temperatures, which can promote oxidation and degradation.[1] Dehydration of the complex can also lead to auto-oxidation.[1] Therefore, proper storage in cool, dark, and dry conditions is essential.

Conclusion

This compound (C₁₂H₁₀Ca₂FeO₁₄) is a complex coordination compound with significant utility in the pharmaceutical and nutraceutical industries. Its synthesis and characterization require a thorough understanding of coordination chemistry and the application of a range of analytical techniques. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with this important compound, ensuring the development of safe, stable, and efficacious products.

References

  • Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJcZpFZnLBh2Zy1aEk5bMzJN2x-a3fUt0iyGb_6Sdui6FxwE-j4pUECK2myPXh5_u2NKzFSa6Jv0P43KUnBRkaOnevL4hz7d0x0LT9hybqicw02syIK4HjRVhVoyjrlQntdXevEOdLFQ==]
  • US Patent 2812344A, this compound complex. Google Patents. [URL: https://patents.google.
  • This compound | C12H10Ca2FeO14 | CID 10097975. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10097975]
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  • Functional characterization and metal ion specificity of the metal-citrate complex transporter from Streptomyces coelicolor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17307820/]
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  • This compound | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.com. [URL: https://www.pharmacompass.
  • Molecular Formula C12h10ca2feo14 | Chemical Composition Of this compound. Tradeindia. [URL: https://www.tradeindia.
  • This compound, CAS 2338 05 8 & 3522 50 7 Wholesale. Forward Science. [URL: https://www.forward-science.
  • Synthesis, crystal structure, and characterization of two heterometallic transitionmetal citrate complexes [M=Co(II) and Cd(II)]. ResearchGate. [URL: https://www.researchgate.
  • Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on hae. International Journal of Preclinical & Clinical Research. [URL: https://ijpccr.com/index.php/ijpccr/article/view/11]
  • US Patent 3091626A, Method of making ferrous citrate. Google Patents. [URL: https://patents.google.
  • This compound. Global Calcium. [URL: https://www.globalcalcium.
  • Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. MDPI. [URL: https://www.mdpi.com/2304-8158/7/11/178]
  • Ferrus calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16642219/]
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An In-depth Technical Guide to the Solubility and Stability of Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ferrous calcium citrate, a complex salt containing iron in its ferrous (Fe²⁺) state, is a compound of significant interest in pharmaceutical and nutraceutical applications, primarily for iron and calcium supplementation.[1][2] Its efficacy is intrinsically linked to its solubility and stability, which govern bioavailability and shelf-life. This guide provides a comprehensive technical overview of the critical factors influencing the solubility and stability of this compound. It delves into the mechanistic underpinnings of its dissolution and degradation, offers detailed protocols for empirical characterization, and discusses the implications for formulation development. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the performance of formulations containing this important dual-nutrient source.

Introduction: The Critical Role of Physicochemical Properties

This compound has emerged as a valuable compound for addressing iron deficiency anemia, particularly in sensitive populations such as pregnant women.[2] Unlike simple ferrous salts that can cause gastrointestinal distress, the chelated nature of this compound is designed to improve tolerance and absorption.[1][3] The citrate ligand not only enhances the solubility of ferrous iron but also helps to stabilize it against premature oxidation to the less bioavailable ferric (Fe³⁺) form.[3]

However, the "real-world" performance of this compound is dictated by its behavior within a formulation and upon administration. Its solubility directly impacts the concentration of iron available for absorption in the gastrointestinal tract, while its stability ensures that the iron remains in the desired ferrous state from manufacturing to consumption.[3] Understanding and controlling these two parameters are therefore paramount for the development of effective and reliable products.

Chemical and Physical Properties of this compound

A foundational understanding of the molecule is essential before exploring its solubility and stability.

  • Molecular Formula: C₁₂H₁₀Ca₂FeO₁₄[2][4]

  • Molecular Weight: Approximately 514.20 g/mol .[2][4]

  • Structure: this compound is a complex salt where ferrous iron (Fe²⁺) and calcium (Ca²⁺) ions are chelated by citrate anions.[1][3] The citrate ion, being a tricarboxylic acid, can form multiple coordination bonds with metal cations, leading to a stable complex.[5]

  • Appearance: It is typically a colorless or grayish-green, tasteless powder.[1][6]

  • Hydration: The compound often exists in a hydrated form, with a common empirical formula being Fe(CaC₆H₅O₇)₂·4H₂O. The water of hydration plays a crucial role in its stability.[1]

Solubility Profile of this compound

The solubility of a substance is a measure of its ability to dissolve in a solvent. For orally administered drugs and nutrients, aqueous solubility is a key determinant of bioavailability.

Factors Influencing Solubility

The dissolution of this compound is a dynamic process influenced by several environmental factors:

  • pH: The pH of the solvent is arguably the most critical factor. Citric acid has three pKa values, and the charge of the citrate ion changes with pH. In the acidic environment of the stomach, the citrate complex may dissociate, releasing ferrous ions.[3] The solubility of metal citrates is generally pH-dependent.[5]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][8] This principle applies to this compound, although the effect might be modest within the physiological temperature range.

  • Presence of Other Ions (Common Ion Effect): The presence of high concentrations of calcium or citrate ions from other sources in a formulation could potentially decrease the solubility of this compound due to the common ion effect.[8]

  • Complexation: Citrate itself is a chelating agent, and its interaction with other metal ions in a solution can influence the overall solubility of the this compound complex.[5]

Quantitative Solubility Data

Precise solubility data for this compound is not extensively published in peer-reviewed literature under a wide range of conditions. However, related compounds like ferrous citrate are reported to have low solubility in water.[6] The table below provides a hypothetical framework for presenting solubility data that should be determined empirically.

Condition Solvent Temperature (°C) Solubility (g/L)
pH 2.0 0.1 M HCl25To be determined
pH 4.5 Acetate Buffer25To be determined
pH 6.8 Phosphate Buffer25To be determined
pH 7.4 Phosphate Buffer37To be determined
Water Deionized Water25To be determined
Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a method for determining the kinetic solubility of this compound, which is often more relevant for predicting in vivo behavior than thermodynamic solubility.

Objective: To determine the concentration of dissolved this compound over time in different biorelevant media.

Materials:

  • This compound powder

  • 0.1 M HCl (pH ~1.2)

  • Phosphate buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bars

  • HPLC with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Methodology:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent. This will be used for creating a calibration curve.

  • Prepare standard solutions of varying concentrations from the stock solution and generate a calibration curve using the chosen analytical method (HPLC or UV-Vis).

  • Add an excess amount of this compound powder to a known volume of the test medium (e.g., 0.1 M HCl) at a controlled temperature (e.g., 37°C) with constant stirring.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension.

  • Immediately filter the aliquot through a 0.45 µm syringe filter to remove undissolved solids.

  • Dilute the filtrate if necessary and analyze the concentration of dissolved this compound using the pre-established calibration curve.

  • Plot the concentration versus time to determine the kinetic solubility profile.

Causality and Self-Validation:

  • Why excess powder? To ensure that the solution remains saturated throughout the experiment.

  • Why immediate filtration? To prevent further dissolution or precipitation after sampling.

  • Why a calibration curve? To ensure accurate quantification of the analyte. The linearity of the calibration curve (R² > 0.99) validates the analytical method over the tested concentration range.

Stability of this compound

The primary stability concern for this compound is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion. Ferric iron is significantly less soluble and less bioavailable than ferrous iron.[3]

Factors Influencing Stability
  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Light: Exposure to light, particularly UV light, can catalyze the oxidation process.[1]

  • Moisture: The presence of water can facilitate the oxidation of ferrous ions. A patent for this compound notes that removal of the water of hydration can lead to spontaneous auto-oxidation.[1]

  • Temperature: Elevated temperatures can increase the rate of oxidation.[1]

  • pH: The redox potential of the Fe³⁺/Fe²⁺ couple is pH-dependent, which in turn affects the rate of oxidation.[9][10]

A patent from 1957 claims that the hydrated crystalline complex of this compound is very stable to air oxidation, with the ferrous content remaining substantially unchanged after six months of storage in air at ordinary temperatures without direct light.[1]

Experimental Protocol: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.

Objective: To quantify the degradation of this compound (i.e., oxidation of Fe²⁺ to Fe³⁺) over time under stressed conditions.

Materials:

  • This compound (solid powder and in solution)

  • Stability chambers (e.g., 40°C / 75% RH)

  • Analytical method to differentiate and quantify Fe²⁺ and Fe³⁺ (e.g., colorimetric method with 1,10-phenanthroline for Fe²⁺).[11][12]

Methodology:

  • Place samples of this compound in both solid form and in a relevant aqueous solution into stability chambers under controlled temperature and humidity conditions (e.g., 40°C / 75% RH). Protect some samples from light using amber vials or aluminum foil to assess photosensitivity.

  • At specified time points (e.g., 0, 1, 3, 6 months), remove samples for analysis.

  • For solid samples, dissolve a precisely weighed amount in a suitable deoxygenated solvent.

  • Quantify the amount of ferrous iron remaining using a validated analytical method. A common method involves complexing the Fe²⁺ with 1,10-phenanthroline to form a colored complex that can be measured spectrophotometrically.[11][12]

  • Calculate the percentage of ferrous iron remaining relative to the initial time point.

Causality and Self-Validation:

  • Why accelerated conditions? To shorten the time required to observe degradation and to predict long-term stability.

  • Why both solid and solution? To assess the stability of the drug substance itself and its stability in a potential formulation.

  • Why a validated analytical method? To ensure that the measurements are accurate, precise, and specific for the ferrous form of iron. The method should include controls to demonstrate that the reagents themselves do not cause oxidation.

Analytical Methods for Characterization

Robust analytical methods are essential for accurately determining the solubility and stability of this compound.

  • Quantification of Total Iron: Techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the total iron content. A titrimetric method can also be employed where iodine is liberated from potassium iodide by the ferric ion (after oxidation of any ferrous iron) and then titrated with sodium thiosulfate.[13]

  • Quantification of Ferrous Iron (Fe²⁺): A widely used method is UV-Vis spectrophotometry based on the reaction of ferrous iron with 1,10-phenanthroline to form a stable, orange-red complex.[11] This method is specific for Fe²⁺.

  • Quantification of Ferric Iron (Fe³⁺): The ferric iron content can be determined by subtracting the ferrous iron content from the total iron content.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify citrate and potentially other related organic impurities.

Implications for Drug Development and Formulation

The physicochemical properties of this compound have direct consequences for formulation strategies:

  • Excipient Selection: Excipients should be chosen carefully to avoid those that could accelerate the oxidation of ferrous iron. Antioxidants, such as ascorbic acid, may be included in formulations to protect the ferrous state.[3][9]

  • Dosage Form: For solid dosage forms like tablets or capsules, controlling the moisture content is crucial.[1] For liquid formulations, controlling the pH and protecting the product from light and oxygen are critical.

  • Packaging and Storage: this compound and its formulations should be stored in well-closed containers, protected from light, and kept in a dry place at room temperature.[6] The use of oxygen-scavenging packaging materials could also be considered for liquid formulations.

Conclusion

The solubility and stability of this compound are interdependent properties that are fundamental to its therapeutic efficacy. A thorough understanding of the factors that influence these properties, coupled with robust experimental characterization, is essential for the successful development of stable and bioavailable formulations. By carefully controlling parameters such as pH, moisture, and exposure to light and oxygen, formulators can ensure that products containing this compound deliver the intended dose of both iron and calcium effectively and safely.

Visualizations

Solubility_Workflow cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer/Medium D Add FCC to Medium (T=37°C, Stirring) A->D B Weigh Excess FCC B->D C Calibrate Analytical Instrument G Analyze Filtrate (e.g., HPLC, UV-Vis) C->G E Sample at Time Points (t = 5, 15, 30... min) D->E F Filter Immediately (0.45 µm) E->F F->G H Quantify Concentration G->H I Plot Concentration vs. Time H->I

Caption: Experimental workflow for determining the kinetic solubility of this compound (FCC).

Stability_Factors cluster_factors Degradation Factors FCC This compound (Fe²⁺ - Stable) Oxidized Oxidized Product (Fe³⁺ - Degraded) FCC->Oxidized Oxidation Oxygen Oxygen Oxygen->FCC Light Light (UV) Light->FCC Heat High Temperature Heat->FCC Moisture Moisture Moisture->FCC pH Adverse pH pH->FCC

Caption: Key environmental factors influencing the oxidative stability of this compound.

References

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An In-depth Technical Guide to Ferrous Calcium Citrate: Discovery, Properties, and Clinical Significance

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous calcium citrate is a unique chelated mineral complex developed in the mid-20th century to address the dual challenges of iron and calcium supplementation. Historically, the co-administration of these essential minerals has been problematic due to the well-documented inhibitory effect of calcium on iron absorption. This guide provides a comprehensive technical overview of this compound, from its initial discovery and the scientific rationale behind its creation to its synthesis, physicochemical properties, and proposed mechanism of action. We will delve into the available clinical evidence regarding its efficacy and safety, particularly in the management of iron deficiency anemia in vulnerable populations. This document serves as a consolidated resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development who are interested in advanced mineral supplementation strategies.

Introduction: The Challenge of Co-supplementation of Iron and Calcium

Iron deficiency anemia remains a global health crisis, particularly affecting pregnant women, children, and the elderly. While oral iron supplementation, most commonly with ferrous sulfate, is the standard of care, its efficacy is often hampered by poor gastrointestinal tolerability, leading to low patient compliance. Concurrently, calcium supplementation is widely recommended for bone health, especially during pregnancy and in later life.

A significant challenge in nutritional science and clinical practice is the antagonistic interaction between iron and calcium. Numerous studies have demonstrated that calcium salts can significantly inhibit the absorption of non-heme iron.[1][2] This inhibition is thought to occur within the intestinal lumen, where calcium competes for the same absorption pathways as iron.[3] This interaction poses a dilemma for clinicians treating patients with concurrent deficiencies. It was in this context that the concept of a single molecule containing both iron and calcium in a bioavailable form emerged as a novel therapeutic strategy.

Discovery and History of this compound

This compound was developed as a solution to the aforementioned challenges of iron supplementation, namely gastrointestinal side effects and the inhibitory effect of calcium. The invention of this complex is detailed in a 1957 patent, which describes a "stable, tasteless, therapeutic compound" designed to provide a bioavailable source of both calcium and ferrous iron.[4]

The primary objectives behind its development were:

  • To create a stable ferrous iron compound: Ferrous (Fe2+) iron is more readily absorbed than ferric (Fe3+) iron, but it is also prone to oxidation. The patent for this compound highlights its stability against air oxidation.[4]

  • To improve gastrointestinal tolerance: Conventional iron salts like ferrous sulfate are notorious for causing side effects such as nausea, constipation, and epigastric distress. The new complex was intended to be gentler on the digestive system.[4]

  • To overcome the calcium-iron absorption antagonism: The inventors hypothesized that by complexing iron and calcium with citrate in a single molecule, the mutual interference between the two minerals during absorption could be minimized.[4]

The initial patent described the successful use of the complex in pregnant women, noting consistent and rapidly progressive gains in hemoglobin without incidences of intolerance or other side effects.[4]

Physicochemical Properties and Characterization

This compound is a complex salt with the empirical formula Fe(CaC₆H₅O₇)₂·4H₂O, as described in the foundational patent.[4]

PropertyValueSource
Molecular Formula C₁₂H₁₀Ca₂FeO₁₄ (anhydrous)[5]
Molecular Weight 514.20 g/mol (anhydrous)[5]
Appearance Colorless, tasteless, crystalline powder[4]
Stability Stable to air oxidation at room temperature.[4] Dehydration at elevated temperatures can lead to auto-oxidation.[4]
Structural Elucidation

The proposed structure involves citrate ions chelating both a central ferrous iron atom and two calcium atoms. The patent suggests that four molecules of water are bound by coordinate covalencies to the metal atoms.[4]

Caption: Conceptual representation of the this compound complex.

Modern Analytical Characterization (Inferred)

While specific, published data from modern analytical techniques for this compound are scarce, a comprehensive characterization for a compound of this nature would typically involve the following methods:

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature of the compound and identify its specific crystal lattice structure.[6] This technique is crucial for distinguishing the complex from a simple mixture of starting materials.

  • Spectroscopic Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the coordination of the carboxylate and hydroxyl groups of the citrate molecule to the ferrous and calcium ions.

    • UV-Vis Spectroscopy: To analyze the electronic transitions of the ferrous ion within the complex.[7]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to determine the number of water molecules of hydration and to study the thermal stability and decomposition profile of the complex.[6][8] This is particularly relevant given the patent's observation that dehydration leads to oxidation.[4]

Synthesis of this compound

The synthesis of this compound, as detailed in the original patent, is a multi-step process designed to yield the crystalline complex.[4]

Experimental Protocol

The following protocol is an adaptation of the methodology described in US Patent 2,812,344A.[4]

Step 1: Formation of Mono-Calcium Citrate Solution

  • Prepare a solution of citric acid monohydrate in water (e.g., 420g in 3 liters).

  • Create a suspension of finely powdered calcium carbonate in water (e.g., 200g in 1 liter).

  • While rapidly stirring the citric acid solution, slowly add the calcium carbonate suspension.

  • Continue stirring at room temperature for approximately 30 minutes, or until the turbidity of the mixture has significantly decreased. This indicates the formation of soluble mono-calcium citrate.

Step 2: Chelation with Ferrous Iron

  • To the mono-calcium citrate solution from Step 1, slowly add reduced powdered iron (e.g., 57.3g) while maintaining rapid stirring.

  • After the iron addition is complete, heat the mixture to boiling.

  • Reflux the mixture with continuous stirring for approximately 5 hours. During this time, the this compound complex will form and precipitate out of the solution.

Step 3: Isolation and Purification

  • Filter the hot reaction mixture to collect the solid product.

  • Wash the collected solid thoroughly with hot water to remove any unreacted starting materials and soluble byproducts.

  • Perform a final wash with isopropanol to aid in drying.

  • Dry the final product at room temperature in a desiccator at atmospheric pressure to yield the colorless, crystalline this compound complex.

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Absorption and Bioavailability

The primary rationale for the development of this compound was to mitigate the inhibitory effect of calcium on iron absorption. The proposed mechanism centers on the behavior of the complex in the gastrointestinal tract.

Proposed Mechanism of Action

It is hypothesized that upon oral administration, this compound dissociates into ferrous iron and calcium citrate.[9] In the presence of dietary inhibitors of iron absorption, such as phytates and phosphates found in plant-based foods, the liberated calcium citrate moiety is thought to act as a "sacrificial lamb."[10][11] The calcium citrate preferentially binds to these inhibitors, forming insoluble complexes. This action effectively reduces the concentration of free phytates and phosphates in the intestinal lumen, thereby preventing them from binding to the ferrous iron and rendering it non-absorbable.[9] This leaves a greater amount of ferrous iron free to be absorbed by the divalent metal transporter 1 (DMT1) on the surface of enterocytes.

G cluster_0 Stomach / Upper GI Tract cluster_1 Intestinal Lumen cluster_2 Enterocyte A This compound (Oral Intake) B Dissociation A->B C Ferrous Iron (Fe²⁺) B->C D Calcium Citrate B->D G Free, Absorbable Fe²⁺ F Insoluble Calcium-Inhibitor Complex D->F Preferential Binding E Dietary Inhibitors (Phytates, Phosphates) E->F H DMT1 Transporter G->H I Iron Absorption into Bloodstream H->I

Caption: Proposed mechanism for enhanced iron absorption with this compound.

Clinical Efficacy and Safety

The clinical utility of this compound has been evaluated, particularly in the context of iron deficiency anemia during pregnancy.

Comparative Clinical Study

A significant open-label, observational study compared the efficacy and safety of this compound with ferrous ascorbate in anemic pregnant women over a two-month period.[9]

Study Design:

  • Group A: Received this compound (providing 50 mg elemental iron).

  • Group B: Received ferrous ascorbate (providing 100 mg elemental iron).

Key Findings:

  • Efficacy: Both groups showed a significant increase in mean serum hemoglobin and ferritin levels. Despite the lower elemental iron dose, the this compound group showed considerable improvements in laboratory parameters, which the authors attributed to potentially higher absorption rates.[9]

  • Safety and Tolerability: A notable difference was observed in the side effect profile. Of the total adverse drug events reported, only 42% occurred in the this compound group, compared to 58% in the ferrous ascorbate group. Adverse events such as nausea, vomiting, and gastric irritation were reported more frequently in the ferrous ascorbate group.[9]

Quantitative Outcomes from the Study:

ParameterThis compound (Group A)Ferrous Ascorbate (Group B)
Elemental Iron Dose 50 mg100 mg
Baseline Hemoglobin (g/dL) 8.75 ± 0.658.82 ± 0.59
Hemoglobin at 2 Months (g/dL) 10.74 ± 0.5310.82 ± 0.45
Mean Increase in Hemoglobin (g/dL) 1.992.00
Reported Adverse Events (%) 42%58%

(Data adapted from Kiran et al., 2020)[9]

The study concluded that this compound demonstrated considerable efficacy and a favorable safety profile, suggesting it as a preferred choice for treating iron deficiency anemia in pregnancy.[9]

Conclusion and Future Directions

This compound represents a pioneering approach to overcoming the challenges of iron and calcium co-supplementation. Its unique chelated structure was designed to enhance stability, improve gastrointestinal tolerability, and, most importantly, mitigate the negative interaction between calcium and iron absorption. The proposed mechanism, whereby the citrate moiety binds to dietary inhibitors, is scientifically plausible and supported by favorable clinical outcomes in pregnant women.

However, for a compound with such a promising historical basis, there is a surprising lack of modern, in-depth research. Future investigations should focus on:

  • Definitive Structural Analysis: Elucidation of the precise crystal structure using modern techniques like single-crystal X-ray diffraction.

  • Mechanistic Studies: In vitro and in vivo studies to confirm the proposed absorption mechanism and quantify the dissociation and binding kinetics of the complex in a simulated gastrointestinal environment.

  • Expanded Clinical Trials: Larger, double-blind, randomized controlled trials are needed to compare this compound against other common iron salts (especially ferrous sulfate) in diverse populations, including non-pregnant adults, children, and patients with conditions like chronic kidney disease.

By building on its historical foundation with modern scientific rigor, the full potential of this compound as a superior option for managing iron deficiency can be more definitively established.

References

  • Kiran, L. J., et al. (2020). Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women. International Journal of Preclinical & Clinical Research, 1(1), 7-11. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10097975, this compound.
  • Apollo Pharmacy. (n.d.). This compound+folic Acid: Uses, Side Effects and Medicines.
  • Javed, Z., et al. (2024). Ferric citrate for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis. Frontiers in Medicine, 11. [Link]
  • Charpentier, L. (1957). U.S. Patent No. 2,812,344. U.S.
  • Halemani, S. S., Lakkol, K., & Acharya, A. (2018). Comparison of efficacy of this compound Vs ferrous ascorbate on Hb status in anaemic pregnant women. International Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1242–1246.
  • Semantic Scholar. (n.d.). Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women.
  • Cook, J. D., Dassenko, S. A., & Whittaker, P. (1991). Calcium supplementation: effect on iron absorption. The American journal of clinical nutrition, 53(1), 106-111. [Link]
  • Hallberg, L., et al. (1991). Calcium and iron absorption: mechanism of action and nutritional importance. European journal of clinical nutrition, 46(5), 317-327. [Link]
  • Deehr, M. S., et al. (1990). Effects of different calcium sources on iron absorption in postmenopausal women. The American journal of clinical nutrition, 51(1), 95-99. [Link]
  • Li, H., & Su, J. (2018). Synthesis of Ferric Citrate Complexes as Potential Draw Solutes for Forward Osmosis.
  • Muminov, K. S., et al. (2021). Spectroscopic and X-ray structural investigations of the active calcium preparation. AIP Conference Proceedings, 2389(1), 040010.
  • precisionFDA. (n.d.). This compound.
  • ResearchGate. (n.d.). X-ray diffractogram of the calcium citrate and tablet sample.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Corrado, B., et al. (2023). Evaluating adherence, tolerability and safety of oral calcium citrate in elderly osteopenic subjects: a real-life non-interventional, prospective, multicenter study. Aging Clinical and Experimental Research, 35(10), 2269-2276. [Link]
  • Kumar, A. (2022). Phytic Acid: An Optimal Barrier to Iron Absorption. J Health Sci Res, 4(1), 1-3. [Link]
  • Petry, N., et al. (2020). Revisiting phytate-element interactions: implications for iron, zinc and calcium bioavailability, with emphasis on legumes. Annals of the New York Academy of Sciences, 1481(1), 33-49. [Link]
  • Lönnerdal, B. (2010). Calcium and iron absorption--mechanisms and public health relevance. International journal for vitamin and nutrition research, 80(4-5), 293-299. [Link]
  • Szymańska, E., et al. (2021). The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron. Molecules, 27(1), 197. [Link]
  • Fein, M. L. (1963). U.S. Patent No. 3,091,626. U.S.
  • Opfermann, J. G. W. (1953). German Patent No. DE869486C.
  • ResearchGate. (n.d.). Comparison between X-ray diffraction spectra of two samples of iron citrate powder.
  • Annapurna, K., et al. (2021). A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients. Journal of Clinical & Diagnostic Research, 15(1). [Link]
  • ResearchGate. (n.d.). TGA analysis of iron citrate powder.
  • Silva, A. M., et al. (2011). Iron(iii) citrate speciation in aqueous solution. Dalton Transactions, 40(29), 7529-7537. [Link]
  • ResearchGate. (n.d.). Pharmacokinetic and Pharmacodynamic Comparison of Two Calcium Supplements in Postmenopausal Women.
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  • IBT. (n.d.). Thermal Analysis of Cast Iron.
  • Grinberg, S., et al. (2023). Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study. Frontiers in Nutrition, 10, 1121013. [Link]
  • Camara, F., et al. (2007). Spectrophotometric Analysis Of Ferrous, Ferric And Total Iron Content In Soda-Lime-Silica Glass. Glass Technology-European Journal of Glass Science and Technology Part A, 48(3), 120-126.

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A Technical Guide to the Spectroscopic Properties of Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ferrous calcium citrate is a unique heterometallic complex valued in the pharmaceutical and nutraceutical industries as a source of both iron and calcium.[1][2] Its efficacy and safety are intrinsically linked to its molecular structure and the stability of the ferrous (Fe²⁺) oxidation state. A thorough understanding of its spectroscopic properties is therefore paramount for quality control, formulation development, and fundamental research.

This technical guide provides an in-depth exploration of the key spectroscopic techniques used to characterize this compound. It is designed for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the scientific rationale behind the experimental choices and interpretation of the resulting data. The information presented herein is synthesized from the available scientific literature on this compound, related metal-citrate complexes, and fundamental spectroscopic principles. A proposed structure for this compound, based on patent literature, is a complex with the empirical formula Fe(CaC₆H₅O₇)₂·4H₂O.[3]

Mössbauer Spectroscopy: The Definitive Tool for Iron Oxidation State

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being particularly well-suited for this analysis. It is the most direct method for confirming the ferrous state of iron in this compound and for detecting the presence of any ferric impurities that may arise from oxidation.[4][5][6][7]

Principles of ⁵⁷Fe Mössbauer Spectroscopy

The technique is based on the recoil-free emission and resonant absorption of gamma rays by atomic nuclei. The resulting spectrum provides information about the chemical environment of the iron atoms through parameters such as the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine splitting.

  • Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is therefore highly indicative of the oxidation state of the iron. Ferrous (Fe²⁺) compounds typically exhibit a larger positive isomer shift compared to ferric (Fe³⁺) compounds.

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the electronic and ligand environment around the iron atom.

Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy
  • Sample Preparation: A solid, powdered sample of this compound is uniformly distributed in a sample holder. The optimal sample thickness depends on the iron concentration to avoid saturation effects.

  • Instrumentation: The sample is placed in a Mössbauer spectrometer, which consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the energy of the emitted gamma rays via the Doppler effect, a detector, and a data acquisition system.

  • Data Acquisition: The sample is typically cooled to cryogenic temperatures (e.g., 80 K) to increase the recoil-free fraction and improve spectral resolution. The spectrometer scans a range of velocities, and the gamma ray transmission through the sample is recorded as a function of velocity.

  • Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift and quadrupole splitting parameters.

Expected Results and Interpretation

For a high-purity sample of this compound, the Mössbauer spectrum is expected to show a single doublet (two absorption lines) characteristic of high-spin Fe²⁺ in a distorted coordination environment.

ParameterExpected Value for this compoundInterpretation
Isomer Shift (δ) > 1.0 mm/s (relative to iron foil at room temperature)Confirms the presence of high-spin Fe²⁺.
Quadrupole Splitting (ΔE_Q) > 2.0 mm/sIndicates an asymmetric electronic environment around the iron nucleus, consistent with coordination to carboxylate and hydroxyl groups of the citrate ligand.

The presence of a second doublet with a smaller isomer shift (typically < 0.5 mm/s) would indicate the presence of ferric (Fe³⁺) impurities.[4][5] The relative area of this second doublet can be used to quantify the percentage of ferric contamination.

Vibrational Spectroscopy: Probing the Coordination of the Citrate Ligand

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. In the context of this compound, these methods provide insights into the coordination of the citrate ligand to the ferrous and calcium ions.

Principles of Vibrational Spectroscopy
  • Infrared (FTIR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.

  • Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (from a laser). The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman-active, it must cause a change in the polarizability of the molecule.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the powdered this compound sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Raman Spectroscopy

  • Sample Preparation: The powdered sample is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: The sample is illuminated with a laser of a specific wavelength (e.g., 514.5 nm or 785 nm). The scattered light is collected and analyzed by a spectrometer.

Expected Results and Interpretation

The vibrational spectra of this compound will be dominated by the modes of the citrate ligand. The key region of interest is the carboxylate (COO⁻) stretching region.

Vibrational ModeExpected Wavenumber (cm⁻¹)Interpretation
O-H Stretching (crystal water) ~3400 - 3200Broad absorption in the FTIR spectrum indicating the presence of water of hydration.[8][9]
Asymmetric COO⁻ Stretching ~1600 - 1550A strong band in the FTIR spectrum. The position of this band is sensitive to the coordination of the carboxylate group to the metal ions.[8][9][10]
Symmetric COO⁻ Stretching ~1440 - 1400A strong band in the FTIR spectrum. The separation between the asymmetric and symmetric stretching frequencies (Δν) provides information about the coordination mode of the carboxylate group.

The coordination of the carboxylate groups of the citrate ligand to both ferrous and calcium ions will lead to shifts in the positions of these bands compared to free citric acid or simple citrate salts.[9][11] The presence of multiple bands in the carboxylate region may suggest different coordination environments for the different carboxylate groups within the molecule.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like this compound, this technique can be used to study the d-d electronic transitions of the ferrous ion and charge-transfer bands.

Principles of UV-Vis Spectroscopy

This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals.

Experimental Protocol
  • Sample Preparation: this compound is dissolved in an appropriate solvent, typically deionized water, to a known concentration. The pH of the solution should be controlled, as the speciation of iron-citrate complexes is pH-dependent.[12][13]

  • Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer. A blank spectrum of the solvent is also recorded and subtracted.

Expected Results and Interpretation

The UV-Vis spectrum of an aqueous solution of this compound is expected to show:

  • Ligand-to-Metal Charge Transfer (LMCT) Bands: Intense absorption bands in the UV region (typically below 300 nm) arising from the transfer of electrons from the citrate ligand to the ferrous ion.

  • d-d Transitions: Weak, broad absorption bands in the visible or near-infrared region corresponding to electronic transitions between the d-orbitals of the high-spin Fe²⁺ ion. These are often difficult to observe due to their low intensity.

The position and intensity of the absorption bands can be influenced by the pH of the solution, which affects the protonation state of the citrate ligand and the coordination of water molecules to the iron center.[12][13]

X-ray Absorption Spectroscopy (XAS): A Detailed Look at the Iron Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element in a sample. It is particularly useful for amorphous or complex materials where single-crystal X-ray diffraction is not feasible.

Principles of XAS

XAS measures the absorption of X-rays as a function of energy. The resulting spectrum can be divided into two regions:

  • X-ray Absorption Near Edge Structure (XANES): The region near the absorption edge provides information about the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom.

  • Extended X-ray Absorption Fine Structure (EXAFS): The oscillations above the absorption edge contain information about the number, type, and distance of the neighboring atoms.

Experimental Protocol
  • Sample Preparation: A solid, powdered sample of this compound is uniformly spread on a suitable tape or pressed into a pellet.

  • Data Acquisition: The experiment is typically performed at a synchrotron light source to achieve the necessary X-ray flux and energy resolution. The sample is irradiated with X-rays of varying energy, and the absorption is measured. The iron K-edge is typically used for studying iron-containing samples.[14][15]

  • Data Analysis: The XANES region is analyzed by comparison with spectra of known iron standards to determine the oxidation state. The EXAFS region is analyzed using Fourier transform and fitting procedures to determine the coordination number and bond distances of the atoms surrounding the iron center.

Expected Results and Interpretation
  • XANES: The position of the absorption edge in the XANES spectrum will be indicative of the Fe²⁺ oxidation state. The pre-edge features can provide information about the coordination symmetry.

  • EXAFS: Analysis of the EXAFS region will provide quantitative information about the Fe-O bond distances from the coordinating carboxylate and hydroxyl groups of the citrate ligand, as well as any coordinated water molecules. This data can be used to build a detailed model of the local coordination environment of the iron atom.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid Powder) Mossbauer Mössbauer Spectroscopy Sample->Mossbauer FTIR_Raman FTIR / Raman Spectroscopy Sample->FTIR_Raman UV_Vis UV-Vis Spectroscopy (Aqueous Solution) Sample->UV_Vis XAS X-ray Absorption Spectroscopy Sample->XAS Oxidation Iron Oxidation State (Fe²⁺/Fe³⁺) Mossbauer->Oxidation Coordination Ligand Coordination (Carboxylate Binding) FTIR_Raman->Coordination Electronic Electronic Structure (d-d Transitions, LMCT) UV_Vis->Electronic XAS->Oxidation Local Local Atomic Structure (Bond Distances, Coordination Number) XAS->Local

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach to obtain a comprehensive understanding of its chemical and structural properties. Mössbauer spectroscopy is indispensable for verifying the ferrous oxidation state of iron. Vibrational spectroscopy (FTIR and Raman) provides detailed information on the coordination of the citrate ligand to the metal centers. UV-Vis spectroscopy probes the electronic structure of the complex, while X-ray absorption spectroscopy offers precise details on the local atomic environment of the iron atoms. By integrating the data from these techniques, researchers and drug development professionals can ensure the quality, stability, and efficacy of products containing this compound.

References

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Thermal decomposition of ferrous calcium citrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Thermal Decomposition of Ferrous Calcium Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a complex salt utilized in pharmaceutical formulations as a source of both iron and calcium, requires a thorough understanding of its thermal stability for ensuring drug product quality, safety, and efficacy.[1] This is particularly critical for processes involving heat, such as manufacturing, sterilization, and long-term storage under varied climatic conditions. This technical guide provides a comprehensive examination of the thermal decomposition pathway of this compound, Fe(CaC₆H₅O₇)₂·4H₂O.[2] It delineates a multi-stage decomposition mechanism, established through proven analytical methodologies. By integrating insights from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD), this document offers a self-validating framework for researchers. Detailed experimental protocols, data interpretation guides, and visual workflows are presented to facilitate a robust and reproducible analysis of this important pharmaceutical compound.

Introduction: The Imperative of Thermal Analysis

This compound is a stable, tasteless complex designed to provide supplemental calcium and iron without the common gastrointestinal side effects associated with other iron salts like ferrous sulfate.[2] Its molecular structure, which incorporates both divalent iron and calcium with citric acid, presents a unique thermal profile.[2][3] The study of its thermal decomposition is not merely an academic exercise; it is a cornerstone of drug development. It informs critical decisions regarding:

  • Excipient Compatibility: Assessing potential interactions with other formulation components at elevated temperatures.

  • Manufacturing Process Design: Defining safe temperature limits for drying, granulation, and compression.

  • Stability Testing: Predicting shelf-life and degradation pathways under accelerated storage conditions.

  • Quality Control: Establishing a thermal "fingerprint" to ensure batch-to-batch consistency.

This guide is structured to provide both the theoretical underpinnings and the practical methodologies required to fully characterize the thermal behavior of this compound.

The Predicted Multi-Stage Decomposition Pathway

The thermal decomposition of hydrated metal-organic salts like this compound typically proceeds through a sequence of distinct, temperature-dependent events. Based on the analysis of related metal citrates, the pathway can be logically segmented into three primary stages: dehydration, organic moiety decomposition, and carbonate decomposition.[4][5][6]

Stage I: Dehydration (Approx. 50°C - 200°C)

The initial mass loss observed upon heating corresponds to the removal of the four molecules of water of hydration.[2] This process is endothermic, as energy is required to break the coordinate bonds holding the water molecules within the crystal lattice.[7][8] The patent for the compound notes that heating to 80°C under vacuum or 200°C for a short period results in the loss of these four water molecules, which is often accompanied by some auto-oxidation of the ferrous iron.[2]

Fe(CaC₆H₅O₇)₂·4H₂O(s) → Fe(CaC₆H₅O₇)₂(s) + 4H₂O(g)

Stage II: Decomposition of the Anhydrous Citrate Complex (Approx. 200°C - 500°C)

Once dehydrated, the anhydrous this compound complex becomes unstable and undergoes fragmentation. This is a highly exothermic process involving the breakdown of the citrate backbone.[9][10] The decomposition of metal citrates is complex but generally leads to the formation of metal carbonates as stable intermediates, along with the evolution of gaseous products like carbon monoxide and other organic fragments.[4][5]

Fe(CaC₆H₅O₇)₂(s) → 2CaCO₃(s) + FeO(s) + Gaseous Products (CO, H₂O, etc.)

Note: The iron may oxidize during this stage, potentially forming Fe₂O₃ or Fe₃O₄, especially in the presence of air.[5][11]

Stage III: Decomposition of Calcium Carbonate (Approx. 600°C - 850°C)

The calcium carbonate formed in Stage II is thermally stable up to relatively high temperatures.[12] In this final stage, it decomposes endothermically to yield calcium oxide and carbon dioxide gas.[6][13] The final solid residue is a mixture of calcium oxide and iron oxide.[2] Ashing the complex at 1000°C in the air yields a residue of mixed calcium and ferric oxides.[2]

2CaCO₃(s) → 2CaO(s) + 2CO₂(g) Iron Oxide(s) → Stable Iron Oxide(s) (e.g., α-Fe₂O₃)

The overall pathway is visualized in the diagram below.

G cluster_0 Stage I: Dehydration (~50-200°C) cluster_1 Stage II: Citrate Decomposition (~200-500°C) cluster_2 Stage III: Carbonate Decomposition (~600-850°C) A This compound Tetrahydrate Fe(CaC₆H₅O₇)₂·4H₂O B Anhydrous this compound Fe(CaC₆H₅O₇)₂ A->B - 4H₂O (g) Endothermic C Intermediate Products (e.g., 2CaCO₃ + Iron Oxide) B->C - Gaseous Products (CO, etc.) Exothermic D Final Residue (2CaO + α-Fe₂O₃) C->D - 2CO₂ (g) Endothermic G cluster_workflow Analytical Workflow A Sample Preparation (5-10 mg this compound) B TGA-DSC Analysis (30-1000°C @ 10°C/min, N₂ atm) A->B C Data Interpretation (Identify T°, Δm, Endo/Exo peaks) B->C D Generate Residues (Stop TGA at key temperatures) B->D G Final Report (Correlated TGA-DSC and XRD Data) C->G E XRD Analysis (Scan 2θ = 10-80°) D->E F Phase Identification (Compare to Database) E->F F->G

Caption: Experimental workflow for thermal analysis.

Data Presentation & Interpretation

The quantitative data obtained from the TGA-DSC analysis can be summarized for clear interpretation. The following table presents hypothetical, yet scientifically plausible, data for the thermal decomposition of Fe(CaC₆H₅O₇)₂·4H₂O (Molar Mass ≈ 586.2 g/mol ).

StageTemperature Range (°C)TGA Mass Loss (%)DTG Peak (°C)DSC EventAssociated Process
I 50 - 200~12.3%~150EndothermicLoss of 4 H₂O molecules
II 200 - 500~35.0%~420ExothermicDecomposition of citrate to CaCO₃ and iron oxide
III 600 - 850~15.0%~780EndothermicDecomposition of CaCO₃ to CaO

Interpreting the Results:

  • TGA Curve: The step-wise decreases in mass directly correspond to the loss of volatile products. The percentage mass loss for each step should be calculated and compared to the theoretical loss for the proposed reaction. [13]* DTG Curve: The peaks in the first derivative of the TGA curve indicate the temperatures at which the rate of mass loss is maximal, providing a more precise temperature for each event.

  • DSC Curve: Downward peaks typically represent endothermic events (energy absorption), such as dehydration or the final carbonate decomposition. [14]Upward peaks signify exothermic events (energy release), characteristic of the oxidative decomposition of the organic citrate moiety. [10]* XRD Patterns: The diffraction patterns of the residues provide definitive proof. The residue from Stage I should show a pattern for the anhydrous complex. The residue from Stage II should confirm the presence of calcium carbonate and an iron oxide phase. [9]The final residue at 1000°C will show patterns corresponding to calcium oxide and a stable iron oxide like hematite (α-Fe₂O₃). [2][5]

Conclusion

The thermal decomposition of this compound is a structured, multi-stage process that can be reliably characterized using a combination of TGA-DSC and XRD. This guide provides the foundational knowledge and actionable protocols for researchers to undertake this analysis with scientific rigor. A thorough understanding of this decomposition pathway is not optional but essential for the development of safe, stable, and effective pharmaceutical products containing this vital nutritional supplement. By following the self-validating workflow presented, scientists can generate the high-quality data necessary to support formulation development, process optimization, and regulatory submissions.

References

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Sources

An In-Depth Technical Guide to the Structural Analysis of Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Charting the Unexplored Territory of Ferrous Calcium Citrate

This compound is a complex salt of significant interest in the pharmaceutical and nutraceutical industries as a source of both iron and calcium.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure, which governs stability, solubility, and bioavailability. A 1957 patent proposed an empirical formula of Fe(CaC₆H₅O₇)₂·4H₂O and a probable structure, yet a definitive, publicly validated crystal structure determined by modern analytical techniques remains elusive.[2] This guide serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining a multi-technique approach to definitively synthesize, characterize, and validate the crystal structure of this compound. We will proceed from the foundational step of material synthesis to the gold standard of single-crystal X-ray diffraction, complemented by robust spectroscopic and thermal analyses to build a self-validating, complete structural picture.

Synthesis of High-Purity Crystalline this compound

The prerequisite for any structural elucidation is the synthesis of high-purity, crystalline material. The quality of the initial synthesis directly impacts the success of subsequent analytical techniques, particularly X-ray diffraction. The following protocol is an adaptation of historical methods, updated with modern laboratory standards for precision and purity.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Monocalcium Citrate Formation cluster_1 Step 2: Chelation with Ferrous Iron cluster_2 Step 3: Isolation and Purification A Dissolve Citric Acid Monohydrate in dH2O C Slowly add CaCO3 suspension to Citric Acid solution with rapid stirring A->C B Suspend Calcium Carbonate in dH2O B->C D Stir at room temperature until turbidity greatly diminishes C->D E Slowly add reduced powdered Iron to the monocalcium citrate solution D->E Solution of monocalcium citrate F Heat to boiling and reflux for 5 hours with continuous stirring E->F G Filter the hot mixture to collect the precipitate F->G H Wash solid material thoroughly with hot dH2O G->H I Wash solid material with Isopropanol H->I J Dry at room temperature in a desiccator I->J

Caption: Workflow for the synthesis of crystalline this compound.

Detailed Synthesis Protocol

Objective: To synthesize crystalline this compound tetrahydrate, Fe(CaC₆H₅O₇)₂·4H₂O.

Materials:

  • Citric Acid Monohydrate (ACS Grade)

  • Calcium Carbonate (Fine Powder, ACS Grade)

  • Reduced Iron Powder (ACS Grade)

  • Deionized Water (dH₂O)

  • Isopropanol (ACS Grade)

Protocol:

  • Preparation of Monocalcium Citrate Solution:

    • In a 5 L reaction vessel, dissolve 420 g of citric acid monohydrate in 3 L of dH₂O.

    • In a separate beaker, suspend 200 g of finely powdered calcium carbonate in 1 L of dH₂O.

    • With rapid stirring, slowly add the calcium carbonate suspension to the citric acid solution at room temperature.

    • Continue stirring for approximately 30 minutes. The reaction is proceeding as the turbidity of the mixture decreases, indicating the formation of soluble monocalcium citrate.

  • Formation of the this compound Complex:

    • To the resulting monocalcium citrate solution, slowly add 57.3 g of reduced powdered iron while maintaining rapid stirring.

    • Once the iron addition is complete, heat the reaction mixture to boiling.

    • Maintain the mixture at reflux with continuous stirring for 5 hours. This extended reflux is critical for driving the chelation reaction to completion.

  • Isolation and Drying:

    • Filter the hot reaction mixture through a Buchner funnel to collect the colorless solid precipitate.

    • Wash the collected solid thoroughly with several portions of hot dH₂O to remove any unreacted starting materials or soluble byproducts.

    • Perform a final wash with isopropanol to displace the water and facilitate drying.

    • Dry the final product at room temperature in a desiccator at atmospheric pressure to yield a colorless, tasteless crystalline powder.[2]

Primary Structural Elucidation: X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The approach depends on the ability to grow a suitable single crystal, but valuable data can also be obtained from polycrystalline powder.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

Obtaining a single crystal of sufficient size and quality is the most challenging yet most rewarding step. Success yields an unambiguous solution of the crystal structure, including precise bond lengths, bond angles, and the coordination environment of the metal centers.

Experimental Workflow:

  • Crystallization Screening:

    • Utilize the synthesized powder. Attempt to grow single crystals through slow evaporation, vapor diffusion, or hydrothermal synthesis methods.[3]

    • Screen a variety of solvent systems (e.g., water, water/ethanol mixtures) and temperatures. The presence of citrate, a known chelator, can sometimes complicate crystallization.[4]

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically <0.5 mm) and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Fe, Ca).

    • Refine the structural model against the experimental data to locate lighter atoms (O, C) and, ideally, hydrogen atoms. The final refined structure should have low R-factors, indicating a good fit between the model and the data.

X-ray Powder Diffraction (XRPD): The Practical Approach

XRPD is an essential technique for analyzing the bulk polycrystalline powder produced by the synthesis protocol. It is used for phase identification, purity assessment, and, if single crystals cannot be grown, for structure solution from powder data.[5][6]

Key Insights from XRPD:

  • Crystallinity Assessment: A sharp, well-defined diffraction pattern indicates a highly crystalline material. Broad, poorly defined peaks suggest an amorphous or semi-crystalline nature, as has been observed for some iron(III) citrate compounds.[7][8]

  • Phase Purity: The obtained pattern can be compared to databases to check for the presence of unreacted starting materials or undesired side products (e.g., calcium citrate, iron citrate).

  • Unit Cell Determination: The positions of the diffraction peaks can be used to determine the lattice parameters of the crystal system.

Experimental Protocol:

  • Sample Preparation: Gently grind the crystalline powder to a fine, uniform consistency. Pack the powder into a sample holder.

  • Data Collection:

    • Use a powder diffractometer, typically with Cu Kα radiation.

    • Scan a wide 2θ range (e.g., 5° to 70°) with a slow step size to ensure good resolution.

  • Data Analysis:

    • Identify the peak positions (2θ) and intensities.

    • Use indexing software to determine the unit cell parameters.

    • Perform a Rietveld refinement using a structural model (either from SC-XRD or a model from a related compound) to refine the atomic positions and lattice parameters against the full powder pattern.

ParameterSingle-Crystal XRDX-ray Powder Diffraction
Sample Type Single, high-quality crystalPolycrystalline powder
Primary Output Precise 3D atomic coordinates, bond lengths/anglesDiffraction pattern (d-spacings), lattice parameters
Key Advantage Unambiguous structure solutionHigh throughput, suitable for bulk material
Key Challenge Growing a suitable single crystalPeak overlap, preferred orientation, amorphous content

Spectroscopic Analysis: Probing the Coordination Environment

Vibrational spectroscopy provides invaluable information about the local chemical environment and the nature of the bonding between the citrate ligand and the Fe(II) and Ca(II) ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to the vibrational modes of the carboxylate (-COO⁻) and hydroxyl (-OH) groups of the citrate ligand. The positions of these absorption bands shift upon coordination to a metal ion, providing direct evidence of chelation.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of sample (~1 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk.

  • Data Collection: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis:

    • Hydroxyl Region (3500-3000 cm⁻¹): Look for broad bands corresponding to the O-H stretching of the citrate hydroxyl group and the water of hydration.

    • Carboxylate Region (1700-1550 cm⁻¹): This is the most informative region. The asymmetric stretching vibration of the carboxylate group is particularly sensitive to the coordination mode. A large separation between the asymmetric and symmetric stretching frequencies can indicate the nature of the metal-carboxylate interaction.

Thermal Analysis: Quantifying Hydration and Stability

The proposed formula includes four water molecules that are believed to be integral to the crystal structure.[2] Thermal analysis is the primary method to verify the presence, nature, and stoichiometry of these water molecules.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, they provide a complete picture of thermal events like dehydration and decomposition.[7][9]

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.

  • Data Collection: Heat the sample from room temperature to an elevated temperature (e.g., 900 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • TGA Curve: A distinct weight loss step below ~150 °C corresponds to the loss of water molecules.[10] The percentage of weight loss can be used to calculate the number of water molecules per formula unit. The patent indicates this loss corresponds to four molecules of water.[2]

    • DSC Curve: Endothermic peaks on the DSC curve will correspond to the energy required for dehydration and other phase transitions. Exothermic peaks at higher temperatures indicate decomposition of the citrate ligand.

Integrated Structural Verification: A Self-Validating System

No single technique provides the complete picture. The trustworthiness of the final structural model comes from the integration and correlation of data from all analytical methods.

Data_Integration XRD X-ray Diffraction (SC-XRD or XRPD) Model Proposed Structural Model XRD->Model Provides: - Atomic Coordinates - Unit Cell - Space Group Spectroscopy Vibrational Spectroscopy (FTIR/Raman) Spectroscopy->Model Validates: - Metal-Ligand Coordination - Functional Groups Thermal Thermal Analysis (TGA/DSC) Thermal->Model Confirms: - Hydration State - Thermal Stability Model->XRD Refinement Model->Spectroscopy Correlation Model->Thermal Correlation Final Validated Crystal Structure of This compound Model->Final Consistent Data

Caption: Integration of analytical data for structural validation.

The final structural model derived from X-ray diffraction must be consistent with all other observations. The number of water molecules determined by TGA must match the number found in the crystallographic unit cell. The coordination environment seen in the crystal structure must be supported by the vibrational modes observed in the FTIR spectrum. This cross-validation is the hallmark of a rigorous and authoritative structural analysis.

References

  • Gulesich, E. (1957). This compound complex. U.S. Patent No. 2,812,344. Washington, DC: U.S.
  • Matzapetakis, M., et al. (1998). Xray crystallographic structures of iron(III) citrate complexes.
  • Kaduk, J. A. (2020). Crystal structures of two magnesium citrates from powder diffraction data.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Zheng, H., & Giammar, D. E. (2012). Characterizing metal binding sites in proteins with X-ray crystallography. Journal of visualized experiments : JoVE, (68), e4252. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Kaduk, J. A., & Rammohan, A. (2018). Crystal structures of tricalcium citrates. Powder Diffraction, 33(3), 191-201. [Link]
  • Shtern, M. (1963). Method of making ferrous citrate. U.S. Patent No. 3,091,626. Washington, DC: U.S.
  • Pharmacompass. (n.d.).
  • Martinez-Huitle, C. A., et al. (n.d.). Chemical structure of calcium citrate.
  • Forward Science. (n.d.).
  • Wikipedia. (n.d.).
  • Abdurakhmanova, S. S., et al. (2021). Spectroscopic and X-ray structural investigations of the active calcium preparation. IOP Conference Series: Earth and Environmental Science, 868, 012061. [Link]
  • Zhang, Y., et al. (2023). Research Progress in the Industrial Crystallization of Citrate—A Review. Molecules, 28(14), 5395. [Link]
  • Szymańska, E., et al. (2021). The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron. Molecules, 27(1), 197. [Link]
  • Naviglio, D., et al. (2019). Comparison between X-ray diffraction spectra of two samples of iron citrate powder.
  • Naviglio, D., et al. (2019). TGA analysis of iron citrate powder.
  • Djurdjevic, M. B. (2020). Application of thermal analysis in ferrous and nonferrous foundries. Metallurgical and Materials Engineering, 26(4), 513-524. [Link]
  • Santos, C. I., et al. (2012). Iron(iii) citrate speciation in aqueous solution. Dalton Transactions, 41(31), 9435-9444. [Link]
  • Szymańska, E., et al. (2021). The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron. Molecules, 27(1), 197. [Link]
  • Karlsson, T., et al. (2006). X-ray absorption spectroscopic study of iron reference compounds for the analysis of natural sediments.

Sources

An In-depth Technical Guide to the Role of Citrate in Ferrous-Calcium Complexation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citrate, a ubiquitous tricarboxylic acid, plays a pivotal role in the complex interplay between ferrous iron (Fe²⁺) and calcium (Ca²⁺) ions in aqueous systems. Its ability to form stable, soluble complexes with these divalent cations is of profound importance in fields ranging from pharmaceutical sciences and drug development to nutrition and food technology. This guide provides a comprehensive examination of the fundamental chemistry governing citrate's interactions with ferrous and calcium ions. We will explore the coordination chemistry, the influence of pH on complex speciation, the thermodynamics of stability, and the critical aspect of competitive binding. Furthermore, this document details validated experimental protocols for characterizing these complex systems and discusses the real-world implications for drug formulation and nutrient bioavailability.

Introduction: The Significance of Citrate as a Chelator

Citric acid is a natural organic acid and a key intermediate in metabolism, known as the Krebs cycle.[1] Its structure, featuring three carboxyl groups and one hydroxyl group, makes it an exceptional chelating agent, capable of forming multiple coordination bonds with a single metal ion.[2] This chelate effect results in the formation of complexes with significantly higher stability than those formed by monodentate ligands.[2]

In pharmaceutical and nutritional contexts, the chelation of minerals like ferrous iron and calcium is critical. For ferrous iron, complexation with citrate can enhance solubility, prevent oxidation to the less bioavailable ferric (Fe³⁺) state, and improve absorption.[3][4] For calcium, citrate complexes are a common form used in supplements due to their good solubility and bioavailability.[5][6] However, when both cations are present, a competitive interaction for the citrate ligand arises, which can have significant consequences for the stability and ultimate biological fate of each mineral.[5][7] Understanding and controlling this competitive complexation is a central challenge in the co-formulation of iron and calcium supplements and in predicting their interactions within biological matrices.

Fundamental Coordination Chemistry

The interaction between citrate and metal cations is highly dependent on the pH of the solution, which dictates the protonation state of citric acid.

The Speciation of Citric Acid

Citric acid (H₃Cit) is a triprotic acid, meaning it can donate three protons.[2] The acid dissociation constants (pKa) determine which citrate species is dominant at a given pH. The pKa values for citric acid at 25°C are approximately pKa₁ = 3.13, pKa₂ = 4.76, and pKa₃ = 6.40.[2]

  • Below pH 3.13: The fully protonated form, H₃Cit, is prevalent.

  • Between pH 3.13 and 4.76: The primary species is the dihydrogen citrate ion, H₂Cit⁻.[8]

  • Between pH 4.76 and 6.40: The monohydrogen citrate ion, HCit²⁻, dominates.[2][8]

  • Above pH 6.40: The fully deprotonated citrate ion, Cit³⁻, is the major species.[8]

The chelating ability of citrate is maximized when its carboxyl groups are deprotonated, allowing them to coordinate with the metal cation. Therefore, complexation is most significant at pH values above 4.

Caption: pH-dependent speciation of citric acid.

Ferrous-Citrate and Calcium-Citrate Complexes

Both Fe²⁺ and Ca²⁺ form 1:1 complexes with citrate. The primary interaction involves the carboxylate groups and, in the case of Fe²⁺, potentially the hydroxyl group, leading to the formation of stable five- or six-membered chelate rings. The stoichiometry of these complexes is typically M(Cit)⁻ for the fully deprotonated citrate, where M is the metal ion. Protonated complexes, such as M(HCit), can also exist at lower pH ranges.

Thermodynamics and Stability of Complexes

The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The competitive nature of the ferrous-calcium-citrate system is directly governed by the relative stability constants of their respective citrate complexes.

Complex SpeciesLog K (Stability Constant)ConditionsReference
[Fe(II)Cit]⁻ ~3.4 - 4.425 °C, 0.1 M KNO₃[9],[10]
[CaCit]⁻ ~3.2 - 4.918-45 °C, I=0.02-0.17 M[11],[12]
[Fe(III)Cit] ~11.9 (for Fe(III)L)25 °C, 0.1 M KNO₃[10]

Note on Ferric Iron: While this guide focuses on ferrous (Fe²⁺) iron, it is important to note that ferric (Fe³⁺) iron forms significantly more stable complexes with citrate.[10][13] Any oxidation of Fe²⁺ to Fe³⁺ in the system will lead to a dramatic shift in complexation equilibria, favoring the formation of ferric-citrate complexes.

The stability constants for ferrous-citrate and calcium-citrate are of a similar order of magnitude. This similarity is the crux of the competitive interaction. Neither ion has an overwhelming thermodynamic advantage in binding to citrate, meaning that their relative concentrations will be a primary determinant of which complex preferentially forms.

Competitive Binding: A Dynamic Equilibrium

In a system containing Fe²⁺, Ca²⁺, and citrate, a dynamic equilibrium is established:

[Fe(II)]²⁺ + [CaCit]⁻ ⇌ [Fe(II)Cit]⁻ + [Ca]²⁺

The direction of this equilibrium is dictated by the stability constants and the molar concentrations of the free ions.

Causality Behind Experimental Choices: When studying this system, it is crucial to control both pH and the initial molar ratio of the cations. For instance, in nutritional supplements, calcium is often present in much higher concentrations than iron. This high molar excess of calcium can drive the equilibrium to the left, potentially reducing the amount of iron complexed with citrate and thereby affecting its solubility and bioavailability.[5][6] Studies have shown that calcium citrate can significantly reduce the absorption of ferrous sulfate, especially when taken with food.[5]

Competitive_Binding Fe Fe²⁺ Cit Citrate³⁻ Fe->Cit Ca Ca²⁺ Ca->Cit FeCit [Fe-Citrate]⁻ Cit->FeCit K_Fe ≈ 10³⁻⁴ CaCit [Ca-Citrate]⁻ Cit->CaCit K_Ca ≈ 10³⁻⁵ Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Electrode (pH 4, 7, 10 buffers) B Prepare Titration Mixtures (e.g., Acid, Acid+Ligand, Acid+Ligand+Metal) A->B C Set Temperature to 25°C and Purge with N₂/Ar B->C D Titrate with Standardized Carbonate-Free NaOH C->D E Record pH and Volume of Titrant Added D->E F Plot pH vs. Volume NaOH for all mixtures E->F G Calculate n̄ and pL using Irving-Rossotti equations F->G H Determine Stability Constants (log K) via Formation Curve Plotting G->H

Caption: Workflow for potentiometric stability constant determination.

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 9.21) at 25 °C. [14]2. Titration Mixtures: Prepare the following solutions in the thermostated vessel to a total volume of 50 mL. Maintain a constant ionic strength (e.g., 0.1 M) using the KNO₃ stock solution.

    • Mixture A (Acid Blank): HCl (e.g., 5 mL of 0.1 M) + KNO₃ + Water

    • Mixture B (Ligand): Mixture A + Citric Acid (e.g., 5 mL of 0.1 M)

    • Mixture C (Fe-Citrate): Mixture B + FeSO₄ (e.g., 1 mL of 0.1 M)

    • Mixture D (Ca-Citrate): Mixture B + CaCl₂ (e.g., 1 mL of 0.1 M)

    • Mixture E (Fe-Ca-Citrate): Mixture B + FeSO₄ + CaCl₂

  • Titration: Titrate each mixture against the standardized 0.1 M NaOH solution. [15]Add the titrant in small increments (e.g., 0.1 mL) and record the stable pH reading after each addition. Continue the titration up to a pH of ~11-12.

  • Data Analysis: Plot the pH versus the volume of NaOH added for each titration. Using the horizontal shift between the curves, calculate n̄ and pL at various pH values. The stability constants are then determined from the formation curve (a plot of n̄ vs. pL). [16] Trustworthiness - A Self-Validating System: The inclusion of multiple titration mixtures (A, B, C, D) provides an internal validation system. The titration of the acid blank (A) and ligand (B) allows for the calculation of the ligand's pKa values, which can be compared to literature values to ensure the system is behaving correctly before proceeding to analyze the more complex metal-containing systems.

Applications and Implications in Drug Development

The competitive complexation between ferrous iron and calcium with citrate has direct and significant implications for product formulation.

  • Nutritional Supplements: When formulating a combined iron and calcium supplement, the inhibitory effect of calcium on iron absorption is a major concern. [5][17]Using citrate as a chelator can help maintain iron solubility, but a high molar excess of calcium can still outcompete the iron for the ligand. [7]Formulation strategies may involve:

    • Molar Ratio Adjustment: Carefully controlling the Ca:Fe:Citrate ratio to favor the formation of the ferrous-citrate complex.

    • Use of Enhancers: Including absorption enhancers like ascorbic acid, which helps maintain iron in the ferrous state and can also form its own complexes. [17] * Dosage Timing: Recommending that calcium and iron supplements be taken at different times to avoid direct competition in the gut. [18]

  • Drug Stability and Delivery: In liquid formulations, citrate is often used as a buffering agent to control pH. [2]If the active pharmaceutical ingredient (API) or excipients include ferrous or calcium salts, understanding the potential for complexation is vital for ensuring product stability, preventing precipitation, and maintaining the desired concentration of free ions.

Conclusion

The role of citrate in the complexation of ferrous and calcium ions is a multifaceted topic grounded in the principles of coordination chemistry, thermodynamics, and chemical equilibrium. The similar stability of the respective citrate complexes creates a competitive binding environment where pH and relative molar concentrations are the key determinants of system behavior. For researchers and drug development professionals, a thorough understanding of these interactions is not merely academic; it is essential for the rational design of effective nutritional supplements, the formulation of stable pharmaceutical products, and the accurate prediction of mineral interactions in biological systems. The experimental methods outlined in this guide provide a robust framework for quantifying these interactions, enabling a data-driven approach to product development and scientific inquiry.

References

  • Wikipedia. (n.d.). Citric acid.
  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of Chemical Sciences.
  • El-Asmy, A. A., et al. (2019). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry.
  • Cook, J. D., et al. (1991). Calcium supplementation: effect on iron absorption. The American Journal of Clinical Nutrition.
  • Singh, R., et al. (1991). Stability constant of the calcium-citrate(3-) ion pair complex. Journal of Chemical & Engineering Data.
  • Field, T. B., et al. (n.d.). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry.
  • Al-Harahsheh, M., et al. (2018). (a) Speciation of citric acid as function of pH. (b) Speciation of lead... ResearchGate.
  • Suntornsuk, W., et al. (2012). Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. Talanta.
  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST.
  • Mane, S. V., et al. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Publication Corporation.
  • Ansari, F. B., et al. (2015). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry.
  • Suntornsuk, W., et al. (2012). Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. ResearchGate.
  • Singh, R. P., et al. (1991). Stability Constant of the Calcium-Citrate(3-) Ion Pair Complex. Journal of Chemical & Engineering Data.
  • Lönnerdal, B., et al. (2018). Effect of various calcium salts on non-heme iron bioavailability in fasted women of childbearing age. Journal of Trace Elements in Medicine and Biology.
  • Suntornsuk, W., et al. (2012). UV-vis spectra of iron(III)-citrate complexes in aqueous solutions... ResearchGate.
  • Martin, R. B. (1986). Citrate binding of Al3+ and Fe3+. Journal of Inorganic Biochemistry.
  • Farcas, A., et al. (2021). Citric acid distribution of species versus pH. ResearchGate.
  • Zhou, Y., et al. (2021). Calcium complexation stability constants for citric, malic, and lactic acids. ResearchGate.
  • Pearce, K. (1980). Formation constants for magnesium and calcium citrate complexes. Australian Journal of Chemistry.
  • Deehr, M. S., et al. (1991). Effects of different calcium sources on iron absorption in postmenopausal women. The American Journal of Clinical Nutrition.
  • Field, T. B., et al. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry.
  • Singh, R. P., et al. (1991). Stability constant of the calcium-citrate(3-) ion pair complex. ACS Publications.
  • Reddy, K. J., & Lindsay, W. L. (n.d.). Stability Constants for Fe(III) and Al(III) Complexes With Citrate Used in the MINTEQA2 Model a. ResearchGate.
  • Minihane, A. M., & Fairweather-Tait, S. J. (2002). The Effect of Calcium Consumption on Iron Absorption and Iron Status. ResearchGate.
  • Cosmacon. (n.d.). Citric Acid - pH Value - Citrate.
  • Weaver, C. M. (2002). The Effect of Calcium Consumption on Iron Absorption and Iron Status. Nutrition in Clinical Care.
  • Contreras, D., et al. (2018). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. Molecules.
  • Williams, G., et al. (1982). Trace Metal-Citric Acid Complexes as Inhibitors of Calcification and Crystal Growth. I. Effects of Fe(III), Cr(III) and Al(III) Complexes on Calcium Phosphate Crystal Growth. The Journal of Urology.
  • Al-Gousous, J., et al. (2020). The effect of ferrous ions, calcium ions and citric acid on absorption of ciprofloxacin across caco-2 cells: practical and structural approach. Drug Development and Industrial Pharmacy.
  • Laskin, A., et al. (2021). Molecular Investigation of the Multi-Phase Photochemistry of Fe(III)- Citrate in Aqueous Solution. The Royal Society of Chemistry.
  • Rubin, M. (1957). Ferrous calcium citrate complex. Google Patents.
  • Al-Gousous, J., et al. (2020). The effect of ferrous ions, calcium ions and citric acid on absorption of ciprofloxacin across caco-2 cells: practical and structural approach. ResearchGate.
  • Field, T. B., et al. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. ResearchGate.
  • Coplin, M., et al. (2006). Ferrus calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls. Digestive Diseases and Sciences.
  • Markram, H., & Sakmann, B. (1994). Competitive calcium binding: implications for dendritic calcium signaling. Journal of Physiology.
  • GraphPad. (n.d.). Equation: Kinetics of competitive binding. GraphPad Prism 10 Curve Fitting Guide.
  • Tessmer, I., et al. (2022). Immobilizing calcium-dependent affinity ligand onto iron oxide nanoparticles for mild magnetic mAb separation. PubMed Central.
  • GraphPad. (n.d.). Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide.

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ferrous Calcium Citrate in Drug Development

This compound is a unique dual-nutrient compound that holds significant promise in the pharmaceutical and nutraceutical industries. It is primarily utilized for the treatment and prevention of iron deficiency anemia, particularly in populations where concurrent calcium supplementation is beneficial, such as pregnant women.[1] The chelation of ferrous iron with both calcium and citrate ions is thought to enhance its stability and bioavailability compared to conventional iron salts.[1] This guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its synthesis, properties, and analytical characterization.

Molecular Structure and Identification

This compound is a complex salt with the molecular formula C12H10Ca2FeO14 and a molecular weight of approximately 514.20 g/mol . Its chemical structure involves the coordination of ferrous iron (Fe²⁺) and calcium (Ca²⁺) ions with citrate anions. The citrate ion, being a tricarboxylic acid with a hydroxyl group, can form multiple coordination bonds, leading to a stable chelate structure.

Key Identifiers:

ParameterValueReference
CAS Number 7600-56-8
Molecular Formula C12H10Ca2FeO14
Molecular Weight 514.20 g/mol
Synonyms Calcium ferrous citrate, Ferrocal, Rarical[2]

Synthesis and Manufacturing Considerations

The synthesis of this compound typically involves the reaction of a calcium salt of citric acid with a source of ferrous iron. A common method involves the preparation of mono-calcium citrate followed by its reaction with metallic iron.[3]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Preparation of Mono-Calcium Citrate:

    • Dissolve a stoichiometric amount of citric acid in purified water with gentle heating.

    • Slowly add an equimolar amount of calcium carbonate to the citric acid solution under constant stirring. The reaction is complete when effervescence ceases.

    • The resulting solution contains mono-calcium citrate.

  • Formation of this compound Complex:

    • To the mono-calcium citrate solution, add finely powdered metallic iron.

    • Heat the mixture and stir for a specified period to facilitate the reaction and formation of the this compound complex, which will precipitate out of the solution.[3]

  • Isolation and Purification:

    • Cool the reaction mixture and isolate the precipitated solid by filtration.

    • Wash the filter cake thoroughly with purified water to remove unreacted starting materials and soluble impurities.

    • A subsequent wash with a water-miscible organic solvent, such as isopropanol, can aid in drying.[3]

  • Drying:

    • Dry the purified product at room temperature in a desiccator under atmospheric pressure to obtain a crystalline powder.[3]

Causality Behind Experimental Choices:

  • The use of metallic iron as the ferrous source is a cost-effective and direct method.

  • The precipitation of the complex from the reaction mixture drives the reaction to completion.

  • Washing with water and a volatile organic solvent ensures the removal of impurities and facilitates efficient drying without excessive heat, which could promote oxidation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for formulation development and predicting its in vivo behavior.

Solubility Profile

Proposed Experimental Protocol for Solubility Determination:

  • Preparation of Media: Prepare simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and purified water.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to each medium in sealed containers.

    • Agitate the samples at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples and analyze the filtrate for the concentration of ferrous iron and calcium using a validated analytical method such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) influence its stability, dissolution rate, and manufacturability.

Key Solid-State Characterization Techniques:

TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Crystalline structure, polymorphism, and phase purity.[6]
Differential Scanning Calorimetry (DSC) Thermal transitions such as melting, crystallization, and glass transition.[6]
Thermogravimetric Analysis (TGA) Thermal stability, moisture content, and presence of solvates.[6]

Proposed Experimental Workflow for Solid-State Characterization:

Caption: Experimental workflow for solid-state characterization.

Analytical Characterization

Robust analytical methods are essential for ensuring the quality, purity, and potency of this compound.

Identification
  • A. Reaction with Mercuric Sulfate and Potassium Permanganate: A white precipitate is formed upon heating a solution of the substance with mercuric sulfate and potassium permanganate, indicating the presence of citrate.[7]

  • B. Formation of Calcium Oxalate: Ignition of the sample followed by dissolution of the residue in acetic acid and addition of ammonium oxalate yields a white precipitate of calcium oxalate, confirming the presence of calcium.[7]

Assay of Ferrous Iron and Calcium

A validated assay method is crucial for determining the potency of the API.

Proposed Titrimetric Assay for Calcium (based on Calcium Citrate USP monograph):

  • Sample Preparation: Accurately weigh and dissolve the dried sample in dilute hydrochloric acid.[2][8]

  • Titration:

    • Add a known excess of 0.05 M disodium edetate (EDTA) to the sample solution.

    • Add sodium hydroxide to adjust the pH and hydroxy naphthol blue as an indicator.

    • Titrate the excess EDTA with a standardized calcium solution to a blue endpoint.[2][8]

Proposed HPLC-UV Method for Ferrous Iron (conceptual):

While a specific HPLC method for this compound is not published, a method could be developed based on the analysis of other ferrous salts.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A suitable buffer system, potentially with an ion-pairing agent, to achieve good peak shape and retention.

    • Detection: UV detection at an appropriate wavelength.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Impurity Profiling

Impurity profiling is essential for ensuring the safety of the drug substance.

Potential Impurities:

  • Ferric Iron: Oxidation of ferrous iron.

  • Unreacted Starting Materials: Citric acid, calcium salts.

  • Degradation Products: Arising from instability under stress conditions.

Analytical Techniques for Impurity Profiling:

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of organic impurities and degradation products.[10]
Gas Chromatography (GC) Analysis of residual solvents.
Inductively Coupled Plasma (ICP-MS/OES) Determination of elemental impurities.

Stability Profile

The stability of this compound is a critical quality attribute. A patent suggests that the hydrated complex is stable to air oxidation at room temperature for at least six months, but dehydration can lead to auto-oxidation.[3]

Forced Degradation Studies

Forced degradation studies are necessary to identify potential degradation pathways and to develop a stability-indicating analytical method.[11][12]

Recommended Stress Conditions:

  • Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.

  • Oxidation: Exposure to hydrogen peroxide.

  • Thermal Degradation: Heating the solid sample at elevated temperatures.

  • Photostability: Exposure to light as per ICH Q1B guidelines.

ICH Stability Testing

Formal stability studies should be conducted under long-term and accelerated conditions as per ICH Q1A(R2) guidelines to establish a re-test period.

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Bioavailability and Absorption Mechanisms

This compound is reported to have good bioavailability.[1] One proposed mechanism is that after administration, it dissociates into calcium citrate and iron. The calcium citrate can then bind to phytates and phosphates in food, reducing their inhibitory effect on iron absorption.[4]

In Vitro Permeability Studies (Proposed)

The Caco-2 cell monolayer model is a well-established in vitro tool for predicting the intestinal absorption of drugs and nutrients.[13][14][15]

Proposed Caco-2 Permeability Assay:

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

  • Transport Study:

    • Add this compound to the apical (AP) side of the monolayer.

    • At various time points, sample the basolateral (BL) side and analyze for iron concentration.

    • The apparent permeability coefficient (Papp) can be calculated to estimate the rate of transport across the intestinal barrier.

Logical Relationship in Bioavailability Enhancement:

Bioavailability A This compound Ingestion B Dissociation in Stomach A->B C Ferrous Iron (Fe2+) B->C D Calcium Citrate B->D F Insoluble Iron Complexes C->F Inhibited by H Enhanced Fe2+ Absorption C->H G Chelation D->G E Phytates & Phosphates in Food E->F E->G Binds to G->H Prevents Inhibition, Leading to

Caption: Proposed mechanism for enhanced bioavailability of this compound.

Conclusion

This compound presents a compelling option for iron supplementation, potentially offering enhanced stability and bioavailability. This guide has provided a comprehensive framework for its physicochemical characterization, from synthesis to biological relevance. While some data has been extrapolated from related compounds due to a lack of specific published studies on this compound, the proposed experimental protocols and workflows offer a robust starting point for researchers and drug development professionals. Further investigation into the specific quantitative properties and in vivo performance of this promising compound is warranted.

References

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  • Lobo, S., et al. (2002). The use of Caco-2 cells as an in vitro method to study bioavailability of iron. Malaysian Journal of Nutrition, 8(1), 1-10.
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  • Nagarathna, P., & S, S. (2020). Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haemoglobin levels in anaemic pregnant women. International Journal of Basic & Clinical Pharmacology, 9(12), 1836.
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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elemental Analysis of Ferrous Calcium Citrate

Introduction: The Criticality of Elemental Verification in this compound

This compound is a complex organometallic compound, recognized for its role in nutritional supplements and pharmaceuticals as a source of both iron and calcium. Its molecular formula is C₁₂H₁₀Ca₂FeO₁₄.[1][2][3] The therapeutic efficacy and safety of this active pharmaceutical ingredient (API) are directly linked to its elemental composition. Ensuring the precise stoichiometric ratio of iron (Fe) and calcium (Ca) is paramount, as is the stringent control of other elemental impurities that may be introduced during synthesis or manufacturing.

This technical guide provides a comprehensive overview of the principles and methodologies for the robust elemental analysis of this compound. We will explore modern spectroscopic techniques and foundational classical methods, emphasizing the causality behind experimental choices. The narrative is grounded in the regulatory framework established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which mandates a risk-based approach to controlling elemental impurities in drug products.[4][5][6]

Regulatory Framework: Adherence to ICH Q3D and USP <232>

Modern pharmaceutical quality control has moved beyond simple heavy metal limit tests. The ICH Q3D Guideline for Elemental Impurities and its adoption by regulatory bodies like the FDA have established a new paradigm.[4][7][8][9] This framework is not merely about testing the final product; it necessitates a comprehensive risk assessment to identify and control potential sources of elemental impurities from raw materials, catalysts, manufacturing equipment, and container closure systems.[6][10][11]

The core of this guideline is the establishment of a Permitted Daily Exposure (PDE) for 24 elemental impurities, which are classified based on their toxicity.[4][6][10] Analytical procedures used to ensure compliance must be validated according to standards like USP General Chapter <233> "Elemental Impurities—Procedures".[12][13] Therefore, the methods described herein are not just for routine quality control but are essential components of a holistic quality risk management strategy.[5]

Core Analytical Techniques for Elemental Quantitation

The analysis of an organometallic compound like this compound requires techniques that can handle complex matrices while providing high sensitivity and specificity. The primary methods employed are plasma-based spectrochemistry (ICP-OES/ICP-MS), atomic absorption spectrometry (AAS), and X-ray fluorescence (XRF).

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and widely used technique for the elemental analysis of pharmaceuticals.[14][15] It offers high sensitivity, a wide dynamic range, and the ability to measure multiple elements simultaneously, making it exceptionally efficient for quantifying both the primary elements (Fe, Ca) and potential trace impurities.[14][16][17]

Principle of Operation: A liquid sample is nebulized into an aerosol, which is then transported into a high-temperature argon plasma (6,000–10,000 K). The intense heat desolvates, vaporizes, and atomizes the sample, exciting the atoms and ions. As these excited species relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

Experimental Protocol: ICP-OES Analysis

Step 1: Sample Preparation (Microwave Digestion) The organic citrate matrix must be destroyed to liberate the metal ions for accurate analysis. Microwave-assisted acid digestion is the preferred method due to its speed, efficiency, and containment of volatile elements.

  • Accurately weigh approximately 0.25 g of the this compound sample into a clean, acid-leached microwave digestion vessel.

  • Carefully add 10 mL of high-purity nitric acid (HNO₃). Causality: Nitric acid is a strong oxidizing agent that effectively breaks down the organic matrix.

  • Allow the sample to pre-digest for 15-20 minutes in a fume hood.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.

  • After cooling, carefully open the vessels and quantitatively transfer the clear digestate to a 50 mL volumetric flask.

  • Dilute to the mark with deionized water. This solution is now ready for analysis.

Step 2: Instrument Calibration

  • Prepare a series of multi-element calibration standards containing both iron and calcium (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) from certified stock solutions. The standards should be matrix-matched with the same acid concentration as the samples.

  • Prepare a calibration blank using the same acid mixture and deionized water.

Step 3: Data Acquisition

  • Ignite the plasma and allow the instrument to warm up for at least 30 minutes for stabilization.

  • Aspirate the calibration blank to zero the instrument, followed by the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Aspirate the prepared sample solutions. The instrument software will automatically calculate the concentration of Fe and Ca based on the calibration curve.

Step 4: Self-Validation and Quality Control

  • Spike Recovery: Analyze a duplicate sample spiked with a known concentration of Fe and Ca standards. The recovery should be within an acceptable range (e.g., 90-110%) to validate accuracy and assess matrix effects.[13]

  • Check Standards: Analyze a mid-range calibration standard after every 10-15 samples to check for instrumental drift.

Table 1: Typical ICP-OES Instrumental Parameters for Fe and Ca Analysis

ParameterSettingRationale
RF Power 1.3 - 1.5 kWEnsures robust plasma to handle the sample matrix.
Plasma Gas Flow 12 - 15 L/minMaintains the argon plasma torch.
Nebulizer Type Concentric/Cross-flowProvides a fine, stable aerosol for introduction into the plasma.
Viewing Mode Radial or Dual ViewRadial view is preferred for higher concentration elements like Ca and Fe to avoid detector saturation, while axial view offers higher sensitivity for trace impurities.
Wavelength (Fe) 238.204 nm, 259.940 nmCommonly used, sensitive, and interference-free emission lines for iron.
Wavelength (Ca) 317.933 nm, 393.366 nmStrong ionic lines for calcium providing excellent sensitivity.
ICP-OES/AAS Experimental Workflow

G cluster_prep Step 1: Sample Preparation cluster_cal Step 2: Calibration cluster_analysis Step 3: Analysis cluster_data Step 4: Data Processing weigh 1. Weigh Sample digest 2. Microwave Acid Digestion (HNO3) weigh->digest transfer 3. Quantitatively Transfer & Dilute to Volume digest->transfer analyze 6. Analyze Sample Solution transfer->analyze prep_std 4. Prepare Standards & Blank run_cal 5. Generate Calibration Curve (r² ≥ 0.999) prep_std->run_cal run_cal->analyze spike 7. Analyze Spiked Sample (QC Check) analyze->spike calc 8. Calculate Concentration (mg/kg) spike->calc report 9. Report Results calc->report

Caption: Workflow for Elemental Analysis via ICP-OES/AAS.

Atomic Absorption Spectroscopy (AAS)

AAS is another well-established technique for quantifying elements in a variety of samples.[18][19] While it typically measures only one element at a time, its specificity is excellent, and it can be a more cost-effective option than ICP-OES.

Principle of Operation: A liquid sample is aspirated into a flame (flame AAS) or a graphite tube (graphite furnace AAS), where it is atomized. A hollow cathode lamp, specific to the element of interest, emits light at a characteristic wavelength. The ground-state atoms in the flame or furnace absorb this light. According to the Beer-Lambert law, the amount of light absorbed is proportional to the concentration of the element.

Experimental Protocol: Flame-AAS Analysis

The sample preparation and calibration steps are nearly identical to those for ICP-OES. The primary difference is in the data acquisition.

  • Instrument Setup: Install the appropriate hollow cathode lamps for iron and calcium.

  • Wavelength Selection: Set the monochromator to the primary absorption wavelength for iron (248.3 nm) and calcium (422.7 nm).[18]

  • Analysis: Aspirate the blank, standards, and samples sequentially for iron. A separate run is then conducted after switching the lamp and wavelength for calcium analysis.

Trustworthiness Note: For calcium analysis by F-AAS, a releasing agent such as lanthanum chloride or a high concentration of potassium chloride is often added to both samples and standards. This is done to suppress chemical interference caused by the formation of stable calcium compounds (e.g., phosphates, oxides) in the flame, ensuring that all calcium is available for atomization.

X-Ray Fluorescence (XRF) Spectroscopy

XRF offers a significant advantage over plasma-based techniques: it is non-destructive.[20][21] This makes it an excellent tool for rapid screening of raw materials and finished products, often with minimal to no sample preparation.[22]

Principle of Operation: The sample is irradiated with a primary X-ray beam. This causes the ejection of inner-shell electrons from atoms in the sample. Electrons from outer shells then drop down to fill these vacancies, releasing energy in the form of secondary (fluorescent) X-rays. The energy of these emitted X-rays is characteristic of each element, and their intensity is proportional to the element's concentration.

Experimental Protocol: XRF Analysis

  • Sample Preparation: For powdered samples like this compound, the only preparation needed is to place a sufficient amount of the powder into a sample cup sealed with a thin, X-ray transparent film (e.g., Mylar).

  • Instrument Setup: Place the sample cup into the XRF spectrometer.

  • Data Acquisition: Initiate the measurement. The instrument automatically analyzes the sample under predefined conditions (e.g., voltage, current, measurement time).

  • Quantification: The software compares the measured spectral intensities to a pre-loaded calibration curve derived from matrix-matched standards to determine the elemental concentrations.

While generally less sensitive than ICP-OES for trace impurities, XRF is highly effective for quantifying major elements like Fe and Ca and for screening for contaminants at the levels stipulated by ICH Q3D.[20][23]

XRF Experimental Workflow

G cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Analysis cluster_data Step 3: Data Processing prep 1. Place Powder in Sample Cup load 2. Load Sample into Spectrometer prep->load acquire 3. Acquire X-ray Spectrum load->acquire quant 4. Quantify using Calibration Curve acquire->quant report 5. Report Results quant->report

Caption: Simplified, Non-Destructive Workflow for XRF Analysis.

Table 2: Comparison of Core Analytical Techniques

FeatureICP-OESFlame AASXRF
Principle Atomic EmissionAtomic AbsorptionX-ray Fluorescence
Sample Prep Destructive (Digestion)Destructive (Digestion)Non-destructive (Direct)
Throughput High (Multi-element)Low (Single-element)Very High (Rapid)
Sensitivity Excellent (ppm-ppb)Good (ppm)Good to Moderate (ppm)
Primary Use Quantitative analysis of majors and trace impurities.Routine quantitative analysis of specific elements.Rapid screening and quantification of major elements.
Key Advantage Speed and multi-element capability.Cost-effective and specific.Non-destructive and minimal sample prep.

Foundational Wet Chemistry Methods

While modern instrumentation dominates, classical titrimetric methods remain valuable for orthogonal verification and in settings where advanced instrumentation is unavailable.

  • Iron (Fe²⁺) Analysis via Redox Titration: The ferrous iron (Fe²⁺) content can be determined by titration with a standardized strong oxidizing agent, such as potassium permanganate (KMnO₄) or ceric sulfate. The endpoint is detected by a sharp and persistent color change (e.g., colorless to pink for permanganate).[24]

  • Calcium (Ca²⁺) Analysis via Complexometric Titration: Calcium is quantified by titrating the sample solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable 1:1 complex with Ca²⁺ ions.[25][26] A metallochromic indicator, such as Eriochrome Black T or Calmagite, is used to signal the endpoint by a distinct color change when all Ca²⁺ has been complexed by the EDTA.[25][27]

Conclusion

The elemental analysis of this compound is a multi-faceted process that is fundamentally anchored in ensuring patient safety and product quality. The choice of analytical technique depends on the specific goal, whether it is precise quantification of the active elements, screening for a broad range of potential impurities, or rapid verification of raw materials. ICP-OES stands out as a powerful, versatile tool for comprehensive analysis in compliance with stringent regulatory guidelines like ICH Q3D.[16][28] However, techniques like AAS and XRF provide valuable and reliable alternatives for specific applications.[18][20] A robust analytical workflow, complete with rigorous sample preparation, proper calibration, and continuous self-validation, is not merely a procedural requirement but a cornerstone of scientific integrity in drug development and manufacturing.

References

  • ICH. (2022). Guideline for elemental impurities Q3D (R2).
  • European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. EMA.
  • X-Ray Applied Technologies. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1).
  • SelectScience. (2024). The strategic advances of X-Ray fluorescence for pharmaceutical elemental analysis.
  • QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D).
  • FDA. (2018). Elemental Impurities in Drug Products Guidance for Industry. U.S.
  • Malvern Panalytical. (n.d.). XRF for pharmaceutical development.
  • SelectScience. (2024). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.
  • PubChem. (n.d.). This compound.
  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233.
  • Spectroscopy Online. (n.d.). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters.
  • Bruker. (n.d.). How to use XRF in Pharma & Cosmetics.
  • Thermo Fisher Scientific. (n.d.). Analysis of Elemental Impurities in Drug Products Using the iCAP 7600 ICP-OES Duo.
  • USP. (2016). FDA Guidance on Elemental Impurities in Drug Products.
  • LCGC North America. (n.d.). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS.
  • Federal Register. (2022). Q3D(R2)—Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability.
  • Pharma Guideline. (2022). ICH Q3D Guidance for Elemental Impurities | Example for calculating | Permitted Daily Dose (PDE). YouTube.
  • Separation Science. (n.d.). Trace element analysis of pharmaceutical products.
  • A3P. (n.d.). Elemental Impurities in Drug Products.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Elemental Impurities in Drug Products.
  • G.J.P.S. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
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  • Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
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  • PubMed Central. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.
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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Laboratory Synthesis of Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ferrous Calcium Citrate

This compound is a unique double salt complex valued in pharmaceutical and nutraceutical applications as a source of both iron and calcium.[1] Its primary application is in the management of iron deficiency anemia, particularly in sensitive populations such as pregnant women, where traditional iron salts like ferrous sulfate can cause gastrointestinal distress.[1][2] The complex, with the empirical formula Fe(CaC₆H₅O₇)₂·4H₂O, is noted for its stability, tastelessness, and high bioavailability.[3] The presence of calcium citrate is believed to mitigate the inhibitory effect of dietary phytates and phosphates on iron absorption, potentially leading to better therapeutic outcomes.[2]

This document provides a detailed, validated protocol for the synthesis of this compound in a laboratory setting. It is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical quality control parameters to ensure the synthesis of a high-purity, stable final product.

Principle of Synthesis

The synthesis of this compound is a two-stage aqueous reaction.

  • Formation of Mono-Calcium Citrate: The first stage involves the reaction of an equimolar amount of a calcium base (e.g., calcium carbonate) with citric acid. This carefully controlled acid-base reaction forms the soluble mono-calcium salt of citric acid, which serves as the precursor for the final complex.[3]

  • Complexation with Ferrous Iron: In the second stage, metallic iron (in its reduced, powdered form) is introduced into the mono-calcium citrate solution. The iron is oxidized to the ferrous (Fe²⁺) state and subsequently chelates with the citrate molecules to form the stable, crystalline this compound complex, which precipitates from the solution upon formation.[3] The reaction is driven to completion by heating under reflux.

Materials and Equipment

Reagents & Chemicals
ReagentGradeSupplier ExampleNotes
Citric Acid Monohydrate (C₆H₈O₇·H₂O)ACS Reagent GradeMilliporeSigma
Calcium Carbonate (CaCO₃)ACS Reagent Grade, fine powderThermo Fisher Scientific
Iron, Reduced Powder-100 mesh, 99%+Alfa AesarHigh surface area is crucial for reactivity.
Isopropanol (C₃H₈O)ACS Reagent GradeVWRFor washing the final product.
Deionized Water (H₂O)Type II or higherIn-house laboratory supply
Equipment
  • Heating mantle with magnetic stirrer

  • Three-neck round-bottom flask (2 L capacity)

  • Reflux condenser

  • Dropping funnel

  • Thermometer or temperature probe

  • Buchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass stirring rod and spatulas

  • Beakers and graduated cylinders

  • Desiccator with desiccant (e.g., Drierite)

  • Analytical balance

Detailed Synthesis Protocol

This protocol is designed for the synthesis of approximately 50-60 grams of this compound. Adjust quantities proportionally for different batch sizes.

Workflow Overview

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Complexation & Isolation A Dissolve Citric Acid in Deionized Water C Slowly Add Slurry to Citric Acid Solution A->C B Prepare Calcium Carbonate Slurry B->C D Stir to Form Mono-Calcium Citrate C->D E Add Reduced Iron Powder to Solution D->E Transfer Precursor F Heat to Boiling and Reflux (5 hrs) E->F G Filter Hot Mixture (Buchner Funnel) F->G H Wash Precipitate (Water & Isopropanol) G->H I Dry Product in Desiccator H->I J This compound (White Crystalline Powder) I->J Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Mono-Calcium Citrate Solution:

    • In the 2 L three-neck round-bottom flask, dissolve 42.0 g of citric acid monohydrate in 300 mL of deionized water. Equip the flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

    • In a separate beaker, suspend 20.0 g of finely powdered calcium carbonate in 100 mL of deionized water to form a slurry.

    • Causality: Using a slurry and adding it slowly to the stirred citric acid solution controls the effervescence (CO₂ release) from the acid-base reaction, preventing loss of material due to foaming.

    • Begin stirring the citric acid solution vigorously at room temperature. Slowly add the calcium carbonate slurry via the dropping funnel over a period of 30 minutes.

    • After the addition is complete, continue stirring for an additional 30 minutes. The turbidity of the mixture should decrease as the soluble mono-calcium citrate is formed.[3]

  • Reaction with Metallic Iron:

    • Slowly and carefully add 5.7 g of reduced iron powder to the mono-calcium citrate solution while maintaining rapid stirring.

    • Causality: Rapid stirring ensures the iron powder remains suspended, maximizing the surface area for reaction. Slow addition prevents clumping.

    • Once all the iron has been added, switch on the heating mantle and bring the mixture to a rolling boil as quickly as possible.

    • Allow the mixture to reflux for 5 hours with continuous stirring.[3] The formation of a colorless, crystalline precipitate should be observed.

    • Causality: Heating increases the reaction kinetics between the iron and the citrate precursor. Refluxing for an extended period ensures the reaction goes to completion.

  • Isolation and Purification of the Product:

    • After 5 hours, turn off the heat and immediately filter the hot mixture through a Buchner funnel under vacuum.

    • Causality: Filtering while hot is critical. It prevents the precipitation of unreacted starting materials or impurities that might be more soluble at higher temperatures, thus improving the purity of the final product.

    • Wash the collected solid precipitate on the filter paper thoroughly with two portions of 100 mL hot deionized water, followed by one portion of 50 mL isopropanol.

    • Causality: The water wash removes any remaining soluble inorganic salts. The isopropanol wash helps to displace the water, facilitating faster drying.

    • Transfer the washed solid to a clean watch glass or crystallization dish.

  • Drying:

    • Place the product in a desiccator at room temperature under atmospheric pressure. Allow it to dry to a constant weight. This may take 24-48 hours.

    • Note: Do not dry under vacuum at elevated temperatures, as this can remove the coordinated water molecules and lead to the auto-oxidation of ferrous to ferric iron.[3] The final product should be a colorless, tasteless, crystalline powder.[3]

Characterization and Quality Control

A self-validating protocol requires rigorous analysis of the final product to confirm its identity, purity, and composition.

Analytical Parameters
ParameterMethodSpecificationRationale
Appearance Visual InspectionColorless/white crystalline powderConfirms the absence of significant ferric (yellow/brown) impurities.
Identity FTIR SpectroscopyMatch reference spectrumConfirms the presence of citrate functional groups and the complex structure.
Iron (Fe) Content Titration with KMnO₄ or AAS9.53% (Theoretical)[3]Quantifies the amount of the active iron component.
Calcium (Ca) Content AAS or ICP-OES13.67% (Theoretical)[3]Quantifies the amount of the active calcium component.
Ferrous (Fe²⁺) Iron Titration with Ceric Sulfate>99.5% of total iron[3]Ensures the iron is in the desired oxidation state for bioavailability.
Loss on Drying Gravimetric (105°C)Corresponds to 4 moles H₂OConfirms the correct hydration state of the complex.[3]
Quality Control Workflow

QC_Workflow cluster_physical Physical & Identity Tests cluster_quantitative Quantitative Analysis Start Synthesized Ferrous Calcium Citrate Visual Visual Inspection Start->Visual FTIR FTIR Spectroscopy Start->FTIR Iron_Assay Total Iron Assay (e.g., AAS) Start->Iron_Assay Calcium_Assay Calcium Assay (e.g., AAS) Start->Calcium_Assay Ferrous_Assay Ferrous Iron Titration Start->Ferrous_Assay Decision Compare Results to Specifications Visual->Decision FTIR->Decision Iron_Assay->Decision Calcium_Assay->Decision Ferrous_Assay->Decision Pass Product Passed QC Decision->Pass Within Spec Fail Product Failed QC (Review Synthesis) Decision->Fail Out of Spec

Sources

Application Note: Thermogravimetric Analysis (TGA) of Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Pharmaceutical Development and Quality Control

Abstract and Introduction

Ferrous calcium citrate is a complex salt utilized in pharmaceutical formulations and nutritional supplements as a source of bioavailable iron and calcium. The thermal stability, composition, and purity of this active pharmaceutical ingredient (API) are critical quality attributes that directly impact its safety, efficacy, and shelf-life. Thermogravimetric Analysis (TGA) is a powerful analytical technique that measures changes in the mass of a material as a function of temperature in a controlled atmosphere.[1] It is an indispensable tool in pharmaceutical sciences for characterizing materials, quantifying volatile and non-volatile components, and assessing thermal stability.[2][3]

This application note provides a comprehensive, in-depth guide to the thermogravimetric analysis of this compound. Moving beyond a simple procedural outline, this document elucidates the causality behind methodological choices, details a robust, self-validating protocol, and provides a framework for interpreting the resulting data. The methodologies described are grounded in principles outlined by the United States Pharmacopeia (USP) General Chapter <891> on Thermal Analysis and ASTM E1131 for compositional analysis, ensuring regulatory and quality compliance.[4][5]

Objective: To equip researchers, scientists, and drug development professionals with an expert-level protocol and the interpretive logic required to perform a thorough TGA characterization of this compound for quality control, stability testing, and formulation development.

The Predicted Thermal Decomposition Pathway

Understanding the anticipated thermal events is crucial for designing an effective TGA method and accurately interpreting the resulting thermogram. For a hydrated complex like this compound, with a probable empirical formula of Fe(CaC₆H₅O₇)₂·4H₂O, the decomposition is a multi-stage process.[6] The pathway involves dehydration, decomposition of the organic citrate ligand, oxidation of the ferrous ion, and the breakdown of inorganic intermediates.

The expected sequence of events when heated in an atmosphere that switches from inert to oxidative is as follows:

  • Dehydration: The initial mass loss corresponds to the evolution of bound water molecules.[6]

  • Citrate Decomposition: The anhydrous complex then undergoes thermal decomposition, breaking down the organic citrate structure. This is typically the most significant mass loss event.

  • Oxidation & Intermediate Formation: In an oxidative atmosphere (air/oxygen), the ferrous (Fe²⁺) iron is oxidized to the more stable ferric (Fe³⁺) state. The decomposition of the calcium-bound citrate moiety is expected to yield calcium carbonate (CaCO₃) as a stable intermediate.[7][8]

  • Carbonate Decomposition: At higher temperatures, typically above 600°C, the calcium carbonate intermediate decomposes, releasing carbon dioxide (CO₂) and forming calcium oxide (CaO).[8][9]

  • Final Ash Residue: The process concludes at a high temperature (e.g., 900-1000°C), leaving a chemically stable inorganic residue composed of a mixture of ferric oxide (Fe₂O₃) and calcium oxide (CaO).[6]

G A This compound Hydrate Fe(CaC₆H₅O₇)₂·4H₂O B Anhydrous this compound Fe(CaC₆H₅O₇)₂ A->B Step 1: Dehydration (~50-200°C) - 4 H₂O C Intermediate Mixture (Amorphous Carbon, FeO, CaCO₃) B->C Step 2: Citrate Decomposition (~200-550°C, Inert Atm.) - CO, CO₂, H₂O, etc. D Oxidized Intermediate Mixture (Fe₂O₃, CaCO₃) C->D Step 3: Oxidation (~550-650°C, Oxidative Atm.) + O₂ E Final Ash Residue (Fe₂O₃ + 2CaO) D->E Step 4: Carbonate Decomposition (~650-850°C) - CO₂

Figure 1: Predicted multi-stage thermal decomposition pathway for this compound.

Protocol: Compositional Analysis by TGA

This protocol is designed to quantify the water content, organic (citrate) content, and final inorganic ash content of this compound, consistent with the principles of ASTM E1131.[4][10]

Instrumentation and Critical Parameters

A high-precision thermogravimetric analyzer capable of controlled heating rates and automated gas switching is required. The choice of experimental parameters is critical for obtaining reproducible and accurate data.

ParameterRecommended SettingRationale / Field-Proven Insight
Sample Mass 5 – 10 mgProvides a strong signal-to-noise ratio without causing significant thermal lag or mass transfer limitations. A consistent mass should be used for all comparative tests.
Sample Pan Platinum or Alumina (Al₂O₃)These materials are inert to over 1000°C and will not react with the sample or its decomposition products. Platinum is preferred for its high thermal conductivity.
Heating Rate 10 – 20 °C/minA rate of 10°C/min provides excellent resolution between thermal events. A 20°C/min rate can be used for higher throughput screening once the decomposition profile is well understood.
Temperature Range Ambient (~25°C) to 950°CThis range ensures the capture of all key thermal events: dehydration, organic decomposition, and complete conversion to the final stable oxide ash.[11][12]
Purge Gas High Purity Nitrogen (N₂) and Air (or Oxygen)N₂ provides an inert environment to isolate dehydration and initial decomposition.[13] Air provides an oxidative environment to ensure complete combustion of organic residues and conversion of metals to their highest stable oxide state.
Gas Flow Rate 50 – 100 mL/minEffectively removes evolved gases from the furnace, preventing secondary reactions and ensuring accurate mass measurement. The rate should be consistent throughout the experiment.
Experimental Workflow

The protocol involves three key phases: Pre-Analysis, Analysis (the TGA run), and Post-Analysis. This workflow ensures the integrity and reproducibility of the data.

TGA_Workflow cluster_pre Pre-Analysis cluster_run Analysis: TGA Method Execution cluster_post Post-Analysis Calibrate Perform Mass & Temperature Calibration Tare Tare Sample Pan Calibrate->Tare Prepare Accurately Weigh 5-10 mg of Sample Tare->Prepare Segment1 Segment 1 (N₂ Purge): Heat to 200°C @ 10°C/min (Measures H₂O) Prepare->Segment1 Load Sample & Start Method Segment2 Segment 2 (N₂ Purge): Heat to 600°C @ 10°C/min (Decomposes Citrate) Segment1->Segment2 Segment3 Segment 3 (Gas Switch to Air): Isothermal at 600°C for 10 min (Oxidizes Residue) Segment2->Segment3 Segment4 Segment 4 (Air Purge): Heat to 950°C @ 20°C/min (Final Ash Formation) Segment3->Segment4 Analyze Analyze Thermogram: Determine % Mass Loss at Each Step Segment4->Analyze Run Complete Compare Compare with Theoretical Values and/or Reference Standard Analyze->Compare

Figure 2: Step-by-step experimental workflow for the compositional TGA of this compound.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the TGA instrument has been recently calibrated for mass and temperature according to the manufacturer's guidelines. The use of certified reference materials is mandatory for quality control environments.[14]

    • Turn on the purge gases (Nitrogen and Air) and set the flow rates as specified in the instrument method.

  • Sample Preparation:

    • Place a clean, empty platinum sample pan into the TGA autosampler or balance mechanism.

    • Execute a "tare" or "zero balance" command to zero the mass of the pan.

    • Carefully add 5-10 mg of the this compound powder directly into the tared pan. Record the exact initial mass.

  • Method Execution:

    • Load the sample into the furnace.

    • Start the pre-programmed thermal method as detailed in the workflow (Figure 2). The instrument will automatically execute the heating segments and gas switching.

  • Data Collection:

    • The instrument will record the sample mass as a function of temperature and time, generating a thermogram (TGA curve) and its first derivative (DTG curve). The DTG curve shows the rate of mass loss and is useful for identifying the precise temperature of thermal events.

Data Interpretation and Validation

The resulting TGA curve provides a quantitative fingerprint of the sample. The analysis involves calculating the percentage mass loss in each distinct step of the curve and comparing it to theoretical values derived from the stoichiometry of Fe(CaC₆H₅O₇)₂·4H₂O (Molar Mass ≈ 620.25 g/mol ).

Theoretical Composition
ComponentChemical FormulaMolar Mass ( g/mol )Moles in FormulaTotal MassTheoretical %Corresponding TGA Step
Water of HydrationH₂O18.02472.0811.6% Step 1 (to ~200°C)
Organic ContentFe(CaC₆H₅O₇)₂548.171548.1788.4% Step 2 & 3 (organic portion)
Final Ash ResidueFe₂O₃ + 2CaO159.69 + 2(56.08)0.5 + 2271.8543.8% Final Residue at 950°C

Note: The theoretical ash percentage is calculated from the molar masses of the final oxides relative to the initial hydrated compound.

Analyzing the Thermogram
  • Step 1 - Dehydration: The mass loss from ambient temperature to ~200°C under nitrogen corresponds to the loss of water. For a pure, correctly hydrated sample, this should be close to the theoretical value of 11.6%.

  • Step 2 - Organic Decomposition: The significant mass loss between ~200°C and 600°C represents the decomposition of the citrate portion of the molecule.

  • Step 3 & 4 - Final Ash Formation: After switching to air at 600°C and heating to 950°C, all carbonaceous material is burned off, and the metals are converted to their stable oxides. The final, stable mass plateau at 950°C represents the ash content. This measured percentage should be compared to the theoretical 43.8%.

A deviation from these theoretical values can indicate impurities, incorrect hydration state, or the presence of residual solvents.

Applications in Pharmaceutical Quality Control

This TGA protocol serves as a robust tool for multiple applications in the pharmaceutical lifecycle:

  • Identity and Purity: The TGA thermogram acts as a unique fingerprint. A batch can be quickly verified against a qualified reference standard. The presence of unexpected mass loss steps could indicate impurities.

  • Quantification of Water Content: The method provides a more specific and accurate measure of bound water compared to a simple Loss on Drying (LOD) test, which may also measure volatile surface solvents.[2]

  • Stability Studies: By analyzing samples subjected to accelerated stability conditions (e.g., high temperature and humidity), changes in the TGA profile can reveal degradation pathways or changes in hydration state.

  • Compositional Analysis: The protocol directly measures the organic-to-inorganic ratio, providing a fundamental check on the composition of the API.[4]

Conclusion

Thermogravimetric Analysis is a definitive technique for the comprehensive characterization of this compound. The detailed protocol and interpretive framework provided in this application note offer a reliable method for ensuring the material's quality, stability, and composition. By understanding the underlying chemical transformations during thermal analysis and adhering to a systematic, well-parameterized workflow, scientists can confidently apply TGA for raw material qualification, formulation development, and routine quality control in a regulated pharmaceutical environment.

References

  • ASTM International. (n.d.). Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131).
  • WJE Associates. (n.d.). Compositional Analysis by Thermogravimetry ASTM E1131.
  • Infinita Lab. (n.d.). ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.
  • ASTM International. (n.d.). ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry.
  • United States Pharmacopeia. (n.d.). General Chapter <891> Thermal Analysis.
  • Scribd. (n.d.). USP TGA Guid-891.
  • Google Patents. (1957). US2812344A - this compound complex.
  • Araújo, E. G., et al. (2014). Determination of calcium in tablets containing calcium citrate using thermogravimetry (TG). Brazilian Journal of Thermal Analysis.
  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-33.
  • TA Instruments. (n.d.). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals.
  • Pathan, M. A., & Nath, D. (2011). Study of the thermal decomposition of iron and barium citrates. Indian Academy of Sciences.
  • ResearchGate. (n.d.). TGA curves of calcium citrate (CaCit), 2a and Condition A–C.

Sources

Application and Protocol for the X-ray Diffraction (XRD) Analysis of Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the characterization of ferrous calcium citrate using X-ray diffraction (XRD). This compound, an important pharmaceutical ingredient, requires stringent solid-state characterization to ensure its quality, stability, and bioavailability. This document outlines the fundamental principles of XRD, detailed protocols for sample preparation, data acquisition, and analysis, and discusses the interpretation of diffraction data in the context of pharmaceutical quality control. It addresses both qualitative phase identification and quantitative analysis, offering insights into polymorphism and crystallinity assessment. This guide is intended for researchers, scientists, and drug development professionals working on the solid-state properties of active pharmaceutical ingredients (APIs).

Introduction to XRD in Pharmaceutical Analysis

X-ray diffraction is a powerful and non-destructive analytical technique that serves as a cornerstone in the solid-state characterization of pharmaceutical materials.[1][2] It provides invaluable information about the atomic and molecular structure of a crystalline substance. In the pharmaceutical industry, XRD is indispensable for:

  • Polymorph Identification and Control: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4][5] Different polymorphs of the same compound can have different therapeutic effects.[6] XRD is the gold standard for identifying and quantifying these different crystalline forms.[6][7]

  • Crystallinity Assessment: The degree of crystallinity of an API can influence its processing behavior and stability. XRD can distinguish between crystalline and amorphous forms of a substance and can be used to quantify the percentage of crystalline material in a sample.[8]

  • Stability Studies: XRD is employed to monitor the solid-state stability of APIs and formulated drug products under various environmental conditions, such as temperature and humidity, to detect any potential phase transformations over time.[9]

  • Quality Control: As a fingerprinting technique, XRD is used to ensure batch-to-batch consistency of the desired crystalline form of an API.[8]

This compound is a complex salt used in pharmaceutical formulations. Its solid-state properties are critical to its performance. Therefore, a thorough XRD analysis is essential for its development and manufacturing.

Theoretical Background of X-ray Diffraction

X-ray diffraction is based on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the ordered arrangement of atoms in a crystal lattice. When a monochromatic X-ray beam is incident on a crystalline sample, the X-rays are diffracted by the planes of atoms. Constructive interference of the diffracted X-rays occurs only when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

where:

  • n is an integer representing the order of diffraction.

  • λ is the wavelength of the incident X-ray beam.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam.

An XRD pattern is a plot of the intensity of the diffracted X-rays as a function of the diffraction angle 2θ. Each crystalline substance has a unique XRD pattern, which serves as its "fingerprint."[8] The positions of the diffraction peaks are determined by the unit cell dimensions of the crystal, while the intensities of the peaks are related to the arrangement of atoms within the unit cell.

Experimental Protocol: XRD Analysis of this compound

This section provides a step-by-step protocol for the XRD analysis of a powder sample of this compound.

Instrumentation

A high-resolution powder X-ray diffractometer is required for this analysis. Key components of the instrument include:

  • X-ray Source: Typically a copper (Cu) anode X-ray tube (λ = 1.54 Å).

  • Goniometer: To precisely control the angles of the incident and diffracted X-ray beams.

  • Sample Holder: A variety of sample holders are available, including standard cavity mounts, zero-background holders, and capillary holders.

  • Detector: A sensitive X-ray detector, such as a scintillation counter or a position-sensitive detector.

Sample Preparation: The Key to Quality Data

Proper sample preparation is crucial for obtaining high-quality XRD data and avoiding common errors like preferred orientation.[8][10][11]

Objective: To obtain a randomly oriented powder sample with a uniform particle size.

Materials:

  • This compound powder

  • Mortar and pestle (agate recommended to avoid contamination)

  • Sieve with a fine mesh (e.g., <45 µm)

  • XRD sample holder (zero-background holder recommended for small sample amounts)

  • Spatula and glass slide

Protocol:

  • Particle Size Reduction: Gently grind the this compound sample in an agate mortar and pestle to a fine, uniform powder.[12] Avoid excessive grinding, which can induce amorphization or phase transformations.[10]

  • Sieving (Optional but Recommended): Pass the ground powder through a fine-mesh sieve to ensure a narrow particle size distribution.

  • Sample Mounting:

    • Carefully load the powdered sample into the cavity of the sample holder.

    • Use the edge of a glass slide to gently press the powder into the cavity, ensuring a flat and smooth surface that is level with the surface of the holder.[10]

    • Avoid excessive pressure, as this can induce preferred orientation, where the crystallites align in a non-random manner, leading to altered peak intensities.[10]

    • For small sample quantities, a zero-background sample holder is recommended to minimize background noise in the diffraction pattern.

Data Acquisition

The following table summarizes typical data acquisition parameters for the analysis of this compound. These parameters may need to be optimized depending on the specific instrument and the nature of the sample.

ParameterRecommended SettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Commonly available and suitable for most pharmaceutical compounds.
Voltage and Current 40 kV, 40 mAProvides sufficient X-ray intensity for good signal-to-noise ratio.
Scan Range (2θ) 5° to 50°Covers the typical range for identifying characteristic peaks of organic and metal-organic compounds.
Step Size (2θ) 0.02°Ensures sufficient data points to accurately define the peak profiles.
Scan Speed/Time per Step 1-2 secondsA balance between data quality and measurement time. Longer times may be needed for detecting trace phases.
Optics Divergence slit, anti-scatter slit, Soller slitsTo control the beam geometry and reduce background noise.
Sample Rotation OnTo improve particle statistics and minimize preferred orientation effects.
Data Analysis and Interpretation

The primary goal of qualitative analysis is to identify the crystalline phase(s) present in the sample.

  • Data Processing: The raw XRD data should be processed to remove background noise and identify the positions and relative intensities of the diffraction peaks.

  • Phase Identification: The experimental XRD pattern of this compound is compared to a reference database, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD).[1][13][14]

    • Note: As of the writing of this document, a publicly available, indexed crystal structure for this compound in major open-access crystallographic databases is not readily found. Therefore, establishing an in-house reference pattern from a well-characterized batch is crucial.

  • Batch-to-Batch Comparison: The XRD pattern of a new batch of this compound should be overlaid with the reference pattern to confirm its identity and consistency. Any significant differences in peak positions or the appearance of new peaks may indicate the presence of a different polymorph or an impurity.

Different polymorphs of a compound will produce distinct XRD patterns.[7] A systematic polymorph screen should be conducted during drug development by crystallizing this compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by XRD.

Quantitative analysis aims to determine the amount of a specific crystalline phase in a mixture. This is particularly important for quantifying polymorphic impurities or determining the degree of crystallinity.

Rietveld Refinement (Requires Crystal Structure Data):

The Rietveld method is a powerful technique for quantitative phase analysis that involves fitting a calculated diffraction pattern to the experimental data.[3][15][16] This method requires the crystal structure data (unit cell parameters, space group, and atomic positions) for each phase in the sample.

Workflow for Rietveld Refinement:

Rietveld_Workflow cluster_data Data Input cluster_refinement Refinement Process cluster_output Output Experimental_Data Experimental XRD Pattern Rietveld_Software Rietveld Refinement Software Experimental_Data->Rietveld_Software Crystal_Structure Crystal Structure Data (CIF file) Crystal_Structure->Rietveld_Software Refine_Parameters Refine Parameters: - Scale Factor - Background - Unit Cell - Peak Profile Rietveld_Software->Refine_Parameters Iterative Least-Squares Fitting Goodness_of_Fit Assess Goodness-of-Fit (e.g., Rwp, GOF) Refine_Parameters->Goodness_of_Fit Goodness_of_Fit->Refine_Parameters Adjust Model Quantitative_Results Quantitative Phase Composition (%) Goodness_of_Fit->Quantitative_Results Convergence Structural_Information Refined Structural Parameters Goodness_of_Fit->Structural_Information Convergence

Caption: Workflow for Quantitative Analysis using Rietveld Refinement.

Note on this compound: In the absence of a publicly available crystal structure for this compound, Rietveld refinement cannot be directly applied. Researchers would first need to determine the crystal structure through single-crystal XRD or ab initio methods from high-quality powder diffraction data.

Alternative Quantitative Method: Reference Intensity Ratio (RIR)

The RIR method is a common approach for quantitative analysis when Rietveld refinement is not feasible. It involves comparing the intensity of a peak from the analyte to a peak from a known amount of an internal standard.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the XRD analysis of this compound.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Start This compound Sample Grind Grinding and Sieving Start->Grind Mount Sample Mounting Grind->Mount XRD_Instrument Powder X-ray Diffractometer Mount->XRD_Instrument Acquire_Data Data Collection XRD_Instrument->Acquire_Data Raw_Data Raw XRD Pattern Acquire_Data->Raw_Data Process_Data Data Processing (Background Subtraction, Peak Identification) Raw_Data->Process_Data Qualitative Qualitative Analysis (Phase ID, Polymorph Screen) Process_Data->Qualitative Quantitative Quantitative Analysis (Rietveld, RIR) Process_Data->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Overall workflow for the XRD analysis of this compound.

Conclusion

X-ray diffraction is an essential analytical technique for the comprehensive solid-state characterization of this compound. The protocols and methodologies outlined in this application note provide a robust framework for ensuring the identity, purity, and consistency of this important pharmaceutical ingredient. Adherence to proper sample preparation and data acquisition procedures is paramount for obtaining high-quality and reliable data. While the absence of a publicly available crystal structure presents a challenge for certain advanced analyses like Rietveld refinement, the fundamental applications of XRD for phase identification and quality control remain critically important.

References

  • International Centre for Diffraction Data. How to Analyze Drugs Using X-ray Diffraction.
  • Witkowski, M. R., & DeWitt, K. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.
  • Thakral, N. K., et al. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review.
  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S13.
  • Munde, A. S., et al. (2021). An Outlook for Sample Preparation in XRD Analysis of Pharmaceutical Solids. International Journal of Biology, Pharmacy and Allied Sciences, 10(10), 470-479.
  • Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Madsen, I. C., et al. (2010). International Centre for Diffraction Data round robin on quantitative Rietveld phase analysis of pharmaceuticals. Powder Diffraction, 25(2), 101-110.
  • Dwiputra, R. R., et al. (2024). Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. Journal of Pharmaceutical and Applied Chemistry.
  • Newman, A., & Byrn, S. (2020).
  • Suryanarayanan, R. (2012). Quantitative analyses of complex pharmaceutical mixtures by the Rietveld method. Powder Diffraction, 27(1), 2-8.
  • Hammond, R. B., et al. (2007). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Crystal Growth & Design, 7(9), 1599-1606.
  • Brittain, H. G. (2009). X-ray diffraction III: Pharmaceutical applications. In Polymorphism in Pharmaceutical Solids (pp. 235-260). Informa Healthcare.
  • Drawell. XRD Sample Preparation: Best Practices for Different Sample Forms.
  • Német, Z., et al. (2010). Rietveld refinement in the routine quantitative analysis of famotidine polymorphs. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1068-1074.
  • Young, R. A. Rietveld Refinement from Powder Diffraction Data.
  • PubChem. This compound.
  • Joyson, A., et al. (2023). Rietveld Refinement: Gold Standard of Quantitative Analysis.
  • Google Patents. US2812344A - this compound complex.
  • DeWitt, K. (2018). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University.
  • Martinez-Huitle, C. A., et al. (2013). Chemical structure of calcium citrate.
  • Pharmacompass. This compound.
  • Forward Science. This compound, CAS 2338 05 8 & 3522 50 7 Wholesale.
  • U.S. Food and Drug Administration. (2007). Guidance for Industry #169 - Drug Substance.
  • Element Materials Technology. Pharmaceutical XRD testing -- XPRD testing.
  • Malvern Panalytical. (2022, January 7). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. YouTube.

Sources

Application Note & Protocol: Quantification of Ferrous Calcium Citrate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Ferrous Calcium Citrate (FCC) is a novel iron salt used in pharmaceutical formulations and supplements to treat iron deficiency anemia.[1][2] Its structure combines ferrous iron (Fe²⁺), the more bioavailable form of iron, with calcium and citrate.[1][3][4] Accurate quantification of the ferrous iron content in FCC solutions is critical for quality control, stability studies, and dosage verification in drug development.

A primary challenge in this analysis is the inherent instability of ferrous iron, which readily oxidizes to ferric iron (Fe³⁺) in solution, particularly at neutral or alkaline pH.[5][6][7] This oxidation can lead to an underestimation of the active therapeutic agent. Therefore, the selected analytical method must be specific for the ferrous state and performed under conditions that preserve its integrity.

This application note provides a detailed, validated protocol for the quantification of ferrous iron in solutions of this compound using UV-Vis spectrophotometry with Ferrozine as a chromogenic agent. Ferrozine is a highly sensitive and specific reagent that forms a stable, intensely colored magenta complex with Fe²⁺ ions, making it ideal for this application.[8][9][10] The principles and methodologies described herein are grounded in established analytical chemistry and adhere to ICH guidelines for method validation.[11][12]

Principle of the Method

The Ferrozine method is a colorimetric assay based on the reaction between ferrous ions (Fe²⁺) and Ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid, monosodium salt). In an acidic to neutral pH range (typically 4-9), Ferrozine forms a stable magenta-colored complex with Fe²⁺.[8] The reaction stoichiometry is 3 molecules of Ferrozine to 1 ion of Fe²⁺.

The resulting complex, [Fe(Ferrozine)₃]²⁺, exhibits a strong absorbance maximum at approximately 562 nm.[9][10] According to the Beer-Lambert Law, the absorbance of this complex is directly proportional to the concentration of ferrous iron in the sample. This relationship allows for the accurate quantification of Fe²⁺ by comparing the sample's absorbance to a calibration curve prepared from certified ferrous iron standards. The acidic buffer used in the assay helps to release the ferrous ions from the citrate complex and maintain their stability against oxidation during the analysis.[6][9]

Materials and Instrumentation

Reagents
  • This compound (FCC): Sample for analysis.

  • Ferrous Ammonium Sulfate Hexahydrate (Mohr's Salt), (NH₄)₂Fe(SO₄)₂·6H₂O: (ACS Grade or higher) for preparation of the primary standard.

  • Ferrozine Iron Reagent: (e.g., Hach, Cat. No. 2301-49 or equivalent) or prepare a 0.5% (w/v) solution in water.

  • Ammonium Acetate Buffer (pH ~4.5): Dissolve ammonium acetate in deionized water and adjust pH with glacial acetic acid.

  • Hydrochloric Acid (HCl): Concentrated, trace metal grade.

  • Deionized Water: High purity, >18 MΩ·cm.

Instrumentation
  • UV-Vis Spectrophotometer: Double-beam instrument capable of measuring absorbance at 562 nm, with a spectral bandwidth of ≤ 2 nm.

  • Analytical Balance: Readable to 0.1 mg.

  • Volumetric Flasks: Class A (various sizes: 10 mL, 50 mL, 100 mL, 1000 mL).

  • Pipettes: Calibrated, Class A volumetric or precision micropipettes.

  • pH Meter: Calibrated.

Experimental Protocol

The entire workflow is designed to ensure the stability of the ferrous ion and the accuracy of the measurement.

Diagram of the Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Prepare 100 ppm Fe²⁺ Stock Standard (from Mohr's Salt) B 2. Prepare Calibration Standards (e.g., 0.5 - 5.0 ppm) A->B E 5. Add Acetate Buffer to Standards & Samples B->E C 3. Prepare FCC Sample Solution (e.g., 100 ppm Fe²⁺ nominal) D 4. Prepare Diluted FCC Sample for Analysis C->D D->E F 6. Add Ferrozine Reagent (Initiates Color Development) G 7. Incubate for 15 min at Room Temperature H 8. Measure Absorbance at 562 nm G->H I 9. Plot Calibration Curve (Absorbance vs. [Fe²⁺]) H->I J 10. Calculate Fe²⁺ Concentration in FCC Sample I->J

Caption: Workflow for Ferrous Iron Quantification.

Preparation of Standard Solutions
  • 1000 ppm Fe²⁺ Primary Stock Solution: Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate. Dissolve in a 100 mL volumetric flask with approximately 50 mL of deionized water, add 1 mL of concentrated HCl (to prevent hydrolysis and oxidation), and dilute to the mark with deionized water. This solution is more stable in acidic conditions.[5][13]

  • 10 ppm Fe²⁺ Working Stock Solution: Pipette 10.0 mL of the 1000 ppm primary stock solution into a 1000 mL volumetric flask and dilute to the mark with deionized water containing 1 mL of concentrated HCl. Prepare this solution fresh daily.

  • Calibration Standards: Prepare a series of calibration standards by diluting the 10 ppm working stock solution. For example, to prepare standards of 0.5, 1.0, 2.0, 4.0, and 5.0 ppm, pipette 2.5, 5.0, 10.0, 20.0, and 25.0 mL of the 10 ppm stock into separate 50 mL volumetric flasks, and dilute to volume with deionized water.

Preparation of Sample Solution
  • Accurately weigh an amount of this compound powder expected to contain approximately 10 mg of ferrous iron.

  • Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of deionized water and 1 mL of concentrated HCl to aid dissolution and maintain iron stability.

  • Sonicate briefly if necessary to ensure complete dissolution, then dilute to the mark with deionized water. This creates a nominal 100 ppm Fe²⁺ sample stock solution.

  • Pipette 2.0 mL of this sample stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. This creates the final test solution with a nominal concentration of 2 ppm Fe²⁺, which should fall within the range of the calibration curve.

Spectrophotometric Measurement
  • For each standard, blank, and sample: Pipette 10.0 mL of the solution into a labeled 25 mL volumetric flask.

  • Add 2.0 mL of the ammonium acetate buffer solution and mix well.

  • Add 1.0 mL of the Ferrozine reagent, dilute to the mark with deionized water, and mix thoroughly by inversion.[10]

  • Allow the solutions to stand for at least 15 minutes at room temperature for full color development.[10]

  • Set the spectrophotometer to measure absorbance at 562 nm.

  • Use the prepared blank (containing all reagents except iron) to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

Data Analysis and Validation

Calibration and Calculation
  • Plot a calibration curve of absorbance at 562 nm versus the concentration (in ppm or µg/mL) of the iron standards.

  • Perform a linear regression analysis on the data. The correlation coefficient (R²) should be ≥ 0.999 for the curve to be considered linear and acceptable.

  • Determine the concentration of ferrous iron in the diluted sample solution using the regression equation:

    • y = mx + c

    • Where y is the absorbance of the sample, m is the slope, x is the concentration, and c is the y-intercept.

    • Fe²⁺ Concentration (ppm) = (Absorbance_sample - c) / m

  • Calculate the original concentration of Fe²⁺ in the this compound powder, accounting for all dilutions:

    • % Fe²⁺ in FCC = [Conc_from_curve (ppm) * Dilution_Factor * Volume_initial (L)] / [Weight_sample (mg)] * 100

Method Validation Summary

This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12][14] Key validation parameters are summarized below.

Parameter Typical Acceptance Criteria Expected Performance
Linearity Correlation Coefficient (R²) ≥ 0.9990.5 - 5.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%Spiked samples should show excellent recovery.
Precision (RSD%) Repeatability (Intra-day) ≤ 2.0% Intermediate Precision (Inter-day) ≤ 3.0%RSD values are typically well below 2%.[3]
Specificity No interference from excipients or Fe³⁺Ferrozine is highly specific for Fe²⁺. A solution of Fe³⁺ should yield a negligible signal.
LOD (Limit of Detection) Signal-to-Noise Ratio ≥ 3:1~0.05 mg/L
LOQ (Limit of Quantification) Signal-to-Noise Ratio ≥ 10:1~0.17 mg/L[3]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Absorbance / Recovery 1. Oxidation of Fe²⁺ to Fe³⁺ in standards or sample. 2. Incorrect pH of the final solution. 3. Incomplete dissolution of the sample.1. Prepare standards fresh daily using acidified water. Ensure sample dissolution is done in acidified water. 2. Verify the pH of the buffer and the final reaction mixture (should be between 4-9). 3. Use sonication to ensure the FCC powder is fully dissolved.
High Variability (Poor Precision) 1. Inconsistent pipetting technique. 2. Contamination of glassware with iron. 3. Fluctuation in instrument reading.1. Use calibrated pipettes and consistent technique. 2. Use acid-washed glassware. 3. Allow the spectrophotometer to warm up sufficiently. Check lamp stability.
Non-linear Calibration Curve 1. Errors in standard preparation. 2. Concentrations are outside the linear range of the assay. 3. Spectrophotometer malfunction.1. Carefully re-prepare all standards from the primary stock. 2. Narrow the concentration range of the standards. 3. Check instrument performance with certified standards.

Conclusion

The Ferrozine-based spectrophotometric method provides a simple, rapid, sensitive, and reliable means for quantifying ferrous iron in solutions of this compound.[10] By controlling the pH and using freshly prepared, acidified solutions, the oxidation of ferrous iron is minimized, ensuring accurate and precise results.[6][13] This protocol, when properly validated, is highly suitable for routine quality control and stability testing in pharmaceutical research and development environments.

References

  • Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.
  • Shrestha, K., et al. (2020). Spectrophotometric Quantification of Iron in Different Pharmaceuticals. Journal of Nepal Chemical Society.
  • ARCHEM. IRON (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum.
  • Taguchi, S., et al. (2012). Evaluation of the stability of iron(II) solutions by precise coulometric titration with electrogenerated cerium(IV). Analytical Sciences, 28(11), 1075-1080.
  • Wieczorek, M., et al. (2021). Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector. Molecules, 26(15), 4500.
  • Persee. Determination of iron in pharmaceutical preparations by visible spectrophotometry.
  • ResearchGate. Iron Determination by Ferrozine Method.
  • Medichem Middle East. Iron (Ferrozine) Manual Procedure.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ResearchGate. (PDF) Validation of the spectrophotometric method for the dosing of some combined capsule.
  • Apollo Pharmacy. This compound+folic Acid: Uses, Side Effects and Medicines.
  • Neliti. A new method for the determination of iron (II) in a pharmaceutical preparation using the color intensity (RGB) of a.
  • Der Pharma Chemica. Development and validation of spectrophotometric methods for quantitative estimation of Meloxicam in bulk and pharmaceutical dosage forms.
  • Indian Journal of Pharmaceutical Sciences. Extractive Spectrophotometric Determination of Iron as an Impurity in Pharmaceutical Raw Materials.
  • ResearchGate. What is the standard method for preparation of a stable ferrous ion solution?
  • ResearchGate. (PDF) Development and Validation of Spectrophotometric and Chromatographic Method for the Estimation of Apremilast in Bulk and Formulations.
  • Pharmacompass. This compound | Drug Information.
  • precisionFDA. This compound.
  • ResearchGate. Determination of ferrous and ferric iron in aqueous biological solutions.
  • SciSpace. Development and validation of uv- spectrophotometric method for quantitation of itraconazole from its capsule dosage form.
  • Chemistry Stack Exchange. Stability of ferrous ions and iron(II) hydroxide in acidic conditions.
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives.

Sources

Application Note & Protocol: In Vitro Modeling of Ferrous Calcium Citrate Absorption

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Challenge of Iron and Calcium Bioavailability

Iron deficiency remains a global health challenge, and effective oral iron supplementation is a cornerstone of its management. Ferrous calcium citrate is a compound of interest, presenting both iron and calcium. However, the intestinal absorption of these two minerals is a complex process, often marked by competitive inhibition. Calcium, when co-ingested, can suppress the absorption of non-heme iron.[1] Understanding the bioavailability of iron from this compound is therefore critical for its effective formulation and application in nutritional supplements and pharmaceuticals.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of validated in vitro models to assess the intestinal absorption of iron from this compound. We will delve into the widely accepted Caco-2 cell monolayer model, preceded by a simulated gastrointestinal digestion. This combined approach offers a physiologically relevant and high-throughput alternative to expensive and ethically complex human or animal studies for screening and mechanistic investigations.[2][3]

The methodologies described herein are designed to be self-validating, incorporating key scientific principles to ensure the generation of reliable and reproducible data. We will not only outline the step-by-step protocols but also provide the rationale behind critical experimental choices, empowering researchers to adapt and troubleshoot these models for their specific needs.

Scientific Foundation: Modeling the Intestinal Barrier

The human small intestine, the primary site for iron and calcium absorption, is lined with a single layer of epithelial cells called enterocytes.[4] The Caco-2 cell line, derived from a human colon adenocarcinoma, has the remarkable ability to spontaneously differentiate into a monolayer of polarized enterocytes that mimic the morphology and function of the small intestinal barrier.[5] These differentiated cells form tight junctions, express brush border enzymes, and, crucially for our application, express the necessary transporters for iron uptake and efflux, such as Divalent Metal Transporter 1 (DMT1) and ferroportin.[1][6][7]

Prior to reaching the intestinal cells, any orally administered compound must first undergo digestion in the stomach and small intestine. Therefore, a comprehensive in vitro assessment of this compound absorption necessitates a two-phase approach:

  • Simulated Gastrointestinal Digestion: This phase mimics the enzymatic and pH changes that occur in the stomach and duodenum, liberating the ferrous iron and calcium citrate for potential absorption.[8][9]

  • Caco-2 Cell Monolayer Assay: The "digestate" from the first phase is then applied to the apical side of a differentiated Caco-2 cell monolayer to assess cellular uptake and transport.[3]

The workflow for this combined in vitro model is depicted below:

G cluster_0 Phase 1: Simulated Digestion cluster_1 Phase 2: Caco-2 Cell Assay Sample Sample Gastric_Digestion Gastric Digestion (Pepsin, pH 2-3) Sample->Gastric_Digestion Add Pepsin & HCl Intestinal_Digestion Intestinal Digestion (Pancreatin, Bile, pH 7) Gastric_Digestion->Intestinal_Digestion Neutralize & Add Pancreatin/Bile Application Apply Digestate to Apical Side Intestinal_Digestion->Application Transfer Digestate Caco2_Culture Caco-2 Cell Culture (21 days differentiation) Caco2_Culture->Application Incubation Incubate (2-24h) Application->Incubation Analysis Analysis: - Cellular Ferritin - Iron Transport (Basolateral) - Cell Viability Incubation->Analysis G cluster_0 Caco-2 Monolayer on Transwell Insert cluster_1 Mechanisms of Iron & Calcium Interaction monolayer Apical Chamber (Digestate Applied) Caco-2 Cell Monolayer Basolateral Chamber DMT1 DMT1 (Apical Iron Uptake) monolayer:apical->DMT1 Fe²⁺ Uptake Ferroportin Ferroportin (Basolateral Iron Efflux) DMT1->Ferroportin Intracellular Transit Ferroportin->monolayer:basolateral Fe²⁺ Efflux Ca_Inhibition Calcium Inhibition Ca_Inhibition->DMT1 Competitive Inhibition? Ca_Inhibition->Ferroportin Downregulation?

Caption: Interaction of iron and calcium at the Caco-2 cell monolayer.

Data Interpretation and Self-Validation

A robust in vitro model must be self-validating. The inclusion of appropriate controls is paramount for the trustworthy interpretation of results.

Table 2: Experimental Controls and Their Purpose

ControlDescriptionPurposeExpected Outcome
Blank Digest Digestate prepared without any added iron source.To measure baseline ferritin levels and detect any iron contamination.Very low to undetectable ferritin formation.
Positive Control Digestate with a highly bioavailable iron salt (e.g., FeSO₄).To validate that the Caco-2 cells are responsive to iron and to provide a benchmark for high bioavailability.Significant increase in ferritin formation compared to the blank.
TEER Measurement Measurement of transepithelial electrical resistance before and after the assay.To assess the integrity of the cell monolayer.No significant decrease in TEER values in response to the test compound.
Cell Viability Assay (Optional, e.g., MTT or LDH assay) Performed on cells after exposure.To ensure that the observed effects are not due to cytotoxicity of the digestate.High cell viability across all treatments.

The relative bioavailability of iron from this compound can be expressed as a percentage of the iron uptake from the positive control (ferrous sulfate), after correcting for the blank.

Causality and Mechanistic Insights:

The inhibitory effect of calcium on iron absorption is a key consideration when testing this compound. Studies using Caco-2 cells have suggested that calcium may inhibit iron transport by downregulating the expression of the basolateral iron exporter, ferroportin, leading to increased cellular iron retention but decreased transepithelial transport. [1]Therefore, analyzing both cellular ferritin (uptake) and iron in the basolateral chamber (transport) provides a more complete picture of the compound's behavior. A high ferritin level coupled with low basolateral iron could indicate an inhibitory effect of calcium on iron efflux.

Conclusion

The combination of simulated gastrointestinal digestion and the Caco-2 cell monolayer assay provides a powerful and scientifically sound in vitro platform for assessing the absorption of iron from this compound. By carefully following the detailed protocols and incorporating the recommended controls, researchers can generate reliable and reproducible data to guide product development, support nutritional claims, and further unravel the complex interactions governing mineral absorption. This model, while not a complete replacement for human studies, serves as an indispensable tool for initial screening, mechanistic inquiry, and the formulation of more bioavailable nutritional interventions.

References

  • The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal. Int J Vitam Nutr Res. 2010 Oct;80(4-5):307-13. doi: 10.1024/0300-9831/a000038. [Link]
  • Proposing a Caco-2/HepG2 Cell Model for in Vitro Iron Absorption Studies. Mol Nutr Food Res. 2014 Mar 19. doi: 10.1002/mnfr.201300742. [Link]
  • Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies.
  • Assessing Iron Bioavailability Using Caco-2 C. JoVE Journal. 2022 Apr 11. doi: 10.3791/63859-v. [Link]
  • In-vitro Digestibility Methods and Factors Affecting Minerals Bioavailability: A Review. WUR eDepot. 2021 May 31. [Link]
  • The use of Caco-2 cells in defining nutrient bioavailability: application to iron bioavailability of foods. GOV.UK. [Link]
  • In-vitro Digestibility Methods and Factors Affecting Minerals Bioavailability: A Review. University of Pretoria. [Link]
  • Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. [Link]
  • An in vitro method for estimation of iron availability from meals. Am J Clin Nutr. 1981 Oct;34(10):2248-56. doi: 10.1093/ajcn/34.10.2248. [Link]
  • Caco-2 cell line: a system for studying intestinal iron transport across epithelial cell monolayers. J Nutr. 1996 Nov;126(11 Suppl):2841S-2848S. doi: 10.1093/jn/126.suppl_11.2841S. [Link]
  • Application of In Vitro Digestion Models in the Evaluation of Dietary Supplements. PMC. [Link]
  • In vitro digestibility methods. Download Scientific Diagram.
  • A comparison of iron availability from commercial iron preparations using an in vitro digestion / Caco-2 cell model.
  • Calcium and iron absorption--mechanisms and public health relevance. Int J Vitam Nutr Res. 2010 Oct;80(4-5):293-9. doi: 10.1024/0300-9831/a000036. [Link]
  • Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial. NIH. 2021 Sep 8. [Link]
  • Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells. MDPI. 2019 Feb 26. [Link]
  • Comparison between in vitro and in vivo methods to screen iron bioavailability. [Link]
  • Evaluation of Iron Bioavailability in Caco-2 cell Culture Model: Modification of the Original Method. Nutrition and Food Sciences Research. [Link]
  • The use of Caco-2 cells as an in vitro method to study bioavailability of iron. Nutrition Society of Malaysia. [Link]
  • In vitro assessment of iron availability from commercial Young Child Formulae supplemented with prebiotics. PMC - NIH. 2016 Dec 9. [Link]
  • Ferrus calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls. Dig Dis Sci. 2006 May;51(5):942-5. doi: 10.1007/s10620-005-9036-6. Epub 2006 Apr 27. [Link]
  • Absorption of Minerals and Metals. [Link]
  • A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods. Frontiers. [Link]
  • Decreased citrate improves iron availability from infant formula: application of an in vitro digestion/Caco-2 cell culture model. J Nutr. 1996 Nov;126(11 Suppl):2849S-2856S. doi: 10.1093/jn/126.suppl_11.2849S. [Link]
  • Effect of source of iron on duodenal absorption of iron, calcium, phosphorous, magnesium, copper and zinc in rats with ferropoenic anaemia. J Physiol Biochem. 1997 Mar;53(1):21-8. [Link]
  • Mechanistic and regulatory aspects of intestinal iron absorption. PMC - NIH. [Link]
  • A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model. J Am Diet Assoc. 2002 Sep;102(9):1263-8. doi: 10.1016/s0002-8223(02)90281-2. [Link]
  • Iron release in the gastrointestinal simulations of sample A17 as a function of time. (•). [Link]
  • INFOGEST protocol and an automated digestion simul

Sources

Application Notes and Protocols for Assessing Ferrous Calcium Citrate Bioavailability Using the Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Caco-2 Cell Line as a Gold Standard for Intestinal Absorption Studies

The Caco-2 cell line, derived from a human colon adenocarcinoma, has become an indispensable tool in the fields of nutrition, pharmacology, and drug development.[1][2][3][4] When cultured under specific conditions, these cells undergo spontaneous differentiation, forming a monolayer that morphologically and functionally resembles the absorptive enterocytes of the small intestine.[2][4][5] This differentiated monolayer exhibits a polarized phenotype with distinct apical and basolateral domains, tight junctions, and the expression of various transporters and enzymes, making it an excellent in vitro model to predict the oral absorption of nutrients and xenobiotics.[5][6]

Ferrous calcium citrate is a complex mineral salt used in food fortification and supplementation. Understanding its bioavailability – the fraction of the ingested compound that is absorbed and becomes available for metabolic processes – is crucial for ensuring its efficacy. The Caco-2 model provides a robust and ethical platform to investigate the intestinal transport of both iron and calcium from this compound, offering insights into their absorption kinetics and potential interactions at the cellular level.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Caco-2 cell model for assessing the bioavailability of this compound. It combines detailed, field-proven protocols with the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Part 1: Scientific Underpinnings of the Caco-2 Model for Iron and Calcium Transport

The intestinal absorption of iron and calcium is a tightly regulated process involving a series of transport proteins. The Caco-2 cell model effectively recapitulates these pathways.

  • Iron Transport: Non-heme iron, predominantly in the ferric (Fe³⁺) state in the diet, must be reduced to the ferrous (Fe²⁺) state for absorption. This is facilitated by brush border reductases. The Divalent Metal Transporter 1 (DMT1) then transports Fe²⁺ across the apical membrane into the enterocyte. Inside the cell, iron can be stored in ferritin or transported across the basolateral membrane into circulation by ferroportin, a process coupled with its re-oxidation to Fe³⁺ by hephaestin. The Caco-2 cell bioassay is a well-established method for measuring iron bioavailability, where the amount of ferritin formed in the cells is proportional to iron uptake.[8][9]

  • Calcium Transport: Calcium absorption occurs via both a transcellular and a paracellular pathway. The transcellular route, which is predominant at lower calcium concentrations, involves the entry of calcium through the apical transient receptor potential vanilloid 6 (TRPV6) channels. Inside the cell, calcium binds to calbindin-D9k, which ferries it to the basolateral membrane. Finally, the plasma membrane Ca²⁺-ATPase (PMCA1b) actively extrudes calcium into the bloodstream.

By employing the Caco-2 model, we can quantify the transport of both iron and calcium from this compound, providing a reliable estimate of its bioavailability.

Part 2: Experimental Workflow and Protocols

The overall experimental workflow for assessing this compound bioavailability using the Caco-2 model is depicted below.

This compound Bioavailability Workflow cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Transport Experiment cluster_2 Phase 3: Analysis & Data Interpretation A Caco-2 Cell Seeding on Transwell Inserts B Cell Culture & Differentiation (21 days) A->B C Monolayer Integrity Assessment (TEER Measurement) B->C E Apical Application of Test Compound C->E Proceed if TEER is optimal D Preparation of Ferrous Calcium Citrate Solution D->E F Incubation (e.g., 2 hours) E->F G Sampling of Apical and Basolateral Compartments F->G H Quantification of Iron & Calcium in Samples (e.g., ICP-MS) G->H I Calculation of Apparent Permeability (Papp) H->I J Data Analysis and Bioavailability Assessment I->J

Figure 1: A schematic overview of the experimental workflow for assessing this compound bioavailability using the Caco-2 cell model.

Protocol 1: Caco-2 Cell Culture and Differentiation

This protocol details the steps for culturing and differentiating Caco-2 cells to form a functional intestinal monolayer.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture flasks, plates, and other sterile consumables.

Procedure:

  • Cell Seeding:

    • Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium to a final concentration of 6 x 10⁴ cells/cm².

    • Seed the cells onto the apical side of the Transwell® inserts.

  • Differentiation:

    • Culture the cells for 21 days, replacing the culture medium in both the apical and basolateral compartments every 2-3 days.

    • During this period, the cells will proliferate to form a confluent monolayer and subsequently differentiate, developing tight junctions and microvilli.[10]

Protocol 2: Monolayer Integrity Assessment

The integrity of the Caco-2 cell monolayer is paramount for reliable transport studies. Transepithelial Electrical Resistance (TEER) is a widely used, non-invasive method to measure the tightness of the junctions between cells.[11]

Materials:

  • Epithelial Volt/Ohm meter (e.g., Millicell® ERS-2)

  • Sterile chopstick electrodes

Procedure:

  • Equilibrate the culture medium in the Transwell® plates to room temperature.

  • Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

  • Record the resistance reading (in Ω).

  • Measure the resistance of a blank Transwell® insert (without cells) containing the same volume of medium.

  • Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (R_total - R_blank) x A Where:

    • R_total is the resistance of the cell monolayer.

    • R_blank is the resistance of the blank insert.

    • A is the surface area of the Transwell® membrane (in cm²).

Data Interpretation: A TEER value of ≥250 Ω·cm² is generally considered indicative of a well-formed, tight monolayer suitable for transport experiments.[12] However, it's important to note that TEER values can be influenced by factors such as cell passage number and culture conditions, and some studies suggest that TEER alone may not be a fully reliable indicator of monolayer integrity.[13][14][15][16]

Protocol 3: this compound Transport Experiment

This protocol describes the procedure for the transport experiment itself.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound test solution (prepared in transport buffer)

  • Lucifer yellow (as a paracellular marker to confirm monolayer integrity)

Procedure:

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Add fresh transport buffer to the basolateral compartment.

  • Add the this compound test solution to the apical compartment. Include a control well with Lucifer yellow to assess paracellular flux.

  • Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).

  • At the end of the incubation period, collect samples from both the apical and basolateral compartments.

  • Immediately analyze the samples for iron and calcium content.

Protocol 4: Quantification of Iron and Calcium

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate method for the simultaneous quantification of multiple elements, making it ideal for this application.

Procedure:

  • Prepare standards of known iron and calcium concentrations.

  • Acidify the collected apical and basolateral samples.

  • Analyze the samples and standards using ICP-MS.

  • Construct a standard curve to determine the concentration of iron and calcium in the experimental samples.

Part 3: Data Analysis and Interpretation

The primary endpoint of the transport experiment is the apparent permeability coefficient (Papp), which is a measure of the rate of transport of a compound across the cell monolayer.

Calculation of Papp:

The Papp value (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A x C₀)

Where:

  • dQ/dt is the rate of appearance of the substance in the receiver (basolateral) compartment (in mol/s).

  • A is the surface area of the membrane (in cm²).

  • C₀ is the initial concentration of the substance in the donor (apical) compartment (in mol/cm³).

Interpretation of Results: The calculated Papp values for iron and calcium will provide a quantitative measure of their transport across the Caco-2 monolayer. These values can be compared to those of well-characterized compounds to classify the permeability of this compound.[3]

Permeability ClassificationPapp Value (x 10⁻⁶ cm/s)
High> 10
Moderate1 - 10
Low< 1

Table 1: General classification of compound permeability based on Papp values in the Caco-2 model.[3]

Part 4: Advanced Insights and Considerations

As a Senior Application Scientist, it is crucial to go beyond the basic protocol and consider the nuances that can impact the reliability and interpretation of the results.

  • The Role of In-Vitro Digestion: For a more physiologically relevant assessment, especially for compounds in a complex matrix, an in-vitro digestion step can be incorporated prior to the Caco-2 experiment.[17][18] This simulates the enzymatic and pH changes that occur in the stomach and small intestine, which can influence the solubility and speciation of minerals.

  • Cellular Uptake vs. Transepithelial Transport: The protocol described above focuses on transepithelial transport (apical to basolateral). However, it is also possible to measure cellular uptake by lysing the cells at the end of the experiment and quantifying the intracellular iron and calcium concentrations. This can provide valuable information on the initial uptake step.[19][20]

  • Consideration of Efflux Transporters: Caco-2 cells express various efflux transporters, such as P-glycoprotein, which can actively pump compounds back into the apical compartment, thereby reducing their net absorption. While this is more of a concern for xenobiotics, it's a factor to be aware of.

  • Validation with Reference Compounds: To ensure the validity of the Caco-2 model in your laboratory, it is essential to periodically test the system with a set of well-characterized reference compounds with known human absorption.[21]

Visualizing Transport Pathways

The following diagram illustrates the key transport proteins involved in iron and calcium absorption in a differentiated Caco-2 cell.

Caco-2 Mineral Transport cluster_apical Apical Membrane cluster_cell Caco-2 Cell cluster_basolateral Basolateral Membrane apical_membrane Apical (Lumenal) Side DMT1 DMT1 TRPV6 TRPV6 cell_interior Intracellular Space Ferritin (Fe storage) Calbindin (Ca transport) PMCA1b PMCA1b (ATPase) cell_interior:f2->PMCA1b basolateral_membrane Basolateral (Serosal) Side Fe3_ext Fe³⁺ (Ferric Iron) Fe2_ext Fe²⁺ (Ferrous Iron) Fe3_ext->Fe2_ext Reduction Fe2_ext->DMT1 Fe2_int Fe²⁺ DMT1->Fe2_int Fe2_int->cell_interior:f1 Storage Ferroportin Ferroportin Fe2_int->Ferroportin Fe3_blood Fe³⁺ Ferroportin->Fe3_blood Oxidation Ca2_ext Ca²⁺ Ca2_ext->TRPV6 Ca2_int Ca²⁺ TRPV6->Ca2_int Ca2_int->cell_interior:f2 Binding Ca2_blood Ca²⁺ PMCA1b->Ca2_blood

Sources

Application Note & Protocol: Validation of Analytical Methods for the Quantification of Ferrous Iron and Calcium in Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the validation of analytical methods for the assay of ferrous (Fe²⁺) and calcium (Ca²⁺) in Ferrous Calcium Citrate, a dual-source nutritional supplement. Ensuring the potency and quality of this active pharmaceutical ingredient (API) is paramount for safety and efficacy. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225> guidelines.[1][2] We present detailed validation procedures for two robust analytical techniques: a classic redox titration for ferrous iron and a complexometric titration for calcium. Additionally, we discuss the applicability of modern instrumental methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for comprehensive elemental analysis.

Introduction: The Importance of Method Validation

This compound is a complex salt designed to provide bioavailable iron and calcium.[3][4] Accurate quantification of both ferrous iron and calcium is a critical quality attribute (CQA) that directly impacts the product's therapeutic effect. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][5] A properly validated method provides assurance of reliability and is a regulatory necessity for product registration and ongoing quality control.[6][7]

The validation process confirms that the analytical procedure is suitable for its purpose. This involves evaluating specific performance parameters:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:

    • Repeatability (intra-assay precision)

    • Intermediate Precision (inter-assay/inter-day precision)

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Overview of the Analytical Validation Workflow

A structured approach is essential for efficient and compliant method validation. The process begins with a defined analytical procedure and culminates in a comprehensive validation report.

ValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Dev Define Analytical Procedure Proto Write Validation Protocol Dev->Proto RefStd Prepare/Qualify Reference Standards Proto->RefStd Spec Specificity RefStd->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Eval Evaluate Data vs. Acceptance Criteria Rob->Eval Report Generate Final Validation Report Eval->Report TitrationPrinciple cluster_Fe Ferrous (Fe²⁺) Assay cluster_Ca Calcium (Ca²⁺) Assay Fe2 Fe²⁺ (Analyte) Ce4 Ce⁴⁺ (Titrant) Fe2->Ce4 Oxidation Ferroin_Red Ferroin (Red) Ce4->Ferroin_Red Endpoint Color Change Ca2 Ca²⁺ (Analyte) EDTA EDTA (Titrant) Ca2->EDTA Chelation HNB_Pink HNB Indicator (Pink) EDTA->HNB_Pink Endpoint Color Change

Caption: Principles of the titrimetric assays for Fe²⁺ and Ca²⁺.

Alternative & Orthogonal Technique: ICP-OES

For laboratories equipped with modern instrumentation, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offers a powerful orthogonal method. [8][9][10]It can determine the total iron and total calcium content, serving as an excellent confirmatory technique.

  • Principle: The sample is introduced into a high-temperature argon plasma, which excites the atoms of iron and calcium, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.

  • Validation: An ICP-OES method must also be fully validated according to ICH Q2(R1) guidelines. [11]This includes establishing specificity (by checking for spectral interferences), linearity over a wider dynamic range, and determining instrument detection limits (IDL) and limits of quantitation (LOQ). [12][13][14]Accuracy is typically assessed via spike recovery in the sample matrix. [9]

Conclusion

The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry. The titrimetric protocols detailed in this note provide a reliable, accurate, and robust framework for the quantification of ferrous iron and calcium in this compound. These classical methods, when properly validated, are fully compliant with global regulatory standards. [1]The use of an orthogonal method like ICP-OES can provide further assurance of product quality. A comprehensive validation report, summarizing all data and demonstrating that all acceptance criteria have been met, is the final and essential output of this process.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • USP General Chapter <1225> Validation of Compendial Procedures. B.A. Sciences. [Link]
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeial Convention. [Link]
  • ICH Quality Guidelines.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ICH Q2 Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Development and validation of an ICP-OES method for quantitation of elemental impurities in tablets according to coming US pharmacopeia chapters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Analysis of elemental impurities in drug products using the Thermo Scientific iCAP 7400 ICP-OES Duo. LabRulez. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. [Link]
  • <1225> Validation of Compendial Procedures. USP-NF. [Link]
  • Using Classical EDTA Titrations To Measure Calcium and Magnesium in Intravenous Fluid Bags.
  • The EDTA1 Titration of Calcium and Magnesium.
  • Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. Spectroscopy Online. [Link]
  • Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online. [Link]
  • Experiment 5 EDTA Titration: Calcium in Calcium Supplements. The Chinese University of Hong Kong. [Link]
  • Method Validation of Compleximetric Titration for Determination of Iron in Iron Containing Drugs. Der Pharma Chemica. [Link]
  • Development and validation of ICP-OES method for determination of elemental impurities in some opiаtе alkaloids. Macedonian Pharmaceutical Bulletin. [Link]
  • EDTA Titrations 2: Analysis of Calcium in a Supplement Tablet. uclmail.net. [Link]
  • Method Validation of Compleximetric Titration for Determination of Iron in Iron Containing Drugs. Zenodo. [Link]
  • Determination of Calcium in Calcium Supplements by EDTA Titration.
  • Validation of Titr
  • Practical 1 Procedure – Iron by Titrimetry.
  • Ferrous Iron Determination. Franklin and Marshall College. [Link]
  • Developing an analytical method using atomic absorption spectroscopy to estimate some heavy metals in medicines nutritional supplements and blood. GSC Biological and Pharmaceutical Sciences. [Link]
  • Standard Test Procedure Calcium Citr
  • This compound complex.
  • Method of Analysis for Calcium Citr
  • Elemental Analysis Manual for Food and Related Products. U.S.
  • Current regulatory guidelines and resources to support research of dietary supplements in the United States.
  • Determination of Iron (Fe) and Calcium (Ca) in NIST SRM 1566b (Oyster tissue) using Flame Atomic Absorption Spectrometry (F-AAS) by Standard Addition Method. Neliti. [Link]
  • Determination of calcium in tablets containing calcium citrate using thermogravimetry (TG).
  • Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haematological parameters in pregnant women with iron deficiency anaemia. International Journal of Basic & Clinical Pharmacology. [Link]
  • Guidelines for the Validation of Chemical Methods for the FDA Foods Program. U.S.

Sources

Application Notes & Protocols: Preparation and Standardization of Ferrous Calcium Citrate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-FCC-20260108-V1

Abstract

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation and rigorous standardization of aqueous solutions of Ferrous Calcium Citrate (C₁₂H₁₀Ca₂FeO₁₄). The protocols herein establish a self-validating system to determine the precise molar concentrations of both the active ferrous (Fe²⁺) ion and the calcium (Ca²⁺) ion. Methodologies are grounded in authoritative analytical chemistry principles, including redox and complexometric titrations, to ensure the highest degree of accuracy and reproducibility required for pharmaceutical and nutraceutical applications.

Introduction and Scientific Principle

This compound is a complex salt utilized as a source of dietary iron and calcium, particularly in therapeutic formulations for conditions like iron deficiency anemia.[1] The iron is present in the ferrous (Fe²⁺) state, which is the more bioavailable form. However, ferrous iron is highly susceptible to oxidation to the less soluble and less bioavailable ferric (Fe³⁺) state, especially in neutral or alkaline solutions exposed to air.[2][3] Therefore, the preparation of a stable solution of known strength—a standardized solution—is paramount for accurate downstream applications, including dosage formulation, stability studies, and quality control assays.

This guide details a dual-titration approach:

  • Ferrous (Fe²⁺) Ion Standardization: The concentration of Fe²⁺ is determined using a permanganometric redox titration . In a strong acid medium, ferrous ions are quantitatively oxidized to ferric ions (Fe³⁺) by a potassium permanganate (KMnO₄) solution of known concentration. The intensely purple permanganate ion (MnO₄⁻) is reduced to the nearly colorless manganese(II) ion (Mn²⁺), serving as its own indicator.[4][5] The endpoint is signaled by the first persistent pink color from a slight excess of KMnO₄.[4]

  • Calcium (Ca²⁺) Ion Standardization: The concentration of Ca²⁺ is determined by a complexometric titration using ethylenediaminetetraacetic acid (EDTA). EDTA is a hexadentate ligand that forms a highly stable, 1:1 stoichiometric complex with calcium ions.[6][7] To eliminate interference from iron, the titration is performed at a high pH (>12), which causes the precipitation of iron as iron(III) hydroxide. A specific ion indicator, such as hydroxynaphthol blue, is used to detect the endpoint.[8]

Overall Workflow for Preparation and Standardization

The logical flow from initial preparation to a fully certified standardized solution is illustrated below. This workflow ensures that each component's concentration is independently and accurately determined.

G cluster_prep Solution Preparation cluster_fe Ferrous (Fe²⁺) Standardization cluster_ca Calcium (Ca²⁺) Standardization A Weigh Ferrous Calcium Citrate Solid B Dissolve in Acidified, Oxygen-Free DI Water A->B C Transfer to Volumetric Flask & Dilute to Volume B->C E Titrate FCC Aliquot with Standard KMnO₄ C->E Aliquot for Fe²⁺ analysis H Titrate FCC Aliquot with Standard EDTA at pH >12 C->H Aliquot for Ca²⁺ analysis D Prepare & Standardize KMnO₄ Titrant D->E F Calculate Molarity of Fe²⁺ E->F J Certified Standard Solution (Known [Fe²⁺] and [Ca²⁺]) F->J G Prepare Standard EDTA Titrant G->H I Calculate Molarity of Ca²⁺ H->I I->J

Caption: Overall workflow for preparing and standardizing this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound (C₁₂H₁₀Ca₂FeO₁₄)Reagent or USP GradeSigma-AldrichStore in a tightly sealed container, protected from light.
Potassium Permanganate (KMnO₄)ACS Reagent GradeFisher ScientificA strong oxidizer.
Sodium Oxalate (Na₂C₂O₄)Primary Standard GradeAcros OrganicsDry at 110°C for 2 hours before use to ensure anhydrous state. Used to standardize KMnO₄.
Disodium EDTA, Dihydrate (Na₂EDTA·2H₂O)Primary Standard GradeVWRA primary standard for complexometric titrations.
Sulfuric Acid (H₂SO₄)Concentrated (98%)J.T. BakerCorrosive. Handle with extreme care.
Sodium Hydroxide (NaOH)ACS Reagent GradeEMD MilliporeUsed to adjust pH for calcium titration.
Hydroxynaphthol BlueIndicator GradeSigma-AldrichIndicator for calcium titration.
Deionized (DI) WaterType I or IIMilliporeMust be boiled for 15 minutes and cooled immediately before use to remove dissolved oxygen.
Analytical Balance4-decimal place (±0.1 mg)Mettler Toledo
Class A Volumetric GlasswareVariousPyrex, KimbleBurettes (50 mL), pipettes (25 mL), volumetric flasks (250 mL, 1000 mL).
Magnetic Stirrer and Stir BarsN/AIKA, Corning

Protocol 1: Preparation of this compound Stock Solution (~0.05 M)

This protocol describes the preparation of 1000 mL of an approximate 0.05 M this compound solution. The molecular weight of this compound is approximately 514.20 g/mol .[9]

Rationale: The solution is intentionally acidified with sulfuric acid. This serves two critical functions: 1) It prevents the hydrolysis of the ferrous salt, and 2) It creates an acidic environment that inhibits the rapid atmospheric oxidation of Fe²⁺ to Fe³⁺, thereby preserving the integrity of the analyte.[3][4] Using recently boiled, deoxygenated water further minimizes oxidation.

Procedure:

  • Prepare Acidified Water: Add 20 mL of concentrated sulfuric acid slowly and with constant stirring to approximately 500 mL of freshly boiled and cooled deionized water in a large beaker. Caution: Always add acid to water. The reaction is highly exothermic. Allow the solution to cool to room temperature.

  • Weigh Solute: Accurately weigh approximately 25.71 g of this compound powder on an analytical balance. Record the exact mass.

  • Dissolution: Quantitatively transfer the weighed powder into the beaker containing the acidified water. Place a magnetic stir bar in the beaker and stir until the solid is completely dissolved. The solution may have a pale green-yellow hue.

  • Final Dilution: Carefully transfer the dissolved solution into a 1000 mL Class A volumetric flask. Rinse the beaker several times with small portions of the acidified water, transferring the rinsings into the flask to ensure no solute is lost.

  • Dilute to Volume: Dilute the flask to the calibration mark with the acidified water. Stopper the flask and invert it 20-30 times to ensure homogeneity.

  • Storage: Immediately transfer the solution to a clean, amber glass bottle to protect it from light. Stopper tightly. This is your stock solution, which now requires standardization.

Protocol 2: Standardization of Ferrous (Fe²⁺) Content

This protocol is a two-part process: first, the KMnO₄ titrant is standardized against a primary standard, and then the standardized KMnO₄ is used to determine the Fe²⁺ concentration in the stock solution.

Part A: Preparation and Standardization of ~0.02 M KMnO₄ Titrant

Rationale: Potassium permanganate is not a primary standard because it is difficult to obtain in a perfectly pure state and can decompose in the presence of organic matter or light to form manganese dioxide (MnO₂).[5] Therefore, its concentration must be determined experimentally against a substance of high purity and stability, such as sodium oxalate.

Procedure:

  • Prepare ~0.02 M KMnO₄: Weigh about 3.2 g of KMnO₄ and dissolve it in 1000 mL of DI water. Heat the solution to boiling for 1 hour to oxidize any organic contaminants, then let it stand for 48 hours in the dark. Carefully filter the solution through a sintered glass funnel to remove any precipitated MnO₂.[3] Store in a clean, amber bottle.

  • Prepare Primary Standard: Accurately weigh about 0.3 g of dried primary standard sodium oxalate (Na₂C₂O₄) into a 250 mL Erlenmeyer flask. Record the exact mass.

  • Dissolve Standard: Add ~75 mL of 1 M sulfuric acid to the flask and warm the mixture to 60-70°C to dissolve the sodium oxalate.

  • Titrate: While the oxalate solution is still hot, titrate with the KMnO₄ solution from a 50 mL burette. Add the KMnO₄ slowly, allowing each drop to be decolorized before adding the next. The endpoint is reached when a single drop imparts a faint but permanent pink color that persists for at least 30 seconds.

  • Repeat: Perform the titration in triplicate. The volumes should agree within ±0.1 mL.

Calculation for Molarity of KMnO₄: Molarity of KMnO₄ = (Mass of Na₂C₂O₄ / 134.00 g/mol ) × (2 mol MnO₄⁻ / 5 mol C₂O₄²⁻) / (Volume of KMnO₄ in L)

Part B: Titration of this compound Solution

Principle: The chemical reaction governing the titration is a cornerstone of redox chemistry. The stoichiometry is precisely 5 moles of Fe²⁺ for every 1 mole of MnO₄⁻.[4][10]

G cluster_reactants Reactants cluster_products Products MnO4 MnO₄⁻ (Permanganate, Purple) Fe2 5Fe²⁺ (Ferrous, Pale Green) plus2 + H 8H⁺ (Acid) plus1 + arrow Mn2 Mn²⁺ (Manganese(II), Colorless) Fe3 5Fe³⁺ (Ferric, Pale Yellow) plus3 + H2O 4H₂O (Water) plus4 +

Caption: Redox reaction for the titration of Ferrous ions with Permanganate.

Procedure:

  • Prepare Analyte: Using a Class A volumetric pipette, transfer a 25.00 mL aliquot of the this compound stock solution into a 250 mL Erlenmeyer flask.

  • Acidify: Add an additional 25 mL of 1 M sulfuric acid to ensure the solution remains strongly acidic throughout the titration.

  • Titrate: Titrate the solution with the standardized KMnO₄ from the burette. The pale green solution will turn pale yellow as Fe²⁺ is oxidized to Fe³⁺. The endpoint is the first appearance of a persistent, faint pink color.[11] Record the volume of KMnO₄ used.

  • Repeat: Perform the titration in triplicate.

Data and Calculations for Fe²⁺ Molarity:

Titration RunInitial Burette Reading (mL)Final Burette Reading (mL)Volume of KMnO₄ Used (mL)
1
2
3
Average

Molarity of Fe²⁺ = (Molarity of KMnO₄ × Avg. Volume of KMnO₄ in L) × (5 mol Fe²⁺ / 1 mol MnO₄⁻) / (Volume of Aliquot in L)

Protocol 3: Standardization of Calcium (Ca²⁺) Content

This protocol uses complexometric titration to determine the calcium concentration.

Rationale: EDTA forms strong complexes with most divalent and trivalent metal ions. To achieve selectivity for calcium in the presence of iron, the pH is raised to 12-13 with NaOH.[6][12] At this high pH, iron (which will be oxidized to Fe³⁺ by air in the basic solution) precipitates as insoluble Fe(OH)₃, effectively removing it from the solution and preventing it from interfering with the titration. The Ca²⁺ remains in solution to be titrated.[12]

Procedure:

  • Prepare 0.05 M EDTA Titrant: Disodium EDTA dihydrate is a primary standard. Accurately weigh approximately 18.61 g of Na₂EDTA·2H₂O, dissolve it in DI water in a 1000 mL volumetric flask, and dilute to the mark. Calculate the precise molarity based on the exact weight.

  • Prepare Analyte: Pipette a 25.00 mL aliquot of the this compound stock solution into a 250 mL Erlenmeyer flask. Dilute with ~75 mL of DI water.

  • Adjust pH: While stirring, add 10 mL of 8 M NaOH solution to bring the pH to >12. A reddish-brown precipitate of Fe(OH)₃ will form.

  • Add Indicator: Add approximately 300 mg of hydroxynaphthol blue indicator powder. The solution should turn a wine-red color.[8]

  • Titrate: Titrate immediately with the standardized 0.05 M EDTA solution. The endpoint is marked by a sharp color change from wine-red to a distinct sky blue.[7]

  • Repeat: Perform the titration in triplicate.

Data and Calculations for Ca²⁺ Molarity:

Titration RunInitial Burette Reading (mL)Final Burette Reading (mL)Volume of EDTA Used (mL)
1
2
3
Average

Molarity of Ca²⁺ = (Molarity of EDTA × Avg. Volume of EDTA in L) / (Volume of Aliquot in L)

Quality Control, Stability, and Troubleshooting

  • Precision: For all titrations, the volumes from triplicate runs should agree to within ± 0.2% (e.g., ±0.05 mL for a 25 mL titre). A larger variation may indicate inconsistent technique or endpoint detection.

  • Storage: The final standardized this compound solution should be stored in a tightly stoppered, dark glass bottle in a cool, dark place to minimize photo-oxidation and atmospheric oxidation.

  • Stability: Due to the inherent instability of ferrous solutions, the Fe²⁺ concentration should be re-standardized weekly for critical applications, or at a minimum, before each new set of experiments. The calcium concentration is generally stable indefinitely.

ProblemProbable CauseSolution
Fe²⁺ Titration: Brown precipitate (MnO₂) forms.Insufficient sulfuric acid in the analyte flask.Ensure at least 25 mL of 1 M H₂SO₄ is added to the 25 mL aliquot before starting the titration.[4]
Fe²⁺ Titration: Pink endpoint fades quickly.Oxidation of Fe²⁺ by dissolved air; reaction with organic impurities.Use freshly boiled and cooled DI water for all solutions. Ensure KMnO₄ titrant is properly prepared and filtered.
Ca²⁺ Titration: Endpoint is indistinct or slow.pH is too low; indicator has degraded.Verify pH is >12 after adding NaOH. Use fresh indicator.
Ca²⁺ Titration: Results are consistently high.Interference from other metal ions.Ensure pH is high enough to completely precipitate all iron before adding the indicator.

References

  • Titration Info. (2024, November 13). Complexometric determination of calcium.
  • Colorado State University. (2018, March 22). Determination of Calcium by EDTA Titration. CHEM 334 Quantitative Analysis Laboratory.
  • Thompson, S. (n.d.). Chemistry 120: Experiment 2 EDTA Titration of Calcium.
  • Unknown Author. (n.d.). The Determination of Iron(II) by Redox Titration.
  • Unknown Author. (n.d.). Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA).
  • Chemistry LibreTexts. (2021, August 15). Complexometric Calcium Determination (Experiment).
  • Clark, J. (n.d.). Iron(II) titrations. Chemguide.
  • Google Patents. (n.d.). US2812344A - this compound complex.
  • Durgapur Govt. College. (n.d.). Experiment no: 1 Redox titration (Titration of ferrous ion by potassium permanganate).
  • YouTube. (2021, February 1). Redox Titration between MnO4- and Fe2+.
  • Scribd. (n.d.). Redox Titration of Iron(II) with KMnO4.
  • Journal of Chemical Education. (2024, November 11). Quantification of Iron(II) in Supplements Using Redox Titration and UV–Visible Spectroscopy.
  • Dr. Paul Lohmann. (n.d.). Ferrous Citrate.
  • PubChem. (n.d.). This compound.
  • Food and Agriculture Organization of the United Nations. (n.d.). CALCIUM CITRATE.

Sources

Application Notes and Protocols for the Use of Ferrous Calcium Citrate in Anaerobic Microbiology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Anaerobiosis and Redox Balance in Microbiology

The study of anaerobic microorganisms is fundamental to diverse fields, from clinical diagnostics and gut microbiome research to industrial fermentation and bioremediation. The primary challenge in anaerobic microbiology is the creation and maintenance of an oxygen-free environment, as oxygen can be toxic to obligate anaerobes and alter the metabolic pathways of facultative anaerobes. Beyond the simple exclusion of oxygen, achieving a low redox potential (Eh) in culture media is crucial for the successful cultivation of these organisms.[1][2][3] This is typically accomplished by incorporating reducing agents into the media, which chemically scavenge residual oxygen and lower the Eh to a level permissive for anaerobic growth.[1][4][5]

Ferrous iron (Fe²⁺) is a well-established and vital component in anaerobic microbiology, serving multiple roles. It acts as a reducing agent, an essential nutrient for microbial growth, a cofactor for various enzymes, and a terminal electron acceptor in the anaerobic respiration of some microorganisms.[6][7] This document provides detailed application notes and protocols for the use of Ferrous Calcium Citrate , a stable, complexed source of ferrous iron, in anaerobic microbiology research. We will explore its dual function as both a media supplement to support microbial growth and as a component of an oxygen-scavenging system.

The citrate component of this complex can also be metabolized by various anaerobic bacteria, providing a carbon and energy source.[8][9] Furthermore, calcium has been shown to play a role in biofilm formation and microbial aggregation in anaerobic environments.[10][11] The unique combination of ferrous iron, calcium, and citrate in a single compound makes it a versatile tool for the anaerobic microbiologist.

Part 1: this compound as a Media Supplement for Anaerobic Growth

Scientific Rationale

Incorporating this compound into anaerobic growth media offers several advantages:

  • Source of Ferrous Iron (Fe²⁺): Many anaerobic bacteria require iron for the synthesis of iron-sulfur cluster proteins and cytochromes, which are essential for electron transport and various enzymatic reactions.[12] Ferrous iron is the more soluble and readily bioavailable form of iron under anaerobic conditions.

  • Reducing Agent: The ferrous (Fe²⁺) ion can be oxidized to the ferric (Fe³⁺) ion, in the process reducing other compounds, including dissolved oxygen. This helps to maintain a low redox potential in the culture medium, which is critical for the growth of strict anaerobes.

  • Nutrient Source (Citrate and Calcium): Citrate can be utilized as a carbon source by a variety of anaerobic and facultative anaerobic bacteria.[8][9] Calcium is an important divalent cation that can influence cell wall stability, enzyme function, and biofilm development.[10][11][13]

  • Sulfide Scavenging: In cultures of sulfate-reducing bacteria, the production of hydrogen sulfide (H₂S) can be toxic. Ferrous ions will react with H₂S to form insoluble ferrous sulfide (FeS), a black precipitate, thereby reducing the toxicity of dissolved sulfide.[14]

Mechanism of Action in Anaerobic Media

The proposed roles of this compound when added to anaerobic culture media are illustrated in the diagram below.

G cluster_media Anaerobic Growth Medium cluster_products Metabolic Products FCC This compound (Fe²⁺, Ca²⁺, Citrate³⁻) Fe2 Fe²⁺ (Ferrous Iron) FCC->Fe2 releases Ca2 Ca²⁺ FCC->Ca2 releases Citrate Citrate FCC->Citrate releases O2 Dissolved O₂ Microbe Anaerobic Microorganism O2->Microbe is toxic to Nutrients Other Media Components Nutrients->Microbe Growth H2S H₂S (Sulfide) Microbe->H2S Fe2->O2 reduces Fe2->Microbe Nutrient uptake (Fe-S clusters, cytochromes) Fe2->H2S reacts with Ca2->Microbe Cofactor, Biofilm formation Citrate->Microbe Carbon Source FeS FeS (precipitate) H2S->FeS

Caption: Proposed roles of this compound in anaerobic media.

Protocol 1: Preparation of Anaerobic Broth with this compound

This protocol describes the preparation of a pre-reduced anaerobically sterilized (PRAS) broth supplemented with this compound. This method is adapted from standard techniques for preparing anaerobic media.[2][3][15][16][17]

Materials:

  • Basal medium components (e.g., yeast extract, peptone, salts)

  • This compound (C₁₂H₁₀Ca₂FeO₁₄)

  • L-cysteine hydrochloride (as a primary reducing agent)

  • Resazurin solution (0.1% w/v, as a redox indicator)

  • Distilled, deionized water

  • Anaerobic gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂)

  • Serum bottles or Hungate tubes with butyl rubber stoppers and aluminum crimp seals

  • Gassing manifold

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of resazurin (0.1 g in 100 mL of distilled water).

    • Prepare a fresh stock solution of L-cysteine HCl (e.g., 2.5% w/v in distilled water).

  • Medium Preparation:

    • In a flask, dissolve all basal medium components in 900 mL of distilled water.

    • Add 1 mL of the resazurin stock solution. The medium will turn pink.

    • Heat the medium to boiling while sparging with the anaerobic gas mixture to drive off dissolved oxygen. Boil for at least 10 minutes.[18]

  • Addition of Reducing Agents and this compound:

    • While the medium is still hot and being sparged with gas, add the L-cysteine HCl solution to a final concentration of 0.05% (w/v).

    • Add this compound to the desired final concentration (see Table 1). For a starting point, a concentration of 10-20 mg/L is recommended. Ensure it dissolves completely.

  • Dispensing and Sterilization:

    • Continue sparging while dispensing the medium into serum bottles or Hungate tubes under a continuous stream of anaerobic gas.

    • Immediately seal the vessels with butyl rubber stoppers and secure with aluminum crimps.

    • Autoclave at 121°C for 15 minutes.

  • Quality Control:

    • After autoclaving and cooling, the medium should be colorless. A pink coloration indicates the presence of oxygen, and the medium should be discarded.

    • The final pH of the medium should be checked and adjusted before sterilization if necessary.

ComponentRecommended Concentration RangePurpose
This compound 5 - 50 mg/LProvides Fe²⁺, Ca²⁺, and citrate; acts as a mild reducing agent.
L-cysteine HCl 0.025 - 0.05% (w/v)Primary reducing agent to lower the redox potential.[5]
Resazurin 0.0001% (w/v)Redox indicator (pink when oxidized, colorless when reduced).[15]

Table 1: Recommended concentrations for key supplements in anaerobic media.

Part 2: this compound in Oxygen-Scavenging Sachets

Scientific Rationale

For creating anaerobic conditions in jars or pouches without the need for gas-exchange systems, oxygen-scavenging sachets are widely used.[1][19] The most common systems are iron-based, relying on the oxidation of iron powder to iron oxide, thereby consuming oxygen from the enclosed atmosphere.[20]

This compound can be a component of a formulated oxygen-scavenging system. The ferrous iron is readily available for oxidation. The citrate component can help to maintain a slightly acidic microenvironment, which can facilitate the oxidation of iron. The calcium salt may act as a structural component in the sachet formulation.

Mechanism of Oxygen Scavenging

The fundamental reaction is the oxidation of ferrous iron:

4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O

This reaction is facilitated in the presence of moisture. The components of the sachet are designed to provide the necessary reactants and catalytic environment for this process to occur efficiently.

G cluster_sachet Oxygen-Scavenging Sachet cluster_environment Sealed Environment (Anaerobic Jar) FCC This compound (Source of Fe²⁺) Reaction Oxidation Reaction 4Fe²⁺ + O₂ + 2H₂O → 4Fe³⁺ + 4OH⁻ Activator Activator (e.g., Activated Carbon, NaCl) Moisture Moisture (H₂O) (from environment) O2 O₂ (Oxygen) O2->Reaction consumed N2 N₂ (Inert Gas) Fe3 Ferric Compounds (e.g., Fe(OH)₃) Reaction->Fe3 produces

Caption: Workflow of an oxygen-scavenging sachet using ferrous iron.

Protocol 2: Preparation and Use of this compound-Based Oxygen-Scavenging Sachets

This protocol provides a general guideline for creating and using a simple oxygen-scavenging sachet. Commercially available sachets are recommended for critical applications, but this protocol can be used for less stringent requirements.

Materials:

  • This compound powder

  • Activated carbon, fine powder

  • Sodium chloride (non-iodized)

  • Vermiculite or diatomaceous earth (as a moisture-retaining carrier)

  • Small, gas-permeable sachets (e.g., made from Tyvek® or similar material)

  • Heat sealer

  • Anaerobic jar with a sealing lid

  • Anaerobic indicator strips (e.g., methylene blue)

Procedure:

  • Sachet Formulation:

    • In a dry environment, thoroughly mix the following components by weight:

      • 50% this compound

      • 20% Activated Carbon

      • 20% Vermiculite or Diatomaceous Earth

      • 10% Sodium Chloride

    • The activated carbon increases the surface area for the reaction, and sodium chloride acts as a catalyst.[20]

  • Sachet Assembly:

    • Fill a gas-permeable sachet with approximately 5-10 grams of the mixture. The amount will depend on the volume of the anaerobic jar.

    • Using a heat sealer, securely seal the sachet, ensuring no powder can escape.

  • Use in an Anaerobic Jar:

    • Place inoculated petri dishes or culture tubes into the anaerobic jar.

    • Add a small amount of water (a few milliliters) to a non-contact vessel inside the jar to provide the necessary humidity for the reaction to initiate.

    • Place the prepared sachet and an anaerobic indicator strip inside the jar.

    • Immediately and securely seal the lid of the jar.

  • Incubation and Monitoring:

    • Incubate the jar at the appropriate temperature for the microorganisms being cultured.

    • The oxygen-scavenging reaction will begin, consuming the oxygen within the jar.

    • Monitor the anaerobic indicator strip. It should change color (e.g., from blue to white for methylene blue) within a few hours, confirming anaerobic conditions.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • For Media Preparation: The use of resazurin as a redox indicator provides immediate visual feedback on the anaerobic state of the medium. A colorless medium confirms a sufficiently low redox potential suitable for anaerobic growth.

  • For Oxygen-Scavenging Sachets: The inclusion of a commercial anaerobic indicator strip provides independent verification that an anoxic atmosphere has been achieved and is being maintained within the sealed environment.

By adhering to these protocols and observing the visual indicators, researchers can be confident in the successful creation of anaerobic conditions for their experiments.

References

  • Fatima, A. (2024). Microbial Culture Media: Types, Examples, Uses. Microbe Notes. [Link]
  • Gerhardt, P., et al. (2019). Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions. Journal of Visualized Experiments. [Link]
  • Dai, Y., et al. (2025). Gelling and reducing agents are potential carbon and energy sources in culturing of anaerobic microorganisms. Applied and Environmental Microbiology. [Link]
  • Béguin, P. (2020). What is the best way to prepare anaerobic medium?.
  • Gerhardt, P., et al. (2019). Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions.
  • OSS Lab Protocols. (2016).
  • Oh, S., et al. (2025). Control of hydrogen sulphide in full-scale anaerobic digesters using iron (III) chloride: performance, origin and effects.
  • JoVE. (2022). Medium Preparation For Cultivation Of Anaerobic Anoxic Microorganisms. YouTube. [Link]
  • Dimroth, P., & Hilbi, H. (1997).
  • Biology Discussion. Culture Media for Cultivation of Anaerobic Bacteria: 4 Types. [Link]
  • Liu, Y. (1996). EFFECTS OF CALCIUM ON ANAEROBIC ACIDOGENIC BIOFILMS. UBC Library Open Collections. [Link]
  • Osorio, H., et al. (2013). Anaerobic Sulfur Metabolism Coupled to Dissimilatory Iron Reduction in the Extremophile Acidithiobacillus ferrooxidans. PubMed Central. [Link]
  • Gonzalez-Gil, G., et al. (2020). Calcium effect on microbial activity and biomass aggregation during anaerobic digestion at high salinity.
  • Zhang, C., et al. (2024). Calcium Transport and Enrichment in Microorganisms: A Review. MDPI. [Link]
  • Smith, S., et al. (2015). Effects of ferric and ferrous iron addition on membrane bioreactor effluent quality. The MBR Site. [Link]
  • Widdel, F., et al. (1993). Anaerobic oxidation of ferrous iron by purple bacteria, a new type of phototrophic metabolism. PubMed. [Link]
  • Sun, J., et al. (2021).
  • Zhang, Y., et al. (2021). Citrate utilization under anaerobic environment in Escherichia coli is under direct control of Fnr and indirect control of ArcA and Fnr via CitA-CitB system. PubMed. [Link]
  • Richardson, S., et al. (2021). Enhancement of growth media for extreme iron limitation in Escherichia coli. PubMed Central. [Link]
  • Google Patents. (2019).
  • RSC Publishing. (2024).
  • Moore, E. K., et al. (2021). Iron-sulfur cluster-dependent enzymes and molybdenum-dependent reductases in the anaerobic metabolism of human gut microbes. Metallomics. [Link]
  • Remya, S., et al. (2020). Oxygen Scavenger Packaging for Seafood Preservation. Indian Agricultural Research Journals. [Link]
  • Myers, C. R., & Myers, J. M. (2002). Reduction of Soluble and Insoluble Iron Forms by Membrane Fractions of Shewanella oneidensis Grown under Aerobic and Anaerobic Conditions. Applied and Environmental Microbiology. [Link]
  • Otero-Pazos, P., et al. (2025). Evaluation of the performance of Iron-based oxygen scavengers, with comments on their optimal applications.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Handling of Ferrous Iron (Fe²⁺)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oxidation to Ferric Iron (Fe³⁺)

Welcome to the technical support center for handling ferrous iron compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical, field-proven techniques required to maintain the integrity of Fe²⁺ in experimental settings. Unwanted oxidation of ferrous to ferric iron is a common pitfall that can compromise synthesis, alter bioavailability, and invalidate experimental results. This guide moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and optimize your specific application.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My freshly prepared, pale green ferrous sulfate solution is rapidly turning yellow-brown. What's happening?

A: This color change is the classic visual indicator of the oxidation of ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron. In aqueous solutions, Fe³⁺ ions readily undergo hydrolysis to form yellow-brown ferric hydroxide [Fe(OH)₃] precipitates or related soluble complexes, which are responsible for the color.[1] The primary culprit is almost always dissolved molecular oxygen from the atmosphere.[2]

Q2: What is the single most critical factor that accelerates this unwanted oxidation?

A: While dissolved oxygen is the oxidizing agent, pH is the most critical accelerator. The rate of Fe²⁺ oxidation is profoundly dependent on pH.[3] In acidic conditions (pH < 4), the reaction is very slow. However, as the pH increases into the near-neutral and alkaline ranges (pH > 6), the oxidation rate increases dramatically, by orders of magnitude.[4][5] This is because hydroxylated ferrous species, such as [Fe(OH)₂]⁰, which become more prevalent at higher pH, are oxidized much more rapidly than the hydrated Fe²⁺ aquo-ion.[6]

Q3: Is it sufficient to just lower the pH to stabilize my Fe²⁺ solution?

A: For many applications, yes. Preparing stock solutions in dilute, non-complexing acids (like dilute sulfuric acid) is a highly effective and common practice to prevent hydrolysis and subsequent oxidation.[7] This is why commercial ferrous sulfate reagents often recommend dissolution in acidified water.[1] However, if your experiment must be conducted at a neutral or alkaline pH, acidification is not a viable long-term strategy, and other methods are required.

Q4: Can I use an antioxidant to protect the ferrous iron?

A: Yes, antioxidants or reducing agents can be used. Compounds like ascorbic acid (Vitamin C) are effective at protecting Fe²⁺ from oxidation and can even reduce any Fe³⁺ that has formed back to Fe²⁺.[8][9] However, you must consider the compatibility of the antioxidant with your downstream application, as it introduces another reactive species into your system.

Q5: Besides pH control and antioxidants, what are the primary methods to prevent oxidation?

A: The main strategies fall into two categories:

  • Excluding Oxygen: This involves working under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by deoxygenating your solvents via sparging and performing manipulations using specialized equipment like Schlenk lines or in a glovebox.[7][10]

  • Stabilizing the Ferrous State: This involves using chelating agents. Chelators like ethylenediaminetetraacetic acid (EDTA) or citrate can form stable complexes with Fe²⁺, which can significantly hinder its interaction with oxygen and slow the oxidation process, even at neutral pH.[11][12]

Troubleshooting Guides & Standard Protocols

This section provides in-depth solutions to specific experimental challenges.

Problem: Rapid Oxidation of Fe²⁺ in Aqueous Solution at Low pH (< 5)

Even in acidic solutions, slow oxidation can occur over time, especially if the solution is frequently exposed to air.

  • Root Cause Analysis: The primary cause is the continuous introduction of atmospheric oxygen into the solution. While the reaction is slow at low pH, it is not nonexistent.[13]

  • Solution: Implement rigorous deoxygenation and air-sensitive handling techniques.

This protocol describes the removal of dissolved oxygen from a solvent before adding your ferrous salt.

Materials:

  • Solvent (e.g., DI water, buffer)

  • Inert gas cylinder (Argon or Nitrogen, high purity) with regulator

  • Sparging tube or a long needle/cannula

  • Reaction vessel (e.g., Schlenk flask, septum-sealed bottle)

  • Exhaust bubbler

Procedure:

  • Setup: Place the solvent in the reaction vessel. Insert the sparging tube so its tip is fully submerged near the bottom of the liquid.

  • Venting: Ensure the vessel is not sealed. Provide an outlet for the displaced gas, typically a needle connected to an oil or mercury bubbler, to prevent over-pressurization and monitor gas flow.[14]

  • Sparging: Start a slow, steady flow of inert gas through the solvent. A fine stream of bubbles is more effective than large, turbulent bubbling.[15]

  • Duration: Sparge for a minimum of 30-60 minutes per liter of solvent. The time required depends on the solvent volume and gas flow rate.

  • Maintenance: After sparging, remove the sparging tube while maintaining a positive pressure of the inert gas in the headspace to create a protective blanket over the solvent.[16] The vessel can now be used to dissolve the air-sensitive ferrous salt.

G cluster_setup Setup cluster_process Process cluster_result Result Gas Inert Gas Source (N2 or Ar) Vessel Solvent in Reaction Vessel Gas->Vessel Gas In Bubbler Exhaust Bubbler Vessel->Bubbler Gas Out Sparge 1. Submerge sparging tube in solvent Flow 2. Start slow, steady inert gas flow Sparge->Flow Duration 3. Sparge for 30-60 min/L Flow->Duration Blanket 4. Remove tube, maintain positive pressure (blanket) Duration->Blanket Result Deoxygenated Solvent Ready for Fe²⁺ Salt Blanket->Result

Caption: Workflow for Solvent Deoxygenation using Inert Gas Sparging.

Problem: Fe²⁺ Instability in Neutral or Alkaline Conditions (pH > 6)

This is a common challenge in biological or pharmaceutical formulations where acidic conditions are not permissible.

  • Root Cause Analysis: At pH > 5, the concentration of highly reactive Fe(OH)₂ species increases, leading to extremely rapid oxidation by O₂.[4][5] The time for complete oxidation can be a matter of minutes.[17]

  • Solution A: Use a chelating agent to form a stable Fe²⁺ complex.

  • Solution B: Incorporate a compatible reducing agent to scavenge oxygen and/or reduce any Fe³⁺ formed.

Chelating agents form multiple coordination bonds with the Fe²⁺ ion, encapsulating it and sterically hindering its interaction with molecular oxygen.[18][19] The choice of chelator is critical and depends on the required pH and the stability constant of the resulting complex.

Chelating AgentCommon AbbreviationEffective pH RangeNotes
Ethylenediaminetetraacetic acidEDTABroad (4-11)Forms a very stable hexadentate complex. Can be difficult to remove.[12]
Citric Acid-Acidic to Neutral (3-7)A weaker, naturally occurring chelator. Often used in food and pharma.[11][12]
DeferoxamineDFOPhysiological (~7.4)A potent, clinically used iron chelator with very high affinity, typically for Fe³⁺ but affects the equilibrium.[20][21]
Ferrozine-4 - 9Forms a strongly colored purple complex with Fe²⁺, making it useful for quantification but less so for synthesis.[7][22]

This protocol creates a stock solution where the ferrous iron is protected from rapid oxidation at neutral pH.

Materials:

  • Ferrous salt (e.g., FeSO₄·7H₂O)

  • Disodium EDTA (Na₂EDTA)

  • Deoxygenated DI water (from Protocol 1)

  • pH meter and adjustment solutions (e.g., dilute NaOH)

  • Schlenk flask or glovebox for handling

Procedure:

  • Prepare Chelator Solution: In an inert atmosphere (e.g., inside a glovebox or a flask under argon), dissolve a slight molar excess of Na₂EDTA (e.g., 1.05 equivalents) in deoxygenated water.

  • Add Ferrous Salt: Slowly add the ferrous salt (1.0 equivalent) to the stirring EDTA solution. The salt should dissolve to form the Fe²⁺-EDTA complex.

  • Adjust pH: If required, carefully adjust the pH of the final solution to the desired value using deoxygenated acid or base. Monitor the pH closely.

  • Storage: Store the final solution under an inert atmosphere. While significantly more stable than unchelated Fe²⁺, the complex can still oxidize over long periods if exposed to air.

G Fe2 Fe²⁺ (aq) (Vulnerable) Fe2_Chelated [Fe²⁺-Chelate] (Protected) Fe2->Fe2_Chelated Fe3 Fe³⁺ (Oxidized) Fe2->Fe3 Rapid Oxidation (at neutral pH) O2 O₂ O2->Fe3 Chelator Chelating Agent (e.g., EDTA) Chelator->Fe2_Chelated Forms Stable Complex Fe2_Chelated->Fe3 Oxidation Slowed Significantly G Start Start: Need to use Fe²⁺ in synthesis pH_Check What is the required final pH of the solution? Start->pH_Check Acidic Acidic (pH < 5) pH_Check->Acidic Acidic Neutral Neutral / Alkaline (pH ≥ 5) pH_Check->Neutral Neutral / Alkaline Acid_Solution Prepare stock in deoxygenated, dilute non-complexing acid (e.g., H₂SO₄). Acidic->Acid_Solution Neutral_Check Can extra components (chelators, antioxidants) be tolerated? Neutral->Neutral_Check Acid_Handling Use basic inert atmosphere (e.g., N₂ blanket) for transfers. Acid_Solution->Acid_Handling Tolerate_Yes Yes Neutral_Check->Tolerate_Yes Yes Tolerate_No No Neutral_Check->Tolerate_No No Chelate Use Chelating Agent (e.g., EDTA, Citrate) See Protocol 2 Tolerate_Yes->Chelate Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Just prior to use Tolerate_Yes->Antioxidant Strict_Inert Strict Inert Atmosphere is MANDATORY Tolerate_No->Strict_Inert Glovebox Work in a Glovebox or use Schlenk Line for all manipulations. Strict_Inert->Glovebox

Sources

Technical Support Center: Optimizing Ferrous Calcium Citrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ferrous calcium citrate. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions and achieve high-quality, consistent results.

Introduction to this compound Synthesis

This compound is a stable, bioavailable source of both iron and calcium, making it a valuable compound in pharmaceutical and nutraceutical applications.[1][2] The synthesis, while conceptually straightforward, requires careful control of several key parameters to ensure a high yield of the desired ferrous (Fe²⁺) complex and to prevent oxidation to the less bioavailable ferric (Fe³⁺) state.[1]

The fundamental synthesis route involves the reaction of a mono-calcium citrate solution with a source of ferrous iron.[1] This guide will delve into the critical aspects of this process, providing you with the knowledge to not only follow a protocol but to understand the causality behind each step, enabling you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the optimal pH for the synthesis, and why is it so critical?

A1: The optimal pH for the synthesis of ferrous citrate complexes is in the acidic range, typically between 2.5 and 5.0.[3] While a specific optimal pH for this compound is not extensively documented, the principles of ferrous citrate synthesis are highly relevant.

  • Causality:

    • Below pH 2.5: The high concentration of H⁺ ions can lead to the protonation of the citrate carboxyl groups, reducing their ability to chelate the ferrous iron. This can result in the dissolution of any formed ferrous citrate complex, leading to a significant decrease in yield.[3]

    • Above pH 5.0: In less acidic or neutral to alkaline conditions, ferrous iron (Fe²⁺) is highly susceptible to oxidation to ferric iron (Fe³⁺).[4] Furthermore, at higher pH values, hydrolysis of the ferrous salt can occur, leading to the precipitation of ferrous hydroxide (Fe(OH)₂), which is then readily oxidized to ferric hydroxide (Fe(OH)₃).[3][4] This not only reduces the yield of the desired product but also introduces ferric impurities.

Maintaining the pH within the optimal range is therefore a balancing act between ensuring the citrate is sufficiently deprotonated to act as a chelator and preventing the oxidation and hydrolysis of the ferrous iron.

Q2: What are the best starting materials for the synthesis?

A2: The choice of starting materials significantly impacts the purity and yield of the final product.

  • Calcium Source: A calcium base such as calcium carbonate (CaCO₃), calcium hydroxide (Ca(OH)₂), or calcium oxide (CaO) is typically reacted with citric acid to form the initial mono-calcium citrate solution.[1] High-purity, finely powdered reagents are recommended to ensure complete and rapid reaction.

  • Iron Source: The patent literature specifies the use of reduced powdered iron (metallic iron).[1] This is advantageous as it directly provides the desired ferrous (Fe²⁺) oxidation state. Alternatively, a high-purity ferrous salt like ferrous sulfate (FeSO₄) can be used, though care must be taken to prevent its oxidation.[3]

  • Citric Acid: Use of a high-purity grade of citric acid is essential to avoid introducing metallic or organic impurities into the reaction.

Q3: How can I prevent the oxidation of ferrous iron during the synthesis?

A3: Preventing the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion is one of the most critical challenges in this synthesis. Here are several strategies:

  • Maintain an Acidic pH: As discussed in Q1, a pH between 2.5 and 5.0 helps to stabilize the ferrous ion in its +2 oxidation state.[4][5][6]

  • Deoxygenate Solvents: Before starting the reaction, it is highly recommended to deoxygenate the water to be used as the solvent. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the water for an extended period.[5]

  • Inert Atmosphere: Conducting the entire synthesis under an inert atmosphere (e.g., in a glovebox or under a continuous flow of nitrogen or argon) will minimize the exposure of the reaction mixture to atmospheric oxygen.[5]

  • Rapid Heating and Refluxing: The protocol described in the foundational patent suggests heating the reaction mixture to boiling as quickly as possible and then refluxing.[1] The process of boiling helps to drive out dissolved oxygen from the solution.

  • Use of Antioxidants (with caution): While not specified in the primary synthesis protocols for this compound, in other applications, antioxidants like ascorbic acid are sometimes used to maintain iron in the ferrous state. However, the introduction of additional reagents could complicate the purification of the final product and should be carefully evaluated.

Q4: What is the significance of the reaction temperature and time?

A4: Temperature and reaction time are key parameters that influence the reaction kinetics and the final product characteristics.

  • Temperature: The synthesis is typically carried out at an elevated temperature, often at the boiling point of the aqueous solution, under reflux.[1] This increases the rate of reaction between the mono-calcium citrate and the iron source. However, excessively high temperatures during drying can lead to the loss of bound water molecules and auto-oxidation of the ferrous iron.[1]

  • Reaction Time: The recommended refluxing time is around 5 hours.[1] Insufficient reaction time may lead to an incomplete reaction and low yield. Conversely, excessively long reaction times may not significantly increase the yield and could potentially increase the risk of side reactions or oxidation if the inert atmosphere is not perfectly maintained.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Observation Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield The amount of precipitated product is significantly less than the theoretical yield.1. Incorrect pH: The pH of the reaction mixture may be too low (below 2.5), causing the product to remain dissolved.[3] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Oxidation: A significant portion of the ferrous iron may have been oxidized to ferric iron, which may not precipitate as the desired complex.1. Optimize pH: Carefully monitor and adjust the pH of the reaction mixture to be within the 2.5-5.0 range. Use a calibrated pH meter. 2. Ensure Complete Reaction: Increase the refluxing time or ensure the reaction is maintained at the appropriate temperature. 3. Prevent Oxidation: Implement the strategies outlined in FAQ Q3, such as deoxygenating the solvent and using an inert atmosphere.
Product Discoloration (Yellow, Brown, or Reddish Tinge) The final product is not a white or colorless crystalline powder.1. Oxidation of Ferrous Iron: The most likely cause is the oxidation of Fe²⁺ to Fe³⁺. Ferric compounds are typically colored (yellow, orange, or brown).[1] 2. Impurities in Starting Materials: The use of impure reactants can introduce colored contaminants.1. Strict Anaerobic Conditions: Rigorously exclude oxygen from the reaction. Purge all glassware with an inert gas, use deoxygenated solvents, and maintain a positive pressure of inert gas throughout the synthesis and filtration.[5] 2. Use High-Purity Reagents: Ensure all starting materials are of a high purity grade.
Poor Crystallinity or Amorphous Product The final product is a fine, non-crystalline powder that is difficult to filter and wash.1. Rapid Precipitation: The product may have precipitated too quickly, preventing the formation of well-defined crystals. 2. Incorrect pH: The pH can influence the crystal habit.1. Control Precipitation Rate: Consider a slower addition of reactants or a more gradual change in temperature to promote slower crystal growth. 2. Optimize pH: Experiment with the pH within the 2.5-5.0 range to see if it improves crystallinity.
Inconsistent Batch-to-Batch Results Significant variations in yield, color, or other physical properties between different synthesis runs.1. Lack of Control over Critical Parameters: Inconsistent control over pH, temperature, reaction time, or atmospheric conditions. 2. Variability in Starting Materials: Using different batches or grades of starting materials without proper qualification.1. Standardize the Protocol: Precisely control and document all reaction parameters for each batch. 2. Qualify Starting Materials: Test and qualify each new batch of starting materials to ensure they meet the required specifications.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the method described in U.S. Patent 2,812,344.[1]

Materials:

  • Citric Acid Monohydrate (high purity)

  • Calcium Carbonate (finely powdered, high purity)

  • Reduced Powdered Iron (high purity)

  • Deionized Water (deoxygenated)

  • Isopropanol

Procedure:

  • Preparation of Mono-Calcium Citrate Solution:

    • In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 420 g of citric acid monohydrate in 3 liters of deoxygenated deionized water.

    • Separately, suspend 200 g of finely powdered calcium carbonate in 1 liter of deoxygenated deionized water.

    • With rapid stirring, slowly add the calcium carbonate suspension to the citric acid solution.

    • Continue stirring at room temperature for approximately 30 minutes, or until the turbidity of the mixture has greatly diminished.

  • Reaction with Iron:

    • Slowly add 57.3 g of reduced powdered iron to the mono-calcium citrate solution while maintaining rapid stirring.

    • It is crucial to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • After the iron addition is complete, heat the reaction mixture to boiling as quickly as possible.

  • Reflux and Precipitation:

    • Reflux the mixture with continuous stirring for 5 hours.

    • The this compound will form and precipitate out of the solution as a colorless solid.

  • Isolation and Washing:

    • Filter the hot reaction mixture to collect the precipitated product.

    • Wash the solid product thoroughly with hot, deoxygenated deionized water.

    • Follow with a wash using isopropanol.

  • Drying:

    • Dry the product at room temperature in a desiccator under atmospheric pressure or a slight vacuum. Avoid high temperatures during drying, as this can promote oxidation.[1]

Protocol 2: Quality Control - Determination of Ferrous/Ferric Iron Ratio

A common method for determining the ratio of ferrous to ferric iron is redox titration with a strong oxidizing agent like potassium permanganate or ceric sulfate.

Principle:

Ferrous ions (Fe²⁺) are titrated with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The permanganate ion (MnO₄⁻) is a strong oxidizing agent that is reduced to Mn²⁺, while Fe²⁺ is oxidized to Fe³⁺. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

Procedure (Conceptual):

  • Accurately weigh a sample of the this compound and dissolve it in a deoxygenated acidic solution (e.g., dilute sulfuric acid).

  • Titrate the solution with a standardized solution of potassium permanganate until a faint, persistent pink color is observed.

  • The amount of ferrous iron can be calculated from the volume of permanganate solution used.

  • Total iron can be determined by a separate assay (e.g., atomic absorption spectroscopy).

  • The amount of ferric iron can be calculated by subtracting the amount of ferrous iron from the total iron content.

Visualizations

Synthesis Workflow

FerrousCalciumCitrate_Synthesis cluster_0 Step 1: Mono-Calcium Citrate Formation cluster_1 Step 2: Ferrous Complex Formation cluster_2 Step 3: Purification & Isolation Citric Acid Citric Acid Reaction1 Reaction in Deoxygenated Water Citric Acid->Reaction1 Calcium Carbonate Calcium Carbonate Calcium Carbonate->Reaction1 Mono-Calcium Citrate Mono-Calcium Citrate Reaction1->Mono-Calcium Citrate Reaction2 Reaction under Inert Atmosphere (Heat & Reflux) Mono-Calcium Citrate->Reaction2 Reduced Iron Reduced Iron Reduced Iron->Reaction2 Precipitate This compound (Precipitate) Reaction2->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Water & Isopropanol Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Product Discoloration

Discoloration_Troubleshooting Start Product is Discolored (Not White) Check_Atmosphere Was the reaction run under a strictly inert atmosphere? Start->Check_Atmosphere Check_Solvents Were the solvents deoxygenated? Check_Atmosphere->Check_Solvents Yes Solution_Atmosphere Implement strict anaerobic conditions (e.g., N2 or Ar). Check_Atmosphere->Solution_Atmosphere No Check_Reagents Are the starting materials high purity? Check_Solvents->Check_Reagents Yes Solution_Solvents Deoxygenate all solvents prior to use by sparging with inert gas. Check_Solvents->Solution_Solvents No Check_Drying Was the product dried at high temperature? Check_Reagents->Check_Drying Yes Solution_Reagents Source and use only high-purity reagents. Check_Reagents->Solution_Reagents No Solution_Drying Dry product at room temperature under vacuum or in a desiccator. Check_Drying->Solution_Drying Yes End Root cause identified and corrected. Check_Drying->End No Solution_Atmosphere->End Solution_Solvents->End Solution_Reagents->End Solution_Drying->End

Caption: Troubleshooting decision tree for product discoloration.

References

  • How can I block the oxidation of Fe2+ to Fe3+ in aqueous media? Do I add any chemical reagents to the solution? (2014). ResearchGate.
  • How do acids prevent ferrous sulfate from getting oxidised? (2021). Chemistry Stack Exchange.
  • Stumm, W., & Lee, G. F. (1961). Oxygenation of Ferrous Iron. Industrial & Engineering Chemistry, 53(2), 143-146.
  • Dhar, A., & Prakash, O. (2011). Study of the thermal decomposition of iron and barium citrates. Journal of Thermal Analysis and Calorimetry, 105(3), 933-937.
  • U.S. Patent No. 2,812,344. (1957). This compound complex. Google Patents.
  • U.S. Patent No. 3,091,626. (1963). Method of making ferrous citrate. Google Patents.
  • Ait-Salah, Z., Chala, A., & Kherrat, R. (2023). Bibliographical Synthesis on the Corrosion and Protection of Archaeological Iron by Green Inhibitors. Electrochem, 4(1), 10-31.
  • Rakhmatov, O. I., et al. (2023). Spectroscopic and X-ray structural investigations of the active calcium preparation. In E3S Web of Conferences (Vol. 401, p. 03026). EDP Sciences.
  • van der Laan, H., & van der Weijden, R. D. (1998). Oxidation of adsorbed ferrous iron: kinetics and influence of process conditions.
  • Berbenni, V., Marini, A., & Bruni, G. (2005). Solid state formation of calcium ferrites from thermal decomposition of mixtures Ca3(C6H5O7)2· 4H2O–Fe2(C2O4)3· 6H2O. Thermochimica Acta, 435(2), 153-158.
  • Patel, R. K., Patel, N. M., & Shah, S. K. (2015). Development and Validation of Analytical methods for Simultaneous Estimation of Ferrous Ascorbate and Folic Acid in their combined dosage form. Asian Journal of Pharmaceutical Analysis, 5(3), 126-132.
  • Rakhmatov, O. I., et al. (2023). Spectroscopic and X-ray structural investigations of the active calcium preparation. In E3S Web of Conferences (Vol. 401, p. 03026). EDP Sciences.
  • Vasantharaju, S. G., et al. (2017). Analytical method development and validation for iron and ascorbic acid in ferrous bisglycinate effervescent tablets by colorimetry and RP-HPLC. The Thai Journal of Pharmaceutical Sciences, 41(1), 12-18.
  • Vasantharaju, S. G., et al. (2017). Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. The Thai Journal of Pharmaceutical Sciences, 41(1), 12-18.
  • Precipitation and Crystallization Processes. (n.d.). In Radiochemistry.
  • Preparation of Calcium Citrate from Chicken Eggshells and Product Characterization. (2023). ResearchGate.
  • Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. (2023). ResearchGate.
  • Dhar, A., & Prakash, O. (2011). Study of the thermal decomposition of iron and barium citrates. Journal of Thermal Analysis and Calorimetry, 105(3), 933-937.
  • Naviglio, D., et al. (2018). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. Nutrients, 10(11), 1647.
  • Naviglio, D., et al. (2018). Comparison between X-ray diffraction spectra of two samples of iron citrate powder. ResearchGate.
  • Punthipayanon, S., et al. (2022). Effect of Citric Acid Concentration on the Transformation of Aragonite CaCO3 to Calcium Citrate Using Cockle Shells as a Green Calcium Source. Polymers, 14(15), 3045.
  • Chermesh, I., et al. (2006). Ferrus calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls. Digestive diseases and sciences, 51(11), 2005-2009.
  • Method of Analysis for Calcium Citrate. (2008). Pharmaguideline.
  • Optimization of Conditions for Production of Calcium Citrate from Egg Shells. (2020). MDPI.
  • Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women. (2020). International Journal of Preclinical & Clinical Research, 1(1), 7-11.
  • Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. (n.d.). Scribd.
  • Shaikh, A., et al. (2011). Crystallisation of ferrous sulphate heptahydrate: Experiments and modelling. The Canadian Journal of Chemical Engineering, 89(6), 1464-1473.
  • This compound. (n.d.). Pharmacompass.
  • Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. (2023). Journal of Biological Inorganic Chemistry, 28(7-8), 755-763.
  • Iron(III) citrate speciation in aqueous solution. (2011). ResearchGate.
  • Patel, R. K., Patel, N. M., & Shah, S. K. (2015). Development and Validation of Analytical methods for Simultaneous Estimation of Ferrous Ascorbate and Folic Acid in their combined dosage form. Asian Journal of Pharmaceutical Analysis, 5(3), 126-132.
  • Chinese Patent No. CN102701291A. (2012). Purification technology of ferrous sulphate heptahydrate. Google Patents.
  • This compound. (n.d.). PubChem.
  • Nucleation and Crystallization of Ferrous Phosphate Hydrate via an Amorphous Intermediate. (2023). Journal of the American Chemical Society.
  • Conversion of Calcium Citrate to Citric Acid with Compressed CO2. (2021). ACS Omega, 6(51), 35689-35695.
  • Study of thermal decomposition of FeC2O4·2H2O under hydrogen. (2001). ResearchGate.
  • Kinetic Modeling for Thermal Dehydration of Ferrous Oxalate Dihydrate Polymorphs: A Combined Model for Induction Period–Surface Reaction–Phase Boundary Reaction. (2014). The Journal of Physical Chemistry A, 118(12), 2264-2272.
  • Al-Khaldi, M. H., & Nasr-El-Din, H. A. (2013). Impact of Calcium Citrate Precipitation on the Reaction of Citric Acid-Calcite. In SPE International Symposium on Oilfield Chemistry. Society of Petroleum Engineers.

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Technical Support Center: Optimizing Ferrous Calcium Citrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ferrous calcium citrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high yield and purity of this important iron and calcium supplement. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in scientific principles and field-proven experience.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the fundamental reaction for synthesizing this compound?

    • Why is my final product showing a brownish tint instead of being a colorless or white powder?

    • What are the critical parameters influencing the yield of this compound?

    • How can I confirm the purity and identity of my synthesized this compound?

  • Troubleshooting Guide

    • Problem 1: Low Yield

      • Issue: The final weight of the isolated product is significantly lower than the theoretical maximum.

      • Troubleshooting Steps & Explanations

    • Problem 2: Product Contamination with Ferric Iron

      • Issue: The product is off-white, yellow, or brown, indicating oxidation.

      • Troubleshooting Steps & Explanations

    • Problem 3: Incomplete Precipitation or Product Redissolving

      • Issue: The product fails to precipitate out of the solution, or the precipitate redissolves upon washing.

      • Troubleshooting Steps & Explanations

    • Problem 4: Presence of Unreacted Starting Materials or Side Products

      • Issue: Analytical tests show the presence of unreacted calcium citrate, iron, or other impurities.

      • Troubleshooting Steps & Explanations

  • Experimental Protocols

    • Protocol 1: Synthesis of this compound

    • Protocol 2: Quantification of Ferrous and Ferric Iron Content

  • References

Frequently Asked Questions (FAQs)

What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound typically involves the reaction of mono-calcium citrate with metallic iron in an aqueous solution.[1] The reaction can be summarized as the formation of a stable, crystalline complex.[1] A common method involves first preparing mono-calcium citrate by reacting a calcium base, such as calcium carbonate, with citric acid. Subsequently, metallic iron is added to the mono-calcium citrate solution, and the mixture is heated to facilitate the formation and precipitation of the this compound complex.[1]

Why is my final product showing a brownish tint instead of being a colorless or white powder?

A brownish tint in the final product is a strong indicator of oxidation, where ferrous iron (Fe²⁺) has been converted to ferric iron (Fe³⁺). Ferrous compounds are known to be unstable and readily oxidize, especially when exposed to air and light.[1] The desired this compound is a colorless or white powder, while ferric citrate compounds often exhibit a reddish-brown color.[2] This oxidation is a common challenge in the synthesis and storage of ferrous salts.

What are the critical parameters influencing the yield of this compound?

Several parameters critically affect the yield. pH is paramount; the reaction should be maintained within a specific range, as a pH that is too low can cause the ferrous citrate to redissolve, while a pH that is too high can lead to the hydrolysis of the ferrous salt, both of which reduce the yield.[3] Temperature and reaction time are also crucial for driving the reaction to completion. A patent for a similar process suggests refluxing for several hours.[1] The molar ratios of the reactants (mono-calcium citrate and iron) must be carefully controlled to ensure complete conversion and minimize unreacted starting materials.

How can I confirm the purity and identity of my synthesized this compound?

A combination of analytical techniques is recommended. To confirm the identity, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic functional groups and compare the spectrum with that of a reference standard. To assess purity, the quantification of ferrous and ferric iron is essential. This can be achieved using spectrophotometric methods or voltammetry.[4][5] Additionally, analyzing for common ionic impurities like chlorides and sulfates, which may be present from starting materials, is advisable.[6]

Troubleshooting Guide

Problem 1: Low Yield
  • Issue: The final weight of the isolated product is significantly lower than the theoretical maximum.

Potential Cause Explanation Recommended Action
Incorrect pH If the pH of the reaction mixture is too low (acidic), the ferrous citrate complex may remain soluble and not precipitate out of the solution.[3] Conversely, if the pH is too high (alkaline), ferrous hydroxide may precipitate, leading to a decrease in the desired product.[7]Monitor and adjust the pH of the reaction mixture throughout the synthesis. The optimal pH for the precipitation of ferrous citrate is generally between 2 and 4.[3] Use a calibrated pH meter and make small adjustments with a dilute acid or base as needed.
Incomplete Reaction The reaction between mono-calcium citrate and metallic iron may not have gone to completion due to insufficient reaction time or temperature.Ensure the reaction is heated to boiling and refluxed for a sufficient duration, as indicated in established protocols (e.g., 5 hours).[1] Vigorous stirring is also necessary to ensure good contact between the solid iron and the dissolved mono-calcium citrate.
Loss of Product During Washing This compound has some solubility in water, and excessive washing can lead to a significant loss of product.Wash the filtered product with a minimal amount of cold water to remove soluble impurities. Using a non-aqueous solvent in which the product is insoluble, such as isopropanol, for the final wash can help minimize product loss.[1]

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Problem 2: Product Contamination with Ferric Iron
  • Issue: The product is off-white, yellow, or brown, indicating oxidation.

Potential Cause Explanation Recommended Action
Exposure to Air (Oxygen) Ferrous (Fe²⁺) ions are readily oxidized to ferric (Fe³⁺) ions in the presence of oxygen, especially at elevated temperatures.[1] This is a primary cause of product discoloration.Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. De-gas all solvents before use.
Prolonged Exposure to Light Light can also promote the oxidation of ferrous compounds.[1]Protect the reaction mixture and the final product from direct light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
Improper Storage Storing the final product in a container that is not airtight or in a humid environment can lead to gradual oxidation over time.Store the dried this compound in a tightly sealed container, preferably in a desiccator, under an inert atmosphere if possible, and away from light.

Visual Indicator of Oxidation

A key visual cue during synthesis is the color of the reaction mixture. The formation of ferrous citrate often results in a greenish solution. The appearance of a reddish-brown color indicates the oxidation to ferric citrate.[2]

Problem 3: Incomplete Precipitation or Product Redissolving
  • Issue: The product fails to precipitate out of the solution, or the precipitate redissolves upon washing.

Potential Cause Explanation Recommended Action
Incorrect pH As mentioned previously, a pH below the optimal range can keep the ferrous citrate complex in solution.[3]Carefully monitor and adjust the pH to the optimal range for precipitation (typically 2-4).
Excessive Washing with Water This compound has a degree of solubility in water, which can be exacerbated by using large volumes of wash solvent or washing for an extended period.Use minimal volumes of ice-cold water for washing to reduce solubility. A final wash with a solvent in which the product is insoluble, such as isopropanol, is recommended.[1]
Problem 4: Presence of Unreacted Starting Materials or Side Products
  • Issue: Analytical tests show the presence of unreacted calcium citrate, iron, or other impurities.

Potential Cause Explanation Recommended Action
Incorrect Stoichiometry An incorrect molar ratio of reactants will result in unreacted starting materials in the final product.Carefully calculate and weigh the reactants to ensure the correct stoichiometric ratio.
Inefficient Mixing If the solid iron is not adequately dispersed in the solution, the reaction will be incomplete.Use a high-speed stirrer to maintain a good suspension of the iron powder throughout the reaction.
Inadequate Washing Soluble impurities, such as unreacted mono-calcium citrate or any soluble side products, will remain if the product is not washed thoroughly.After filtration, wash the product cake with sufficient cold water to remove soluble impurities, followed by a wash with a non-aqueous solvent like isopropanol to displace the water and aid in drying.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the method described in U.S. Patent 2,812,344.[1]

Materials:

  • Calcium Carbonate (finely powdered)

  • Citric Acid Monohydrate

  • Reduced Powdered Iron

  • Deionized Water

  • Isopropanol

Procedure:

  • Preparation of Mono-calcium Citrate Solution:

    • In a suitable reaction vessel, dissolve 420 grams of citric acid monohydrate in 3 liters of water.

    • In a separate container, suspend 200 grams of finely powdered calcium carbonate in 1 liter of water.

    • While rapidly stirring the citric acid solution, slowly add the calcium carbonate suspension.

  • Reaction with Iron:

    • To the resulting mono-calcium citrate solution, slowly add 57.3 grams of reduced powdered iron while maintaining rapid stirring.

    • After the addition is complete, heat the mixture to boiling and reflux for 5 hours with continuous stirring.

  • Isolation and Purification:

    • Filter the hot reaction mixture to collect the solid product.

    • Wash the collected solid thoroughly with deionized water.

    • Perform a final wash with isopropanol.

  • Drying:

    • Dry the product at room temperature in a desiccator.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Prepare_Mono_Ca_Citrate Prepare Mono-calcium Citrate Solution Start->Prepare_Mono_Ca_Citrate Add_Iron Add Reduced Powdered Iron Prepare_Mono_Ca_Citrate->Add_Iron Reflux Heat to Boiling and Reflux for 5 hours Add_Iron->Reflux Filter Filter Hot Mixture Reflux->Filter Wash_Water Wash with Deionized Water Filter->Wash_Water Wash_IPA Wash with Isopropanol Wash_Water->Wash_IPA Dry Dry in Desiccator Wash_IPA->Dry End Final Product Dry->End

Caption: A step-by-step workflow for the synthesis of this compound.

Protocol 2: Quantification of Ferrous and Ferric Iron Content

A common method for quantifying ferrous and ferric iron is UV-Vis spectrophotometry using a chromogenic agent. 1,10-phenanthroline is a suitable reagent that forms an intensely colored complex with ferrous iron, which can be measured spectrophotometrically.

Materials:

  • This compound sample

  • Hydrochloric Acid (HCl) solution

  • Hydroxylamine hydrochloride solution (to reduce any ferric iron to ferrous for total iron determination)

  • 1,10-phenanthroline solution

  • Sodium acetate buffer solution

  • UV-Vis Spectrophotometer

Procedure for Ferrous Iron:

  • Prepare a standard stock solution of a known ferrous salt (e.g., ferrous ammonium sulfate).

  • Create a series of calibration standards of known ferrous concentrations.

  • Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of dilute HCl.

  • To an aliquot of the sample solution, add the 1,10-phenanthroline solution and the sodium acetate buffer.

  • Allow the color to develop and measure the absorbance at the wavelength of maximum absorption for the ferrous-phenanthroline complex.

  • Determine the concentration of ferrous iron in the sample using the calibration curve.

Procedure for Total Iron (Ferrous + Ferric):

  • Follow the same procedure as for ferrous iron, but add hydroxylamine hydrochloride to an aliquot of the sample solution before the addition of 1,10-phenanthroline. This will reduce any ferric iron to ferrous iron.

  • The measured absorbance will correspond to the total iron concentration.

Calculation of Ferric Iron:

  • Ferric Iron Concentration = Total Iron Concentration - Ferrous Iron Concentration

References

  • Testing Procedure (Method of analysis) for Ferric salts, Ferrous Salts and Iodides. (2011, June 10). Pharmaguideline.
  • Merli, D., Profumo, A., & Dossi, C. (2012). An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex. Journal of Pharmaceutical Analysis, 2(6), 450-453.
  • Bagherian, G., Arab Chamjangali, M., & Berenji, Z. (2009). Determination of Iron(II) in Pharmaceuticals Based on Its Catalytic Effect on the Bromate–Crystal violet Reaction by Spectrophotometric Detection. Eurasian Journal of Analytical Chemistry, 4(2).
  • Naviglio, D., Salvatore, M. M., Lamatola, M., Ciaravolo, M., Andolfi, A., & Salvatore, F. (2018). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. Foods, 7(11), 183.
  • Carlson, G. H. (1963). U.S. Patent No. 3,091,626. U.S.
  • Jiaan Biotech. (n.d.).
  • Queiroz, C. A. (2018, October 25). How to precipitate metals from citrate pregnant leach solution (PLS)?
  • Charpentier, M. J. (1957). U.S. Patent No. 2,812,344. U.S.
  • Molybdenum YT. (2023, March 18). How to Make Ferric Citrate from Iron | Easy Chemistry Experiment [Video]. YouTube.
  • Tared, F., & Muzenda, E. (2015). Mechanisms of formation of iron precipitates from ferrous solutions at high and low pH. Proceedings of the World Congress on Engineering and Computer Science, 2.
  • Edelmann, F. T. (2020, August 28). How to Purify Organometallic Complexes?
  • Wikipedia contributors. (2023, December 1). Iron(II) citrate. In Wikipedia, The Free Encyclopedia.
  • National Council of Educational Research and Training. (n.d.).
  • Gutteridge, J. M. (1991). Hydroxyl radical formation from the auto-reduction of a ferric citrate complex. Free radical biology & medicine, 11(4), 401–406.
  • Vértes, A., Szilágyi, E., & Nagy, D. L. (2012). Effects of short term iron citrate treatments at different pH values on roots of iron-deficient cucumber: a Mössbauer analysis. Journal of plant physiology, 169(16), 1595–1601.
  • Chemistry Education. (n.d.). Synthesis and Analysis of an Inorganic Complex.
  • Al-mashhadani, M. H. (2023, December 21). Inorganic Chemistry Chem 302 Laboratory Manual for Coordination Compounds.
  • Francis, A. J., Dodge, C. J., & Gillow, J. B. (1993). Influence of complex structure on the biodegradation of iron-citrate complexes. Applied and environmental microbiology, 59(1), 109–113.
  • Larrabee, J., & Dube, M. (2022). Inorganic Synthesis and Quantitative Chemical Analysis of a Complex Cobalt Salt. Middlebury College.
  • Chemistry LibreTexts. (2023, April 12).
  • Kuzmann, E., Forgács, G., & Vértes, A. (2023). Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. Biophysical chemistry, 293, 106950.
  • Cravotta, C. A. (1991).
  • Demadis, K. D., & Lykoudis, S. (2019). Effect of pH and temperature on calcium carbonate precipitation by CO2 removal from iron-rich water. Water and Environment Journal, 34(3), 447-455.
  • Fathi, A., Mohamed, T., & Al-Jubouri, H. A. (2015). Effects of Ph on Calcium Carbonate Precipitation Under Magnetic Field. UI Scholars Hub.

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Technical Support Center: Ferrous Calcium Citrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ferrous Calcium Citrate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical ingredient. As Senior Application Scientists, we've compiled this guide based on extensive laboratory experience and a deep understanding of the underlying chemistry to ensure you can achieve a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Q1: My final this compound product has a yellowish or brownish tint instead of the expected off-white color. What is the likely cause and how can I prevent it?

A1: The most common cause of discoloration in this compound is the oxidation of the ferrous (Fe²⁺) iron to the ferric (Fe³⁺) state.[1][2] Ferric compounds, such as ferric citrate, are typically reddish-brown.[3][4] This oxidation can occur at several stages of the synthesis and work-up.

Causality and Prevention:

  • Atmospheric Oxygen: Exposure to air, especially at elevated temperatures or in solution, can readily oxidize ferrous ions.

    • Solution: Perform the reaction and any subsequent filtration or washing steps under an inert atmosphere, such as nitrogen or argon. De-gas all solvents before use.

  • pH of the Reaction Mixture: A pH outside the optimal range can accelerate oxidation. The synthesis of ferrous citrate complexes is typically carried out in a slightly acidic to neutral pH range to maintain the stability of the ferrous ion.[5]

    • Solution: Carefully control the pH of the reaction mixture. A patent for a similar compound, ferrous citrate, suggests a pH between 2 and 5 to prevent hydrolysis and oxidation.[5]

  • Impurities in Starting Materials: The presence of oxidizing agents in your starting materials can also lead to the formation of ferric ions.

    • Solution: Use high-purity starting materials. Ensure your citric acid and calcium source are free from oxidizing contaminants.

Troubleshooting Workflow for Discoloration:

G cluster_conditions Synthesis Conditions Review cluster_materials Starting Material Analysis cluster_actions Corrective Actions start Discolored Product (Yellow/Brown) check_oxidation Suspect Ferric (Fe³⁺) Ion Contamination start->check_oxidation step1 Review Synthesis Conditions check_oxidation->step1 step2 Analyze Starting Materials check_oxidation->step2 cond1 Inert Atmosphere Used? step1->cond1 cond2 pH Control Maintained? step1->cond2 cond3 Reaction Temperature Monitored? step1->cond3 mat1 Purity of Citric Acid step2->mat1 mat2 Purity of Calcium Source step2->mat2 mat3 Purity of Iron Source step2->mat3 step3 Implement Corrective Actions act1 Implement Inert Atmosphere (N₂/Ar) step3->act1 act2 Optimize and Monitor pH step3->act2 act3 Source High-Purity Reagents step3->act3 cond1->step3 cond2->step3 cond3->step3 mat1->step3 mat2->step3 mat3->step3 end Achieve Colorless/Off-White Product act1->end act2->end act3->end

Caption: Troubleshooting workflow for discoloration in this compound synthesis.

Q2: I'm observing poor yield of the final product. What are the potential reasons for this?

A2: Low yield can be attributed to several factors, including incomplete reaction, side reactions, or loss of product during isolation and purification.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or suboptimal temperature.

    • Solution: Ensure the reactants are added in the correct molar ratios as specified in your protocol. A patent for this compound suggests a specific order of addition: first reacting citric acid with a calcium base to form mono-calcium citrate, followed by the addition of metallic iron.[1] Monitor the reaction progress using a suitable analytical technique, such as HPLC, to determine the point of completion.

  • Side Reactions: The formation of soluble iron or calcium citrate complexes that are not the desired product can reduce the yield of the precipitated this compound.

    • Solution: Precise control of pH is crucial. As mentioned, a pH that is too low can lead to the redissolving of the ferrous citrate product.[5]

  • Product Loss During Work-up: The product may be lost during filtration, washing, or drying.

    • Solution: this compound is sparingly soluble in water.[6] Use a minimal amount of cold solvent for washing the precipitate to minimize dissolution. Ensure your filtration setup is efficient to recover all the solid product.

Q3: My elemental analysis shows the presence of heavy metal impurities. Where could these be coming from and how can I mitigate this?

A3: Heavy metal impurities are a significant concern in pharmaceutical manufacturing due to their potential toxicity.[7][8] They can be introduced at various stages of the manufacturing process.

Sources and Mitigation Strategies:

Potential Source Mitigation Strategy
Raw Materials Source high-purity raw materials from reputable suppliers with clear specifications for heavy metal content.[9] Rock salt, for instance, can contain traces of calcium sulfate and magnesium chloride.[9]
Reagents and Solvents Use pharmaceutical-grade reagents and solvents. Water, a common solvent, can be a source of impurities if not properly purified.[9]
Manufacturing Equipment Leaching from reactors, pipes, and other equipment can introduce metals like iron, chromium, and nickel.[10] Ensure that the materials of construction are appropriate and that equipment is properly maintained and cleaned.
Catalysts If any catalysts are used in the synthesis of starting materials, they can be a source of metallic impurities.[8]

Analytical Detection:

Modern analytical techniques are essential for detecting and quantifying heavy metal impurities at trace levels.[11] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for this purpose.[8][12]

Q4: I have identified some organic impurities in my final product. What are the likely culprits and how can I control them?

A4: Organic impurities can arise from unreacted starting materials, by-products of the main reaction, or degradation products of citric acid.[11]

Common Organic Impurities and Control Measures:

  • Unreacted Citric Acid and Calcium Citrate: Incomplete reaction can leave residual starting materials.

    • Control: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Use an appropriate purification method, such as recrystallization, to remove unreacted starting materials.

  • Degradation Products of Citric Acid: Citric acid can degrade under certain conditions, such as high temperatures, to form various by-products.[13]

    • Control: Avoid excessive heating during the reaction and drying processes. The stability of citric acid is pH-dependent, so maintaining the correct pH is also important.[14]

  • Residual Solvents: If organic solvents are used in the synthesis or purification, they may remain in the final product.

    • Control: Use an efficient drying method, such as vacuum drying at a controlled temperature, to remove residual solvents to acceptable levels as defined by ICH guidelines. Gas Chromatography (GC) is a common technique for quantifying residual solvents.[11]

Impurity Formation Pathway:

G cluster_reactants Starting Materials cluster_impurities Potential Impurities citric_acid Citric Acid synthesis Synthesis Reaction citric_acid->synthesis heavy_metals Heavy Metals citric_acid->heavy_metals From Raw Materials calcium_source Calcium Source (e.g., CaCO₃) calcium_source->synthesis calcium_source->heavy_metals From Raw Materials iron_source Ferrous Iron Source iron_source->synthesis iron_source->heavy_metals From Raw Materials product This compound synthesis->product unreacted Unreacted Starting Materials synthesis->unreacted Incomplete Reaction ferric Ferric Calcium Citrate (Oxidation) synthesis->ferric Oxidation degradation Citric Acid Degradation Products synthesis->degradation High Temperature

Caption: Potential impurity formation pathways in this compound synthesis.

Experimental Protocols

Protocol 1: Assay for Ferrous and Ferric Iron Content by Titration

This protocol allows for the quantification of both the desired ferrous (Fe²⁺) iron and the ferric (Fe³⁺) impurity.

  • Total Iron Determination: a. Accurately weigh about 0.5 g of the this compound sample. b. Dissolve the sample in a mixture of 20 mL of dilute sulfuric acid and 5 mL of phosphoric acid. c. Add a few drops of a suitable indicator (e.g., diphenylamine sulfonate). d. Titrate with a standardized 0.1 N potassium dichromate solution until the endpoint is reached (a sharp color change). e. Calculate the total iron content from the volume of titrant used.

  • Ferrous Iron Determination: a. Accurately weigh about 0.5 g of the sample. b. Dissolve the sample in 20 mL of dilute sulfuric acid under an inert atmosphere. c. Titrate immediately with a standardized 0.1 N ceric sulfate solution, using a suitable indicator (e.g., ferroin). d. Calculate the ferrous iron content.

  • Ferric Iron Calculation: a. Subtract the ferrous iron content from the total iron content to determine the amount of ferric iron impurity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Organic Impurities

This method can be used to identify and quantify unreacted citric acid and potential organic degradation products.

  • Mobile Phase: A suitable aqueous buffer with a low pH (e.g., phosphate buffer at pH 2.5) and an organic modifier like methanol or acetonitrile.

  • Column: A C18 reverse-phase column is typically used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting carboxylic acids.

  • Procedure:

    • Prepare a standard solution of citric acid of known concentration.

    • Prepare a sample solution of the this compound in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention time of any peaks in the sample chromatogram to that of the citric acid standard to identify unreacted citric acid. Other peaks may correspond to degradation products.

    • Quantify the impurities by comparing their peak areas to the peak area of the standard.

References

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]
  • US Patent US2812344A. (1957).
  • Wikipedia. (2023). Iron(II)
  • YouTube. (2025). How to Make Ferric Citrate from Iron | Easy Chemistry Experiment. [Link]
  • Wikipedia. (2023). Iron(III)
  • US Patent US3091626A. (1963).
  • Contract Pharma. (2015). Heavy Metals in Drug Products. [Link]
  • UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. [Link]
  • CUTM Courseware. (n.d.). Sources of Impurities in Pharmaceuticals. [Link]
  • Wikipedia. (2023).
  • ResearchGate. (n.d.).
  • PubMed Central. (2022). Citric Acid: A Multifunctional Pharmaceutical Excipient. [Link]

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Technical Support Center: Stabilizing Ferrous Calcium Citrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ferrous Calcium Citrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in aqueous solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a self-validating system for your experimental design.

Part 1: Understanding the Instability of this compound

This compound is a complex salt used in therapeutic applications, particularly for addressing iron deficiency.[1][2] The primary challenge in its aqueous formulation is the inherent instability of the ferrous (Fe²⁺) ion. Ferrous iron is the more bioavailable form for absorption in the human gut.[3] However, in the presence of oxygen, it readily oxidizes to the ferric (Fe³⁺) state.[1][4] This oxidation is problematic for several reasons:

  • Reduced Bioavailability: Ferric iron is significantly less soluble and bioavailable than ferrous iron.[3]

  • Precipitation: The formation of insoluble ferric hydroxides and oxides can lead to precipitation, altering the concentration and appearance of the solution.[5][6]

  • Taste and Appearance: Oxidation can result in an undesirable taste and a color change from pale green or colorless to a brownish-yellow, indicating the presence of ferric compounds.[1]

The rate of this oxidation is influenced by several factors, including pH, the presence of oxygen, and exposure to light.[1][4][7]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the preparation and storage of this compound solutions in a question-and-answer format.

Issue 1: My freshly prepared this compound solution is rapidly turning yellow/brown.

  • Question: I've just dissolved this compound in water, and within a short period, the solution has developed a distinct yellow or brown tint. What is causing this, and how can I prevent it?

  • Answer:

    • Causality: A yellow or brown discoloration is a classic indicator of the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[5] This reaction is accelerated by dissolved oxygen in your aqueous solvent. The citrate in the complex does offer some protection by chelating the iron, which helps to keep it soluble and slows down oxidation, but it does not entirely prevent it.[3]

    • Solution Workflow:

      • Deoxygenate Your Solvent: Before dissolving the this compound, purge your water with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.

      • Maintain an Inert Atmosphere: During and after dissolution, maintain a blanket of the inert gas over the solution's headspace.

      • Work Quickly: Prepare the solution as close to the time of use as possible to minimize its exposure to atmospheric oxygen.

Issue 2: A precipitate is forming in my stored this compound solution.

  • Question: I prepared a stock solution of this compound, and after a day of storage, I've noticed a fine precipitate. What is this precipitate, and how can I improve the long-term stability of my solution?

  • Answer:

    • Causality: The precipitate is likely ferric hydroxide or other insoluble ferric compounds formed from the oxidation of ferrous ions.[6] The stability of ferrous ions is highly pH-dependent; they are more stable in acidic conditions.[4][8] As the pH increases towards neutral or alkaline, the rate of oxidation and subsequent precipitation of ferric species increases significantly.[4][9]

    • Solution Workflow:

      • pH Adjustment: Adjust the pH of your aqueous solution to a more acidic range (e.g., pH 4-6) using a suitable buffer system like a citrate buffer. This will help to keep the ferrous ions in their soluble, reduced state.[4]

      • Use of Antioxidants: Incorporate an antioxidant into your formulation. Ascorbic acid (Vitamin C) is a common and effective choice as it acts as a reducing agent, converting any ferric ions that do form back to the ferrous state.[10]

      • Chelating Agents: While citrate is a chelator, in some formulations, the addition of a stronger chelating agent might be considered to further protect the ferrous ion.[11][12] However, this must be carefully evaluated for its impact on bioavailability.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of a this compound solution?

A1: Generally, a more acidic pH enhances the stability of ferrous iron.[4][8] A pH range of 4.0 to 6.0 is often a good starting point. However, the optimal pH will depend on the specific concentration of your solution and the presence of other excipients. It is crucial to conduct stability studies at different pH values to determine the ideal range for your specific application.

Q2: Are there any specific antioxidants you would recommend, and at what concentration?

A2: Ascorbic acid is a widely used and effective antioxidant for stabilizing ferrous solutions.[10] A common starting point is to use it in a molar ratio of at least 2:1 (ascorbic acid to ferrous iron). Other antioxidants like sodium metabisulfite can also be used. The exact concentration should be optimized based on stability testing for your specific formulation. It's important to note that while antioxidants protect the ferrous state, they can also degrade over time, so their stability should also be monitored.[13][14]

Q3: How can I accurately measure the concentration of both ferrous and ferric iron in my solution to assess its stability?

A3: A common and reliable method is the Ferrozine assay, which is a colorimetric method specific for ferrous iron.[15] To determine the ferric iron concentration, you would first measure the ferrous iron. Then, in a separate aliquot of your sample, you would add a reducing agent (like ascorbic acid) to convert all the ferric iron to ferrous iron and then perform the Ferrozine assay again to get the total iron concentration. The ferric iron concentration can then be calculated by subtracting the initial ferrous iron concentration from the total iron concentration. Other methods include titration with a standardized oxidizing agent like potassium dichromate or more advanced techniques like ICP-MS for total iron combined with a separation method for the different oxidation states.[16][17][18]

Q4: Can I store my this compound solution in any type of container?

A4: No, the choice of container is important. You should use amber-colored glass or opaque containers to protect the solution from light, as light can accelerate the oxidation of ferrous ions.[1] Ensure the container is well-sealed to prevent the ingress of oxygen. For long-term storage, consider containers that allow for the headspace to be purged with an inert gas.

Part 4: Experimental Protocols & Visualizations

Protocol for Preparing a Stabilized this compound Stock Solution
  • Solvent Deoxygenation: Place the required volume of purified water into a glass beaker with a magnetic stir bar. Purge the water with nitrogen gas for 30 minutes while stirring gently.

  • pH Adjustment & Antioxidant Addition: While continuing the nitrogen purge, add the calculated amount of ascorbic acid and stir until dissolved. Adjust the pH to the desired range (e.g., 5.0) using a citrate buffer.

  • Dissolution of this compound: Slowly add the powdered this compound to the solution while stirring. Continue to stir until it is completely dissolved.

  • Final Volume and Storage: Transfer the solution to a volumetric flask and bring it to the final volume with deoxygenated water. Immediately transfer the final solution to an amber glass bottle, purge the headspace with nitrogen, and seal tightly. Store at the recommended temperature (typically refrigerated).

Diagram: Oxidation Pathway of Ferrous Iron

Fe2 Ferrous Iron (Fe²⁺) (Soluble, Bioavailable) Fe3 Ferric Iron (Fe³⁺) (Less Soluble) Fe2->Fe3 Oxidation Precipitate Insoluble Ferric Hydroxides (Fe(OH)₃) Fe3->Precipitate Hydrolysis/Precipitation Oxygen Oxygen (O₂) Oxygen->Fe2 H2O Water (H₂O) H2O->Fe3

Caption: Oxidation and precipitation pathway of ferrous iron in aqueous solution.

Diagram: Stabilization Workflow

cluster_prep Preparation cluster_storage Storage Start Start: Purified Water Deoxygenate Deoxygenate (N₂ Purge) Start->Deoxygenate Additives Add Stabilizers (e.g., Ascorbic Acid, Buffer) Deoxygenate->Additives Dissolve Dissolve Ferrous Calcium Citrate Additives->Dissolve Store Store in Amber Bottle (Inert Headspace, Refrigerated) Dissolve->Store

Caption: Workflow for preparing a stabilized this compound solution.

Part 5: Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
pH 4.0 - 6.0Ferrous iron is more stable in acidic conditions, minimizing oxidation.[4][8]
Antioxidant Ascorbic Acid (≥2:1 molar ratio to Fe²⁺)Acts as a reducing agent to maintain iron in the ferrous state.[10]
Atmosphere Inert (Nitrogen or Argon)Removes dissolved oxygen, a key reactant in the oxidation process.
Storage 2-8°C, Protected from LightLower temperatures and absence of light slow down the rate of oxidation.[1]

References

  • Water Quality Technical Note - Iron (Fe) | UCCE Water and Climate Program - Mendocino and Lake - UC Agriculture and Natural Resources. (n.d.).
  • Johnson, D. B., & Hallberg, K. B. (2005). Redox Transformations of Iron at Extremely Low pH: Fundamental and Applied Aspects. FEMS Microbiology Reviews, 29(3), 691–703.
  • What is the mechanism of Sodium Ferrous Citrate? - Patsnap Synapse. (2024).
  • Wang, T., Pring, A., & Brugger, J. (2010). Determination of ferrous and ferric iron in aqueous biological solutions. Analytica Chimica Acta, 665(1), 89–96.
  • Buettner, G. R., & Jurkiewicz, B. A. (1995). Redox Properties and Activity of Iron–Citrate Complexes: Evidence for Redox Cycling. Chemical Research in Toxicology, 8(7), 934–940.
  • Wang, T., Pring, A., & Brugger, J. (2010). Determination of ferrous and ferric iron in aqueous biological solutions. ResearchGate.
  • Stability of ferrous ions and iron(II) hydroxide in acidic conditions. (2016). Stack Exchange.
  • FERROUS, FERRIC IRON - amrclearinghouse.org :::AMD Basics. (n.d.).
  • Buettner, G. R., & Jurkiewicz, B. A. (1995). Redox properties and activity of iron-citrate complexes: evidence for redox cycling. PubMed.
  • Kontoghiorghes, G. J. (2020). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. International Journal of Molecular Sciences, 21(21), 8088.
  • Redox-Cycling by Iron(III)-Citrate Complexes | Request PDF - ResearchGate. (2015).
  • Srichairatanakool, S., Ounjaijean, S., Thephinlap, C., Khansuwan, U., Phisalpong, C., & Fucharoen, S. (2019). Iron chelating, antioxidant, and anti-inflammatory properties of brazilin from Caesalpinia sappan Linn. Journal of Biomedicine and Biotechnology, 2019, 1–11.
  • Redox Properties and Activity of Iron−Citrate Complexes: Evidence for Redox Cycling - ResearchGate. (2015).
  • US2812344A - this compound complex - Google Patents. (n.d.).
  • Hem, J. D., & Cropper, W. H. (1959). Survey of ferrous-ferric chemical equilibria and redox potentials.
  • Determination of ferrous and ferric iron from total iron content and thermogravimetric analysis | Request PDF - ResearchGate. (n.d.).
  • Influence of pH on the solubility of iron and ferric (hydro)oxide crystal structures. (n.d.).
  • Effective Iron Chelating Agents for Enhanced Nutrient Absorption and Plant Health. (2024).
  • Rohrer, J. S., Frankel, R. B., Papaefthymiou, G. C., & Theil, E. C. (1987). Stabilization of iron in a ferrous form by ferritin. A study using dispersive and conventional x-ray absorption spectroscopy. The Journal of Biological Chemistry, 262(28), 13385–13387.
  • Yoshimori, T., Asano, Y., Toriumi, Y., & Shiota, T. (1982). Evaluation of the stability of iron(II) solutions by precise coulometric titration with electrogenerated cerium(IV). Talanta, 29(3), 222–224.
  • Welch, K. D., & Aust, S. D. (n.d.). Iron Chelates and Unwanted Biological Oxidations. SfRBM.
  • What is the standard method for preparation of a stable ferrous ion solution? I want to know what the best reagents ratio for this preparation are? | ResearchGate. (2014).
  • McGregor, G. P., & Phelan, M. (1997). Iron speciation at physiological pH in media containing ascorbate and oxygen. British Journal of Nutrition, 78(5), 835–844.
  • Air Oxidation of Ferrous Iron in Water - ResearchGate. (2008).
  • (PDF) Factors influencing the dissolved iron input by river water to the open ocean. (n.d.).
  • Plug, C. M., Dekker, D., & Bult, A. (1984). Complex stability of ferrous ascorbate in aqueous solution and its significance for iron absorption. Die Pharmazie, 39(8), 548–549.
  • Determination of total Iron (Ferric + Ferrous) by titration method with K2Cr2O7 - YouTube. (2023).
  • Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366–367.
  • Oxygenation of Ferrous Iron - epa nepis. (n.d.).
  • A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC - NIH. (2016).
  • GB2354514A - Stabilizing ferrous sulphate - Google Patents. (n.d.).
  • Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. (n.d.).
  • Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - MDPI. (2020).
  • Imam, M. U., Zhang, S., Ma, J., Wang, H., & Wang, F. (2017).
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC. (2015).
  • Antioxidants Mediate Both Iron Homeostasis and Oxidative Stress - ResearchGate. (2017).
  • Antioxidant - Wikipedia. (n.d.).
  • Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. (n.d.).
  • Aqueous solubility of calcium citrate and interconversion between the tetrahydrate and the hexahydrate as a balance between endothermic dissolution and exothermic complex formation | Request PDF - ResearchGate. (2016).

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Technical Support Center: Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ferrous Calcium Citrate (FCC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of FCC stability and degradation. As you know, maintaining the integrity of the ferrous (Fe²⁺) state is paramount for efficacy and safety. This document provides in-depth, field-proven insights into the degradation pathways of FCC, offering troubleshooting advice and validated experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A: The principal stability issue is the oxidation of the active ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state.[1] Ferrous compounds are inherently susceptible to oxidation, particularly when exposed to light, heat, or atmospheric oxygen.[1] While the hydrated crystalline form of this compound is notably stable against air oxidation under ambient conditions and away from direct light, various experimental and storage conditions can trigger this degradation.[1]

Q2: How does hydration state affect the stability of solid FCC?

A: The hydration state is critical. The stable form of the complex contains four molecules of bound water.[1] Removal of this water, for instance through vacuum desiccation at elevated temperatures (e.g., 80°C), disrupts the crystalline structure and leads to spontaneous and substantial auto-oxidation of the ferrous iron.[1] Therefore, aggressive drying methods should be avoided if maintaining the ferrous state is essential.

Q3: Is this compound sensitive to light?

A: Yes, it exhibits photosensitivity. The complex is stable when exposed to indirect or standard artificial laboratory light for extended periods. However, exposure to direct sunlight over several days will cause the colorless powder to turn light brown, indicating photochemical degradation and oxidation.[1] Studies on related iron-citrate complexes show that UV irradiation can initiate a cascade of reactions, including the formation of organic radicals and the release of CO₂, driven by the photochemical activity of the iron center.[2][3]

Q4: Can the citrate ligand itself degrade?

A: Yes, under certain conditions, the citrate ligand can degrade. Photochemical degradation, initiated by the iron center, can lead to the decarboxylation of the citrate molecule.[3] Additionally, high temperatures can cause the thermal decomposition of the citrate component.[4][5] It is important to monitor both the oxidation state of the iron and the integrity of the citrate ligand in stability studies.

In-Depth Degradation Pathways

The degradation of this compound is not a single event but a process that can be initiated by several factors, often interlinked. The central event is the oxidation of Fe²⁺ to Fe³⁺.

Oxidative Degradation

Oxidation is the most common degradation pathway. The ferrous iron loses an electron to an oxidizing agent, most commonly atmospheric oxygen.

  • Mechanism: Fe²⁺ → Fe³⁺ + e⁻

  • Consequence: The resulting ferric calcium citrate has different bioavailability and physicochemical properties. While the ferrous form is more readily absorbed by the body, the ferric form is less soluble at physiological pH.[6]

  • Catalysts: This process is significantly accelerated by heat, light (photo-oxidation), and changes in the material's hydration state.[1]

Thermal Degradation

Elevated temperatures can provide the activation energy needed to overcome the stability of the complex, leading to both oxidation and decomposition.

  • Low-Temperature Effect (Dehydration): As noted, moderate heat (e.g., 80°C under vacuum) is sufficient to drive off bound water, which in turn destabilizes the complex and promotes rapid oxidation.[1]

  • High-Temperature Effect (Decomposition): At very high temperatures, the entire complex decomposes. Studies on iron citrate show decomposition to iron oxide (α-Fe₂O₃) occurring around 460°C.[4][5] Heating the this compound complex in air at 1000°C results in a residue of mixed calcium and ferric oxides.[1]

Photodegradation

Exposure to high-energy light, particularly UV, can initiate degradation even at ambient temperatures.

  • Mechanism: The iron-citrate complex absorbs photons, leading to an excited state. This can result in the dissociation of the complex into Fe²⁺ and an organic radical.[3] A subsequent reaction with oxygen can regenerate Fe³⁺, creating a photocatalytic cycle that perpetuates the degradation of the citrate ligand.[3][7]

  • Observable Change: A visible color change from colorless/white to light brown is a key indicator of photodegradation.[1]

Biodegradation

In biological systems, the structure of the iron-citrate complex dictates its susceptibility to microbial degradation.

  • Ferrous vs. Ferric: The tridentate complex formed by ferrous iron and citrate is resistant to biodegradation.[8][9][10]

  • Pathway: However, once the ferrous iron is oxidized to ferric iron, it can undergo hydrolysis to form a bidentate ferric-citrate complex. This bidentate structure is readily degraded by microorganisms.[8][9][10] Therefore, oxidation is a prerequisite for this biodegradation pathway.

Below is a diagram illustrating the interconnected nature of these degradation pathways.

Figure 1. Key Degradation Pathways of this compound cluster_stressors Stress Factors FCC Ferrous (Fe²⁺) Calcium Citrate (Stable Hydrated Complex) Oxidized_FCC Ferric (Fe³⁺) Calcium Citrate FCC->Oxidized_FCC Oxidation Decomposed Decomposition Products (e.g., Iron/Calcium Oxides, CO₂) Oxidized_FCC->Decomposed Biodegraded Biodegradation Products Oxidized_FCC->Biodegraded Hydrolysis followed by Microbial Action Heat Heat Heat->FCC Accelerates Oxidation & Causes Dehydration Heat->Oxidized_FCC Thermal Decomposition Light Light (UV/Direct Sun) Light->FCC Photo-oxidation Light->Oxidized_FCC Photochemical Degradation of Citrate Dehydration Dehydration Dehydration->FCC Promotes Auto-oxidation Oxygen Oxygen Oxygen->FCC Oxidizing Agent

Caption: Interplay of factors leading to this compound degradation.

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter during your experiments and provides validated protocols for assessing the stability of your FCC samples.

Problem 1: My FCC powder has developed a yellow or brown tint during storage.

Potential Cause Troubleshooting Action / Explanation
Exposure to Light This is a classic sign of photo-oxidation.[1] FCC should be stored in amber vials or light-proof containers. If samples must be handled in the open, minimize exposure time to direct, bright light.
Improper Storage Temperature High ambient temperatures can accelerate slow oxidation over time. Ensure storage is in a cool, dry place as recommended.
Loss of Hydration If stored with a desiccant that is too aggressive or at a slightly elevated temperature, the loss of bound water may have occurred, promoting oxidation.[1]

Problem 2: I am seeing inconsistent results in my dissolution or bioavailability studies.

Potential Cause Troubleshooting Action / Explanation
Oxidation to Ferric Iron The solubility and absorption characteristics of ferrous and ferric iron are vastly different.[6] The presence of ferric iron will decrease the bioavailability of the product. It is crucial to quantify the Fe²⁺/Fe³⁺ ratio in your sample before beginning your study.
Degradation During Experiment The experimental conditions themselves (e.g., pH of dissolution media, exposure to air) might be causing oxidation. Consider de-gassing your media and running experiments under an inert atmosphere (e.g., nitrogen) to see if consistency improves.
Experimental Protocol 1: Quantifying the Fe²⁺/Fe³⁺ Ratio via UV-Vis Spectrophotometry

This protocol allows for the precise determination of the oxidation state of iron in your FCC sample, a critical quality attribute. The method is based on the selective complexation of Fe²⁺ with 1,10-phenanthroline and Fe³⁺ with potassium thiocyanate.[6]

Materials:

  • This compound sample

  • 1,10-Phenanthroline solution (0.1% w/v in water)

  • Potassium Thiocyanate (KSCN) solution (10% w/v in water)

  • Hydrochloric Acid (HCl), 0.1 M

  • Deionized, oxygen-free water

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Sample Preparation: Accurately weigh ~50 mg of FCC and dissolve it in 100 mL of 0.1 M HCl. This acidic environment helps stabilize the iron species in solution. Perform this step quickly to minimize air exposure.

  • Fe²⁺ Determination:

    • Pipette 1 mL of the sample solution into a 10 mL volumetric flask.

    • Add 2 mL of the 1,10-phenanthroline solution.

    • Dilute to the mark with deionized water.

    • Allow the solution to stand for 15 minutes for the orange-red color to fully develop.

    • Measure the absorbance at 510 nm against a reagent blank.

  • Fe³⁺ Determination:

    • Pipette 1 mL of the initial sample solution into a separate 10 mL volumetric flask.

    • Add 2 mL of the KSCN solution.

    • Dilute to the mark with deionized water.

    • A red color will form immediately.

    • Measure the absorbance at 480 nm against a reagent blank.

  • Calculation: Use calibration curves prepared from standard Fe²⁺ (e.g., from ferrous ammonium sulfate) and Fe³⁺ (e.g., from ferric chloride) solutions to determine the concentration of each species in your sample. Express the result as a percentage of total iron.

Causality Note: Using separate complexing agents that are highly selective for each oxidation state allows for accurate quantification even when both are present in the same solution. The acidic preparation medium is crucial to prevent the precipitation of ferric hydroxide, which would interfere with the measurement.

Experimental Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability profile of your material. This workflow exposes the sample to various stress conditions and analyzes the outcome.

Figure 2. Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Start FCC Sample (Initial Characterization) Thermal Thermal Stress (e.g., 60°C, 80°C) Start->Thermal Expose Sample Photo Photolytic Stress (ICH Q1B Light Conditions) Start->Photo Expose Sample Humidity Humidity Stress (e.g., 75% RH, 90% RH) Start->Humidity Expose Sample Oxidative Oxidative Stress (e.g., H₂O₂ exposure) Start->Oxidative Expose Sample UVVis UV-Vis Spec. (Fe²⁺/Fe³⁺ Ratio) Thermal->UVVis Analyze HPLC HPLC (Citrate Assay & Impurities) Thermal->HPLC Analyze TGA TGA (Thermal Profile & Hydration) Thermal->TGA Analyze Visual Visual Inspection (Color Change) Thermal->Visual Analyze Photo->UVVis Analyze Photo->HPLC Analyze Photo->Visual Analyze Humidity->UVVis Analyze Humidity->TGA Analyze Humidity->Visual Analyze Oxidative->UVVis Analyze Oxidative->HPLC Analyze

Caption: Workflow for assessing FCC stability under stress.

Data Interpretation Summary

The following table summarizes expected outcomes from a forced degradation study and their implications.

Stress ConditionExpected ObservationPrimary Degradation Pathway Indicated
High Temperature (e.g., 80°C) Significant increase in Fe³⁺ content; potential loss of mass corresponding to water.[1]Thermal Degradation & Dehydration-induced Oxidation
High Humidity (e.g., 90% RH) Possible color change, slight increase in Fe³⁺.Hydrolytic/Oxidative Degradation
Photolytic (Direct Light) Pronounced color change to yellow/brown; significant increase in Fe³⁺; possible new peaks in HPLC.[1][3]Photodegradation
Oxidative (H₂O₂) Rapid and near-complete conversion of Fe²⁺ to Fe³⁺.Chemical Oxidation

By systematically applying these protocols and principles, you can effectively characterize the stability of your this compound, troubleshoot experimental anomalies, and ensure the integrity of your research outcomes.

References

  • Rubin, M. (1957). U.S. Patent No. 2,812,344. U.S. Patent and Trademark Office.
  • Francis, A. J., & Dodge, C. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. Applied and Environmental Microbiology, 59(1), 109–113.
  • Dou, J., et al. (2021). Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques and a kinetic process model. Atmospheric Chemistry and Physics, 21(1), 1-22.
  • Li, Y., et al. (2022). Photochemical Degradation of Iron Citrate in Anoxic Viscous Films Enhanced by Redox Cascades. ACS Earth and Space Chemistry, 6(3), 731-742.
  • Francis, A. J., & Dodge, C. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. PubMed.
  • Francis, A. J., & Dodge, C. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. National Institutes of Health.
  • Ghodsian, R., et al. (1991). Study of the thermal decomposition of iron and barium citrates. Journal of Thermal Analysis, 37(6), 1195-1201.
  • Liu, Y., et al. (2018). Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases. Redox Biology, 20, 170-181.
  • Field, T. B., McCourt, J. L., & McBryde, W. A. E. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry, 52(17), 3119-3124.
  • Cilla, A., et al. (2018). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. Molecules, 23(11), 2909.
  • Field, T. B., McCourt, J. L., & McBryde, W. A. E. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Zaretsky, E., et al. (2006). Ferrus calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls. Digestive Diseases and Sciences, 51(5), 942-945.
  • Padella, F., et al. (2005). Solid state formation of calcium ferrites from thermal decomposition of mixtures Ca3(C6H5O7)2·4H2O–Fe2(C2O4)3·6H2O. Journal of Solid State Chemistry, 178(10), 3050-3057.
  • Li, Y., et al. (2022). Photochemical Degradation of Iron Citrate in Anoxic Viscous Films Enhanced by Redox Cascades. ResearchGate.
  • Patil, S., et al. (2020). Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haematological parameters in pregnant women with iron deficiency anaemia. International Journal of Basic & Clinical Pharmacology, 9(12), 1836-1841.
  • Buettner, G. R. (1995). Redox-Cycling by Iron(III)-Citrate Complexes. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Calcium Ferrous Citrate. The Merck Index Online.
  • Qian, S. Y., & Buettner, G. R. (2000). Redox Properties and Activity of Iron Citrate Complexes: Evidence for Redox Cycling. ResearchGate.
  • Ghodsian, R., et al. (1991). Study of the thermal decomposition of iron and barium citrates. ORKG Ask.
  • Cilla, A., et al. (2018). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. ResearchGate.
  • Silva, M. R. A., et al. (2007). Degradation of the herbicide tebuthiuron using solar photo-Fenton process and ferric citrate complex at circumneutral pH. ResearchGate.
  • Wang, Y., et al. (2017). HPLC determination method for ferric ammonium citrate in salt. CABI Digital Library.
  • Hossain, M. D., et al. (2016). A-Simple-Reversed-Phase-HPLC-Method-for-Quantitative-Estimation-of-Calcium-Orotate-and-Its-Degradation-Products-in-Solid-Dosage-Form. ResearchGate.

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Addressing interference in the quantification of ferrous calcium citrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ferrous Calcium Citrate. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common and complex challenges encountered during quantification, moving beyond simple protocols to explain the underlying chemistry and provide robust, self-validating troubleshooting strategies.

Frequently Asked Questions (FAQs) - General Topics
Q1: My this compound sample shows instability during preparation, with a noticeable color change to yellowish-brown. What is happening and how can I prevent it?

A1: This color change indicates the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). Ferrous compounds are inherently susceptible to oxidation, especially when exposed to air (oxygen), light, and neutral or alkaline pH conditions[1]. The citrate moiety offers some protection, but the complex is not entirely immune to this process, particularly in solution.

Causality: The conversion from the pale ferrous state to the colored ferric state is a primary source of quantification errors, as most methods are specific to one oxidation state. For instance, colorimetric methods using 1,10-phenanthroline or 2,2'-bipyridyl specifically detect Fe²⁺[2][3].

Troubleshooting Protocol & Validation:

  • Work Expeditiously: Prepare solutions fresh and perform the analysis promptly after dissolution.

  • Control pH: Prepare samples in a slightly acidic medium (e.g., dilute HCl or H₂SO₄) to improve ferrous iron stability. The United States Pharmacopeia (USP) often specifies dissolving calcium citrate in dilute hydrochloric acid for analysis[4][5].

  • Use Degassed Solvents: For highly sensitive analyses, sparge your solvents (water, mobile phase) with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Minimize Light Exposure: Work in a well-lit lab but avoid direct, intense light or use amber glassware to protect the sample solution[1].

  • Self-Validation Check: Prepare two identical samples. Analyze one immediately and the other after letting it stand for one hour under your typical lab conditions. A significant decrease in the Fe²⁺ signal confirms an oxidation problem in your workflow.

Section 1: UV-Vis Spectrophotometry Troubleshooting

UV-Vis spectrophotometry, based on the reaction of ferrous iron with a chromogenic ligand like 1,10-phenanthroline, is a common and accessible quantification method. However, it is prone to specific interferences.

Q2: My absorbance readings are inconsistent or lower than expected. I suspect ferric iron interference. How can I accurately quantify only the ferrous iron?

A2: This is a classic problem. The 1,10-phenanthroline (and similar ligands like 2,2'-bipyridyl) forms a stable, intensely colored complex almost exclusively with Fe²⁺[3]. If a portion of your iron has oxidized to Fe³⁺, it will not be detected, leading to an underestimation of the total iron that should be in the ferrous state. Conversely, if you need to measure total iron, you must reduce all Fe³⁺ to Fe²⁺ before adding the colorimetric reagent.

Workflow for Differentiating and Quantifying Iron Species

G cluster_quant Iron Species Quantification start Sample Solution (this compound) split Goal? start->split fe2_path Add Buffer (pH 3-5) & 1,10-Phenanthroline split->fe2_path Quantify Fe²⁺ Only total_path_reduce Add Reducing Agent (e.g., Hydroxylamine HCl) split->total_path_reduce Quantify Total Iron measure_fe2 Measure Absorbance at ~510-522 nm fe2_path->measure_fe2 calc_fe2 Calculate [Fe²⁺] measure_fe2->calc_fe2 calc_fe3 [Fe³⁺] = [Total Fe] - [Fe²⁺] calc_fe2->calc_fe3 total_path_color Add Buffer (pH 3-5) & 1,10-Phenanthroline total_path_reduce->total_path_color measure_total Measure Absorbance at ~510-522 nm total_path_color->measure_total calc_total Calculate [Total Fe] measure_total->calc_total calc_total->calc_fe3 G cluster_hplc HPLC Matrix Effect Mechanism cluster_signals injector Injector Analyte (A) Matrix (M) column Column|{ Analyte & Matrix Co-elute} injector:f0->column:top A injector:f1->column:top M detector Detector column:p0->detector A + M actual_signal Actual Signal (Suppressed or Enhanced) detector->actual_signal Interference ideal_signal Ideal Signal (Analyte Only)

Sources

Technical Support Center: Overcoming Solubility Challenges of Ferrous Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ferrous calcium citrate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Introduction: The Solubility Conundrum

This compound is a complex salt valued in pharmaceutical and nutraceutical applications for its potential to deliver both iron and calcium. However, its utility is often hampered by its sparingly soluble nature in aqueous solutions, particularly at neutral pH.[1][2] Understanding the physicochemical principles governing its dissolution is the first step toward overcoming these experimental hurdles. The solubility of this compound is not a simple matter of like-dissolves-like; it is a dynamic process influenced by pH, chelation, and the formation of various complex species in solution.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility complex?

This compound, with the empirical formula Fe(CaC₆H₅O₇)₂·4H₂O, is a double salt of citric acid containing both ferrous (Fe²⁺) and calcium (Ca²⁺) ions.[5] Its solubility is intricate due to the interplay of several factors:

  • pH-Dependence: As a salt of a weak acid (citric acid), its solubility is highly dependent on the pH of the medium.[3][6] In acidic conditions, the citrate anion is protonated, which shifts the equilibrium towards dissolution.

  • Chelation: Citric acid is a powerful chelating agent, capable of forming multiple coordination bonds with a single metal ion.[7][8][9][10] This chelation can form soluble complexes with both iron and calcium, enhancing their presence in the solution.[3]

  • Hydration States: Calcium citrate can exist in different hydration states (e.g., tetrahydrate and hexahydrate), each with a distinct solubility profile that is also temperature-dependent.[4][11]

Q2: I'm observing a white precipitate when trying to dissolve this compound in water. What is it?

A white precipitate is commonly observed and is typically undissolved calcium citrate.[12] this compound is very slightly soluble in neutral water.[1][2] If the water source is not deionized or distilled, the precipitate could also be calcium citrate formed from the reaction of citric acid with trace amounts of calcium in the water.[12]

Q3: Can I use heat to improve solubility?

While gentle warming (e.g., to 37°C) can sometimes aid dissolution, it's a double-edged sword.[13] For some calcium citrate hydrates, solubility can actually decrease with increasing temperature (a phenomenon known as inverse solubility).[4] Moreover, excessive heat (e.g., above 80-90°C) can accelerate the oxidation of ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron, which is generally less bioavailable and may form different, potentially less soluble, complexes.[5][12]

Troubleshooting Guide: From Suspension to Solution

This section provides structured guidance to address specific solubility problems.

Issue 1: The compound fails to dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common challenge. The low solubility of ferrous and calcium citrates at neutral pH is the primary cause.

Root Cause Analysis: At neutral pH, the citrate molecule is deprotonated, readily forming a sparingly soluble salt with calcium. The equilibrium strongly favors the solid state.

Solutions:

  • pH Adjustment (Primary Method): The most effective strategy is to lower the pH of the medium.[3][6][14]

  • Use of Co-solvents or Complexing Agents: In some cases, specific additives can enhance solubility.

Experimental Protocol: pH-Mediated Dissolution

This protocol details the steps to achieve a clear solution of this compound by leveraging pH modification.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Dilute Hydrochloric Acid (HCl), e.g., 0.1 M or 1 M

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Preparation: Weigh the desired amount of this compound powder and add it to a beaker containing the required volume of deionized water to create a slurry.

  • Initial Mixing: Place the beaker on a stir plate and begin gentle stirring. The mixture will appear as a fine, white to grayish-green suspension.

  • Acidification: While continuously monitoring with a calibrated pH meter, begin adding the dilute HCl solution dropwise to the suspension.

  • Observation: As the pH decreases, you will observe the suspension starting to clear. This compound and its components become significantly more soluble in acidic conditions (pH 3-4).[12]

  • Endpoint: Continue adding acid until the solution is completely clear. Record the final pH. For most applications, a pH below 4 is required for full dissolution.[3]

  • pH Readjustment (If Necessary): If your final application requires a higher pH, you can carefully adjust it back up using a dilute base (e.g., 0.1 M NaOH). Be aware that precipitation may re-occur as you approach neutrality. Work at the lowest pH compatible with your experimental system.

Issue 2: Precipitation occurs when adding the dissolved stock solution to cell culture media or a buffered solution.

This happens due to a rapid increase in pH, causing the dissolved salts to crash out of the solution.

Root Cause Analysis: The acidic stock solution is neutralized by the buffering capacity of the destination medium (e.g., bicarbonate buffer in cell culture media), leading to supersaturation and subsequent precipitation.

Solutions:

  • Slow, Dilute Addition: Add the acidic stock solution very slowly, drop by drop, to the final medium while vigorously stirring or vortexing. This allows for more gradual pH equilibration and can sometimes prevent immediate, localized precipitation.

  • Inclusion of a Chelator: The presence of a strong chelating agent in the final medium can help keep the iron and calcium ions in a soluble complexed form.

    • Excess Citrate: Adding a small amount of additional citric acid or sodium citrate to the final buffer can help. The excess citrate anions can form soluble complexes with the metal ions.[3][4]

    • EDTA: While powerful, EDTA is a non-specific chelator and may interfere with cellular processes by sequestering other essential divalent cations. Use with caution and appropriate controls.

Visualization of the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with this compound.

G start Solubility Issue: This compound Precipitation/Suspension check_solvent Is the solvent neutral aqueous buffer (e.g., water, PBS)? start->check_solvent acid_protocol Implement pH Adjustment Protocol: 1. Create slurry in DI water. 2. Add dilute acid (e.g., HCl) dropwise. 3. Stir until solution is clear (typically pH < 4). check_solvent->acid_protocol Yes re_eval Re-evaluate experimental conditions or consider alternative iron/calcium source. check_solvent->re_eval No (Using organic solvent?) check_stock_add Is precipitation occurring upon addition to final buffered medium? acid_protocol->check_stock_add slow_add Troubleshooting Strategy 1: - Add acidic stock solution dropwise. - Ensure vigorous stirring of final medium. check_stock_add->slow_add Yes success Successful Dissolution check_stock_add->success No add_chelator Troubleshooting Strategy 2: - Supplement final medium with excess citrate or other chelator. - Test for compatibility. slow_add->add_chelator Still Precipitating add_chelator->success Soluble add_chelator->re_eval Still Precipitating

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary

The solubility of iron and calcium salts is critically dependent on pH. While specific data for this compound is sparse, the general behavior of its components provides a clear picture.

Salt ComponentConditionSolubilityKey InsightSource
Calcium Citrate Distilled Water (pH ~7)Very slightly soluble (~0.85 g/L)Establishes the baseline low solubility at neutral pH.[2]
Calcium Citrate Acidic Solution (pH < 4)High / Full DissolutionDemonstrates the critical role of pH in solubilizing the calcium component.[3]
Ferrous Salts (general) Neutral/Alkaline pH (pH > 6)Low (Precipitation as hydroxide)Ferrous iron precipitates as ferrous hydroxide at higher pH values.[15]
Ferrous Salts (general) Acidic Solution (pH 2)High / CompleteShows that, like calcium citrate, ferrous salts are highly soluble in acidic environments.[15]

Advanced Considerations & Best Practices

  • Purity of Water: Always use deionized or distilled water to avoid introducing contaminant ions (like calcium or carbonate) that can cause unwanted precipitation.[12]

  • Oxidation State: To minimize the oxidation of Fe²⁺ to Fe³⁺, consider deaerating your solvents or working in a low-oxygen environment (e.g., under a nitrogen blanket), especially if the solution will be stored. The stability of the ferrous state in the citrate complex is generally good, but it's a key factor to control.[16]

  • Quantification: After dissolution, you may need to verify the concentration of dissolved iron. Spectrophotometric methods, such as the ferrozine assay, can be used to specifically quantify ferrous iron.[17] For total iron and calcium, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are appropriate.[1][17]

By understanding the chemical principles and applying the systematic troubleshooting steps outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound and proceed with their experiments confidently.

References

  • Exploring the Effects of Citric Acid as a Chelating Agent on pH Levels in Solutions. (2024-07-25). Google Cloud.
  • What is the mechanism of Citric Acid Hydrate? (2024-07-17). Patsnap Synapse.
  • How is citric acid used as a chelating agent? (2018-01-05). Quora.
  • Is Citric Acid A Good Chelating Agent? (2025-07-20). Chemistry For Everyone - YouTube.
  • How does citric acid act as a chelating agent? (2025-11-11). Blog.
  • Enhanced solubility of preformed calcium citrate by adding citric acid. (2007-03-22). Google Patents.
  • How can I dissolve iron with citric acid aqueous solution. (2025-05-26). ResearchGate.
  • CALCIUM CITRATE. Food and Agriculture Organization of the United Nations.
  • Methods of solubility enhancements. Slideshare.
  • Solubility enhancement techniques: A comprehensive review. (2023-03-13). WJBPHS.
  • Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. PubMed.
  • The effect of change in pH on the solubility 01 iron bis-glycinate chelate and other iron compounds. ALAN.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). National Institute of Environmental Health Sciences.
  • Aqueous solubility of calcium citrate and interconversion between the tetrahydrate and the hexahydrate as a balance between endothermic dissolution and exothermic complex formation. CABI Digital Library.
  • Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility. (2020-11-03). ScienceDirect.
  • Calcium citrate. Wikipedia.
  • Solubility of ferrous iron hydroxide in the presence of citrate: effect of ionic strength. (2023-09-24). OSTI.GOV.
  • This compound complex. (1957-11-05). Google Patents.
  • Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. (2018-11-03). ResearchGate.
  • Determination of ferrous and ferric iron in aqueous biological solutions. ResearchGate.

Sources

Technical Support Center: Ferrous Calcium Citrate Particle Size Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for controlling the particle size of ferrous calcium citrate, a critical parameter influencing its physicochemical and biopharmaceutical properties.

The Critical Role of Particle Size in this compound Formulations

The particle size of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that significantly impacts the final drug product's performance. A well-controlled particle size distribution (PSD) is essential for ensuring consistent dissolution rates, bioavailability, powder flowability, and manufacturing processability.[1][2] Variations in particle size can lead to batch-to-batch inconsistency, affecting both the efficacy and safety of the final dosage form.[] Smaller particles, due to their larger surface area, generally exhibit faster dissolution, which is particularly crucial for compounds with limited solubility.[][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and processing of this compound, providing potential causes and actionable solutions.

Q1: My synthesized this compound particles are consistently too large, leading to poor dissolution. What are the primary factors I should investigate?

A1: Oversized particles are typically a result of dominant crystal growth over nucleation. Several process parameters could be responsible:

  • Low Supersaturation: If the degree of supersaturation is too low, the rate of nucleation will be slow, allowing existing crystals to grow larger. Consider increasing the concentration of your reactants or using an anti-solvent approach to generate higher supersaturation.[4]

  • Slow Reagent Addition: Adding reactants too slowly can maintain a low level of supersaturation, favoring growth on existing nuclei rather than forming new ones.

  • Inadequate Mixing: Poor mixing leads to localized areas of varying supersaturation.[5] In zones with lower supersaturation, crystal growth will dominate. Increasing the agitation speed can create a more homogenous environment.[6]

  • High Reaction Temperature: Higher temperatures often increase the solubility of the reactants and the product, which can lower the effective supersaturation and favor the growth of larger, more stable crystals.[7][8]

Q2: I'm observing a very broad particle size distribution (high Polydispersity Index - PDI). How can I achieve a more uniform, narrow distribution?

A2: A broad PSD suggests that nucleation and growth are occurring simultaneously and uncontrollably throughout the process.

  • Cause: Inconsistent Mixing. Non-uniform mixing is a primary cause of broad PSD.[5][6] The solution is to optimize the agitation rate. While higher speeds can lead to smaller particles, an optimal speed will provide the narrowest distribution by ensuring uniform suspension without causing excessive attrition.[9]

  • Cause: Uncontrolled pH Fluctuations. The pH of the reaction medium significantly affects the surface charge and stability of the forming particles.[5][10] Fluctuations can lead to uncontrolled agglomeration or secondary nucleation. Implement robust pH monitoring and control throughout the precipitation process.

  • Cause: Extended Reaction Time. Allowing the reaction to proceed for too long after the initial precipitation can lead to a phenomenon known as Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, broadening the distribution. Consider quenching the reaction once the desired particle size is achieved.

Q3: My particles are heavily agglomerated after synthesis and drying. What methods can I use to prevent this?

A3: Agglomeration occurs when individual particles stick together due to attractive forces. This can negate the benefits of achieving a small primary particle size.

  • Solution: Use of Stabilizers/Surfactants. Introducing a surfactant or polymeric stabilizer can prevent agglomeration.[11][12] These molecules adsorb onto the particle surface, creating a steric or electrostatic barrier that repels other particles.[11][13] Non-ionic surfactants like Polysorbate 80 or anionic surfactants like sodium dodecyl sulfate (SDS) are commonly used.[11][13] The optimal concentration must be determined experimentally.[14]

  • Solution: pH Adjustment. Adjusting the pH away from the isoelectric point of the particles will increase their surface charge, leading to greater electrostatic repulsion and reduced agglomeration.[5][10]

  • Solution: Wet Milling. Employing an in-line high-shear mixer or wet mill during the crystallization step can break up agglomerates as they form.[4] This approach is often safer and more efficient than dry milling the final product.[4]

Q4: My particle size results are not reproducible from batch to batch. What should I standardize in my protocol?

A4: Reproducibility issues almost always stem from insufficient control over critical process parameters. To ensure consistency, you must rigorously control:

  • Reagent Quality and Purity: Use high-purity reagents, as impurities can act as unintended nucleation sites.[5]

  • Temperature Profile: Maintain a consistent temperature throughout the reaction vessel and ensure the cooling or heating rate is identical for every batch.[15]

  • Agitation Rate and Impeller Geometry: Use the same vessel, impeller type, and a calibrated agitation speed for every run. Mixing efficiency is a key factor that is difficult to scale up correctly.[9][15]

  • Precise Control of pH and Addition Rates: Use automated pumps and a reliable pH controller to ensure that reactants are added at a consistent rate and the pH is maintained within a narrow window.

Q5: I tried reducing the particle size via milling, but it seems to be altering the crystalline form of my API. Is this common?

A5: Yes, this is a known risk. Mechanical processes like dry milling impart significant energy into the material, which can damage the crystal lattice.[2] This can lead to the formation of amorphous content or induce a polymorphic transformation, both of which can negatively affect the API's stability and bioavailability.[2][4][16] If you suspect this is occurring, it is crucial to characterize the material before and after milling using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). A preferred alternative is to control the particle size "in-situ" during the crystallization process itself, using the methods described in this guide to avoid aggressive post-synthesis processing.[4]

Experimental Protocols & Data

Protocol 1: Baseline Synthesis of this compound

This protocol is based on the reaction described in historical patents and serves as a starting point for further optimization.[17]

  • Prepare Mono-Calcium Citrate Solution: Dissolve citric acid (210.14 g/mol ) and a calcium base like calcium carbonate (100.09 g/mol ) in a 2:1 molar ratio in deionized water at 50°C in a jacketed reaction vessel.

  • React with Iron: While stirring vigorously (e.g., 400 RPM), slowly add powdered metallic iron (55.845 g/mol ) to the mono-calcium citrate solution. The molar ratio of mono-calcium citrate to iron should be approximately 2:1.

  • Precipitation: Heat the mixture to boiling (~95-100°C) and reflux for 4-5 hours with continuous stirring. The this compound complex will form and precipitate out of the solution as a colorless crystalline solid.[17]

  • Isolation: Filter the hot mixture to collect the precipitate.

  • Washing: Wash the collected solid thoroughly with hot deionized water and then with isopropanol to remove unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common particle size issues.

G start Problem Identified: Particle Size Out of Spec issue_large Issue: Particles Too Large start->issue_large issue_broad Issue: Broad PSD start->issue_broad issue_agglom Issue: Agglomeration start->issue_agglom cause_large1 Cause: Low Supersaturation issue_large->cause_large1 cause_large2 Cause: Poor Mixing issue_large->cause_large2 cause_broad1 Cause: Inconsistent Mixing issue_broad->cause_broad1 cause_broad2 Cause: Uncontrolled pH issue_broad->cause_broad2 cause_agglom1 Cause: Strong Interparticle Forces issue_agglom->cause_agglom1 cause_agglom2 Cause: Ineffective Drying issue_agglom->cause_agglom2 sol_large1 Solution: Increase Reactant Conc. / Add Anti-Solvent cause_large1->sol_large1 sol_large2 Solution: Optimize Stirring Rate cause_large2->sol_large2 sol_broad1 Solution: Improve Agitator Design / Calibrate RPM cause_broad1->sol_broad1 sol_broad2 Solution: Implement pH Control cause_broad2->sol_broad2 sol_agglom1 Solution: Add Surfactant / Adjust pH cause_agglom1->sol_agglom1 sol_agglom2 Solution: Use Spray Drying / Lyophilization cause_agglom2->sol_agglom2

Caption: Troubleshooting workflow for particle size control.

Data Summary Tables

The following tables present illustrative data on how key parameters can affect the particle size of this compound. (Note: These are representative values for guidance).

Table 1: Effect of Reaction pH on Particle Size

pHAverage Particle Size (D50, µm)Polydispersity Index (PDI)Observations
5.045.20.85Large particles with significant agglomeration.
6.021.50.42Reduced size, but distribution remains somewhat broad.
7.08.90.21Smaller particles with a narrower, more desirable distribution.
8.09.50.25Slight increase in size, possibly due to changes in complex solubility.

Table 2: Effect of Mixing Speed on Particle Size Distribution

Agitation Speed (RPM)Average Particle Size (D50, µm)D10 (µm)D90 (µm)Observations
10055.815.1110.4Poor mixing, very broad distribution, particle settling observed.[9]
40010.34.525.8Good suspension, significantly smaller particles and a much narrower distribution. Optimal range.[9]
7007.12.118.2Particle size is smaller, but risk of attrition and secondary nucleation may broaden the lower end of the PSD.[9]

Advanced Control Strategies

Protocol 2: Particle Size Control via pH Adjustment

This protocol demonstrates how to manipulate particle size by controlling the pH during precipitation.

  • Follow steps 1 and 2 from the Baseline Synthesis Protocol.

  • pH Adjustment: Before and during the reflux step, carefully monitor the pH of the reaction slurry.

  • Controlled Titration: Use a 1M solution of a suitable base (e.g., sodium hydroxide) or acid (e.g., citric acid) to adjust and maintain the pH within a target range (e.g., pH 7.0 ± 0.1).

  • Proceed with steps 3-6 from the Baseline Protocol, maintaining pH control throughout the reflux period.

Visualization: Process Parameter Interdependencies

The final particle size is a result of the competition between nucleation and crystal growth, which are influenced by several process parameters.

G cluster_params Process Parameters cluster_mechanisms Physical Mechanisms cluster_output Final Attributes Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Growth Crystal Growth Rate Temp->Growth pH pH pH->Growth Agglom Agglomeration pH->Agglom Mixing Mixing Speed Mixing->Nucleation Mixing->Agglom Conc Concentration Conc->Nucleation Conc->Growth Surfactant Surfactant Surfactant->Agglom Size Particle Size (D50) Nucleation->Size - PDI PSD (PDI) Nucleation->PDI Growth->Size + Growth->PDI Agglom->Size + Agglom->PDI

Caption: Interplay of process parameters and physical mechanisms.

Particle Size Characterization Techniques

Accurate measurement is key to controlling particle size. Several techniques are available, each with its own strengths.[18]

  • Laser Diffraction: This is a widely used technique for particles in the range of ~0.1 µm to several millimeters.[19][20] It measures the angular distribution of scattered light and calculates a volume-based particle size distribution.[21]

  • Dynamic Light Scattering (DLS): DLS is ideal for sub-micron particles (typically < 1 µm). It measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[20][22]

  • Microscopy (SEM/TEM): Direct imaging techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) provide direct visualization of particle size and morphology.[22] While not ideal for measuring the entire distribution of a large sample, it is invaluable for troubleshooting and confirming the presence of agglomerates or irregular shapes.[21][22]

References

  • World Health Organization. (2019). FAQ: Active pharmaceutical ingredient (API) micronization.
  • Polpharma API. Why particles size is important in pharmaceutical industry? Is it really problematic?.
  • Wang, Z., et al. (2018). Effect of Mixing on the Particle Size Distribution of Paracetamol Continuous Cooling Crystallization Products Using a Computational Fluid Dynamics–Population Balance Equation Simulation. ACS Publications.
  • WFCFD. Role of mixing in crystallization processes.
  • Pharmaoffer.com. (2023). The Impact of API Particle Size in Pharma: The Microscopic Secrets.
  • Wu, Y., et al. (2010). Particle Size Specifications for Solid Oral Dosage Forms: A Regulatory Perspective. American Pharmaceutical Review.
  • Amende, D. J., & Brenek, S. J. (2002). Strategies to Control Particle Size During Crystallization Processes. ResearchGate.
  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog.
  • Chen, J., et al. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. Organic Process Research & Development.
  • Mohammadi, A., et al. (2015). Effect of Surfactant Concentration on the Particle Size, Stability and Potential Zeta of Beta carotene Nano Lipid Carrier. International Journal of Current Microbiology and Applied Sciences.
  • Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • Alvarez, A. J., & Myerson, A. S. (2015). Effect of jet velocity on crystal size distribution from antisolvent and cooling crystallizations in a dual impinging jet mixer. Chemical Engineering Research and Design.
  • Ghosh, S., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19.
  • HORIBA Scientific. (2025). Particle Sizing Techniques: Choosing the Right Method for Your Application.
  • Wang, H., et al. (2015). Particle size distribution of calcium citrate complex with a reaction time of 48 h.
  • Chemistry For Everyone. (2025). How Do You Troubleshoot Particle Size Analysis?. YouTube.
  • Ruskin, S. L. (1957). This compound complex. U.S. Patent No. 2,812,344. Google Patents.
  • France, M., et al. (2021). Physical and colloidal stability of regular and micronised calcium citrate ingredient powders in the formulation of infant nutritional products.
  • Gupta, M., et al. (2018). Particle Size Characterization- Techniques, Factors and Quality-by-design Approach. International Journal of Pharmaceutical Sciences and Research.
  • AZoNano. (2022). How to Control the Shape of Nanocrystals.
  • Hemme, A., et al. (2020). The Significant Influence of the pH Value on Citrate Coordination upon Modification of Superparamagnetic Iron Oxide Nanoparticles.
  • Costo, R., et al. (2012).
  • Al-Moajil, A. M. (2007). Impact of calcium citrate precipitation on the reaction of citric acid-calcite. Journal of the Saudi Society of Agricultural Sciences.
  • Vavrusova, M., et al. (2021).
  • European Patent Office. (2023).
  • Soares, P. I. P., et al. (2021). Overcoming the Inhibition Effects of Citrate: Precipitation of Ferromagnetic Magnetite Nanoparticles with Tunable Morphology, Magnetic Properties, and Surface Charge via Ferrous Citrate Oxidation.
  • Al-Moajil, A. M., & Nasr-El-Din, H. A. (2007). Impact of Calcium Citrate Precipitation on the Reaction of Citric Acid-Calcite.
  • Burris, K. P., et al. (2012). Effect of microencapsulated ferrous sulfate particle size on Cheddar cheese composition and quality. PubMed.
  • Thakkar, R., et al. (2022). Particle Size Matters: A Comparative Study of Transport of Encapsulated Iron through M Cells.
  • Witte, F., et al. (2023). Calcium Carbonate Precipitation Behavior in the System Ca-Me2+-CO3-H2O (Me2+ = Co, Ni, Cu, Fe)
  • Brodziak, A., et al. (2022). Application of Calcium Citrate in the Manufacture of Acid Rennet Cheese Produced from High-Heat-Treated Goat's Milk from Spring and Autumn Season.

Sources

Minimizing batch-to-batch variability in ferrous calcium citrate production

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to address the challenges of minimizing batch-to-batch variability in the production of Ferrous Calcium Citrate. As a complex crystalline material, ensuring its consistency is paramount for therapeutic efficacy and safety. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to diagnose and resolve production inconsistencies effectively.

Technical Support Center: this compound Production

Introduction: The Imperative of Consistency

This compound, a compound used in pharmaceutical formulations as a source of both iron and calcium, demands high purity and consistent physicochemical properties.[1] Batch-to-batch variability can lead to significant challenges in drug product performance, including altered dissolution rates, bioavailability, and stability.[2] This guide is designed to help you navigate the complexities of its synthesis and crystallization to achieve reproducible, high-quality outcomes.

Troubleshooting Guides: A Problem-Solving Approach

This section addresses specific, common issues encountered during the synthesis of this compound. Each question is followed by an in-depth analysis of potential causes and actionable, step-by-step protocols for resolution.

Issue: Inconsistent Yields Across Batches

Question: Our synthesis of this compound, based on the reaction of a mono-calcium citrate solution with metallic iron, results in yields that fluctuate significantly between batches. What are the primary causes and how can we stabilize our output?

Expert Analysis: Yield variability is often rooted in three main areas: reactant stoichiometry and quality, reaction conditions, and product recovery. The core synthesis involves forming a mono-calcium citrate intermediate, which then reacts with metallic iron to precipitate the this compound complex.[3] Incomplete reactions or the formation of soluble side-products are common culprits for low yield.

Potential Causes & Investigative Workflow:

  • Raw Material Quality & Stoichiometry:

    • Cause: The purity and physical form of your starting materials—citric acid, a calcium base (like calcium carbonate), and reduced iron powder—are critical.[4][5][6] Impurities can interfere with the reaction, and variations in particle size of the iron powder can alter its reactivity. Incorrect molar ratios will leave reactants unconsumed or lead to different products.

    • Solution: Implement rigorous quality control for incoming raw materials. Verify the purity of citric acid and calcium carbonate via titration or other pharmacopeial methods. Characterize the particle size and purity of the iron powder. Ensure precise weighing and dispensing of all reactants according to the validated stoichiometric ratios.[3]

  • Reaction Control:

    • Cause: The reaction kinetics are sensitive to temperature, pH, and agitation. For instance, the patent for this compound synthesis specifies heating the mixture to boiling and refluxing for several hours to drive the reaction to completion.[3] Insufficient time or temperature will result in an incomplete reaction. The pH must also be controlled within an optimal range to ensure the desired citrate species is present for complexation.[7][8][9]

    • Solution: Strictly control and monitor reaction parameters. Utilize a calibrated temperature probe and a consistent heating method. Implement in-process pH monitoring and adjustment. The stirring rate should be consistent to ensure uniform suspension of the iron powder.[7]

  • Product Recovery:

    • Cause: Losses during filtration, washing, and drying can significantly impact the final yield. Inefficient filtration can leave the product in the mother liquor, while excessive washing can dissolve some of the product.

    • Solution: Optimize the filtration and washing steps. Use a filter medium with an appropriate pore size to prevent loss of fine crystals. The washing solvent (typically water and an alcohol like isopropanol) should be used judiciously to remove impurities without dissolving the product.[3] Dry the product to a constant weight under controlled conditions to ensure an accurate final yield calculation.

Workflow for Troubleshooting Yield Variability

Caption: Workflow for diagnosing inconsistent product yield.

Issue: Batch-to-Batch Color Variation (Off-Color Product)

Question: Our this compound is specified as a colorless or white powder. However, some batches have a distinct light brown tint. What is the cause of this discoloration, and how can we prevent it?

Expert Analysis: The discoloration is almost certainly due to the oxidation of the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). The ferrous form is desired for its bioavailability.[1][10] Ferric citrate complexes are typically reddish-brown.[11] This oxidation can occur during the reaction, filtration, or drying stages if the material is exposed to oxygen, especially at elevated temperatures.[3]

Potential Causes & Preventive Measures:

  • Oxidation During Synthesis:

    • Cause: If the reaction is conducted in an open vessel, atmospheric oxygen can react with the ferrous ions. The patent describes the product as stable to air oxidation at ordinary temperatures but notes it becomes light brown on exposure to direct sunlight.[3]

    • Prevention: While the original patent does not specify an inert atmosphere, if oxidation is a persistent issue, consider performing the reaction under a nitrogen or argon blanket. Ensure the reaction mixture is heated to boiling "as quickly as possible" as specified, which helps to drive out dissolved oxygen.[3]

  • Oxidation During Drying:

    • Cause: This is the most common stage for oxidation. Drying at excessively high temperatures or for prolonged periods in the presence of air can accelerate the conversion of ferrous to ferric iron. The patent for the tetrahydrate form notes that removal of the water of hydration can lead to spontaneous auto-oxidation.[3]

    • Prevention: Implement a controlled drying process. Vacuum drying at a moderate temperature (e.g., below 60°C) is preferable to air drying at high temperatures.[12] The goal is to remove unbound water and achieve the correct hydration state without providing the energy needed for rapid oxidation.

Protocol for Quantifying Ferrous/Ferric Iron Ratio: To validate your process improvements, you must quantify the ferrous and ferric iron content. A redox titration is a standard method.

  • Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in a deoxygenated acidic solution (e.g., dilute sulfuric acid).

  • Titration for Ferrous Iron: Titrate the solution with a standardized potassium permanganate or ceric sulfate solution. The endpoint is indicated by a persistent color change. The volume of titrant used is proportional to the amount of Fe²⁺.

  • Total Iron Determination: To a separate, identical sample solution, add a reducing agent (e.g., stannous chloride) to convert all Fe³⁺ to Fe²⁺. Then, titrate with the same standardized oxidant. This gives the total iron content.

  • Calculation: The Fe³⁺ content is determined by subtracting the Fe²⁺ content from the total iron content.

ParameterSpecificationRationale
Appearance White to off-white crystalline powderColor indicates the oxidation state of iron.[3]
Drying Method Vacuum ovenMinimizes exposure to oxygen and allows for lower temperatures.[12]
Drying Temperature < 60°CReduces the rate of thermal oxidation.[3]
Ferrous Iron Content > 99% of total ironEnsures product quality and bioavailability.[3][10]
Issue: Inconsistent Crystallinity and Hydration State

Question: We are observing variability in the crystalline form and water content of our final product, as confirmed by X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA). How can we ensure we are consistently producing the desired tetrahydrate form?

Expert Analysis: this compound, like many citrate salts, can exist in different hydration states.[7] The specific hydrate formed is highly dependent on the crystallization and drying conditions, particularly temperature.[7][13] The patent for Fe(CaC₆H₅O₇)₂·4H₂O indicates that this tetrahydrate is the desired stable form under specific preparation conditions.[3] Deviations in the process can lead to the formation of other hydrates or even an anhydrous form, affecting stability and dissolution properties.[13]

Cause and Effect Diagram for Crystallinity Variability

Caption: Cause-and-effect diagram for crystallinity issues.

Control Strategies:

  • Crystallization Temperature: The formation of specific hydrates is often temperature-dependent. For calcium citrate, different hydrates form at different temperatures.[7][13] The synthesis of this compound involves filtering the product while hot, suggesting the desired form crystallizes at an elevated temperature.[3] Maintain a consistent filtration temperature.

  • Controlled Drying: This is the most critical step for ensuring the correct hydration state.

    • Temperature: The drying temperature must be high enough to remove solvent but low enough to avoid converting the hydrate. For calcium citrate tetrahydrate, dehydration to the dihydrate and then the anhydrous form occurs at specific temperature ranges (e.g., 75-95°C and 105-110°C respectively).[13] A similar principle applies here.

    • Method: As mentioned, vacuum drying is superior as it allows water removal at lower temperatures.[12]

    • Endpoint: Dry to a constant weight or until the 'Loss on Drying' (LOD) value is within the specified range for the tetrahydrate (the theoretical water content for Fe(CaC₆H₅O₇)₂·4H₂O is approximately 12.3%).

  • Storage: Store the final product in well-sealed containers at controlled room temperature and humidity to prevent moisture uptake or loss.[14]

Analytical Techniques for Characterization:

TechniquePurposeExpected Result for Fe(CaC₆H₅O₇)₂·4H₂O
Powder X-Ray Diffraction (PXRD) Confirms crystalline phase and purity.A consistent and unique diffraction pattern matching the reference standard for the tetrahydrate form.
Thermogravimetric Analysis (TGA) Determines water content and thermal stability.A weight loss step corresponding to four molecules of water (~12.3%) at a specific temperature range.[3][13]
Differential Scanning Calorimetry (DSC) Identifies thermal events like dehydration and decomposition.Endotherms corresponding to the loss of water molecules.[13]
Karl Fischer Titration Accurately quantifies water content.Water content should be consistently close to the theoretical value of 12.3%.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor for consistent this compound production? The most critical parameters are:

  • Reaction Temperature: Influences reaction rate and completion.[3]

  • Reaction pH: Dictates the citrate species in solution and prevents side reactions.[7][8][9]

  • Stirring/Agitation Rate: Ensures homogeneity and proper interaction between solid iron and the solution.[7]

  • Drying Temperature and Method: Directly controls the final hydration state and minimizes oxidation.[3][12][13]

Q2: How can we source raw materials to minimize variability? Work with qualified suppliers who can provide a Certificate of Analysis (CoA) for each lot.[15] The CoA should include purity, impurity profiles (especially for other metals in the iron source), and physical properties.[4] Whenever possible, source from a single, well-audited supplier and qualify a secondary supplier with equivalent material specifications to ensure supply chain security.[6][16]

Q3: What is the expected shelf-life of this compound and what are the optimal storage conditions? The patent suggests the complex is very stable to air oxidation and can be stored for over six months at ordinary temperatures in the absence of direct light.[3] Optimal storage conditions are in airtight, light-resistant containers at controlled room temperature (e.g., 20-25°C) and low humidity to maintain its physical and chemical integrity.

References

  • Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality.PubMed Central.
  • Research Progress in the Industrial Crystallization of Citrate—A Review.MDPI.
  • This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.PharmaCompass.com.
  • A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature.NIH.
  • Trace Metal-Citric Acid Complexes as Inhibitors of Calcification and Crystal Growth. I. Effects of Fe(III), Cr(III) and Al(III) Complexes on Calcium Phosphate Crystal Growth.PubMed.
  • US2159155A - Process for the manufacture of sodium citrate di-hydrate.Google Patents.
  • US2812344A - this compound complex.Google Patents.
  • Pharmaceutical Cocrystals and Their Physicochemical Properties.Crystal Growth & Design.
  • Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development.[Source Not Provided].
  • Navigating Batch-to-Batch Variability with a Data-Centric Approach.Zaether.
  • Synthesis of Citrate-Stabilized Silver Nanoparticles Modified by Thermal and pH Preconditioned Tannic Acid.MDPI.
  • US3091626A - Method of making ferrous citrate.Google Patents.
  • Batch Statistical Process Monitoring Approach to a Cocrystallization Process.ResearchGate.
  • Trisodium Citrate Synthesis at Ambient Temperature Using Sodium Hydroxide Relatively in Excess and Citric Acid with Ethanol-90 as Solvent.Science Publishing Group.
  • Pharmaceutical Co-crystals: A System
  • Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility.[Source Not Provided].
  • Specializing in the production of calcium citrate.Ruipu Biological.
  • Method of Analysis for Calcium Citrate.Pharmaguideline.
  • Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability.MDPI.
  • This compound.[Source Not Provided].
  • Effect of Citric Acid Concentration on the Transformation of Aragonite CaCO3 to Calcium Citrate Using Cockle Shells as a Green Calcium Source.MDPI.
  • Synthesis of Ferric Citrate | How to Make Ferric Citrate from Iron | Easy Chemistry Experiment.YouTube.
  • CZ92894A3 - Method of periodic re-crystallization of calcium citrate to calcium hydrogen citrate.Google Patents.
  • Identification of a Tri-Iron(III), Tri-Citrate Complex in the Xylem Sap of Iron-Deficient Tomato Resupplied.PublicationsList.org.
  • Raw Material Variability.BioPharm International.
  • Spray drying of calcium and magnesium citrate from dolomite.Medigraphic.
  • Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals.PMC - NIH.
  • METHOD FOR MANUFACTURING MONO CALCIUM CITRATE BY USING SHELL AND APPLICATION THEREOF.EPO.
  • Calcium magnesium citrate drying at bench scale.ResearchGate.
  • Supply chain raw material variability.Cytiva Life Sciences.

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Technical Support Guide: pH Control in Ferrous Calcium Citrate Synthesis and Stability

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ferrous Calcium Citrate. This guide is designed to provide you with in-depth, practical insights into one of the most critical parameters governing the success of your experiments: pH .

The synthesis and subsequent stability of this compound—a valuable dual-source nutritional supplement—are intrinsically linked to the hydrogen ion concentration of the reaction and storage media. Mismanagement of pH can lead to a cascade of undesirable outcomes, including poor yield, product degradation, and inconsistent performance. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues effectively and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the role of pH in handling this compound.

Q1: Why is pH the most critical parameter in the synthesis of this compound?

A1: The pH of the reaction medium simultaneously controls three crucial equilibria: the solubility of the calcium citrate precursor, the chelation efficiency of the citrate ligand, and the oxidation state of the iron. Ferrous (Fe²⁺) iron is notoriously unstable and readily oxidizes to ferric (Fe³⁺) iron, especially as the pH increases.[1][2] A successful synthesis hinges on maintaining a pH window that favors the formation of the desired ferrous complex while preventing the precipitation of reactants or the oxidation of the iron core. A patent for producing ferrous citrate specifies a controlled pH range of 2 to about 5 to prevent the product from redissolving at lower pH or the ferrous salt from hydrolyzing at higher pH.[3]

Q2: What is the optimal pH range for synthesizing this compound and why?

A2: The optimal synthesis pH is typically in the mildly acidic range, approximately pH 2.5 to 4.5 . This range represents a critical compromise:

  • Below pH 2.5: The solubility of all citrate species increases significantly.[4] While this ensures reactants are in solution, it can prevent the desired this compound complex from precipitating, leading to very low yields.[3]

  • Above pH 5.0: The rate of ferrous (Fe²⁺) oxidation to ferric (Fe³⁺) increases dramatically.[5][6] This is the primary cause of product discoloration (yellow to brown) and results in the formation of an incorrect and less bioavailable final product. Furthermore, while citrate's chelating ability increases at higher pH, the risk of forming insoluble iron hydroxides also rises.[2][7]

Q3: How does pH affect the stability of this compound in an aqueous solution or formulation?

A3: In an aqueous environment, the stability of the dissolved complex is highly pH-dependent. Acidic conditions (pH < 4.0) generally favor the stability of the ferrous ion against oxidation.[1][5] As the pH rises towards neutral and alkaline conditions, the dissolved ferrous iron becomes exceptionally vulnerable to oxidation by dissolved oxygen.[6][8] The chelation by citrate provides a degree of protection, but the inherent pH-dependent kinetics of iron oxidation remain a dominant factor.[2][5] Studies on iron(II) citrate have shown the complex can remain stable across a broad pH range from 2 to 12 without precipitating as hydroxide, highlighting the protective effect of citrate chelation.[9]

Q4: What are the primary degradation pathways for this compound related to pH?

A4: The two primary pH-mediated degradation pathways are:

  • Oxidation: This is the most common pathway. At neutral or alkaline pH, the ferrous (Fe²⁺) center is oxidized to ferric (Fe³⁺). This not only changes the therapeutic properties of the molecule but can also lead to the formation of insoluble ferric hydroxide or different ferric-citrate complexes, causing turbidity and precipitation.[2][5]

  • Dissociation and Precipitation: In highly acidic environments (e.g., pH < 2), the complex can dissociate. Conversely, at alkaline pH, if oxidation occurs, the resulting ferric ions may precipitate. Furthermore, the solubility of calcium salts, including calcium citrate, is pH-dependent and can be influenced by the overall ionic environment.[10][11]

Q5: How does citric acid's chelation behavior change with pH and impact the complex?

A5: Citric acid is a tricarboxylic acid, meaning it has three acidic protons that dissociate at different pKa values. At low pH, it is fully protonated and a less effective chelator.[7] As the pH increases, it deprotonates sequentially, becoming a more potent, negatively charged chelating agent capable of forming stable complexes with metal cations like Ca²⁺ and Fe²⁺.[7][12] This is a double-edged sword: while stronger chelation at higher pH can help stabilize the complex, this pH range also aggressively promotes the oxidation of the ferrous iron it is meant to protect.[1][2] The structure of the iron-citrate complex itself is also pH-dependent; ferrous iron tends to form a tridentate complex, which is more resistant to biodegradation, while ferric iron can form a bidentate complex.[13][14][15]

Section 2: Troubleshooting Guide

Directly address common experimental issues with this causality-focused guide.

Observed Problem Probable pH-Related Cause(s) Recommended Solutions & Scientific Rationale
Low Yield or Failure to Precipitate The reaction pH is too low (typically < 2.5), causing the this compound complex to remain fully solubilized.[3]Carefully raise the pH of the reaction mixture dropwise using a suitable base (e.g., ammonium hydroxide) to enter the optimal precipitation window (pH 2.5 - 4.5). Monitor with a calibrated pH meter. Rationale: Increasing the pH reduces the overall solubility of the citrate complex, driving it out of solution.
Product Discoloration (Yellow/Brown Tinge) The reaction pH is too high (typically > 5.0), or the solution was exposed to air for prolonged periods at a mildly acidic pH, causing the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.[1][2][6]1. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[16]2. Strictly maintain the reaction pH below 5.0. If the pH drifts upwards, adjust immediately with a dilute acid (e.g., citric acid solution). Rationale: Both excluding oxygen and maintaining a lower pH directly slow the kinetics of Fe²⁺ oxidation.[1]
Poor Solubility of Final Product The product may be contaminated with unreacted calcium citrate or have converted to less soluble ferric species due to oxidation during synthesis or drying. Calcium citrate's solubility is significantly lower than that of many iron salts.[10][17]1. Verify the pH during synthesis was correct to ensure complete reaction.2. Re-evaluate the stoichiometry of your reactants. An excess of the calcium source can lead to contamination.3. Analyze the product for ferric iron content (see Protocol 3.3). If high, the synthesis conditions need optimization to prevent oxidation. Rationale: Ensuring the formation of the correct chelated complex is key to achieving its characteristic solubility profile.
Instability in Aqueous Formulation (Precipitation/Color Change) The formulation's final pH is in a range that promotes instability (typically > 5.5), leading to oxidation of Fe²⁺ and subsequent precipitation of ferric compounds.[5][8]Buffer the final formulation to a pH between 4.0 and 5.0. Use a pharmaceutically acceptable buffer system (e.g., citrate buffer). Rationale: A buffered system provides robust pH control, preventing upward drift that would accelerate iron oxidation and degradation of the active molecule.
Inconsistent Batch-to-Batch Results Inadequate pH control and monitoring throughout the synthesis process. Minor pH fluctuations can lead to significant variations in yield, purity, and stability.Implement a pH-stat or rigorous, calibrated, real-time pH monitoring system for the duration of the reaction. Document the pH profile for each batch. Rationale: Precise and consistent pH control is the only way to ensure the reaction proceeds along the same pathway for every batch, guaranteeing reproducibility.

Section 3: Key Experimental Protocols

These protocols are designed to be self-validating by explaining the purpose of each critical step.

Protocol 3.1: Synthesis of this compound via pH-Controlled Precipitation

This protocol is based on the reaction of a ferrous salt with citric acid in a pH-controlled environment.[3]

  • Reagent Preparation:

    • Prepare an aqueous solution of ferrous sulfate (FeSO₄·7H₂O). Use deoxygenated water (sparged with N₂ for 30 minutes).

    • Prepare an aqueous solution of anhydrous citric acid.

    • Prepare a dilute solution of ammonium hydroxide for pH adjustment.

  • Reaction Setup:

    • Combine the ferrous sulfate and citric acid solutions in a jacketed glass reactor under a continuous nitrogen blanket.

    • Begin vigorous stirring. Insert a calibrated pH probe connected to a meter.

  • pH Adjustment & Precipitation (The Critical Step):

    • Slowly add the ammonium hydroxide solution dropwise to the reaction mixture.

    • Causality Check: The goal is to raise the pH to the target range of 2.8 - 3.2 .[3] As you approach this range, you will observe the formation of a white, crystalline precipitate. If the pH is too low, no precipitate will form; if you overshoot and the pH goes above 5, you risk immediate oxidation.

    • Once the target pH is reached and precipitation begins, maintain this pH for 1-2 hours with continued stirring to ensure complete reaction.

  • Isolation and Washing:

    • Filter the precipitate under vacuum.

    • Wash the filter cake thoroughly with deoxygenated water to remove any unreacted salts (e.g., ammonium sulfate).

    • Follow with a wash using a water-miscible solvent like methanol to displace the water.

  • Drying:

    • Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C).

    • Trustworthiness Check: Avoid high temperatures, as thermal dehydration can promote auto-oxidation of the ferrous iron, even in a solid state.[18] The final product should be a stable, colorless, tasteless powder.[18]

Protocol 3.2: pH-Stat Titration for Stability Assessment

This method assesses the pH at which the complex begins to degrade (e.g., via oxidation and hydrolysis), which releases protons.

  • Setup: Prepare a dilute, known concentration of your this compound sample in deoxygenated water. Place it in a sealed, thermostatted vessel at 37°C with a nitrogen overlay.

  • Instrumentation: Use a pH-stat autotitrator equipped with a calibrated pH electrode and a burette containing a standardized low-concentration base (e.g., 0.01 M NaOH).

  • Procedure: Set the pH-stat to maintain a specific pH value (e.g., start at pH 5.5). The instrument will automatically add base to neutralize any protons released as the complex degrades.

  • Data Analysis: Record the volume of titrant added over time. Repeat the experiment at increasing pH values (e.g., 6.0, 6.5, 7.0). A faster rate of base addition indicates a faster rate of degradation at that specific pH. This provides quantitative data on the pH-stability profile.

Protocol 3.3: Spectrophotometric Determination of Ferrous/Ferric Iron Ratio

This protocol uses the chromogenic agent 1,10-phenanthroline, which specifically complexes with Fe²⁺ to form a colored adduct.

  • Reagent Preparation:

    • 1,10-Phenanthroline Solution: Prepare a solution in ethanol/water.

    • Hydroxylamine Hydrochloride Solution: This is a reducing agent to determine total iron.

    • Acetate Buffer: To maintain a pH suitable for color development.

  • Measurement of Ferrous Iron (Fe²⁺):

    • To an aliquot of your dissolved sample, add the acetate buffer and the 1,10-phenanthroline solution.

    • Dilute to a final volume and allow time for color development.

    • Measure the absorbance at ~510 nm. This value corresponds to the Fe²⁺ content.

  • Measurement of Total Iron (Fe²⁺ + Fe³⁺):

    • To a separate, identical aliquot, add the hydroxylamine hydrochloride solution first. Let it react for several minutes to reduce all Fe³⁺ to Fe²⁺.

    • Now, add the acetate buffer and 1,10-phenanthroline solution.

    • Measure the absorbance at ~510 nm. This value corresponds to the total iron content.

  • Calculation: The Fe³⁺ content can be calculated by subtracting the ferrous iron absorbance from the total iron absorbance. This ratio is a direct measure of the product's oxidative stability.

Section 4: Visualizing pH-Dependent Equilibria

The interplay between pH, citrate speciation, and metal ion chelation is complex. The following diagram illustrates the critical relationships you must manage during synthesis and formulation.

G cluster_pH pH Scale cluster_Citrate Citrate Speciation cluster_Fe Iron State pH_Low Low pH (2-3) Citrate_H3 H₃Cit (Poor Chelator) pH_Low->Citrate_H3 Protonated Fe2_Stable Fe²⁺ Stable (Desired) pH_Low->Fe2_Stable Oxidation Slow pH_Mid Mid pH (4-6) Citrate_H2 H₂Cit⁻ / HCit²⁻ (Moderate Chelator) pH_Mid->Citrate_H2 Deprotonating Fe2_Unstable Fe²⁺ Unstable pH_Mid->Fe2_Unstable Oxidation Accelerates pH_High High pH (>7) Citrate_H1 Cit³⁻ (Strong Chelator) pH_High->Citrate_H1 Fully Deprotonated Fe3_Oxidized Fe³⁺ Oxidized (Undesired) pH_High->Fe3_Oxidized Oxidation Rapid Product_Good Stable Ferrous Calcium Citrate Citrate_H2->Product_Good Optimal Synthesis Window Product_Bad Oxidized Product / Fe(OH)₃ Precipitate Citrate_H1->Product_Bad Degradation Pathway Fe2_Stable->Product_Good Optimal Synthesis Window Fe2_Unstable->Fe3_Oxidized O₂ Fe3_Oxidized->Product_Bad Degradation Pathway

Caption: pH-dependent pathways in this compound synthesis.

Section 5: References

  • University of Vermont. (n.d.). ferrous iron oxidation. Retrieved from [Link]

  • Morgan, B., & Lahav, O. (2007). The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description. Chemosphere, 68(11), 2080-2084. Retrieved from [Link]

  • Grases, F., et al. (2009). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Journal of Pharmacy and Pharmacology, 61(6), 769-774. Retrieved from [Link]

  • A-Z Chemistry. (2024, July 25). Exploring the Effects of Citric Acid as a Chelating Agent on pH Levels in Solutions. Retrieved from [Link]

  • Morgan, B., & Lahav, O. (2007). The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O-2 in aqueous solution - basic principles and a simple heuristic description. ResearchGate. Retrieved from [Link]

  • Grases, F., et al. (2009). Determination of calcium salt solubility with changes in pH and PCO2, simulating varying gastrointestinal environments. International Journal of Pharmaceutics, 333(1-2), 148-154. Retrieved from [Link]

  • Guan, X., et al. (2015). Effect of pH on the oxygenation kinetics of ferrous iron in NaHCO3 and Na2CO3 solutions. ResearchGate. Retrieved from [Link]

  • Chertok, R. J. (1957). U.S. Patent No. 2,812,344. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Lu, C., et al. (2010). Effect of pH on the Oxidation of Ferrous Ion and Immobilization Technology of Iron Hydr(oxide) in Fluidized Bed Reactor. Advanced Materials Research, 113-116, 1143-1146. Retrieved from [Link]

  • Pak, C. Y. C., & Poindexter, J. R. (2007). U.S. Patent Application No. 11/229,146. Retrieved from

  • Chemistry For Everyone. (2024, July 19). Is Citric Acid A Good Chelating Agent? [Video]. YouTube. Retrieved from [Link]

  • Bronner, F., & Pansu, D. (1999). Nutritional aspects of calcium absorption. Journal of the American College of Nutrition, 18(sup4), 373S-380S. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium citrate. Retrieved from [Link]

  • Naviglio, D., et al. (2018). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. Nutrients, 10(11), 1647. Retrieved from [Link]

  • Quora User. (2018, January 5). How is citric acid used as a chelating agent?. Quora. Retrieved from [Link]

  • A-Z Chemistry. (2024, December 3). Citric Acid as an Effective Chelating Agent for Iron Management in Various Applications. Retrieved from [Link]

  • Search Model Trained on March 2025. (n.d.). In what applications is citric acid used for metal ion sequestration?. Google.

  • Francis, A. J., & Dodge, C. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. Applied and Environmental Microbiology, 59(1), 109-113. Retrieved from [Link]

  • Francis, A. J., & Dodge, C. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. ResearchGate. Retrieved from [Link]

  • Morgan, E. H. (1979). The effect of acid pH and citrate on the release and exchange of iron on rat transferrin. Biochimica et Biophysica Acta (BBA) - General Subjects, 580(2), 312-326. Retrieved from [Link]

  • Fodor, F., et al. (2012). Effects of short term iron citrate treatments at different pH values on roots of iron-deficient cucumber: a Mössbauer analysis. Journal of Plant Physiology, 169(16), 1589-1595. Retrieved from [Link]

  • Zaloga, J., et al. (2022). The Significant Influence of the pH Value on Citrate Coordination upon Modification of Superparamagnetic Iron Oxide Nanoparticles. Particle & Particle Systems Characterization, 39(11), 2200115. Retrieved from [Link]

  • Francis, A. J., & Dodge, C. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. PubMed. Retrieved from [Link]

  • Chemische Fabrik V. Joh. A. Benckiser G.m.b.H. (1952). U.S. Patent No. 2,621,201. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Reimers, T. D. (1963). U.S. Patent No. 3,091,626. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Francis, A. J., & Dodge, C. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Stabilizing Ferrous Iron (Fe²⁺) with Chelating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for preventing the oxidation of ferrous iron (Fe²⁺) using chelating agents. Ferrous iron's propensity to oxidize to ferric iron (Fe³⁺) is a significant challenge in many experimental systems, impacting reproducibility and accuracy. This resource is designed to help you understand and control this process effectively.

Core Principles & Frequently Asked Questions

This section addresses fundamental questions regarding ferrous iron oxidation and the protective mechanism of chelation.

Q1: Why is my ferrous iron (Fe²⁺) solution unstable?

A: Ferrous iron (Fe²⁺) is the soluble, reduced form of iron. It is inherently unstable in the presence of an oxidizing agent, most commonly dissolved oxygen, especially at neutral to alkaline pH.[1][2] The oxidation process, often called autoxidation, converts Fe²⁺ to ferric iron (Fe³⁺). Fe³⁺ then readily hydrolyzes to form insoluble ferric hydroxide (Fe(OH)₃), which appears as a yellow, orange, or brown precipitate in your solution.[1][3]

The kinetics of this oxidation are highly pH-dependent.[4]

  • Low pH (Acidic): The reaction is slow. The high concentration of hydrogen ions (H⁺) helps keep the iron solubilized.[2][5]

  • Neutral to High pH (Alkaline): The reaction is significantly faster. In this range, the rate of Fe²⁺ autoxidation is proportional to the square of the hydroxide ion [OH⁻] concentration.[6][7]

Q2: How do chelating agents prevent Fe²⁺ oxidation?

A: Chelating agents are molecules that act like claws, binding tightly to a central metal ion at multiple points to form a stable, water-soluble complex called a chelate.[8][9] This process protects the Fe²⁺ ion in two primary ways:

  • Steric Hindrance: The chelator physically surrounds the Fe²⁺ ion, blocking access for oxygen and other oxidizing species. This enclosure sterically hinders the oxidation reaction.

  • Redox Potential Modification: Chelation alters the electrochemical properties of the iron ion. Chelators with oxygen-rich binding sites (like EDTA and citrate) tend to stabilize the Fe³⁺ state more strongly than the Fe²⁺ state. This makes the Fe²⁺/Fe³⁺ redox couple more negative, meaning it is more difficult to oxidize the Fe²⁺ ion.[7][10] Conversely, chelators with nitrogen ligands (like 1,10-phenanthroline) stabilize the Fe²⁺ state, which is why they are used as colorimetric indicators for Fe²⁺ rather than as long-term stabilizers against oxidation.[7]

View Diagram: Mechanism of Chelation

ChelationMechanism cluster_before Before Chelation cluster_after After Chelation Fe2+ Fe²⁺ EDTA EDTA O2_1 O₂ O2_1->Fe2+ Oxidation H2O H₂O ChelatedFe [Fe²⁺-EDTA] EDTA->ChelatedFe Chelation O2_2 O₂ O2_2->ChelatedFe Blocked TroubleshootingWorkflow start Start: Fe²⁺ Solution is Unstable (Color Change/Precipitate) q1 What was the order of reagent addition? start->q1 a1_correct Chelator first, then Fe²⁺ salt. q1->a1_correct Correct a1_incorrect Fe²⁺ salt added before chelator. q1->a1_incorrect Incorrect q2 What is the [Chelator]:[Fe²⁺] molar ratio? a1_correct->q2 fix1 FIX: Remake solution. Dissolve chelator in buffer first. a1_incorrect->fix1 a2_excess ≥ 1.1 : 1 q2->a2_excess Sufficient a2_low ≤ 1 : 1 q2->a2_low Low q3 Is the solution deoxygenated? a2_excess->q3 fix2 FIX: Increase chelator concentration to a slight molar excess (e.g., 1.2:1). a2_low->fix2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the pH stable and correct for the chosen chelator? a3_yes->q4 fix3 FIX: For sensitive applications, purge buffer with N₂ or Ar before use. a3_no->fix3 a4_yes Yes q4->a4_yes Yes a4_no No / Unchecked q4->a4_no No end_node Stable Fe²⁺ Solution a4_yes->end_node fix4 FIX: Verify final pH after all additions. Ensure robust buffering. a4_no->fix4

Caption: A logical workflow for diagnosing Fe²⁺ instability issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 10 mM Fe²⁺-EDTA Stock Solution

This protocol describes how to prepare a stock solution of ferrous iron chelated with EDTA, minimizing oxidation.

Materials:

  • Disodium EDTA (EDTA•Na₂•2H₂O, FW: 372.24 g/mol )

  • Ferrous Ammonium Sulfate Hexahydrate (FAS, Fe(NH₄)₂(SO₄)₂•6H₂O, FW: 392.14 g/mol ) [11]* High-purity, deionized water

  • HEPES buffer (or another suitable non-coordinating buffer)

  • Nitrogen or Argon gas (optional, for high sensitivity applications)

  • pH meter

Procedure:

  • Prepare the Buffer: Prepare 80 mL of 50 mM HEPES buffer in a 100 mL volumetric flask using deionized water. If desired, degas the buffer by bubbling with N₂ or Ar for 15-30 minutes. Adjust the pH to 7.4.

  • Dissolve the Chelator: Weigh 410 mg of disodium EDTA (for a final concentration of 11 mM, providing a 1.1:1 molar excess). Add it to the HEPES buffer and stir until fully dissolved. The pH may decrease; readjust to 7.4 if necessary.

  • Weigh the Iron Salt: In a separate weighing boat, accurately weigh 392.14 mg of ferrous ammonium sulfate (for a final concentration of 10 mM). FAS is preferred over ferrous sulfate as it is more stable in solid form. [12]4. Prepare the Final Solution: Slowly add the FAS powder to the stirring EDTA-buffer solution. The solution should remain clear and colorless or very pale green.

  • Final Volume and Storage: Once the FAS is fully dissolved, bring the solution to a final volume of 100 mL with the HEPES buffer. Mix thoroughly. For best results, use the solution fresh. For short-term storage, overlay the solution with N₂ or Ar gas in a tightly sealed container and store at 4°C in the dark.

Protocol 2: Verifying Fe²⁺ Concentration and Stability with the Ferrozine Assay

This colorimetric assay provides a reliable method to quantify the amount of Fe²⁺ in your solution, confirming the effectiveness of your chelation strategy. [13][14]The assay is based on the formation of a stable, magenta-colored complex between Fe²⁺ and Ferrozine, with a strong absorbance maximum around 562 nm. [15] Materials:

  • Your prepared Fe²⁺-EDTA stock solution

  • Ferrozine solution (e.g., 10 mM in water)

  • Acetate buffer (0.5 M, pH 4.9) [14]* UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare Standards: Create a set of standards by diluting your 10 mM Fe²⁺-EDTA stock solution. For example, prepare 0, 25, 50, 100, and 200 µM Fe²⁺ standards in the same buffer used for your experiment.

  • Prepare Samples: Prepare your experimental sample(s) for measurement. This may involve diluting them to fall within the range of your standard curve.

  • Assay Reaction:

    • To a microplate well or a microcentrifuge tube, add 50 µL of acetate buffer.

    • Add 100 µL of your standard or sample.

    • To initiate the color reaction, add 50 µL of the Ferrozine solution. Mix gently.

    • Prepare a "blank" sample containing buffer and Ferrozine, but no iron.

  • Incubation: Incubate the reactions for 10 minutes at room temperature, protected from light. [14]5. Measurement: Measure the absorbance of each standard and sample at 562 nm, using the blank to zero the spectrophotometer.

  • Analysis:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the linear regression equation from your standard curve to calculate the Fe²⁺ concentration in your unknown samples.

    • To test stability over time, you can perform this assay on your stock solution at t=0 and after several hours or days of storage. A minimal decrease in concentration indicates successful stabilization.

Self-Validation: The ferrozine assay itself can be subject to interference from Fe³⁺, although this is usually minimal in the dark. [16]For absolute confidence, run a control where you add a reducing agent like ascorbic acid to a parallel sample. [14]If the Fe²⁺ concentration does not significantly increase, it confirms that minimal oxidation to Fe³⁺ has occurred in your original sample.

References
  • Riemer, J., & Dringen, R. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375.
  • Moss, M. L., & Mellon, M. G. (1942). Colorimetric Determination of Iron with 2,2'-Bipyridyl and with 2,2',2''-Terpyridyl. Industrial & Engineering Chemistry Analytical Edition, 14(11), 862-865.
  • Stumm, W., & Lee, G. F. (1961). Oxygenation of Ferrous Iron. Industrial & Engineering Chemistry, 53(2), 143-146.
  • Cheize, M., et al. (2019). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Analytical Biochemistry, 584, 113383.
  • Atlas Medical. (n.d.).
  • Noah, N. (2024). Top Chelating Agents for Effective Iron Management in Various Applications. Hubei Grand Fuchi Pharmaceutical Co., Ltd. News.
  • University of Wisconsin-Madison Chemistry Department. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Spectrophotometric Determination of Trace Iron in Solution. Genesys UV-Visible Spectrophotometers Lesson Plan.
  • AdipoGen Life Sciences. (n.d.). Iron Colorimetric Assay Kit (Ferrozine Method). Fisher Scientific Product Page.
  • Hider, R. C., & Kong, X. (2013). The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox.
  • Al-Khabori, M., et al. (2022). Iron Chelators in Treatment of Iron Overload. Pharmaceuticals, 15(7), 839.
  • Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. International Journal of Molecular Sciences, 21(22), 8573.
  • Truman State University. (2017).
  • Riemer, J., & Dringen, R. (2004). Colorimetric ferrozine-assay for the quantitation of iron in cultured cells.
  • Mobarra, N., et al. (2024). Iron chelators: as therapeutic agents in diseases. Journal of Applied Pharmaceutical Science, 14(4), 001-013.
  • University of Vermont Geology Department. (n.d.). Fe²⁺ Oxidation: Microbes vs. abiotic reactions and each other. Research Page.
  • van der Does, L., et al. (1995). Iron(III) Chelating Resins. VI. Stability Constants of Iron(III)-Ligand Complexes on Insoluble Polymeric Matrices. Journal of Applied Polymer Science, 58(1), 145-152.
  • Tipton, A. K., et al. (2007). Association constants for iron(II)-chelate complexes.
  • Scribd. (n.d.).
  • Piomelli, S. (1999). Iron Chelators.
  • Volante, M. (2014). Response to "How can I block the oxidation of Fe2+ to Fe3+ in aqueous media?".
  • Buamah, R., et al. (2009). Oxidation of adsorbed ferrous iron: kinetics and influence of process conditions. Water Science and Technology, 60(7), 1835-1842.
  • Mellican, R. I., et al. (2003). The Role of Iron and the Factors Affecting Off-Color Development of Polyphenols. Journal of Agricultural and Food Chemistry, 51(8), 2343-2355.
  • Tella, A. C., & Obaleye, J. A. (2010). CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. Trade Science Inc. Journals.
  • Buettner, G. R. (1995). Fenton chemistry and iron chelation under physiologically relevant conditions: Electrochemistry and kinetics. Free Radical Biology and Medicine, 18(1), 91-100.
  • Biology LibreTexts. (2024). 5.
  • Wikipedia. (n.d.).
  • Borsari, M., et al. (2018). Iron chelating agents for iron overload diseases.
  • Science in Hydroponics. (n.d.).
  • Hanna, K. (n.d.). The Relationship Between Iron and pH.
  • Welch, K. D., & Aust, S. D. (n.d.). Iron Chelates and Unwanted Biological Oxidations. Society for Free Radical Biology and Medicine.
  • Tzakos, A. G., et al. (2016). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Molecules, 21(8), 1079.
  • Onawole, A. T., et al. (2020). Effect of pH on acidic and basic chelating agents used in the removal of iron sulfide scales: A computational study. Journal of Molecular Liquids, 314, 113642.
  • Reddit. (2016). Why does iron oxidate faster in water with a lower pH level, compared to water with a neutral pH level?. r/askscience.
  • Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. Blog.
  • Puppo, A., & Halliwell, B. (1988). Iron oxidation in Mops buffer. Effect of EDTA, hydrogen peroxide and FeCl3.
  • Leigh, M. J., & Miller, D. D. (1983). Effects of pH and chelating agents on iron binding by dietary fiber: implications for iron availability. The American Journal of Clinical Nutrition, 38(2), 202-213.
  • Gurban, M., et al. (2005). Air Oxidation of Ferrous Iron in Water.
  • Filo. (2025). PROCEDURE Oxidation of ferrous to ferric ions.
  • Vahidi, S., & Konermann, L. (2016). Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting. Analytical Chemistry, 88(24), 12234-12241.
  • Wang, Z., et al. (2022). Study on NO Removal Characteristics of the Fe(II)EDTA and Fe(II)PBTCA Composite System. ACS Omega, 7(33), 29285-29293.

Sources

Technical Support Center: Maintaining Ferrous Calcium Citrate Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential technical support for the proper storage and handling of ferrous calcium citrate. Understanding the chemical vulnerabilities of this complex is critical to ensuring its integrity, stability, and performance in experimental and developmental applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: this compound should be stored at room temperature, protected from extreme heat. While stable at ordinary temperatures, elevated temperatures can accelerate degradation pathways, particularly the oxidation of the ferrous (Fe²⁺) ion. Thermal decomposition of iron citrate begins at higher temperatures, leading to the formation of iron oxides[1][2]. For routine laboratory storage, a controlled room temperature environment is sufficient.

Q2: How critical is humidity control for this compound storage?

A2: Maintaining a dry environment is crucial. This compound is a hydrated complex, and its stability is linked to this hydration state[3]. While it is not excessively hygroscopic, exposure to high humidity can lead to physical changes in the powder and potentially facilitate oxidative degradation. The general recommendation for similar compounds like calcium citrate is to keep them in tightly closed containers in a dry place[4][5]. Dehydration, especially under vacuum and at elevated temperatures, can paradoxically lead to auto-oxidation of the ferrous iron[3]. Therefore, the goal is to prevent the absorption of excess moisture rather than to aggressively desiccate the compound.

Q3: My this compound has changed color from a colorless or grayish-green powder to a yellowish or brownish hue. What does this indicate?

A3: A color change to yellow or brown is a strong indicator of oxidation. The ferrous (Fe²⁺) ion, which is typically colorless or pale green, has likely been oxidized to the ferric (Fe³⁺) ion, which forms yellowish-brown complexes. This oxidation compromises the integrity of the this compound. The primary culprits for this are exposure to light, air (oxygen), and potentially high temperatures[3].

Q4: Can I store solutions of this compound?

A4: Solutions of ferrous compounds are generally less stable than the solid form and are more susceptible to oxidation, especially when exposed to light and air[3]. If you must prepare a solution, it is best to use it immediately. To prolong the stability of an aqueous solution for a short period, consider de-gassing the solvent to remove dissolved oxygen and protecting the solution from light. The pH of the solution will also significantly impact stability[6][7][8].

Q5: What is the impact of pH on the stability of this compound?

A5: The pH of the environment can significantly affect the solubility and stability of iron citrate complexes. While this compound is relatively stable, significant shifts in pH can alter the complex's structure and promote the oxidation of ferrous to ferric iron[6][7][8][9]. For instance, at alkaline pH values, the mobility and uptake of iron can be greatly reduced[7].

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in powder color (e.g., to yellow/brown) Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron due to exposure to light, air, or heat.Discard the discolored product as its chemical integrity is compromised. Review storage procedures to ensure protection from light and air, and storage at room temperature.
Clumping or caking of the powder Absorption of moisture from the atmosphere.Ensure the container is tightly sealed. Store in a desiccator if the laboratory environment has high humidity.
Inconsistent experimental results Degradation of the this compound, leading to lower than expected ferrous iron content.Verify the integrity of the stored compound using a quality control test (see Experimental Protocols). Use a fresh, properly stored batch for subsequent experiments.
Poor solubility in aqueous solutions Potential degradation or inappropriate pH of the solvent.Check the pH of your solvent. The solubility of iron complexes can be pH-dependent[9]. Use freshly prepared solutions and consider the impact of pH on your experimental system.

Degradation Pathways and Prevention

The primary degradation pathway for this compound is the oxidation of the ferrous ion. This process can be accelerated by several factors.

cluster_factors Accelerating Factors FCC Ferrous (Fe²⁺) Calcium Citrate (Stable) Oxidized_FCC Ferric (Fe³⁺) Calcium Citrate (Degraded) FCC->Oxidized_FCC Oxidation Light Light Exposure Light->FCC Air Oxygen (Air) Air->FCC Heat High Temperature Heat->FCC Humidity High Humidity Humidity->FCC

Caption: Factors accelerating the oxidative degradation of this compound.

To maintain the integrity of this compound, it is imperative to control these environmental factors.

Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Room TemperatureAvoids thermal degradation and acceleration of oxidation[1][2][3].
Light Store in the dark (e.g., in an opaque container)Ferrous compounds are light-sensitive and can undergo photo-oxidation[3][10][11].
Atmosphere Tightly sealed container, consider inert gas overlay for long-term storageMinimizes exposure to atmospheric oxygen, a key driver of oxidation[3].
Humidity Dry environmentPrevents moisture absorption which can lead to physical changes and facilitate degradation[4][5].

Experimental Protocols

Protocol 1: Visual Inspection for Integrity
  • Objective: To quickly assess the quality of this compound powder.

  • Procedure:

    • Place a small amount of the powder on a white weighing paper.

    • Observe the color and consistency under good lighting.

    • The powder should be colorless to grayish-green and free-flowing[12].

    • Any yellow or brown discoloration or significant clumping indicates potential degradation.

Protocol 2: Qualitative Determination of Ferrous Iron Oxidation
  • Objective: To chemically test for the presence of ferric ions, indicating oxidation.

  • Materials:

    • This compound sample

    • Deionized water

    • Dilute hydrochloric acid

    • 1% Potassium thiocyanate solution

  • Procedure:

    • Dissolve a small amount of the this compound sample in deionized water, acidifying with a few drops of dilute hydrochloric acid to aid dissolution.

    • Add a few drops of 1% potassium thiocyanate solution to the sample solution.

    • Interpretation:

      • No color change or a very faint pinkish hue: Indicates minimal to no ferric iron, suggesting the sample is of good quality.

      • A distinct red or blood-red color: Indicates the presence of ferric ions, confirming oxidation of the this compound. The intensity of the color is proportional to the concentration of ferric ions.

Decision Workflow for Handling this compound

start Receive/Use this compound visual_inspection Visual Inspection (Color & Consistency) start->visual_inspection is_ok Is it a colorless/grayish-green, free-flowing powder? visual_inspection->is_ok qualitative_test Perform Qualitative Test for Ferric Iron is_ok->qualitative_test Yes discard Discard and Obtain a New Batch is_ok->discard No test_result Is the result negative (no red color)? qualitative_test->test_result proceed Proceed with Experiment test_result->proceed Yes test_result->discard No review_storage Review Storage Conditions discard->review_storage

Caption: Decision workflow for assessing the quality of this compound before use.

References

  • US2812344A - this compound complex - Google Patents. (n.d.).
  • Dodge, C. J., & Francis, A. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. Applied and Environmental Microbiology, 59(1), 109–113.
  • Francis, A. J., Dodge, C. J., & Gillow, J. B. (1992). Mechanisms of Biodegradation of Metal-Citrate Complexes by Pseudomonas Fluorescens. Applied and Environmental Microbiology, 58(1), 109-113.
  • Amico, P., Daniele, P. G., Prenesti, E., & Ostacoli, G. (1996). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Annali di Chimica, 86(1-2), 47-59.
  • Laskin, A., Laskin, J., & Nizkorodov, S. A. (2012). Photochemical Degradation of Iron Citrate in Anoxic Viscous Films Enhanced by Redox Cascades. ACS Earth and Space Chemistry, 6(1), 139-148.
  • Dodge, C. J., & Francis, A. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. Applied and Environmental Microbiology, 59(1), 109–113.
  • Kawada, A., Hiruma, M., Noguchi, H., Kimura, M., Ishibashi, A., Banba, H., & Marshall, J. (1996). Photosensitivity due to sodium ferrous citrate. Contact dermatitis, 34(1), 77.
  • Kawada, A., Hiruma, M., Noguchi, H., Kimura, M., Ishibashi, A., Banba, H., & Marshall, J. (1996). Photosensitivity due to sodium ferrous citrate. Semantic Scholar.
  • Gallagher, P. K., & Schrey, F. (1969). Study of the thermal decomposition of iron and barium citrates. Thermochimica Acta, 1(5), 465-476.
  • Dodge, C. J., & Francis, A. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. Applied and Environmental Microbiology, 59(1), 109–113.
  • Dr. Paul Lohmann. (n.d.). Ferrous Citrate.
  • PubChem. (n.d.). This compound.
  • Berbenni, V., Marini, A., & Bruni, G. (2002). Solid state formation of calcium ferrites from thermal decomposition of mixtures Ca3(C6H5O7)2·4H2O–Fe2(C2O4)3·6H2O. Journal of thermal analysis and calorimetry, 67(2), 431-440.
  • Pharmaguideline. (2008, June 4). Method of Analysis for Calcium Citrate.
  • Aisen, P., & Leibman, A. (1978). The effect of acid pH and citrate on the release and exchange of iron on rat transferrin. Biochimica et Biophysica Acta (BBA) - General Subjects, 543(1), 72-81.
  • Redox. (2021, April 13). Safety Data Sheet Calcium Citrate.
  • ResearchGate. (n.d.). Ferric Citrate.
  • NJ.gov. (n.d.). Medications that Increase Sensitivity to Light.
  • Gallagher, P. K., & Schrey, F. (1969). Study of the thermal decomposition of iron and barium citrates. Thermochimica Acta, 1(5), 465-476.
  • Naviglio, D., Salvatore, M. M., Limatola, M., Ciaravolo, M., Andolfi, A., & Salvatore, F. (2018). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. Foods, 7(11), 183.
  • Fodor, F., Cseh, E., Varga, A., & Záray, G. (2012). Effects of short term iron citrate treatments at different pH values on roots of iron-deficient cucumber: a Mössbauer analysis. Journal of plant physiology, 169(16), 1599-1605.
  • García-Casal, M. N., & Layrisse, M. (2001). The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds. Archivos latinoamericanos de nutricion, 51(1 Suppl 1), 35-38.
  • Wuthrich, R. P., Chonchol, M., Covic, A., Gaillard, S., & Block, G. (2012). The Safety and Tolerability of Ferric Citrate as a Phosphate Binder in Dialysis Patients. Nephron Clinical Practice, 120(3), c133-c138.
  • Pharmacompass. (n.d.). This compound.
  • S., S. L., & al, e. (2017). Analytical method development and validation for iron and ascorbic acid in ferrous bisglycinate effervescent tablets by colorime. Thai Science.
  • Tradeindia. (n.d.). This compound.
  • TheraSpecs. (2018, February 12). Medications with Light Sensitivity as a Side Effect.
  • Leigh, M. J., & Miller, D. D. (1983). Effects of pH and chelating agents on iron binding by dietary fiber: implications for iron availability. The American journal of clinical nutrition, 38(2), 202-213.
  • CABI Digital Library. (n.d.). HPLC determination method for ferric ammonium citrate in salt.
  • Larese-Casanova, P., & Haderlein, S. B. (2010). Speciation Controls the Kinetics of Iron Hydroxide Precipitation and Transformation at Alkaline pH. Environmental Science & Technology, 44(18), 6977-6983.
  • Patil, S., & Patil, S. (2020). Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haemoglobin levels in pregnant women with iron deficiency anaemia. International Journal of Basic & Clinical Pharmacology, 9(12), 1836.
  • accessdata.fda.gov. (n.d.). 205874Orig1s000.
  • Block, G. A., et al. (2015). Ferric Citrate Reduces Intravenous Iron and Erythropoiesis-Stimulating Agent Use in ESRD. Journal of the American Society of Nephrology, 26(10), 2575-2584.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.

Sources

Technical Support Center: Ferrous Calcium Citrate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of ferrous calcium citrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this organometallic complex. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices and offer robust troubleshooting strategies.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its characterization critical?

This compound is a complex salt used as a source of both iron and calcium, often in pharmaceutical and nutritional supplements.[1] Its characterization is vital to ensure its identity, purity, stability, and bioavailability. The ferrous (Fe²⁺) state is crucial for absorption, and the complex's structure influences its stability and delivery.[2]

Q2: What are the primary analytical techniques for characterizing this compound?

A multi-technique approach is essential for a comprehensive analysis. Key methods include:

  • Spectroscopy: UV-Vis for quantification and electronic structure, and FTIR for functional group analysis.

  • Chromatography: HPLC to assess purity and detect related substances.

  • Thermal Analysis: TGA and DSC to determine hydration state and thermal stability.

  • X-ray Diffraction (XRD): To confirm the crystalline structure.[3]

  • Microscopy: SEM to analyze particle morphology and size.[4]

Q3: What are the known stability issues with this compound?

This compound is generally stable but can be susceptible to oxidation, where ferrous (Fe²⁺) iron converts to ferric (Fe³⁺) iron, especially in the presence of light and moisture.[1] The hydration state is also critical; removal of water can alter the chemical entity.[1] Photochemical degradation is another potential pathway, particularly in solution.[5]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

A. UV-Vis Spectrophotometry

Problem: Inconsistent or non-reproducible absorbance readings for ferrous iron quantification.

  • Probable Cause 1: Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) Iron. The Fe²⁺ state is crucial for many quantification methods, such as the 1,10-phenanthroline method.[6][7] Oxidation will lead to lower-than-expected absorbance values.

    • Solution: Prepare solutions freshly using deaerated solvents. Work quickly and protect solutions from light. Consider adding a reducing agent like ascorbic acid to the sample preparation, if the method allows, to maintain the ferrous state.

  • Probable Cause 2: pH-dependent complex stability. The stability and spectral properties of iron-citrate complexes can be pH-dependent.[8]

    • Solution: Ensure consistent and appropriate pH buffering of all samples and standards. The optimal pH will depend on the specific complexing agent used for colorimetric analysis.

  • Probable Cause 3: Interference from excipients. Other components in a formulated product can interfere with the analysis.

    • Solution: Perform a matrix effect study by spiking the placebo with a known concentration of this compound. If interference is confirmed, sample extraction or a different analytical method may be necessary.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Problem: Broad, poorly defined peaks in the carboxylate region (around 1600 cm⁻¹).

  • Probable Cause 1: Presence of excess moisture. Water has a broad absorption band that can obscure other peaks, particularly in the O-H stretching region (~3300 cm⁻¹) and can also affect the appearance of other functional groups.[9]

    • Solution: Ensure the sample is thoroughly dried according to a validated procedure before analysis. Use a dry nitrogen purge in the sample compartment to minimize atmospheric water vapor.[10]

  • Probable Cause 2: Incomplete chelation or presence of free citric acid. If the synthesis is incomplete, unreacted citric acid will show different carboxylate stretching frequencies, leading to peak broadening.[11]

    • Solution: Review the synthesis protocol. Use a reference standard of pure this compound to compare spectra. The shift in the C=O stretching vibration is indicative of chelation.[11]

C. Thermogravimetric Analysis (TGA)

Problem: Inconsistent mass loss corresponding to the water of hydration.

  • Probable Cause 1: Sample is not at equilibrium with the surrounding atmosphere. The hydration state of the salt can be influenced by ambient humidity.

    • Solution: Equilibrate the sample in a controlled humidity environment before analysis. Store samples in a desiccator to maintain a consistent hydration state.[12]

  • Probable Cause 2: Heating rate is too fast. A rapid heating rate may not allow for complete removal of water at each dehydration step, leading to overlapping transitions.[13]

    • Solution: Use a slower heating rate (e.g., 5-10 °C/min) to improve the resolution of dehydration events.[14][15]

  • Probable Cause 3: Sample holder contamination or reaction. Residual material in the sample pan can interfere with the analysis.

    • Solution: Use clean, inert sample pans (e.g., alumina or platinum). Run a blank analysis with an empty pan to ensure a stable baseline.[16]

D. X-Ray Diffraction (XRD)

Problem: Broad, noisy diffraction peaks, or a pattern that doesn't match the reference.

  • Probable Cause 1: Small crystallite size or amorphous content. Very small crystals or the presence of non-crystalline material will result in broad peaks.[17]

    • Solution: While this may be an intrinsic property of the sample, ensure proper sample preparation to avoid introducing amorphous content through excessive grinding. Compare the peak widths to a highly crystalline standard.

  • Probable Cause 2: Incorrect sample preparation and mounting. Poorly packed or an uneven sample surface can lead to shifts in peak positions and intensities.

    • Solution: Ensure the sample is finely powdered and packed level with the surface of the sample holder to minimize height errors.

  • Probable Cause 3: Dehydration or structural change during analysis. The heat from the X-ray source or the vacuum environment (if applicable) could alter the sample's hydration state and crystal structure.[1]

    • Solution: Consider using a sample stage with temperature and humidity control if available. A faster scan time might also mitigate this issue.

E. Scanning Electron Microscopy (SEM)

Problem: Charging effects and poor image resolution.

  • Probable Cause 1: The sample is non-conductive. this compound is an organic salt and is typically not conductive, leading to a buildup of electrons on the surface and distorted images.[18]

    • Solution: Coat the sample with a thin layer of a conductive material such as gold, platinum, or carbon.[4][12]

  • Probable Cause 2: Improper sample mounting. Loose powder can lead to a poor conductive path and can also contaminate the SEM chamber.[18][19]

    • Solution: Mount the powder on a conductive adhesive tape (e.g., carbon tape) and use compressed air to gently blow off any excess, loose particles.[12]

III. Experimental Protocols & Workflows

Protocol 1: Quantification of Ferrous Iron by UV-Vis Spectroscopy (1,10-Phenanthroline Method)

This protocol is a self-validating system for determining the ferrous iron content.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a primary standard of ferrous ammonium sulfate in dilute sulfuric acid to prepare a stock solution.

    • Create a series of working standards by diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable acidic solution (e.g., dilute HCl) to ensure the complex dissociates.

  • Complexation and Measurement:

    • To an aliquot of each standard and sample solution, add a buffering agent (e.g., sodium acetate) to adjust the pH, followed by the 1,10-phenanthroline solution.

    • Allow sufficient time for the color to develop fully.

    • Measure the absorbance at the wavelength of maximum absorption (λmax), typically around 510 nm.[6][20]

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

    • Determine the concentration of ferrous iron in the sample from the calibration curve.

Workflow for Troubleshooting TGA Results

TGA_Troubleshooting start Inconsistent TGA Mass Loss check_rate Is the heating rate ≤ 10°C/min? start->check_rate check_env Was the sample equilibrated in a controlled environment? check_rate->check_env Yes slow_rate Action: Decrease heating rate. check_rate->slow_rate No check_pan Was a clean, inert pan used? check_env->check_pan Yes equilibrate Action: Equilibrate sample before analysis. check_env->equilibrate No clean_pan Action: Use a new, clean pan and run a blank. check_pan->clean_pan No end_bad Problem Persists: Consult Instrument Specialist check_pan->end_bad Yes end_good Problem Resolved slow_rate->end_good equilibrate->end_good clean_pan->end_good

Caption: Troubleshooting workflow for TGA analysis of this compound.

IV. Data Presentation

Table 1: Typical Instrumental Parameters for this compound Characterization

TechniqueParameterTypical Value/SettingRationale
UV-Vis Wavelength (λmax)~510 nm (for Fe²⁺-phenanthroline complex)Maximizes sensitivity for quantification.[20]
FTIR Spectral Range4000-400 cm⁻¹Covers the full range of functional group vibrations.
Resolution4 cm⁻¹Provides sufficient detail for identifying key functional groups.
TGA Heating Rate10 °C/minBalances analysis time with the resolution of thermal events.[15]
Purge GasNitrogen (or Air)An inert atmosphere prevents oxidative degradation during analysis.
XRD Scan Range (2θ)5-50°Covers the most common diffraction peaks for organometallic complexes.
Step Size0.02°Ensures good data resolution.
SEM Accelerating Voltage5-15 kVOptimizes image contrast and minimizes sample damage.
CoatingGold or CarbonProvides a conductive surface to prevent charging.[4]

V. References

  • Nanoscience Instruments. Preparing Powders for Scanning Electron Microscopy. Nanoscience Instruments. Accessed January 4, 2026.

  • The Solubility Company. SEM Analysis Services: Scanning Electron Microscopy. The Solubility Company. Accessed January 4, 2026.

  • R. T. Corporation. Using SEM/EDX for Particle Characterization in the Drug Manufacturing Process. AZoM.com. Published October 4, 2012. Accessed January 4, 2026.

  • VacCoat. 4 SEM Sample Preparation Techniques. VacCoat. Accessed January 4, 2026.

  • YouTube. SEM Sample Preparation – Powdered Samples. YouTube. Published March 9, 2023. Accessed January 4, 2026.

  • Google Patents. This compound complex. US2812344A. Accessed January 4, 2026.

  • University of Canterbury. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. University of Canterbury. Published February 28, 2020. Accessed January 4, 2026.

  • Francis, A. J., Dodge, C. J., & Gillow, J. B. Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. Applied and Environmental Microbiology. 1993;59(1):109-113.

  • Field, T. B., & McCance, R. A. Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Biochemical Journal. 1993;37(1):91-95.

  • ACS Publications. Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design. Published February 14, 2019. Accessed January 4, 2026.

  • Francis, A. J., Dodge, C. J., & Gillow, J. B. Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. Applied and Environmental Microbiology. 1993;59(1):109-113.

  • Brainly. In performing TGA (Thermogravimetric Analysis), the sample is heated and weighed several times. Why is this done when analyzing a hydrate? Brainly. Published July 10, 2023. Accessed January 4, 2026.

  • ACS Publications. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. The Journal of Physical Chemistry A. Accessed January 4, 2026.

  • Chemistry LibreTexts. 7.2: UV/Vis and IR Spectroscopy. Chemistry LibreTexts. Updated August 31, 2024. Accessed January 4, 2026.

  • SciSpace. The response of citrate functionalised gold and silver nanoparticles to the addition of heavy metal ions. SciSpace. Accessed January 4, 2026.

  • Thermal Support. Measurement of Waters of Hydration with Pyris 6 TGA. Thermal Support. Accessed January 4, 2026.

  • ACS Publications. Photochemical Degradation of Iron Citrate in Anoxic Viscous Films Enhanced by Redox Cascades. ACS Earth and Space Chemistry. Accessed January 4, 2026.

  • ResearchGate. Overlaid FTIR-ATR spectra of calcium citrate/citric acid calibration mixtures... ResearchGate. Accessed January 4, 2026.

  • FULIR. Mononuclear Iron(III) Complex with Unusual Temperature Change of Color and Magneto-Structural Properties. FULIR. Accessed January 4, 2026.

  • PubMed Central. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. Molecules. 2022;27(12):3736.

  • Journal of the Chemical Society, Chemical Communications. Comparison of u.v.–visible spectra of iron(I)–porphyrin– and iron(II)–porphyrin (thiolato)-(thiocarbonyl) and -(carbene) complexes. Relevance to ferrous cytochrome P450 complexes. Journal of the Chemical Society, Chemical Communications. 1983;(19):1122-1124.

  • ResearchGate. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. Accessed January 4, 2026.

  • Semantic Scholar. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations. Semantic Scholar. Accessed January 4, 2026.

  • MDPI. Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. Molecules. 2018;23(11):2852.

  • Jinan Upwell Test Co.,Ltd. What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Jinan Upwell Test Co.,Ltd. Accessed January 4, 2026.

  • YouTube. How To Troubleshoot Bad FTIR Spectra? - Chemistry For Everyone. YouTube. Accessed January 4, 2026.

  • AZoM.com. What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. AZoM.com. Published November 7, 2025. Accessed January 4, 2026.

  • precisionFDA. This compound. precisionFDA. Accessed January 4, 2026.

  • Scribd. FTIR Spectra Troubleshooting Guide. Scribd. Accessed January 4, 2026.

  • Madison Instruments. FTIR Troubleshooting Guide. Madison Instruments. Accessed January 4, 2026.

  • Chula Digital Collections. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. Chula Digital Collections. Published January 1, 2017. Accessed January 4, 2026.

  • JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - 4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research. 2011;3(3):706-712.

  • Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. Updated August 21, 2022. Accessed January 4, 2026.

  • Ukaaz Publications. A review of analytical method development and validation of ferrous ascorbate and folic acid as nutritional supplements. Annals of Phytomedicine. 2023;12(2):304-308.

  • PharmaCompass.com. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. Accessed January 4, 2026.

  • PubMed. Physicochemical characterization of ferric pyrophosphate citrate. Biometals. 2018;31(6):1119-1127.

  • Pharmaguideline. Method of Analysis for Calcium Citrate. Pharmaguideline. Published June 4, 2008. Accessed January 4, 2026.

  • ResearchGate. HPLC-ICP/MS analysis of Fe(III)-citrate complexes. Chromatograms from... ResearchGate. Accessed January 4, 2026.

  • ResearchGate. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. ResearchGate. Published May 17, 2022. Accessed January 4, 2026.

  • ThaiScience. Analytical method development and validation for iron and ascorbic acid in ferrous bisglycinate effervescent tablets by colorime. ThaiScience. Published January 18, 2017. Accessed January 4, 2026.

  • CABI Digital Library. HPLC determination method for ferric ammonium citrate in salt. CABI Digital Library. Accessed January 4, 2026.

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich. Accessed January 4, 2026.

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. 2020;10(10):908.

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich. Accessed January 4, 2026.

  • Pharmaguideline. Assay of Calcium Citrate. Pharmaguideline. Accessed January 4, 2026.

  • Scribd. Calcium Citrate Assay Guide. Scribd. Accessed January 4, 2026.

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Validation & Comparative

A Comparative Analysis for the Modern Researcher: Ferrous Calcium Citrate vs. Ferrous Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Physicochemical Properties, Bioavailability, and Clinical Efficacy

Iron deficiency anemia (IDA) remains one of the most widespread nutritional deficiencies globally, posing a significant challenge in clinical practice and drug development. The cornerstone of treatment has traditionally been oral iron supplementation, with ferrous sulfate long held as the "gold standard" due to its low cost and established efficacy. However, its clinical utility is often hampered by poor gastrointestinal (GI) tolerability, leading to non-adherence and treatment failure. This has spurred the development of alternative iron formulations aimed at enhancing absorption and minimizing adverse effects.

Among these alternatives, Ferrous Calcium Citrate has emerged as a compound of significant interest. This guide provides a comprehensive, evidence-based comparison of this compound and ferrous sulfate, designed for researchers, scientists, and drug development professionals. We will dissect their fundamental properties, explore the mechanistic nuances of their absorption, and critically evaluate the experimental data that defines their performance profiles.

Physicochemical Characteristics: The Foundation of Performance

The therapeutic journey of an oral drug begins with its intrinsic chemical and physical properties. These characteristics dictate its stability, solubility, and the amount of elemental iron it can deliver.

PropertyThis compoundFerrous Sulfate (Heptahydrate)
Molecular Formula C₁₂H₁₀Ca₂FeO₁₄[1][2]FeSO₄·7H₂O
Molecular Weight 514.20 g/mol [1][2][3]278.02 g/mol
Elemental Iron (%) ~10% (Varies by preparation)~20%[4]
Description A complex salt of iron, calcium, and citric acid.A simple, hydrated inorganic iron salt.
Solubility Soluble in water.Highly soluble in water.

Ferrous sulfate's high solubility and elemental iron content have historically made it an attractive option.[4] However, this solubility is a double-edged sword. In the GI tract, it rapidly dissociates, releasing a high concentration of free ferrous (Fe²⁺) ions. These reactive ions are a primary cause of the mucosal irritation and oxidative stress that lead to common side effects like nausea, constipation, and epigastric pain.[5][6]

This compound, by contrast, is a more complex molecule. Its formulation is designed to modulate the release and interaction of iron in the gut, a concept we will explore in the next section.

The Mechanism of Absorption: A Tale of Two Pathways

The absorption of iron is a tightly regulated process occurring predominantly in the duodenum.[6][7] The key distinction between these two compounds lies in how they navigate this biological pathway.

Ferrous Sulfate: The Conventional Route

Ferrous sulfate follows the well-established pathway for non-heme iron absorption. After ingestion, the Fe²⁺ ions are transported across the apical membrane of duodenal enterocytes primarily by the Divalent Metal Transporter 1 (DMT1).[6] Once inside the cell, iron can be stored as ferritin or transported into the bloodstream via the basolateral transporter ferroportin.[6]

The efficiency of this pathway is significantly influenced by dietary factors. Enhancers like ascorbic acid (Vitamin C) promote absorption by reducing ferric (Fe³⁺) iron to the more absorbable ferrous (Fe²⁺) state.[8] Conversely, inhibitors such as phytates, polyphenols (found in tea and coffee), and even calcium can chelate the iron, rendering it non-absorbable.[4][9]

cluster_lumen GI Lumen cluster_enterocyte Enterocyte FeSO4 Ferrous Sulfate (FeSO4) Fe2_ion Free Fe²⁺ Ion FeSO4->Fe2_ion Dissociates DMT1 DMT1 Transporter Fe2_ion->DMT1 Uptake Inhibitors Inhibitors (Phytates, Polyphenols) Inhibitors->Fe2_ion Chelates (Inhibits) Ferritin Ferritin (Storage) DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Transport Bloodstream Bloodstream (Transferrin-bound) Ferroportin->Bloodstream Export

Figure 1: Absorption pathway of Ferrous Sulfate.

This compound: A Novel Strategy

This compound employs a unique mechanism designed to overcome the limitations of conventional iron salts. Upon administration, it is thought to dissociate into calcium citrate and ferrous iron. The key innovation lies in the function of the calcium citrate moiety. It preferentially binds to dietary inhibitors like phytates and phosphates within the stomach and upper intestine.[10] This "sacrificial binding" effectively neutralizes the inhibitors, preventing them from interfering with the subsequent absorption of the released ferrous iron.[10]

This proposed mechanism suggests two primary advantages:

  • Enhanced Bioavailability: By mitigating the effect of dietary inhibitors, more iron is available for absorption, potentially leading to greater efficacy, especially when taken with meals.

  • Improved Tolerability: Some formulations are designed for multi-drug delivery systems, which can ensure iron delivery in the duodenum while minimizing direct contact and irritation in the stomach.[10]

Comparative Performance: In-Vitro and Clinical Evidence

A rigorous comparison requires objective data from standardized experimental models and human clinical trials.

In-Vitro Dissolution Studies

Dissolution testing is a foundational in-vitro method used to predict a drug's in-vivo performance. It measures the rate and extent to which the active ingredient is released from the dosage form under simulated physiological conditions.[11][12] Studies have shown that conventional-release ferrous sulfate tablets dissolve rapidly, which contributes to both its absorption and its potential for GI irritation.[13][14] Modified-release formulations, while designed to improve tolerability, often show slower dissolution and may result in lower overall iron absorption because the iron is released past the primary absorption site in the duodenum.[13][14]

While direct comparative dissolution data for this compound is less prevalent in the literature, its efficacy in clinical trials suggests a formulation optimized for release in the small intestine.

This protocol outlines a standard method for evaluating the dissolution profile of oral iron preparations.

  • Apparatus Setup: Use a USP Apparatus 2 (paddle apparatus).

  • Media Preparation: Prepare dissolution media simulating physiological conditions. A common approach involves a two-stage process:

    • Gastric Phase: 900 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.[13][15]

    • Intestinal Phase: Phosphate buffer (pH 6.8) maintained at 37 ± 0.5°C.[11]

  • Procedure:

    • Place one tablet/capsule in each dissolution vessel.

    • Begin paddle rotation at a specified speed (e.g., 75 rpm).[15]

    • Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 120 minutes), replacing the volume with fresh media.[13][15]

  • Analysis: Filter the samples and analyze the iron concentration using a validated analytical method, such as atomic absorption spectroscopy or titration.[12]

  • Data Interpretation: Plot the cumulative percentage of iron released against time to generate a dissolution profile.

start Start setup Prepare USP Apparatus 2 (37°C, 75 rpm) start->setup add_media Add 900mL Dissolution Media (e.g., 0.1 N HCl) setup->add_media add_tablet Place Tablet in Vessel add_media->add_tablet run_test Start Paddle Rotation add_tablet->run_test sample Withdraw Aliquots at Time Points (t=15, 30, 60... min) run_test->sample sample->run_test Continue Test analyze Filter and Analyze Iron Concentration sample->analyze plot Plot % Iron Released vs. Time analyze->plot end End plot->end

Figure 2: Workflow for In-Vitro Dissolution Testing.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, can differentiate into a monolayer of polarized cells that mimic the intestinal barrier.[16] This model is widely used to assess the bioavailability of nutrients and drugs, including iron.[17][18][19][20] In this assay, iron uptake by the cells is often quantified by measuring the formation of intracellular ferritin, a storage protein that increases in proportion to iron absorption.[20]

Studies using this model have demonstrated that it can effectively predict the influence of dietary factors on iron absorption and correlate well with human studies.[17][19] Conventional ferrous sulfate preparations typically demonstrate high iron uptake in this system.[13][14]

This protocol provides a framework for comparing iron absorption using the Caco-2 model.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for approximately 21 days to allow for full differentiation and formation of a confluent monolayer.[16]

  • In-Vitro Digestion: Simulate gastric and intestinal digestion of the iron preparations. This typically involves incubation with pepsin at a low pH, followed by pancreatin and bile salts at a neutral pH.

  • Application to Cells: Apply the digested samples to the apical (upper) chamber of the Transwell inserts.

  • Incubation: Incubate the cells for a defined period (e.g., 2-24 hours) to allow for iron uptake.

  • Harvesting and Lysis: Wash the cell monolayers to remove surface-bound iron, then harvest and lyse the cells to release intracellular components.

  • Ferritin Analysis: Quantify the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).[20]

  • Data Interpretation: Higher ferritin formation indicates greater iron uptake and bioavailability.

Clinical Efficacy and Tolerability

The ultimate test of an iron supplement is its performance in human subjects. Clinical trials provide critical data on efficacy (the ability to correct anemia) and tolerability.

ParameterThis compoundFerrous Sulfate
Efficacy Showed considerable improvements in hemoglobin and serum ferritin levels in pregnant women, comparable or potentially superior to ferrous ascorbate.The established standard for increasing hemoglobin levels, though efficacy can be limited by non-adherence.[21][22][23]
Tolerability Demonstrated a lower proportion of side effects compared to ferrous ascorbate in one study.[3][10] The proposed mechanism aims to reduce free iron in the gut, thereby minimizing irritation.Associated with a high incidence of GI side effects, including constipation, diarrhea, nausea, and epigastric pain.[5][24]
Food Interaction The citrate moiety is designed to counteract dietary inhibitors, potentially improving absorption when taken with food.[10]Absorption is significantly reduced by food and inhibitors like calcium, phytates, and polyphenols.[6][7][9]

One open-label observational study directly compared this compound (50 mg elemental iron) with ferrous ascorbate (100 mg elemental iron) in pregnant women with IDA.[10] Both groups showed a significant increase in hemoglobin and ferritin levels over two months. Notably, the this compound group reported fewer adverse events (42% of total events vs. 58% in the ferrous ascorbate group), suggesting a favorable safety profile even at a lower elemental dose.[10] While this study did not use ferrous sulfate as a comparator, it provides valuable evidence for the clinical potential of this compound.[10]

Another randomized trial in patients with Chronic Kidney Disease (CKD) compared ferric citrate to ferrous sulfate.[25][26] The ferric citrate group showed significantly greater increases in transferrin saturation (TSAT) and ferritin levels over 12 weeks, with no difference in adverse events.[25][26] While this involves a different iron salt (ferric vs. ferrous), it highlights the potential benefits of the citrate ligand in iron supplementation.

Synthesis for the Drug Development Professional

The choice between ferrous sulfate and this compound is a classic trade-off between established, low-cost therapy and innovative formulation design aimed at improving patient outcomes.

  • Ferrous Sulfate remains a viable first-line option, particularly in resource-limited settings. Its high elemental iron content and known efficacy are significant advantages. However, the high rate of GI side effects is a major liability that can compromise patient adherence and therapeutic success.

  • This compound represents a scientifically-driven approach to overcoming the core challenges of oral iron therapy. Its unique mechanism of neutralizing dietary inhibitors offers the potential for more consistent and efficient iron absorption, particularly in real-world settings where patients may not fastidiously control their diet. The evidence, though still emerging compared to the vast literature on ferrous sulfate, points towards superior tolerability, which could be a decisive factor in ensuring treatment adherence and achieving better clinical outcomes.

For drug development professionals, this compound and similar chelated compounds represent a promising avenue for creating next-generation oral iron therapies. The focus should be on formulations that not only maximize bioavailability but also prioritize patient experience by minimizing adverse effects. Future research, particularly large-scale, double-blind, randomized controlled trials directly comparing this compound to ferrous sulfate, is essential to fully elucidate its position in the therapeutic landscape.

References

  • Ferrous Sulfate: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
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  • In vitro dissolution profile of two commercially available iron preparations. Toblli JE, Brignoli R. PubMed. 2012. [Link]
  • Ferrous sulfate: Uses, Dosage, Side Effects and... MIMS Philippines. [Link]
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  • Caco-2 cells can be used to assess human iron bioavailability from a semipurified meal. Au, A. & Reddy, M. Journal of Nutrition. 2000. [Link]
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  • Comparison Study of Oral Iron Preparations Using a Human Intestinal Model. Pereira, D. I., et al. PMC - NIH. 2013. [Link]
  • Protocol for a multicenter, double-blinded placebo-controlled randomized controlled trial comparing intravenous ferric derisomaltose to oral ferrous sulfate for the treatment of iron deficiency anemia in pregnancy. Washington University School of Medicine. [Link]
  • (PDF) The Use of Caco-2 Cells to Estimate Fe Absorption in Humans - a Critical Appraisal.
  • Caco-2 cells can be used to assess human iron bioavailability from a semipurified meal. Semantic Scholar. 2000. [Link]
  • Comparison study of oral iron preparations using a human intestinal model. Pereira, D. I., et al. Washington University School of Medicine. 2013. [Link]
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  • The use of Caco-2 cells as an in vitro method to study bioavailability of iron. Nutrition Society of Malaysia. [Link]
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  • Comparative evaluation of efficacy of ferrous ascorbate and this compound prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women. Kiran, L. J., et al. International Journal of Preclinical & Clinical Research. 2020. [Link]
  • Iron - Health Professional Fact Sheet. National Institutes of Health. 2023. [Link]
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  • Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial. Block, G. A., et al. PMC - NIH. 2020. [Link]
  • Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial. Block, G. A., et al. PubMed. 2020. [Link]
  • Ferric Citrate vs Ferrous Sulf
  • Impact of Ferric Citrate vs Ferrous Sulfate on Iron Parameters and Hemoglobin in Individuals With CKD and Iron Deficiency. ClinicalTrials.gov. [Link]
  • Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial | Request PDF.
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A Senior Application Scientist's Guide to the In Vitro Bioavailability Comparison of Ferrous Calcium Citrate and Ferrous Ascorbate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an iron salt for supplementation and fortification is a critical decision in drug development, governed primarily by its bioavailability and tolerability. This guide provides an in-depth technical comparison of the in vitro bioavailability of two widely used iron compounds: Ferrous Calcium Citrate and Ferrous Ascorbate. We will explore their distinct chemical properties, delve into the established mechanisms of intestinal iron absorption, and present a rigorous, step-by-step experimental protocol using the Caco-2 cell model—the gold standard for in vitro bioavailability assessment. This document is designed to equip researchers with the foundational knowledge and practical methodology required to make data-driven decisions in the development of next-generation iron therapies.

Introduction: The Challenge of Iron Supplementation

Iron deficiency remains the most prevalent micronutrient deficiency globally, with iron deficiency anemia affecting billions of people. Oral iron supplementation is the most common and cost-effective strategy for treatment and prevention. However, the efficacy of oral iron therapy is often hampered by poor absorption and gastrointestinal side effects. The choice of the iron compound is therefore paramount.

Two compounds of significant clinical interest are Ferrous Ascorbate and this compound. Ferrous Ascorbate is a well-regarded chelate known for high bioavailability, while this compound is a newer formulation proposed to enhance absorption by mitigating the effects of dietary inhibitors. Evaluating these compounds requires a reliable, reproducible, and physiologically relevant model. The in vitro digestion/Caco-2 cell culture system provides such a platform, allowing for the direct comparison of iron uptake at the cellular level.

Comparative Physicochemical & Mechanistic Profiles

The bioavailability of an iron salt is intrinsically linked to its chemistry and its interaction with the intestinal environment.

Ferrous Ascorbate: The Reductant Advantage

Ferrous Ascorbate is a synthetic molecule combining ferrous iron (Fe²⁺) with ascorbic acid. Its superior bioavailability is attributed to the dual role of the ascorbate moiety:

  • Maintaining the Ferrous State: Iron must be in the soluble, ferrous (Fe²⁺) state for absorption via the primary intestinal transporter, DMT1. Ascorbate is a potent antioxidant that protects Fe²⁺ from oxidation to the largely insoluble ferric (Fe³⁺) state in the neutral pH of the small intestine.

  • Enhancing Solubility: Studies have shown that ascorbate enhances iron solubility between a pH of 6 and 8, which is relevant for absorption in the duodenum.

While it is a stable chelate, it readily dissociates in aqueous solutions. Its efficacy stems not from the complex itself being absorbed, but from the ascorbate creating an ideal microenvironment for iron uptake.

This compound: The Inhibitor Mitigation Strategy

This compound is a novel compound designed to overcome a major hurdle in iron absorption: dietary inhibitors. Foods rich in phytates and phosphates can chelate iron, rendering it non-absorbable. The proposed mechanism for this compound is unique:

  • Competitive Chelation: Upon ingestion, the compound is thought to dissociate into ferrous iron and calcium citrate. The calcium citrate component then preferentially binds to dietary inhibitors like phytates and phosphates within the stomach.

  • Liberating Iron: By sequestering these inhibitors, the calcium citrate complex effectively prevents them from binding to the liberated ferrous iron, leaving the iron free for absorption in the duodenum.

Clinical studies have suggested that this mechanism may lead to a significant increase in hemoglobin levels, potentially due to these improved absorption rates.

The Caco-2 Cell Model: A Validated In Vitro System for Iron Uptake

To experimentally compare these two compounds, we rely on the Caco-2 cell bioassay, a method that has been rigorously validated against human iron absorption studies.

  • Physiological Relevance: Caco-2 cells, derived from a human colon adenocarcinoma, differentiate spontaneously in culture to form a polarized monolayer of enterocytes. This monolayer exhibits key features of the small intestinal barrier, including a brush border, tight junctions, and the expression of critical iron transport proteins like Divalent Metal Transporter 1 (DMT1).

  • Mechanism of Measurement: The cornerstone of this assay is the cellular response to iron uptake. When Caco-2 cells absorb iron, they upregulate the synthesis of ferritin, an intracellular iron-storage protein. The quantity of ferritin formed is directly proportional to the amount of iron absorbed by the cell. By measuring ferritin concentration via a sensitive enzyme-linked immunosorbent assay (ELISA), we obtain a precise, quantitative measure of iron bioavailability.

Detailed Experimental Protocol: A Head-to-Head Comparison

This protocol provides a self-validating system for comparing the in vitro bioavailability of this compound and Ferrous Ascorbate. The inclusion of blank and standard controls is essential for data integrity.

Phase 1: Caco-2 Cell Culture and Differentiation
  • Cell Seeding: Seed Caco-2 cells onto collagen-coated 12-well plates at a density of approximately 50,000 cells/cm².

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Differentiation: Replace the culture medium every 2-3 days for 21 days. This period is critical for the cells to reach full differentiation and form a confluent, polarized monolayer capable of vectorial iron transport.

Phase 2: Simulated Gastrointestinal Digestion of Iron Compounds

Causality: Iron compounds must undergo simulated digestion because their solubility and speciation are profoundly affected by the pH and enzymatic changes that occur in the stomach and small intestine. This step is crucial for physiological relevance.

  • Sample Preparation: Prepare stock solutions of this compound and Ferrous Ascorbate. A known high-bioavailability salt, such as Ferrous Sulfate, should be prepared as a positive control.

  • Gastric Digestion:

    • Add an aliquot of each iron sample to a solution of 0.1 M HCl containing pepsin (e.g., 1 mg/mL) to achieve a pH of 2.0.

    • Incubate for 1 hour at 37°C in a shaking water bath.

  • Intestinal Digestion:

    • Adjust the pH of the gastric digest to 7.0 using 0.1 M NaHCO₃.

    • Add a solution of pancreatin and bile salts (e.g., 4 mg/mL and 25 mg/mL, respectively).

    • Incubate for an additional 2 hours at 37°C in a shaking water bath.

    • The resulting digestate contains the "bioaccessible" iron fraction that is available for cellular uptake.

Phase 3: Caco-2 Cell Exposure and Iron Uptake
  • Preparation: Aspirate the culture medium from the differentiated Caco-2 cell plates. Wash the monolayers twice with a buffered salt solution.

  • Exposure: Add the prepared digestates (containing this compound, Ferrous Ascorbate, and the Ferrous Sulfate control) to the apical side of the cell monolayers. A "blank" digest (containing no added iron) must be included to measure baseline ferritin levels.

  • Incubation: Incubate the plates for 24 hours at 37°C to allow for iron uptake and subsequent ferritin synthesis.

Phase 4: Cell Lysis and Analysis
  • Harvesting: After incubation, aspirate the digestates and wash the cell monolayers thoroughly to remove any non-absorbed, surface-bound iron.

  • Lysis: Add a cell lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and incubate on ice to release the intracellular contents, including ferritin.

  • **Ferr

A Head-to-Head Comparison of Ferrous vs. Ferric Citrate Complex Stability for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of iron formulation, the choice between ferrous (Fe²⁺) and ferric (Fe³⁺) iron sources is a critical decision point. This guide provides an in-depth, head-to-head stability comparison of ferrous versus ferric citrate complexes, offering experimental data and procedural insights to inform formulation strategies.

The Crux of the Matter: Oxidation State and Its Impact on Stability

The fundamental difference between ferrous and ferric citrate complexes lies in the oxidation state of the central iron atom. Ferric iron (Fe³⁺), with a higher positive charge and smaller ionic radius, generally forms more stable and less labile complexes with ligands compared to ferrous iron (Fe²⁺). This inherent difference in electronic configuration dictates the coordination chemistry, geometry, and ultimately, the in-solution stability of the resulting citrate complexes.

Ferric citrate, in particular, is known for its complex speciation in aqueous solutions, forming a variety of mononuclear, dinuclear, and even larger polynuclear structures depending on the pH and the molar ratio of iron to citrate.[1] This intricate behavior contrasts with the relatively simpler, though less stable, coordination of ferrous iron with citrate. A significant real-world implication of this is the high susceptibility of ferrous citrate to oxidation. In the presence of air, ferrous citrate readily converts to its more stable ferric counterpart, a critical consideration for formulation and storage.[2]

Quantitative Stability: A Tale of Two Complexes

The thermodynamic stability of a metal complex in solution is quantitatively expressed by its stability constant (log K) or overall stability constant (log β). A higher value indicates a stronger metal-ligand interaction and a more stable complex. A comparative analysis of the stability constants for ferrous and ferric citrate complexes unequivocally demonstrates the superior stability of the ferric form.

Complex SpeciesIron Oxidation StateLog K / Log β ValueExperimental ConditionsReference
[Fe(II)L]Ferrous (Fe²⁺)3.925 °C, 0.1 M KNO₃[3]
[Fe(II)HL]⁺Ferrous (Fe²⁺)2.625 °C, 0.1 M KNO₃[3]
[Fe(III)L]Ferric (Fe³⁺)11.2125 °C, 0.1 M KNO₃[4]
[Fe(III)HL]⁺Ferric (Fe³⁺)8.125 °C, 0.1 M KNO₃[3]
[Fe(III)(OH)L]⁻Ferric (Fe³⁺)1.225 °C, 0.1 M KNO₃[3]

Note: L represents the citrate ligand. The values presented are indicative and can vary with experimental conditions such as ionic strength and temperature.

The data clearly illustrates that the stability constant for the ferric citrate complex ([Fe(III)L]) is significantly higher than that of the ferrous citrate complex ([Fe(II)L]), highlighting the greater thermodynamic stability of the ferric form.

The pH-Stability Profile: A Critical Determinant

The stability of both ferrous and ferric citrate complexes is profoundly influenced by pH. As the pH of the solution changes, the speciation of citric acid and the formation of various hydroxo-complexes of iron come into play, altering the overall stability.

Ferrous citrate complexes are generally stable across a pH range of 2 to 12, with no precipitation of ferrous hydroxide observed.[5] This wide range of pH stability is an important consideration for oral formulations that must traverse the acidic environment of the stomach and the more neutral pH of the small intestine.

Ferric citrate complexes also exhibit pH-dependent stability, with different species predominating at various pH levels. At low pH, mononuclear species are common, while at neutral to slightly alkaline pH, the formation of more complex polynuclear structures is favored.[1] Understanding this pH-dependent speciation is crucial for controlling the solubility and bioavailability of ferric iron in a formulation.

Redox Stability: The Ferrous-to-Ferric Transition

A key differentiator between the two complexes is their redox stability. Ferrous citrate is susceptible to oxidation to the more stable ferric form, particularly in the presence of oxygen. This transformation is not merely a chemical curiosity; it has significant implications for drug formulation, affecting bioavailability and shelf-life.

The redox potential of the Fe³⁺/Fe²⁺ couple in the presence of citrate is a key parameter in understanding this transition. The standard redox potential for the Fe³⁺/Fe²⁺ couple is +0.77 V. However, in the presence of citrate, which preferentially stabilizes the Fe³⁺ ion, this potential is lowered. The redox potential of the Fe(III) citrate/Fe(II) citrate couple is approximately +0.372 V at pH 7.0.[6] A more recent study reports a range of -0.03 V to +0.01 V for the (Fe³⁺–cit/Fe²⁺–cit) couple.[7][8] This lower potential indicates that the oxidation of ferrous citrate to ferric citrate is thermodynamically favorable.

This inherent redox instability necessitates careful formulation strategies for ferrous citrate products, such as the inclusion of antioxidants or the use of controlled-release technologies to protect the ferrous ion from premature oxidation.

Experimental Protocols for Stability Determination

To provide a practical framework for researchers, this section outlines the step-by-step methodologies for determining the stability constants of iron-citrate complexes using potentiometric titration and spectrophotometry.

Potentiometric Titration: Unveiling Stability Through pH Changes

Potentiometric titration is a highly accurate method for determining stability constants by monitoring the change in hydrogen ion concentration (pH) upon complex formation.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants using potentiometric titration.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a standardized stock solution of the iron salt (e.g., ferrous sulfate or ferric chloride) of known concentration.

    • Prepare a standardized stock solution of citric acid.

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).

    • Use a background electrolyte (e.g., 0.1 M KNO₃) to maintain a constant ionic strength throughout the experiment.[3]

  • Electrode Calibration:

    • Calibrate the pH meter and glass electrode using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration Procedure:

    • In a thermostated reaction vessel, pipette a known volume of the iron salt solution and the citric acid solution.

    • For ferrous citrate, it is crucial to maintain an inert atmosphere (e.g., by bubbling nitrogen gas through the solution) to prevent oxidation.

    • Begin the titration by adding small, precise increments of the standardized base.

    • After each addition, allow the system to equilibrate and record the stable pH reading.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to obtain the titration curve.

    • From the titration data, calculate the average number of ligands bound per metal ion (the formation function, n̄) and the concentration of the free ligand ([L]) at each point of the titration.

    • Use graphical or computational methods, such as the Bjerrum method or specialized software, to determine the stepwise and overall stability constants from the formation curve (a plot of n̄ vs. -log[L]).

Spectrophotometry: A Colorimetric Approach to Stability

Spectrophotometry can be employed to determine stability constants by measuring the absorbance of a colored complex. While iron-citrate complexes have some absorbance in the UV-visible region, a more common approach for Fe²⁺ is to use a colorimetric reagent that forms a intensely colored complex, and then study the displacement of this reagent by citrate. For Fe³⁺, its charge-transfer bands can be monitored directly.

Experimental Workflow for Spectrophotometric Determination

Caption: Workflow for determining stability constants using spectrophotometry.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a series of solutions containing a constant concentration of the iron salt and varying concentrations of citric acid.

    • Maintain a constant pH and ionic strength across all solutions using appropriate buffers and background electrolytes.

    • For ferrous citrate, ensure all solutions are deoxygenated to prevent oxidation.

  • Equilibration and Measurement:

    • Allow the prepared solutions to equilibrate in a thermostated water bath.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the iron-citrate complex using a UV-Vis spectrophotometer. A solution without iron can be used as a blank.

  • Data Analysis:

    • Mole-Ratio Method: Plot the absorbance as a function of the molar ratio of citrate to iron. The point of inflection in the curve indicates the stoichiometry of the complex.

    • Job's Method of Continuous Variation: Prepare a series of solutions where the sum of the molar concentrations of iron and citrate is constant, but their mole fractions are varied. Plot the absorbance against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

    • Once the stoichiometry is known, the stability constant can be calculated from the absorbance data at equilibrium using the Beer-Lambert law and the known initial concentrations of the reactants.

Conclusion: Navigating the Ferrous vs. Ferric Landscape

The choice between ferrous and ferric citrate complexes in drug development is a nuanced one, with each presenting a distinct stability profile.

  • Ferric citrate offers superior thermodynamic stability, which can be advantageous in terms of shelf-life and resistance to dissociation. However, its complex speciation in solution requires careful control of pH to ensure consistent solubility and bioavailability.

  • Ferrous citrate , while less stable and prone to oxidation, is often more readily absorbed in the gastrointestinal tract.[5] Its formulation, however, demands more stringent control over the environment to prevent its conversion to the ferric state.

Ultimately, the optimal choice depends on the specific application, the desired release profile, and the formulation strategy. A thorough understanding of the head-to-head stability characteristics, as outlined in this guide, is paramount for the successful development of effective and stable iron-based therapeutics.

References

  • Field, T. B., McCourt, J. L., & McBryde, W. A. E. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry, 52(17), 3119-3124. [Link]
  • Buettner, G. R., & Jurkiewicz, B. A. (1996). Redox properties and activity of iron-citrate complexes: evidence for redox cycling. Chemical research in toxicology, 9(4), 635-641. [Link]
  • Pierre, J. L., & Gautier-Luneau, I. (2000). Iron and citric acid: a fuzzy chemistry of ubiquitous biological relevance. BioMetals, 13(1), 91-96.
  • Schubert, J., & Lindenbaum, A. (1952). Stability of the alkaline earth-citrate complexes. Journal of the American Chemical Society, 74(14), 3529-3532.
  • Martin, R. B. (1991). The solution chemistry of the iron-citrate system. In Iron Biominerals (pp. 1-17). Springer, Boston, MA.
  • Silva, A. M., Kong, X., Parkin, M. C., Cammack, R., & Hider, R. C. (2009). Iron (III) citrate speciation in aqueous solution. Dalton Transactions, (42), 9224-9235. [Link]
  • IUPAC. (1993). Guidelines for the determination of stability constants. Pure and Applied Chemistry, 65(5), 1011-1080.
  • Harris, W. R., & Martell, A. E. (1976). Potentiometric determination of stability constants of the iron (III) complexes of 1, 3, 5-triaminocyclohexane-N, N', N''-triacetic acid and related ligands. Inorganic Chemistry, 15(4), 819-825.
  • Albert, A., & Serjeant, E. P. (1984). The determination of ionization constants: a laboratory manual. Springer Science & Business Media.
  • Inczedy, J. (1976). Analytical applications of complex equilibria. Ellis Horwood.
  • Rossotti, F. J., & Rossotti, H. (2013). The determination of stability constants and other equilibrium constants in solution. McGraw-Hill.
  • Beck, M. T., & Nagypál, I. (1990). Chemistry of complex equilibria. Ellis Horwood.
  • Martell, A. E., & Smith, R. M. (1974). Critical stability constants. Plenum Press.
  • Thamdrup, B., Hansen, J. W., & Jørgensen, B. B. (1994). Temperature dependence of microbial iron and manganese reduction in a marine sediment. FEMS Microbiology Ecology, 15(1-2), 103-114.
  • Ciminelli, V. S. T., & Osseo-Asare, K. (2003). Iron (II) citrate complex as a food supplement: Synthesis, characterization and complex stability. Nutrients, 5(4), 1269-1281. [Link]
  • Königsberger, L. C., Königsberger, E., May, P. M., & Hefter, G. T. (2000). Complexation of iron (III) and iron (II) by citrate. Implications for iron speciation in blood plasma. Journal of inorganic biochemistry, 78(3), 175-184. [Link]
  • Francis, A. J., & Dodge, C. J. (1993). Influence of complex structure on the biodegradation of iron-citrate complexes. Applied and environmental microbiology, 59(1), 109-113.
  • Strouse, J., Layten, S. W., & Strouse, C. E. (1977). Structural studies of transition metal complexes of triionized and tetraionized citrate. A model for the coordination of the citrate ion to the active site of aconitase. Journal of the American Chemical Society, 99(2), 562-572.
  • Shweky, I., Bino, A., Goldberg, D. P., & Lippard, S. J. (1994). A new structural type for a ferric citrate. Inorganic chemistry, 33(23), 5161-5162.
  • Matzapetakis, M., Raptopoulou, C. P., Terzis, A., Lakatos, A., Kiss, T., Salifoglou, A., & Kabanos, T. A. (1998). A new dinuclear iron (III) citrate complex: synthesis and characterization of [Fe2 (Hcit) 2 (H2O) 2] 2−. Inorganic chemistry, 37(24), 6334-6338.
  • Wikipedia contributors. (2023, December 12). Iron(II) citrate. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, November 28). Iron(III) citrate. In Wikipedia, The Free Encyclopedia.
  • PubChem. (n.d.). Ferric citrate.
  • PubChem. (n.d.). Ferrous citrate.
  • Silva, A. M. N., Kong, X., Hider, R. C., & Cammack, R. (2009). Iron (III) citrate speciation in aqueous solution. Dalton Transactions, (42), 9224-9235. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Ferrous (Fe²⁺) and Ferric (Fe³⁺) Citrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and nutritional science, the oxidation state of iron is not a trivial detail; it is a critical parameter that dictates bioavailability, stability, and therapeutic efficacy. Iron citrate exists in two primary forms: ferrous (Fe²⁺) citrate and ferric (Fe³⁺) citrate. The ferrous form is generally more soluble and bioavailable, while the ferric form is often more stable in formulations. The ability to accurately distinguish and quantify these two species is paramount for formulation development, quality control, and mechanism-of-action studies. This guide provides an in-depth comparison of key analytical techniques, moving beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable characterization.

UV-Visible (UV-Vis) Spectrophotometry: The Workhorse Method

UV-Vis spectrophotometry is often the first line of attack due to its accessibility and cost-effectiveness. The technique operates on the principle of forming a deeply colored coordination complex with one of the iron oxidation states, which can then be quantified according to the Beer-Lambert Law.

Principle of Differentiation

The core of this method lies in the selective complexation of ferrous iron (Fe²⁺) with a chromogenic ligand, most commonly 1,10-phenanthroline. This ligand forms a stable, orange-red complex specifically with Fe²⁺, which exhibits strong absorbance around 510-522 nm.[1][2] Ferric iron (Fe³⁺) does not form this colored complex directly. Therefore, differentiation is achieved by a two-step measurement process:

  • Direct measurement of Fe²⁺.

  • Reduction of all Fe³⁺ to Fe²⁺, followed by a measurement of total iron.

  • Calculation of Fe³⁺ by difference.

Experimental Protocol: The Phenanthroline Method

Objective: To determine the concentrations of Fe²⁺ and total iron in an iron citrate sample.

Materials:

  • 1,10-phenanthroline solution (0.25% w/v)

  • Hydroxylamine hydrochloride solution (10% w/v) - Reducing Agent

  • Sodium acetate buffer (pH ~4.5-5.0)

  • Iron citrate sample, accurately weighed and dissolved in deionized water.

  • Standard iron(II) solution (e.g., from ferrous ammonium sulfate) for calibration.[3]

Workflow:

  • Step 1: Preparation of the "Ferrous Iron (Fe²⁺)" Sample

    • Pipette a known volume of the iron citrate stock solution into a 100 mL volumetric flask.

    • Add 5 mL of the 1,10-phenanthroline solution.

    • Add 5 mL of the sodium acetate buffer to ensure the optimal pH for complex formation.[2]

    • Dilute to the 100 mL mark with deionized water and mix thoroughly.

    • Allow the solution to stand for 15-20 minutes for full color development.

  • Step 2: Preparation of the "Total Iron" Sample

    • Pipette the same known volume of the iron citrate stock solution into a separate 100 mL volumetric flask.

    • Add 5 mL of the hydroxylamine hydrochloride solution. Mix and let it stand for 10 minutes. This quantitatively reduces all Fe³⁺ to Fe²⁺.[2][4]

    • Proceed with the addition of 1,10-phenanthroline and sodium acetate buffer as described in Step 1 (sub-steps 2-5).

  • Step 3: Spectrophotometric Measurement

    • Prepare a calibration curve using standard iron(II) solutions of known concentrations.

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), determined to be ~510 nm.[1]

    • Measure the absorbance of the "Ferrous Iron" and "Total Iron" solutions.

    • Calculate the concentrations using the calibration curve.

  • Step 4: Calculation

    • [Fe³⁺] = [Total Iron] - [Fe²⁺]

Data Interpretation & Expected Results

The absorbance values are directly proportional to the concentration of the colored Fe(II)-phenanthroline complex.

Sample PreparationExpected ObservationData Output (Example)
Pure Ferrous (Fe²⁺) Citrate "Ferrous" and "Total Iron" preps show intense, nearly identical orange-red color.Absorbance for Fe²⁺: 0.850Absorbance for Total Fe: 0.855
Pure Ferric (Fe³⁺) Citrate "Ferrous" prep is nearly colorless. "Total Iron" prep is intense orange-red.Absorbance for Fe²⁺: 0.015Absorbance for Total Fe: 0.848
Mixture Both preps are colored, but the "Total Iron" prep is more intense.Absorbance for Fe²⁺: 0.340Absorbance for Total Fe: 0.852
Expert Insights & Causality
  • Why Hydroxylamine Hydrochloride? It is a robust reducing agent that efficiently converts Fe³⁺ to Fe²⁺ without interfering with the subsequent complexation step. Thioglycolic acid is another alternative.[1]

  • Why Sodium Acetate Buffer? The Fe(II)-phenanthroline complex is most stable and its color is most intense in a slightly acidic pH range (typically 3-5).[2] The buffer prevents pH fluctuations that could lead to incomplete complex formation or precipitation of iron hydroxides.

  • Trustworthiness: The protocol's validity rests on the quality of the calibration curve. A linear curve with an R² value > 0.999 is essential. The method's accuracy is also cross-validated by the fact that for a pure ferrous standard, the "Fe²⁺" and "Total Iron" readings should be nearly identical.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_fe2 Fe²⁺ Pathway cluster_total Total Iron Pathway cluster_calc Final Calculation IronCitrate Iron Citrate Stock Solution AddPhen + 1,10-Phenanthroline + Buffer IronCitrate->AddPhen Aliquot 1 AddReducer + Reducing Agent (e.g., Hydroxylamine HCl) IronCitrate->AddReducer Aliquot 2 MeasureFe2 Measure Absorbance (λ ≈ 510 nm) AddPhen->MeasureFe2 ResultFe2 [Fe²⁺] MeasureFe2->ResultFe2 CalcFe3 [Fe³⁺] = [Total Iron] - [Fe²⁺] ResultFe2->CalcFe3 AddPhenTotal + 1,10-Phenanthroline + Buffer AddReducer->AddPhenTotal MeasureTotal Measure Absorbance (λ ≈ 510 nm) AddPhenTotal->MeasureTotal ResultTotal [Total Iron] MeasureTotal->ResultTotal ResultTotal->CalcFe3 XPS_Concept cluster_xps XPS Fe 2p Spectra axis <------------------------- Binding Energy (eV) Fe2_node Fe²⁺ Fe2_peak Fe2_sat Satellite Fe3_node Fe³⁺ Fe3_peak Fe3_sat Satellite

Conceptual difference in XPS Fe 2p peaks.
Experimental Protocol
  • Sample Preparation: A small amount of the solid iron citrate powder is mounted on a sample holder using conductive tape.

  • Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber to prevent contamination and scattering of photoelectrons.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). A high-resolution spectrum of the Fe 2p region is acquired. An initial survey scan is also performed to identify all elements present.

  • Data Analysis: The Fe 2p spectrum is charge-corrected (often to the adventitious carbon C 1s peak at 284.8 eV). The spectrum is then deconvoluted using established peak fitting models that account for the positions and shapes of the Fe²⁺ and Fe³⁺ main peaks and their satellites. The area under the fitted peaks corresponds to the relative concentration of each species.

Data Interpretation & Expected Results
SpeciesFe 2p₃/₂ Binding Energy (approx. eV)Key Feature
Ferrous (Fe²⁺) ~709-711 eVLower binding energy, distinct satellite peak ~6 eV higher.
Ferric (Fe³⁺) ~711-713 eVHigher binding energy, broader satellite peak ~8 eV higher. [5][6]
Expert Insights & Causality
  • Why UHV? Gas molecules in the air would scatter the photoelectrons emitted from the sample, preventing them from reaching the detector and making analysis impossible. UHV ensures a long mean free path for the electrons.

  • Trustworthiness: While powerful, XPS is strictly a surface technique. For bulk analysis, the sample must be fractured in-situ (inside the vacuum) or subjected to ion sputtering to expose a fresh surface. Sputtering can sometimes artifactually reduce Fe³⁺ to Fe²⁺, so data must be interpreted with caution. Comparing results from multiple, distinct spots on the sample is crucial for validating homogeneity.

Other Differentiating Techniques

Redox Titration

A classic wet chemistry technique that provides excellent quantitative accuracy without the need for sophisticated instrumentation.

  • Principle: Fe²⁺ is directly titrated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). [7][8]The endpoint is detected by a sharp color change or potentiometrically. [9]* Workflow:

    • Titrate for Fe²⁺: An acidified solution of the iron citrate is titrated with standard KMnO₄ solution. The endpoint is the first persistent pink color from excess MnO₄⁻. [10] 2. Determine Total Iron: A separate aliquot of the sample is first treated with a reducing agent (e.g., a Jones reductor, Zn/Hg) to convert all Fe³⁺ to Fe²⁺. [11]This solution is then titrated as above.

    • Calculate Fe³⁺: By difference.

  • Expert Insight: The choice of acid is critical. Sulfuric acid is typically used because hydrochloric acid can be oxidized by permanganate, and nitric acid is itself an oxidizing agent, both leading to inaccurate results. [7]

Cyclic Voltammetry (CV)

An electrochemical method that probes the redox behavior of the iron species.

  • Principle: The potential of an electrode immersed in the iron citrate solution is swept, and the resulting current is measured. The Fe²⁺/Fe³⁺ couple will show a characteristic pair of peaks: an oxidation peak (Fe²⁺ → Fe³⁺) and a reduction peak (Fe³⁺ → Fe²⁺). [12]* Workflow: The iron citrate is dissolved in a suitable electrolyte solution. A three-electrode system (working, reference, counter) is used to scan the potential range where the Fe²⁺/Fe³⁺ redox event is expected.

  • Data Interpretation: The presence of both oxidation and reduction peaks confirms the presence of both species. The peak potentials can give information about the complexation environment, while the peak currents are proportional to the concentration of the electroactive species. [13][14]* Expert Insight: CV is excellent for studying the redox stability of the complex under different conditions (e.g., pH, presence of other ligands). While quantification is possible, it often requires careful calibration and can be more complex than other methods. [15]

Comparative Summary of Techniques

TechniquePrincipleSample StateSpecificityQuantificationCost & AccessibilityKey AdvantageKey Limitation
UV-Vis Spec. Colorimetric ComplexationLiquidModerateQuantitative (Indirect for Fe³⁺)Low / HighAccessible, robust for routine QC.Susceptible to matrix interferences.
Mössbauer Spec. Nuclear Gamma ResonanceSolidVery HighQuantitative (Direct)Very High / LowUnambiguous, direct speciation.Requires solid sample and specialized equipment.
XPS Photoelectric EffectSolidHighSemi-Quantitative (Direct)High / ModerateExcellent for surface analysis.Not representative of bulk material unless sputtered.
Redox Titration Oxidation-ReductionLiquidHighQuantitative (Indirect for Fe³⁺)Very Low / Very HighHigh accuracy, low instrumentation cost.More labor-intensive, uses hazardous reagents.
Cyclic Voltammetry Electrochemical RedoxLiquidHighQuantitative (Direct)Moderate / ModerateProvides data on redox stability.Sensitive to matrix and electrolyte composition.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique is driven by the research question.

  • For routine quality control in a manufacturing environment, the speed, cost-effectiveness, and reliability of UV-Vis Spectrophotometry or Redox Titration make them the methods of choice. [16][17][18]* For fundamental research , formulation development, or troubleshooting stability issues where the exact nature of the iron species is critical, the definitive and direct speciation offered by Mössbauer Spectroscopy is unparalleled.

  • When investigating surface phenomena , such as the oxidation of a drug product upon storage or the surface chemistry of a coated particle, XPS provides invaluable and direct information that other techniques cannot.

  • To understand the electrochemical stability and redox behavior of the iron citrate complex, Cyclic Voltammetry is the most direct tool.

By understanding the fundamental principles, strengths, and causal logic behind each of these techniques, researchers and drug development professionals can confidently select the appropriate method to ensure the quality, stability, and efficacy of their iron-containing products.

References

  • Asati, H. (n.d.). Mossbauer Spectroscopy Applications - detection of oxidation state.
  • Yamashita, T., & Hayes, P. (2008). Analysis of XPS spectra of Fe2+ and Fe3+ ions in oxide materials. UQ eSpace.
  • Yamashita, T., & Hayes, P. (2008). Analysis of XPS Spectra of Fe2+ and Fe3+ Ions in Oxide Materials. Scribd.
  • PerkinElmer. (n.d.). Water Analysis Using LAMBDA UV/Visible Spectrophotometers: Iron Determination. S4Science.
  • Physics Forums. (2008). Redox Titration - Determining the % of Iron II and Iron III.
  • Yamashita, T., & Hayes, P. (2008). Analysis of XPS spectra of Fe2+ and Fe3+ ions in oxide materials. SciSpace.
  • Save My Exams. (2025). Redox Titration - Iron(II) & Manganate(VII) (Edexcel International A Level (IAL) Chemistry): Revision Note.
  • University of Northern Kentucky. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF IRON.
  • RSC Publishing. (2024). Exploring the oxidation behavior of undiluted and diluted iron particles for energy storage: Mössbauer spectroscopic analysis and kinetic modeling.
  • Scribd. (n.d.). Experiment 1: Determination of Iron Using Uv-Visible (Uv-Vis) Spectrophotometer.
  • Chemistry LibreTexts. (2021). Redox Titration.
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Ferrous Calcium Citrate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Validated Quantification

Ferrous calcium citrate is a unique compound valued in pharmaceutical and nutraceutical applications for its dual delivery of iron and calcium. Ensuring the precise quantity of each active moiety—ferrous iron (Fe²⁺), calcium (Ca²⁺), and citrate—is not merely a matter of quality control; it is a fundamental requirement for guaranteeing product safety, efficacy, and stability. The selection of an analytical method is a critical decision in the drug development lifecycle, one that must be justified by robust validation data.

This guide provides an in-depth comparison of established analytical methods for the quantification of this compound's constituent parts. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices and present the validation data required to prove a method is fit for its intended purpose, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]

The validation of an analytical procedure is the process of demonstrating through laboratory studies that its performance characteristics meet the requirements for the intended application.[2] For the quantification of major components like those in this compound, these methods fall under Category I of analytical procedures, which require evaluation of accuracy, precision, specificity, linearity, range, and robustness.[1][2][5]

Analytical_Method_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Formal Validation (ICH Q2) cluster_Life Phase 3: Lifecycle Management Dev Method Development (Selectivity, Feasibility) Opt Method Optimization (Robustness Screening) Dev->Opt Iterative Refinement Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Exec Execute Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Exec Report Compile Validation Report Exec->Report Transfer Method Transfer (To QC Lab) Report->Transfer Routine Routine Use & Monitoring Transfer->Routine Reval Change Control & Revalidation Routine->Reval Reval->Dev If Needed UV_Vis_Workflow A Sample Preparation (Dissolution & Dilution) B Add Reducing Agent (e.g., Hydroxylamine HCl) (Ensures all Fe is Fe2+) A->B C Add Complexing Agent (1,10-Phenanthroline) (Forms colored complex) B->C D Add Buffer (e.g., Sodium Acetate) (Control pH for stability) C->D E Incubate (Allow for full color development) D->E F Measure Absorbance (at ~510 nm) E->F G Quantify vs. Calibration Curve F->G Titration_Workflow A Sample Preparation (Dissolution in water/dilute acid) B Add Buffer (e.g., Ammonia-Ammonium Chloride) (Maintain pH ~10) A->B C Add Indicator (e.g., Hydroxynaphthol Blue) (Forms colored Ca-Indicator complex) B->C D Titrate with Standardized EDTA (EDTA displaces indicator) C->D E Observe Endpoint (Sharp color change, e.g., Pink to Blue) D->E F Calculate Ca2+ Content (Based on Titrant Volume & Molarity) E->F

Caption: Experimental workflow for Ca²⁺ quantification by complexometric EDTA titration.

Detailed Experimental Protocol:

  • EDTA Standardization: Prepare a ~0.05 M EDTA solution and standardize it against a primary standard calcium carbonate (CaCO₃) solution.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve in deionized water, and add ~15 mL of an appropriate buffer solution (e.g., ammonia-ammonium chloride). 3[6]. Titration: Add a small amount of indicator (e.g., hydroxynaphthol blue). Titrate with the standardized EDTA solution until the color changes sharply from wine-red to a clear blue. 4[7][8]. Calculation: Calculate the amount of calcium in the sample based on the volume of EDTA titrant consumed and the 1:1 stoichiometry of the reaction.

Method B: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

For laboratories with the instrumentation, ICP-OES offers a modern, high-throughput, and extremely sensitive method for elemental analysis, including calcium and iron simultaneously.

Principle of Causality: ICP-OES uses a high-temperature argon plasma (~6,000-10,000 K) to desolvate, atomize, and ionize atoms from the sample. Within the plasma, these atoms and ions are excited to higher electronic energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths unique to each element. The intensity of the emitted light at a specific wavelength for calcium is directly proportional to the concentration of calcium in the sample. T[9]his method is highly specific and can measure multiple elements simultaneously.

[10][11]Detailed Experimental Protocol:

  • Standard Preparation: Use a certified multi-element standard containing calcium and iron to prepare a series of calibration standards.

  • Sample Preparation: As with FAAS, an acid digestion is required to break down the citrate matrix. Accurately weigh the sample, add concentrated nitric acid, and digest using a microwave digestion system or a hot block. D[12]ilute the clear digestate to a final volume with deionized water.

  • Instrument Setup: Select appropriate analytical wavelengths for calcium (e.g., 317.933 nm) and iron, ensuring they are free from spectral interferences. Optimize plasma conditions (e.g., RF power, gas flow rates).

  • Measurement: Introduce the blank, standards, and samples into the plasma via a nebulizer and record the emission intensities.

  • Quantification: Generate calibration curves for each element and calculate the concentrations in the sample.

Performance Comparison: Ca²⁺ Quantification
Validation Parameter Complexometric Titration (EDTA) Inductively Coupled Plasma - OES (ICP-OES) Rationale / Senior Scientist Insight
Specificity Good. Potential interference from other metal ions (like Fe²⁺) that also complex with EDTA. Masking agents may be needed.Excellent. The unique emission wavelengths for each element provide exceptional specificity. Spectral interferences are possible but usually correctable.ICP-OES is far superior in specificity, especially for complex matrices. Titration requires careful control and consideration of potential metal interferents.
Linearity (R²) > 0.999[8] > 0.9999Both methods are highly linear. Linearity in titration is demonstrated across a range of sample weights.
Accuracy (% Recovery) 99.0% - 101.0%[8] 95.0% - 105.0%[12] Both provide excellent accuracy. Titration is often considered a primary or reference method due to its direct measurement principle.
Precision (%RSD) < 1.0%< 3.0%[12] Titration can achieve exceptional precision in the hands of a skilled analyst. ICP-OES precision is excellent for an instrumental technique.
LOD / LOQ mg range (Not suitable for trace analysis)µg/L (ppb) range[11] ICP-OES is orders of magnitude more sensitive, making it suitable for both assay and impurity-level analysis.
Throughput & Cost Low throughput, very low cost.High throughput (multi-element), very high instrument cost.Titration is the workhorse for labs without access to advanced instrumentation. ICP-OES is the method of choice for high-throughput labs requiring multi-element data.

Section 3: Quantification of the Citrate Moiety

The citrate component is best analyzed using a separation technique to distinguish it from potential excipients and degradation products.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the definitive method for quantifying organic molecules like citrate in pharmaceutical formulations.

Principle of Causality: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. Citric acid is a highly polar, tri-carboxylic acid. To achieve good retention and sharp peak shape on a C18 column, its polarity must be controlled. This is achieved by using an acidic mobile phase (e.g., buffered with potassium dihydrogen phosphate to a pH of ~2.6). A[13]t this low pH, the carboxyl groups of citric acid are protonated, making the molecule less polar and allowing it to interact sufficiently with the C18 stationary phase. Detection is typically performed using a UV detector at a low wavelength (~210 nm), where the carboxyl functional group absorbs light.

[13]Detailed Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer (e.g., 0.01M KH₂PO₄) and an organic modifier like methanol. Adjust the pH to ~2.5-3.0 with phosphoric acid. F[13]ilter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of citric acid in the mobile phase and create a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve in the mobile phase, and filter through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) [13] * Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Quantification: Inject standards and samples. Identify the citrate peak by its retention time. Construct a calibration curve of peak area versus concentration and determine the citrate concentration in the sample.

Performance Data: Citrate Quantification
Validation Parameter RP-HPLC with UV Detection Rationale / Senior Scientist Insight
Specificity Excellent. The chromatographic separation can resolve citrate from other UV-active components, impurities, and degradation products.This is the primary advantage of HPLC. It provides a stability-indicating assay, which is crucial for drug development.
Linearity (R²) > 0.999HPLC methods routinely achieve excellent linearity.
Accuracy (% Recovery) 98.0% - 102.0%Spike recovery studies confirm the method's ability to accurately measure the analyte in the sample matrix.
Precision (%RSD) < 2.0%Modern HPLC systems provide highly reproducible injections and flow rates, leading to excellent precision.
LOD / LOQ Sufficient for assay-level quantification. Can be optimized for trace-level analysis if needed.The sensitivity is more than adequate for quantifying citrate as a major component of the drug substance.

Final Comparative Analysis and Recommendations

The optimal choice of analytical methodology depends on the specific context, including the stage of development, available instrumentation, and the specific questions being asked.

Method Analyte Primary Advantage Primary Disadvantage Best Suited For
UV-Vis Spectrophotometry Fe²⁺Low cost, high throughput, simple operation.Lower specificity than atomic spectroscopy.Routine QC labs, high-volume sample analysis, budget-conscious environments.
Flame AAS Total Fe, Total CaHigh specificity, robust, less matrix interference.Higher instrument cost, requires sample digestion.Labs requiring definitive elemental data, method development, analysis of complex matrices.
Complexometric Titration Ca²⁺High accuracy/precision, low cost, no specialized instruments.Low throughput, operator-dependent, potential interferences.Foundational QC testing, labs without advanced instrumentation, reference method validation.
ICP-OES Total Fe, Total CaMulti-element capability, high throughput, excellent sensitivity.Very high instrument and operational cost.High-throughput development and QC labs, trace elemental impurity testing, simultaneous analysis.
RP-HPLC CitrateExcellent specificity (stability-indicating), high precision.Moderate instrument cost, requires method development.All stages of drug development and QC, especially for stability testing and formulation analysis.

Senior Scientist Recommendation:

  • For a comprehensive, high-throughput QC laboratory: A combination of ICP-OES for simultaneous iron and calcium determination and RP-HPLC for citrate analysis is the gold standard. This pairing provides the highest specificity, throughput, and data quality, covering both elemental and molecular components in a highly efficient workflow.

  • For a budget-constrained or early-stage development laboratory: A validated combination of UV-Visible Spectrophotometry (for iron), EDTA Titration (for calcium), and RP-HPLC (for citrate) is a highly effective and scientifically sound approach. While more labor-intensive, these methods are robust, accurate, and provide the necessary data to support product development and quality control when executed with care.

The ultimate goal of validation is to provide a high degree of assurance that an analytical method will consistently produce a result that is accurate and reliable. The choice must be a deliberate one, justified by data and aligned with both regulatory expectations and the practical realities of the laboratory environment.

References

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A Researcher's Guide to the Cross-Validation of Ferrous Calcium Citrate Characterization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. Ferrous calcium citrate, a complex valued for its dual provision of iron and calcium, presents a unique analytical challenge due to its multi-component nature and potential for structural variability. This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this compound, moving beyond mere procedural descriptions to elucidate the synergistic interplay between these methods. Our focus is on a cross-validation approach, where the convergence of data from multiple, orthogonal techniques provides a high degree of confidence in the material's identity, purity, and physicochemical properties.

The Imperative of Multi-faceted Characterization

This compound is not a simple mixture but a coordinated complex. Its therapeutic efficacy and stability are intrinsically linked to its molecular structure, crystalline form, particle morphology, and thermal behavior. Relying on a single analytical technique can provide an incomplete or even misleading picture. For instance, while spectroscopy can confirm the presence of key functional groups, it may not reveal the crystalline arrangement, which is crucial for dissolution and bioavailability. Similarly, microscopy can visualize particle shape and size, but offers no insight into the chemical composition. Therefore, a robust characterization strategy employs a suite of techniques, each providing a unique piece of the analytical puzzle.

This guide will explore the utility of four cornerstone analytical methodologies:

  • Vibrational Spectroscopy (FTIR) : To probe the molecular bonding environment.

  • Thermal Analysis (TGA/DSC) : To assess thermal stability, hydration, and decomposition.

  • X-ray Powder Diffraction (XRD) : To determine the crystalline structure and phase purity.

  • Electron Microscopy (SEM) : To visualize the particle morphology and surface characteristics.

  • UV-Visible Spectroscopy (UV-Vis) : To analyze the electronic transitions of the ferrous ion.

Vibrational Spectroscopy: Unveiling the Molecular Architecture with FTIR

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can deduce the vibrational modes of chemical bonds, providing a molecular "fingerprint" of the compound.

Causality in Experimental Choice

For this compound, FTIR is indispensable for confirming the coordination of the ferrous and calcium ions with the citrate ligand. The carboxylate (COO-) groups of citric acid are the primary sites of interaction with the metal ions. This coordination leads to characteristic shifts in the vibrational frequencies of the C=O and C-O bonds compared to free citric acid.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : A small amount of the this compound powder is placed directly onto the ATR crystal. No extensive sample preparation is required, making this a rapid and efficient technique.

  • Data Acquisition : The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis : The resulting spectrum is analyzed for characteristic absorption bands.

Interpreting the Data

For this compound, the key spectral regions of interest are:

  • ~3500-3000 cm⁻¹ : A broad absorption band in this region is indicative of the O-H stretching vibrations from water molecules, suggesting the presence of hydration in the complex[1].

  • ~1700-1550 cm⁻¹ : This region is dominated by the asymmetric stretching vibrations of the carboxylate groups. A significant shift and splitting of these bands compared to citric acid confirm the coordination to the metal ions[1][2].

  • ~1450-1350 cm⁻¹ : The symmetric stretching vibrations of the carboxylate groups appear in this range, further corroborating the metal-ligand interaction[1].

The presence of a strong doublet in the 1700-1620 cm⁻¹ range is a characteristic feature confirming the coordination of metal ions to the citrate's carboxylate groups[3].

Thermal Analysis: Probing Stability and Composition with TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's properties as a function of temperature. TGA monitors mass changes, while DSC measures heat flow.

Causality in Experimental Choice

For a hydrated complex like this compound, TGA is crucial for quantifying the water content and determining the decomposition pathway. DSC complements TGA by identifying the temperatures of thermal events like dehydration and decomposition, and whether these processes are endothermic or exothermic. This information is vital for understanding the material's stability during storage and processing[4][5][6]. A patent for this compound describes a hydrated form with four water molecules, which would be detectable by TGA[7].

Experimental Protocol: TGA/DSC
  • Sample Preparation : A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in an inert pan (e.g., aluminum or platinum).

  • Instrumentation : The sample is placed in the TGA or DSC instrument.

  • Heating Program : The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis : The TGA thermogram plots percentage weight loss versus temperature, while the DSC thermogram plots heat flow versus temperature.

Interpreting the Data

A typical TGA thermogram for a hydrated metal citrate would show:

  • Initial Weight Loss : A weight loss step at lower temperatures (typically below 150 °C) corresponding to the loss of water of hydration[6][8][9].

  • Decomposition Stages : Subsequent weight loss steps at higher temperatures indicate the decomposition of the citrate ligand[8][10].

The DSC thermogram would display:

  • Endothermic Peaks : Corresponding to the dehydration and decomposition events observed in the TGA[8][11][12].

For instance, studies on calcium citrate show dehydration events followed by decomposition at higher temperatures[8]. Iron citrate also exhibits distinct thermal decomposition patterns[13].

X-ray Powder Diffraction: Elucidating the Crystalline Framework

X-ray Powder Diffraction (XRPD) is the preeminent technique for determining the crystalline or amorphous nature of a material. It provides information about the long-range atomic order, including the crystal structure and phase purity.

Causality in Experimental Choice

The crystallinity of an API significantly impacts its solubility, dissolution rate, and stability. Therefore, XRD is essential to confirm the crystalline nature of this compound and to identify its specific polymorphic form, if any exist. A patent for this compound indicates it is a crystalline complex[7]. Conversely, some iron citrates have been reported to be amorphous[10]. This makes XRD a critical tool for quality control.

Experimental Protocol: XRPD
  • Sample Preparation : A finely ground powder of this compound is packed into a sample holder.

  • Data Acquisition : The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

  • Data Analysis : The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the presence of sharp peaks (indicative of crystalline material) or a broad halo (indicative of amorphous material).

Interpreting the Data
  • Crystalline Material : A crystalline sample of this compound will produce a unique diffraction pattern with a series of sharp peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the material's crystal lattice[14][15][16].

  • Amorphous Material : If the sample is amorphous, the diffractogram will show a broad, featureless hump.

  • Mixture : A mixture of crystalline and amorphous phases will exhibit sharp peaks superimposed on a broad halo.

Studies on calcium citrate have shown characteristic crystalline peaks[14][15][17]. Similarly, crystalline iron (II) citrate complexes have been characterized by XRD[18][19].

Electron Microscopy: Visualizing the Particulate World with SEM

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. It is an invaluable tool for characterizing the morphology, size, and aggregation of particles.

Causality in Experimental Choice

The particle size and shape of an API can influence its flowability, compressibility, and dissolution rate. SEM is therefore used to assess the physical characteristics of the this compound powder, which are important for formulation development and manufacturing.

Experimental Protocol: SEM
  • Sample Preparation : A small amount of the this compound powder is mounted on an SEM stub using conductive adhesive tape. To prevent charging, the sample is typically coated with a thin layer of a conductive material, such as gold or palladium.

  • Imaging : The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The interactions between the electron beam and the sample generate signals that are used to create an image.

  • Image Analysis : The resulting micrographs are analyzed to determine particle size, shape, and surface texture.

Interpreting the Data

SEM images can reveal:

  • Particle Morphology : Whether the particles are crystalline with well-defined facets, spherical, or irregular. Studies on calcium citrate have described its morphology as flake-like and jagged[20].

  • Particle Size Distribution : A qualitative or quantitative assessment of the range of particle sizes present.

  • Aggregation : The extent to which primary particles have agglomerated.

UV-Visible Spectroscopy: A Glimpse into the Electronic State

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is particularly useful for analyzing compounds containing transition metals, as the d-d electronic transitions of the metal ions often occur in this region of the electromagnetic spectrum.

Causality in Experimental Choice

For this compound, UV-Vis spectroscopy can be used to confirm the +2 oxidation state of the iron and to study the coordination environment of the ferrous ion. The position and intensity of the absorption bands are sensitive to the nature of the ligands and the geometry of the complex[21][22].

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, typically water.

  • Data Acquisition : The UV-Vis spectrum of the solution is recorded over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer.

  • Spectral Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Interpreting the Data

The UV-Vis spectrum of a ferrous complex is typically characterized by:

  • d-d Transitions : Weak absorption bands in the visible region corresponding to electronic transitions between the d-orbitals of the Fe²⁺ ion.

  • Charge-Transfer Bands : More intense absorption bands, often in the UV region, arising from the transfer of electrons between the metal and the ligand.

Cross-Validation: Synthesizing a Coherent Picture

The true power of these techniques lies in their combined application. The data from each method should be consistent and complementary, providing a holistic understanding of the this compound sample.

CrossValidation

Caption: Interconnectivity of analytical techniques for comprehensive characterization.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
FTIR Functional groups, molecular bonding, presence of waterRapid, non-destructive, small sample sizeProvides limited information on long-range order and morphology
TGA/DSC Thermal stability, water content, decomposition pathwayQuantitative for mass changes, sensitive to thermal eventsDestructive, can be influenced by experimental conditions
XRD Crystalline/amorphous nature, crystal structure, phase purityDefinitive for crystallinity, non-destructiveRequires a crystalline sample for detailed structural information
SEM Particle morphology, size, and aggregationHigh-resolution imaging of surfacesProvides limited chemical information without EDX, requires sample coating
UV-Vis Electronic transitions, oxidation state, coordination environmentSensitive to the electronic state of the metal ion, quantitativeLimited structural information, requires a soluble sample

Conclusion

The characterization of this compound is a multi-dimensional task that necessitates a cross-validation approach. By integrating the insights from FTIR, TGA/DSC, XRD, SEM, and UV-Vis spectroscopy, researchers and drug development professionals can build a comprehensive and reliable profile of this important pharmaceutical compound. This guide has outlined not only the "how" but also the "why" behind the application of these techniques, emphasizing the causal links between experimental choices and the resulting data. Such a rigorous analytical strategy is fundamental to ensuring the quality, safety, and efficacy of this compound in its therapeutic applications.

References

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A Researcher's Guide to Spectroscopic Differentiation of Iron Citrate Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intricate World of Iron Citrate Speciation

The interaction between iron and citric acid in aqueous solutions results in a complex and dynamic equilibrium of various species. This chemistry is of profound biological and pharmaceutical importance, underpinning processes from microbial iron transport to the formulation of intravenous iron therapies for anemia.[1] The specific form of the iron citrate complex—whether it is a simple mononuclear entity or a larger polynuclear structure—dictates its solubility, bioavailability, and reactivity. For researchers and drug development professionals, the ability to accurately identify and quantify these coexisting species is not merely an academic exercise; it is a critical requirement for understanding biological mechanisms and ensuring the efficacy and safety of therapeutic products.

This guide provides an in-depth comparison of key spectroscopic techniques used to navigate the speciation of iron citrate. We move beyond simple protocols to explain the causality behind methodological choices, offering a framework for selecting the appropriate analytical tools and interpreting the complex data they generate.

The Core Challenge: A Dynamic Equilibrium of Species

The speciation of iron(III) citrate is highly sensitive to the solution's pH and the molar ratio of iron to citrate.[2] This leads to a mixture of species that can include:

  • Mononuclear Complexes: Simple structures where one iron ion is coordinated by one or more citrate ligands (e.g., [Fe(Cit)], [Fe(Cit)₂]⁵⁻).[1][2]

  • Dinuclear and Trinuclear Complexes: Oligomeric structures containing two or three iron centers, often bridged by oxygen or hydroxyl groups.[2][3]

  • Polynuclear Complexes: Larger aggregates that form under specific conditions, particularly at near-neutral pH and higher iron-to-citrate ratios.[1][3]

The primary analytical challenge is to differentiate and quantify these species within a single sample where they coexist. The following sections compare the spectroscopic techniques capable of meeting this challenge.

Conceptual Diagram: Factors Influencing Iron Citrate Speciation

G cluster_conditions Solution Conditions Fe3_plus Fe³⁺ Ion Mono Mononuclear Complexes (e.g., [Fe(Cit)₂]⁵⁻) Fe3_plus->Mono Citrate Citrate Ligand Citrate->Mono pH pH pH->Mono Favored at High pH Di_Tri Dinuclear & Trinuclear Complexes pH->Di_Tri Poly Polynuclear Species pH->Poly Favored at Neutral pH Ratio [Fe]:[Citrate] Ratio Ratio->Mono Favored in Citrate Excess Ratio->Di_Tri Ratio->Poly Favored at 1:1 Ratio Mono->Di_Tri Increase [Fe] Decrease pH Di_Tri->Poly Increase pH toward neutral Increase [Fe]

Caption: The equilibrium between iron citrate species is governed by pH and the iron-to-citrate molar ratio.

Comparative Analysis of Spectroscopic Techniques

No single method can fully elucidate the complex speciation of iron citrate. A multi-technique approach is essential, where the strengths of one method compensate for the limitations of another.

UV-Visible (UV-Vis) Spectroscopy: The Initial Assessment

Principle & Causality: UV-Vis spectroscopy probes the electronic transitions between the citrate ligand and the iron center (ligand-to-metal charge transfer, LMCT). The energy of these transitions is highly sensitive to the coordination environment of the Fe(III) ion. As the speciation changes from mononuclear to polynuclear structures, the Fe-O bonding and geometry are altered, causing a predictable shift in the maximum absorbance wavelength (λmax). This makes UV-Vis an excellent, accessible tool for monitoring changes in speciation.

Experimental Insights: While individual species often have overlapping absorbance bands, UV-Vis is highly effective for tracking speciation changes during titrations (e.g., varying pH or Fe:citrate ratio). The appearance of isosbestic points—wavelengths where the total absorbance remains constant—provides clear evidence of an equilibrium between two distinct species.[4][5]

Data Snapshot: pH-Dependent λmax Shifts in Iron(III)-Citrate Solutions [4][6][7]

pH RangeApproximate λmax (nm)Predominant Species Indicated
< 2.0~266 nmEquilibrium between free Fe³⁺(aq) and initial 1:1 complexes.[4]
2.0 - 3.0~350-354 nmFormation of mononuclear complexes.[5]
> 5.0> 400 nmIncreasing prevalence of polynuclear species.

Protocol: pH-Dependent UV-Vis Spectrophotometric Titration [6]

  • Solution Preparation: Prepare a stock solution of 0.5 mM Fe(NO₃)₃ and 10 mM citric acid in a suitable electrolyte (e.g., 0.7 M NaClO₄) to maintain constant ionic strength.

  • Initial Measurement: Place the solution in a quartz cuvette and measure the initial UV-Vis spectrum from 250 nm to 700 nm. Record the initial pH.

  • Titration: Add small, precise aliquots of a strong base (e.g., 0.1 M NaOH) to the cuvette. After each addition, stir gently to ensure homogeneity.

  • Data Acquisition: Record the full UV-Vis spectrum and the precise pH after each aliquot is added.

  • Analysis: Plot the spectra to observe shifts in λmax and identify any isosbestic points. This data can be used to determine the stability constants of the forming complexes.[7]

Mössbauer Spectroscopy: Probing the Iron Nucleus

Principle & Causality: ⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that provides unambiguous information about the iron centers. It directly probes the nuclear environment, yielding parameters sensitive to oxidation state, spin state, and the symmetry of the local coordination environment.[3] Because mononuclear, dinuclear, and polynuclear complexes feature distinct iron coordination geometries, they produce unique Mössbauer signals, allowing for their differentiation and quantification even in a frozen solution mixture.[1]

Experimental Insights: This is arguably the most powerful technique for this application. A simple quadrupole doublet in the spectrum is often characteristic of polynuclear species, while a more complex magnetic hyperfine structure can indicate the presence of mononuclear iron(III) species due to slower electronic relaxation.[1] By analyzing the relative areas of these components, one can quantify the proportion of different species in the sample.[3]

Data Snapshot: Representative ⁵⁷Fe Mössbauer Parameters

Complex TypeIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Key Insight
Mononuclear Fe(III)~0.4 - 0.5~0.6 - 0.8Often exhibits magnetic hyperfine structure at low temperatures.[1][8]
Polynuclear Fe(III)~0.4 - 0.5~0.6 - 0.7Typically shows as a simple quadrupole doublet due to spin coupling.[1][3]

Workflow: An Integrated Spectroscopic Approach

G cluster_0 Sample & Initial Analysis cluster_1 Detailed Structural & Compositional Analysis cluster_2 Interpretation & Final Model Sample Iron Citrate Solution (Defined pH & Ratio) UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Screen for Speciation Changes Mossbauer Mössbauer Spectroscopy UV_Vis->Mossbauer Guide Conditions for Detailed Analysis Mass_Spec ESI-Mass Spectrometry UV_Vis->Mass_Spec Data_Analysis Correlate Spectroscopic Data Mossbauer->Data_Analysis Fe Environment & Nuclearity Mass_Spec->Data_Analysis Stoichiometry & Molecular Weight Speciation_Model Quantitative Speciation Model (Identification & Relative Abundance) Data_Analysis->Speciation_Model

Caption: An integrated workflow combining multiple spectroscopic techniques for robust speciation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): Direct Mass Detection

Principle & Causality: ESI-MS is a soft ionization technique that transfers intact complex ions from solution into the gas phase for mass analysis. It directly measures the mass-to-charge (m/z) ratio of each species. This allows for the unambiguous determination of the complex's stoichiometry (the iron-to-citrate ratio) and nuclearity (the number of iron atoms).

Experimental Insights: ESI-MS provides definitive evidence for the existence of specific oligomers. For example, the detection of ions corresponding to dinuclear and trinuclear species confirms their presence in the solution.[2][9] The technique is powerful for validating the species proposed by other methods and for identifying unexpected or novel complexes.[10][11]

Protocol: ESI-MS Analysis of Iron Citrate Solutions [9][11]

  • Sample Preparation: Prepare iron citrate solutions at the desired pH and molar ratio (e.g., 1:10 Fe:citrate at pH 7.0). Dilute the sample significantly (to μM concentrations) in a suitable solvent like methanol/water to promote efficient spraying.

  • Instrument Setup: Use an ion-trap or time-of-flight (TOF) mass spectrometer equipped with an ESI source. Operate in negative ion mode, as iron citrate complexes are typically anionic.

  • Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 μL/min).

  • Data Acquisition: Acquire spectra over a relevant m/z range (e.g., 50-1500 m/z).

  • Analysis: Identify peaks corresponding to the calculated m/z values for expected mononuclear, dinuclear, and trinuclear species, accounting for different charge states and protonation levels.

Concluding Synthesis: The Power of a Multi-Faceted Approach

The differentiation of iron citrate complexes is a formidable challenge due to the dynamic equilibrium of multiple species. This guide has demonstrated that a comprehensive understanding is only achievable through an integrated analytical strategy. UV-Vis spectroscopy serves as an excellent initial tool to map out the conditions under which speciation changes occur. ESI-Mass Spectrometry provides direct, irrefutable evidence of the stoichiometry and nuclearity of the complexes present. Finally, ⁵⁷Fe Mössbauer spectroscopy offers an unparalleled, quantitative view of the different iron environments, allowing for the determination of the relative abundance of mononuclear and polynuclear species. By combining the electronic information from UV-Vis, the mass information from ESI-MS, and the nuclear-level detail from Mössbauer, researchers can construct a self-validating, authoritative model of their iron citrate system, enabling deeper insights and more robust product development.

References

  • Gracheva, M., Homonnay, Z., & Kovács, K. (2023). Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. Biometals. [Link]
  • Gracheva, M., et al. (2023). Revealing the nuclearity of iron citrate complexes at biologically relevant conditions.
  • Silva, A. M. N., et al. (2009). Iron(iii) citrate speciation in aqueous solution. Dalton Transactions, (40), 8616-8625. [Link]
  • Silva, A. M. N., et al. (2009). Iron(III) citrate speciation in aqueous solution.
  • Koprivanac, N., et al. (2012). UV-vis spectra of iron(III)-citrate complexes in aqueous solutions...
  • Gracheva, M., et al. (2023). Mössbauer spectra of iron(III) citrate frozen solutions...
  • Hamada, Y. Z., et al. (2003). The UV-Vis absorption spectra for the early acidic region of the Fe 3+...
  • Winska, K., et al. (2022). Quantitative determination of iron citrate/malate complexes by isotope–dilution hydrophilic interaction liquid chromatography – electrospray MS/inductively coupled plasma MS.
  • Silva, A. M. N., et al. (2009). (PDF) Iron(III) citrate speciation in aqueous solution.
  • Sipos, P., et al. (2012). Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies.
  • Sipos, P., et al. (2012). Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. PubMed. [Link]
  • Hamada, Y. Z., et al. (2003). Potentiometric and UV–Vis Spectroscopy Studies of Citrate with the Hexaquo Fe3 + and Cr3 + Metal Ions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]
  • Crichton, R. R., & Pierre, J. L. (2009). New Trends in the Chemistry of Iron(III) Citrate Complexes...
  • Silva, A. M. N., et al. (2009). Iron(III) citrate speciation in aqueous solution.

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A Comparative Benchmarking Guide: Ferrous Calcium Citrate Versus Established Oral Iron Supplements

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, evidence-based comparison of ferrous calcium citrate against established oral iron supplements, namely ferrous sulfate, ferrous gluconate, and ferrous fumarate. Designed for researchers, scientists, and drug development professionals, this document delves into the critical parameters of iron supplementation: bioavailability, efficacy, and tolerability. We will explore the underlying mechanisms of iron absorption and present detailed, validated experimental protocols for in-vitro benchmarking, empowering you to conduct your own comparative analyses.

Introduction: The Evolving Landscape of Iron Supplementation

Iron deficiency remains a global health challenge, necessitating effective and well-tolerated oral iron therapies. The therapeutic mainstay for decades has been traditional ferrous salts. However, their utility is often hampered by significant gastrointestinal side effects, leading to poor patient compliance.[1][2][3][4] This has spurred the development of novel iron compounds like this compound, which aim to improve the benefit-risk profile of oral iron supplementation.

This guide will dissect the chemical and physiological nuances that differentiate these iron supplements, providing a robust framework for their comparative evaluation.

Mechanism of Iron Absorption: A Common Pathway with Critical Divergences

The absorption of non-heme iron from oral supplements is a complex, multi-step process primarily occurring in the duodenum and proximal jejunum.[5][6][7][8] Understanding this pathway is fundamental to appreciating the differences between various iron salts.

Dietary and supplemental non-heme iron is typically in the ferric (Fe³⁺) state, which is insoluble at the neutral pH of the intestine. To be absorbed, it must first be reduced to the more soluble ferrous (Fe²⁺) form by duodenal cytochrome B (DcytB), a reductase enzyme on the apical membrane of enterocytes.[7][8] The acidic environment of the stomach aids in this conversion and enhances the solubility of ferrous ions.[5][6]

Once in the ferrous state, iron is transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[5][8] Inside the cell, iron can either be stored as ferritin or transported across the basolateral membrane into the bloodstream via ferroportin.[5][7] In the circulation, the copper-containing enzyme hephaestin oxidizes the iron back to its ferric state (Fe³⁺), allowing it to bind to transferrin for transport to sites of utilization, such as the bone marrow for hemoglobin synthesis.[5][7]

The chemical form of the iron supplement significantly influences its solubility and interaction with this absorption pathway. While ferrous sulfate, gluconate, and fumarate readily dissociate to provide free ferrous ions, this can also lead to mucosal irritation. This compound, upon dissociation, releases ferrous ions and calcium citrate. It is proposed that the calcium citrate moiety may bind to dietary inhibitors of iron absorption, such as phytates and phosphates, potentially enhancing iron uptake.[9]

Iron_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3+ Fe3+ Fe2+ Fe2+ Fe3+->Fe2+ DcytB (reductase) DMT1 DMT1 Fe2+->DMT1 Uptake Ferritin Ferritin DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Oxidation Fe3+_Transferrin Fe³⁺-Transferrin Hephaestin->Fe3+_Transferrin Binding

Figure 1: Simplified schematic of non-heme iron absorption in the enterocyte.

Comparative Analysis: Key Performance Metrics

The ideal iron supplement should possess high bioavailability, clinical efficacy in resolving iron deficiency, and a favorable side-effect profile. This section compares this compound to its established counterparts across these domains.

Parameter This compound Ferrous Sulfate Ferrous Gluconate Ferrous Fumarate
Elemental Iron Content Varies~20%~12%~33%[2]
Bioavailability Potentially enhanced due to the citrate ligand.[9]Standard benchmark, but absorption can be hindered by dietary factors.[4]Generally considered to have good bioavailability.High iron content, with bioavailability comparable to ferrous sulfate.[10]
Common Side Effects Generally reported to have a better tolerability profile.[9][11]High incidence of gastrointestinal side effects (nausea, constipation, stomach pain).[3][12]Milder gastrointestinal side effects compared to ferrous sulfate.[13]Gastrointestinal side effects are common and similar to ferrous sulfate.[3][14]

Experimental Protocols for In-Vitro Benchmarking

To objectively assess the performance of different iron supplements, a series of validated in-vitro experiments can be employed. These assays provide a controlled environment to measure key parameters that are indicative of in-vivo performance.

Solubility Assay

Rationale: The solubility of an iron supplement in simulated gastrointestinal fluids is a prerequisite for its absorption. Poor solubility can significantly limit the amount of iron available for uptake by enterocytes.

Protocol:

  • Prepare Simulated Gastric Fluid (SGF): Dissolve 2.0 g of sodium chloride and 3.2 g of pepsin in 80 mL of 1M HCl and dilute to 1 L with deionized water. The final pH should be approximately 1.2.

  • Prepare Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of deionized water. Add 77 mL of 0.2 M NaOH and 500 mL of deionized water. Add 10 g of pancreatin and adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl. Dilute to 1 L with deionized water.

  • Sample Preparation: Accurately weigh an amount of each iron supplement equivalent to a standard dose of elemental iron.

  • Gastric Phase Simulation: Add the iron supplement to 50 mL of SGF in a conical flask. Incubate at 37°C for 2 hours in a shaking water bath.

  • Intestinal Phase Simulation: Adjust the pH of the SGF solution to 6.8 with 1M NaOH. Add 50 mL of SIF and incubate for an additional 2 hours at 37°C in a shaking water bath.

  • Quantification: After incubation, centrifuge the samples at 3000 x g for 15 minutes. Filter the supernatant through a 0.45 µm filter.

  • Analysis: Determine the concentration of soluble iron in the filtrate using a validated analytical method such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). Alternatively, colorimetric methods using reagents like ferrozine or 1,10-phenanthroline can be employed after appropriate sample preparation.[15][16][17]

Solubility_Assay_Workflow Start Start Sample_Prep Prepare Iron Supplements Start->Sample_Prep Gastric_Incubation Incubate in SGF (2h, 37°C) Sample_Prep->Gastric_Incubation pH_Adjust Adjust pH to 6.8 Gastric_Incubation->pH_Adjust Intestinal_Incubation Incubate in SIF (2h, 37°C) pH_Adjust->Intestinal_Incubation Centrifuge_Filter Centrifuge and Filter Intestinal_Incubation->Centrifuge_Filter Quantify Quantify Soluble Iron (AAS/ICP-MS) Centrifuge_Filter->Quantify End End Quantify->End

Figure 2: Workflow for the in-vitro solubility assay of iron supplements.

Cellular Iron Uptake Assay using Caco-2 Cells

Rationale: The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a monolayer of polarized enterocytes that mimic the absorptive epithelium of the small intestine.[10][18] This model is widely used to assess the bioavailability of iron from foods and supplements.[1][19][20][21][22] The amount of ferritin produced by the cells is proportional to the amount of iron taken up.[18][22]

Protocol:

  • Caco-2 Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Seed Caco-2 cells onto permeable Transwell inserts in 6-well plates at a density of 5 x 10⁴ cells/cm². Allow the cells to differentiate for 18-21 days, with media changes every 2-3 days.

  • In-Vitro Digestion: Prepare the iron supplements by subjecting them to the simulated gastric and intestinal digestion as described in the solubility assay protocol (Section 4.1).

  • Cellular Exposure: After digestion, apply the digests to the apical side of the differentiated Caco-2 cell monolayers. Include a blank digest (no iron) as a negative control and a standard iron solution (e.g., ferrous sulfate) as a positive control. Incubate for 2 hours at 37°C.

  • Cell Lysis: After incubation, wash the cell monolayers three times with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Ferritin and Protein Quantification: Determine the ferritin concentration in the cell lysates using a commercially available ELISA kit.[18] Measure the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Normalization: Express the iron uptake as ng of ferritin per mg of total cell protein. This normalization accounts for any variations in cell number between wells.

Caco2_Assay_Workflow Start Start Cell_Culture Culture and Differentiate Caco-2 Cells Start->Cell_Culture InVitro_Digestion Perform In-Vitro Digestion of Iron Supplements Cell_Culture->InVitro_Digestion Cell_Exposure Expose Caco-2 Monolayers to Digests InVitro_Digestion->Cell_Exposure Cell_Lysis Wash and Lyse Cells Cell_Exposure->Cell_Lysis Quantification Quantify Ferritin (ELISA) and Total Protein Cell_Lysis->Quantification Normalization Normalize Ferritin to Protein Content Quantification->Normalization End End Normalization->End

Figure 3: Experimental workflow for the Caco-2 cell iron uptake assay.

Conclusion and Future Directions

The selection of an optimal oral iron supplement is a critical decision in the management of iron deficiency. While traditional ferrous salts have been the cornerstone of therapy, their associated gastrointestinal side effects can compromise treatment adherence. This compound presents a promising alternative with a potentially improved tolerability profile and enhanced bioavailability.

The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of this compound with established iron supplements. By systematically evaluating solubility and cellular iron uptake, researchers and drug development professionals can generate the empirical data needed to validate the performance of novel iron formulations.

Future research should focus on well-controlled clinical trials to corroborate the findings from in-vitro studies and to fully elucidate the clinical efficacy and safety profile of this compound in diverse patient populations.

References

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A Senior Application Scientist's Guide to Statistical Analysis for Comparing Bioavailability of Iron Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Iron Bioavailability

Iron, a cornerstone of human physiology, presents a unique challenge in drug development and nutritional science. Unlike many xenobiotics, iron homeostasis is meticulously regulated at the point of absorption, with no active physiological pathway for excretion.[1] This biological reality means that assessing the bioavailability of different iron compounds—be they novel formulations, dietary supplements, or fortified foods—is not merely a matter of measuring how much is present, but how much the body accepts. The rate and extent of iron absorption are influenced by the subject's iron status, dietary inhibitors, and the chemical form of the iron itself.[2][3]

This guide provides a comprehensive framework for the statistical analysis of iron bioavailability data. Moving beyond a simple recitation of tests, we will delve into the causality behind experimental design choices, the logic of statistical model selection, and the practical interpretation of results. Our goal is to equip you with a robust, self-validating system for comparing the in vivo performance of various iron compounds.

I. The Foundation: Strategic Experimental Design

The quality of statistical output is fundamentally dependent on the quality of the experimental design. For comparative bioavailability studies of iron compounds, the two most common and robust designs are the parallel-group and the crossover study. The choice between them is a critical decision driven by the unique pharmacology of iron.

Crossover vs. Parallel Design: A Deliberate Choice

A parallel study involves assigning different groups of subjects to each iron formulation being tested.[4][5] In contrast, a crossover study administers each formulation to every subject in a sequential order, typically separated by a "washout" period.[4][6][7]

For iron bioavailability studies, a crossover design is often statistically more powerful and efficient .[8][9] Each subject acts as their own control, which significantly reduces the impact of inter-subject variability—a major confounding factor in iron absorption.[8] However, the physiological regulation of iron necessitates a lengthy washout period to allow iron stores (e.g., serum ferritin) and transport proteins to return to baseline, which can extend the study duration.[4][10]

A parallel design may be more appropriate if there's a high risk of subject dropout due to the study's length or if the iron compounds are expected to have a very long-lasting effect on iron stores that a practical washout period cannot accommodate.[5]

The decision process can be visualized as follows:

G start Start: Design Selection for Comparative Iron Bioavailability Study q1 Is the primary goal to minimize inter-subject variability for higher statistical power? start->q1 crossover Choose Crossover Design q1->crossover Yes q2 Are there concerns about a long study duration leading to high subject dropout rates? q1->q2 No washout Incorporate a sufficient washout period (e.g., 14-28 days) to allow iron stores to return to baseline. crossover->washout sequence Randomize the sequence of treatments for each subject. washout->sequence parallel Choose Parallel Design randomize Randomize subjects into separate treatment arms. parallel->randomize q2->crossover No (Power is priority) q2->parallel Yes end Proceed to Protocol Development randomize->end sequence->end G start Start: Statistical Analysis of Comparative Bioavailability Data data_prep Data Preparation: - Log-transform PK data (AUC, Cmax) - Check model assumptions (Normality, Homogeneity) start->data_prep anova Perform One-Way ANOVA on key endpoints (e.g., log(AUC)) data_prep->anova p_value Is the ANOVA F-test p-value < 0.05? anova->p_value post_hoc Perform Post-Hoc Tests (e.g., Tukey's HSD, Dunnett's) p_value->post_hoc Yes no_diff Conclude: No statistically significant difference among the iron compounds. p_value->no_diff No interpret Interpret Pairwise Comparisons: Identify which specific compounds differ significantly from each other. post_hoc->interpret report Report Results: - ANOVA F-statistic and p-value - Post-hoc comparison results - Group means and confidence intervals no_diff->report interpret->report

Caption: Decision workflow for statistical comparison using ANOVA.

Step 3: Pinpointing the Differences - Post-Hoc Testing

If the ANOVA result is significant (e.g., p < 0.05), it tells us that at least one iron compound is different from the others, but not which one. [11]Post-hoc tests are then required to perform pairwise comparisons between the group means. [12][13]

  • Tukey's Honestly Significant Difference (HSD) Test: Use this when you want to compare every iron compound against every other compound. [12][13]* Dunnett's Test: Use this when you have a control group (e.g., a standard ferrous sulfate formulation) and you want to compare all other compounds specifically to that control.

The results of these tests will indicate which specific pairs of iron compounds have statistically significant differences in their bioavailability. [11]

Data Presentation for Clear Interpretation

All quantitative data should be summarized in clear, well-structured tables. This allows for easy comparison of the key parameters across the different iron formulations.

Table 1: Example Pharmacokinetic and Pharmacodynamic Data Summary

Iron CompoundNGeometric Mean AUC (ng·h/mL) [95% CI]Geometric Mean Cmax (ng/mL) [95% CI]Mean Change in Hemoglobin (g/dL) [95% CI]
Ferrous Sulfate (Control)201500 [1350 - 1650]200 [180 - 220]1.8 [1.5 - 2.1]
Compound A (Microencapsulated)201800* [1620 - 1980]180 [162 - 198]2.1* [1.8 - 2.4]
Compound B (Chelated)201450 [1305 - 1595]210 [189 - 231]1.7 [1.4 - 2.0]
Compound C (Polysaccharide)201950† [1755 - 2145]250† [225 - 275]2.4† [2.1 - 2.7]
Statistically significant difference compared to Ferrous Sulfate (Control) (p < 0.05, Dunnett's test).
† Statistically significant difference compared to Compound A (p < 0.05, Tukey's HSD test).

IV. Advanced Modeling: Nonlinear Mixed-Effects (NLME) Models

While ANOVA is excellent for comparing overall endpoints, it does not describe the time course of absorption. Iron absorption is a complex, saturable process. [14][15]Nonlinear Mixed-Effects (NLME) models are a sophisticated approach used to analyze the full pharmacokinetic profile, especially with sparse data (few samples per subject) or when there is high inter-individual variability. [16][17] NLME models can simultaneously estimate:

  • Fixed Effects: Population-average PK parameters (e.g., average absorption rate constant, volume of distribution).

  • Random Effects: The variability of these parameters between subjects.

This approach allows for a more mechanistic understanding of the absorption kinetics of different iron compounds and can be particularly useful for modeling the complex, non-linear dynamics of iron uptake. [14][17]Fitting these models requires specialized software (e.g., NONMEM, or packages in R) and expertise in pharmacokinetic modeling.

V. Conclusion: A Commitment to Statistical Rigor

References

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  • Szymanowska, U., et al. (2019). Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations. Nutrients.
  • Pereira, D. I. A., et al. (2014). Comparison Study of Oral Iron Preparations Using a Human Intestinal Model. PLoS ONE.
  • Thorand, B., et al. (1993). Relative bioavailability of iron from two different iron tablets used in the Indonesian Iron Supplementation Program. Southeast Asian Journal of Tropical Medicine and Public Health.
  • Arroyave, J., et al. (2025). Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats. Scientific Reports.
  • Reddy, M. B., & Cook, J. D. (1997). Statistical model for predicting non-heme iron bioavailability from vegetarian meals. The American Journal of Clinical Nutrition.
  • Fairweather-Tait, S. J., et al. (2017). Modeling tool for calculating dietary iron bioavailability in iron-sufficient adults. The American Journal of Clinical Nutrition.
  • Sibhatu, B. (2021). Crossover studies. ScienceDirect.
  • Hasan, M. M., et al. (2024). Protocol and Statistical Analysis Plan for a Randomised Controlled Trial of the Efficacy and Demonstration of Intravenous Iron for Anaemia in Bangladeshi Pregnant Women (EDIVA). VeriXiv.
  • Stoffel, N. U., et al. (2022). Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women. The American Journal of Clinical Nutrition.
  • Wegmüller, R., et al. (2022). Maternal iron kinetics and maternal–fetal iron transfer in normal-weight and overweight pregnancy. The American Journal of Clinical Nutrition.
  • Hsieh, M.-J., et al. (2021). Regulatory considerations for generic products of non-biological complex drugs. Journal of Food and Drug Analysis.
  • Veng-Pedersen, P., & Modi, N. B. (2011). Current Issues on Bioavailability and Bioequivalence Determination. Journal of Bioequivalence & Bioavailability.
  • FDA. (n.d.). Relevant Challenges in Determination of Bioequivalence of Generic IV Iron Formulations.
  • Lilly Trials. (2019). Clinical Trial Design: Parallel and Crossover Studies.
  • Creative Biolabs. (n.d.). Parallel/Crossover Study.
  • Lee, H., & Lee, Y. J. (2019). Considerations for crossover design in clinical study. Korean Journal of Anesthesiology.
  • Cleophas, T. J., & de Vogel, E. M. (1998). Crossover studies are a better format for comparing equivalent treatments than parallel-group studies. Pharmacy World & Science.
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  • Mastan, S., et al. (2011). The basic regulatory considerations and prospects for conducting bioavailability/bioequivalence (BA/BE) studies – an overview. Clinical Investigation.
  • Minitab. (n.d.). Interpret the key results for One-Way ANOVA.
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  • Willoughby, D., et al. (2023). Assessment of the Efficacy of a Low-Dose Iron Supplement in Restoring Iron Levels to Normal Range among Healthy Premenopausal Women with Iron Deficiency without Anemia. Nutrients.
  • Girelli, D., et al. (2024). Oral iron supplementation: new formulations, old questions. Haematologica.
  • Núñez, M., et al. (2017). Mathematical Modeling of Intestinal Iron Absorption Using Genetic Programming. PLoS Computational Biology.
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  • Núñez, M., et al. (2017). Mathematical modeling of intestinal iron absorption using genetic programming. University of Manchester Research Explorer.

Sources

A Senior Application Scientist's Guide to In Vitro Dissolution Testing of Ferrous Calcium Citrate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Solubility – Predicting In Vivo Performance

In the development of oral iron supplements, particularly complex salts like ferrous calcium citrate, ensuring consistent quality and predictable therapeutic outcomes is paramount. While the elemental iron content is a critical quality attribute, it is the rate and extent of its dissolution within the gastrointestinal (GI) tract that governs its bioavailability and, ultimately, its efficacy in treating iron deficiency.[1][2] For a drug to be absorbed, it must first be in solution.[3] Therefore, in vitro dissolution testing serves as an indispensable tool, acting as a crucial surrogate for in vivo bioequivalence studies and a key indicator of product performance.[1]

This compound presents a unique formulation challenge. The goal is to deliver iron in its more readily absorbed ferrous (Fe²⁺) state while navigating the complex interplay between the salt's components and the fluctuating pH and enzymatic environment of the GI tract.[4] This guide provides a comprehensive comparison of dissolution methodologies for different this compound formulations, grounded in scientific principles and regulatory standards. We will explore the causality behind experimental choices, present detailed protocols, and analyze comparative data to empower researchers and drug development professionals in making informed decisions.

The Scientific Rationale: Simulating the Gastrointestinal Journey

The design of a meaningful dissolution test is predicated on understanding the physiological barriers and facilitators to iron absorption.

1. The Critical Role of pH and Iron's Valence State: Optimal iron absorption occurs in the duodenum and proximal jejunum, where the iron must be in its soluble, ferrous (Fe²⁺) form.[4] The highly acidic environment of the stomach (pH 1.2-2.5) facilitates the dissolution of many iron salts. However, as the dosage form transitions to the higher pH of the small intestine (pH 4.5-6.8), the solubility of ferrous ions can decrease dramatically, leading to precipitation as insoluble ferric (Fe³⁺) hydroxides, which are poorly absorbed.

2. The Dual Role of Citrate and Calcium: Citrate is known to form soluble complexes with ferrous iron, which can help maintain iron's solubility even as the pH increases in the intestine.[5] This complexation is a key advantage of using a citrate salt. However, the presence of calcium can introduce competitive interactions. Therefore, a robust dissolution method must be able to discriminate between formulations where these interactions are optimized versus those where they might hinder iron release.

3. The Necessity of Biorelevant Media: While simple aqueous buffers (e.g., HCl, phosphate buffer) are stipulated in pharmacopeial monographs and are useful for quality control, they fail to replicate the complex milieu of the human gut.[6][7] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), provide a more physiologically relevant environment.[8][9] These media contain bile salts (e.g., sodium taurocholate) and lecithin, which form micelles that can influence the solubilization of both the drug and excipients, offering a more accurate prediction of in vivo behavior.[10][11]

Comparative Experimental Design: A Multi-Faceted Approach

To illustrate the discriminatory power of a well-designed dissolution study, we will compare three distinct, hypothetical formulations of this compound tablets, each containing an equivalent of 50 mg elemental iron.

  • Formulation A: Standard Immediate-Release (IR) Tablet: A conventional formulation designed for rapid disintegration and drug release upon entering the stomach.

  • Formulation B: Enteric-Coated (EC) Tablet: A formulation with a pH-sensitive polymer coating designed to prevent release in the acidic gastric environment and target release in the small intestine.

  • Formulation C: Modified-Release (MR) Capsule: A capsule containing multi-particulate beads with a release-controlling membrane, designed for slow, sustained iron release over several hours.

The dissolution of these formulations will be evaluated across a range of physiologically relevant media to simulate their transit through the GI tract.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_test Dissolution Testing Phase cluster_analysis Analysis & Reporting Phase F_A Formulation A (IR) Diss_App USP Apparatus 2 (Paddle) 900 mL, 37°C, 75 RPM F_A->Diss_App Introduce Tablet/Capsule F_B Formulation B (EC) F_B->Diss_App Introduce Tablet/Capsule F_C Formulation C (MR) F_C->Diss_App Introduce Tablet/Capsule Media_Prep Prepare Dissolution Media (0.1N HCl, pH 4.5, pH 6.8) Media_Prep->Diss_App Sampling Collect Samples at Pre-defined Time Points Diss_App->Sampling Quant Quantify Iron Concentration (e.g., AAS/ICP-OES) Sampling->Quant Calc Calculate % Cumulative Release Quant->Calc Compare Compare Dissolution Profiles (Table & Graph) Calc->Compare Report Generate Final Report Compare->Report

Caption: Experimental workflow for comparative dissolution testing.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to ensure reproducibility and trustworthiness, adhering to standards outlined by regulatory bodies like the FDA and USP.[3][12]

1. Apparatus and General Conditions:

  • Apparatus: USP Apparatus 2 (Paddle).[7][13]

  • Vessel Volume: 900 mL.

  • Temperature: 37.0 ± 0.5°C.

  • Paddle Speed: 75 RPM. This speed is often chosen for tablets to provide gentle agitation without causing excessive turbulence that could lead to coning.

  • Sampling: Withdraw 10 mL at 15, 30, 45, 60, 90, 120, 180, and 240 minutes. Replace with an equal volume of fresh, pre-warmed medium.

2. Dissolution Media Preparation:

  • Medium 1: Simulated Gastric Fluid (pH 1.2): 900 mL of 0.1 N Hydrochloric Acid. This is a standard medium for testing immediate-release dosage forms intended to dissolve in the stomach.[6][7]

  • Medium 2: Acetate Buffer (pH 4.5): Prepare a 0.05 M acetate buffer. This pH represents the environment of the proximal small intestine and is crucial for evaluating enteric-coated formulations.[1][14]

  • Medium 3: Phosphate Buffer (pH 6.8): Prepare a 0.05 M phosphate buffer. This medium simulates the conditions of the lower small intestine.[1][14]

3. Analytical Method for Iron Quantification:

  • Method: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These methods are highly specific and sensitive for elemental analysis.[6]

  • Procedure:

    • Filter the withdrawn samples immediately through a 0.45 µm syringe filter suitable for acidic media.

    • Prepare a standard curve using a certified iron reference standard in the same medium as the samples to negate matrix effects.

    • Dilute samples as necessary to fall within the linear range of the standard curve.

    • Analyze the samples and standards.

4. Data Analysis:

  • Calculate the concentration of iron in each sample using the standard curve.

  • Correct for the amount of iron removed in previous samples and the volume replacement.

  • Express the results as the cumulative percentage of the labeled amount of elemental iron dissolved over time.

  • For profile comparison, the similarity factor (f₂) can be calculated. An f₂ value between 50 and 100 suggests the two dissolution profiles are similar.[1][2]

Comparative Data and Interpretation

The following table summarizes the expected dissolution profiles for our three hypothetical formulations.

Time (min)MediumFormulation A (IR) % ReleasedFormulation B (EC) % ReleasedFormulation C (MR) % Released
Stage 1: 120 min 0.1 N HCl (pH 1.2) 95%< 5%25%
Stage 2: +120 min pH 6.8 Buffer 98% (Total)92% (Total)70% (Total)
Analysis of Performance:
  • Formulation A (Immediate-Release): As expected, the IR tablet demonstrates rapid and almost complete dissolution in the acidic medium, releasing a high concentration of iron into the simulated gastric fluid. This ensures the iron is available for absorption upon entering the duodenum. However, such a rapid release can sometimes lead to gastric irritation and a higher potential for precipitation as it moves into the higher pH of the intestine.

  • Formulation B (Enteric-Coated): This formulation showcases the intended pH-triggered release. It remains intact in the acidic stomach environment (<5% release), protecting the gastric mucosa.[1] Upon transition to the pH 6.8 medium, simulating the intestine, the coating dissolves and releases the iron. This profile is beneficial for patients sensitive to iron-induced stomach upset.

  • Formulation C (Modified-Release): The MR capsule provides a slow, controlled release of iron, independent of the initial pH change. It releases a fraction of its payload in the acidic phase and continues to release it steadily in the neutral phase. This profile is designed to minimize local high concentrations of iron in the GI tract, potentially improving tolerability and providing a sustained supply of iron for absorption over a longer period.

The clear differentiation in these profiles underscores the ability of this multi-stage dissolution test to act as a powerful tool for formulation development and quality control. It provides critical insights into how formulation strategies (e.g., coatings, matrix systems) directly impact drug release and, by extension, potential therapeutic performance.[15]

Conclusion: A Cornerstone of Rational Drug Development

In vitro dissolution testing is far more than a simple quality control check; it is a predictive science that provides a window into the potential in vivo behavior of a formulation. For complex products like this compound, a one-size-fits-all approach using a single medium is insufficient. By employing a multi-stage testing strategy with physiologically relevant media, we can effectively discriminate between different formulation designs—immediate, enteric-coated, and modified-release.

This comparative approach allows scientists to understand the intricate relationship between a product's physicochemical properties and its release characteristics, enabling the rational design of supplements with optimized bioavailability and patient tolerability. The methodologies and insights presented in this guide serve as a robust framework for researchers and developers dedicated to advancing the science of mineral supplementation.

References

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A Comparative Guide to the Chelating Properties of Different Iron Citrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iron Chelation by Citrate

Iron, a vital transition metal, plays a crucial role in numerous physiological processes, from oxygen transport via hemoglobin to its involvement in enzymatic reactions. However, its redox activity can also catalyze the formation of harmful reactive oxygen species, necessitating tight regulation of free iron concentrations in biological systems. Chelation is a key mechanism for managing iron bioavailability and mitigating its potential toxicity.[1]

Citric acid, a naturally occurring tricarboxylic acid, is an effective iron chelator.[2] Its multiple carboxyl and hydroxyl groups can coordinate with iron ions, forming stable, soluble complexes.[2] This interaction is not only central to the natural transport and metabolism of iron in plants and microorganisms but is also leveraged in pharmaceuticals, food fortification, and industrial applications.[3][4] This guide focuses on a comparative study of three common forms of iron citrate: Ferric Citrate (Fe³⁺), Ferrous Citrate (Fe²⁺), and Ammonium Ferric Citrate.

Understanding the Iron-Citrate Complex: A Structural Overview

The chelation of iron by citrate is a complex process influenced by the oxidation state of the iron and the pH of the solution. Citrate can coordinate with iron through its three carboxylate groups and the central hydroxyl group.[2] In the case of ferric iron (Fe³⁺), the deprotonated hydroxyl group is typically involved in the coordination, leading to the formation of various monomeric, dimeric, and even polymeric species in aqueous solutions.[2][5] Ferrous iron (Fe²⁺), on the other hand, also forms complexes with citrate, though these are generally less stable than their ferric counterparts.[6]

Ammonium ferric citrate is a complex salt with an undetermined structure, composed of iron, ammonia, and citric acid.[7][8] It is known for its high water solubility compared to ferric citrate.[4] The presence of ammonium ions is believed to influence the overall structure and properties of the iron-citrate complex.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition and Analysis IronCitrates Prepare stock solutions of: - Ferric Citrate - Ferrous Citrate - Ammonium Ferric Citrate AddChelator Add iron citrate solution (or standard/blank) IronCitrates->AddChelator Reagents Prepare: - Ferrous sulfate standard - Ferrozine solution - Ascorbic acid solution - Buffer solution (e.g., acetate) Mix In a microplate well or cuvette, mix: - Buffer - Ascorbic acid - Ferrous sulfate Reagents->Mix Mix->AddChelator Incubate1 Incubate for a defined period (e.g., 10 min) AddChelator->Incubate1 AddFerrozine Add ferrozine solution to initiate color development Incubate1->AddFerrozine Incubate2 Incubate for a defined period (e.g., 5 min) AddFerrozine->Incubate2 Measure Measure absorbance at 562 nm using a spectrophotometer Incubate2->Measure Calculate Calculate the percentage of iron chelation Measure->Calculate Compare Compare the chelating efficiency of the different iron citrates Calculate->Compare

Sources

Assessing the impact of calcium on iron uptake from ferrous calcium citrate

For drug development professionals, these findings underscore the importance of careful formulation design. While this compound may offer the convenience of a combination product, its iron bioavailability is likely lower than that of a standalone ferrous salt like ferrous sulfate. The clinical significance of this reduction should be weighed against the benefits of combined supplementation and the potential for improved patient compliance. Further human clinical trials using stable isotope techniques would be the definitive method to quantify the precise fractional absorption of iron from this novel compound. [20][26]

References

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A Senior Application Scientist's Guide to Validating a Caco-2 Cell Model for Iron Supplement Comparisons

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a Well-Validated In Vitro Model

In the development of novel iron supplements and fortified foods, establishing credible, reproducible data on bioavailability is paramount. While human trials remain the gold standard, they are resource-intensive and not suited for early-stage screening. This is where the Caco-2 cell model has become an indispensable tool.[1][2][3][4][5] Derived from a human colon adenocarcinoma, Caco-2 cells spontaneously differentiate in culture to form a polarized monolayer of enterocytes, complete with tight junctions and a brush border, effectively mimicking the barrier of the small intestine.[2]

Phase 1: Establishing and Validating Monolayer Integrity

The foundational characteristic of a functional Caco-2 model is the formation of a confluent, polarized monolayer with robust tight junctions. This physical barrier is what separates the "luminal" (apical) side from the "basolateral" (serosal) side, mirroring the intestinal wall. Its integrity is non-negotiable and must be confirmed before any iron uptake experiments are conducted.

Causality: Why Monolayer Integrity is Critical

The primary route for iron absorption is transcellular (through the cell), not paracellular (between cells). If the monolayer has gaps or "leaky" tight junctions, iron compounds can bypass the regulated cellular transport machinery. This would lead to artificially inflated uptake values that do not reflect true physiological absorption, rendering any comparison between supplements invalid. We validate this integrity using two complementary methods: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow (LY) permeability.

Experimental Workflow for Monolayer Formation & Validation

G cluster_culture Cell Culture & Differentiation (21-28 Days) cluster_validation Monolayer Integrity Validation cluster_application Application seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days (Change media every 2-3 days) seed->culture differentiate Spontaneous Differentiation into polarized enterocytes culture->differentiate teer Measure TEER differentiate->teer ly Perform Lucifer Yellow Permeability Assay teer->ly decision Monolayer Validated? ly->decision proceed Proceed to Iron Uptake Experiment decision->proceed Yes discard Discard Plate/ Re-evaluate Culture Conditions decision->discard No

Caption: Workflow for Caco-2 differentiation and integrity validation.

Protocol 1: Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative, non-invasive method to measure the electrical resistance across the cell monolayer. A high TEER value is indicative of well-formed tight junctions and a confluent cell layer.[6]

Step-by-Step Methodology:

  • Equipment: Use an epithelial voltmeter with a "chopstick" electrode pair (e.g., Millicell® ERS-2).

  • Equilibration: Allow culture plates to equilibrate to room temperature for at least 30 minutes before measurement. This minimizes temperature-related fluctuations in resistance.

  • Measurement:

    • Sterilize the electrode by immersing it in 70% ethanol and then sterile Hank's Balanced Salt Solution (HBSS).

    • Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber. Ensure the apical electrode does not touch the cell monolayer.

    • Record the resistance (Ω).

    • Measure the resistance of a blank Transwell insert (without cells) containing media to subtract the background resistance.

  • Calculation: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) × Area_of_membrane (cm²).

  • Acceptance Criteria: While values can vary between labs and passage numbers, a generally accepted TEER value for a validated Caco-2 monolayer is >250 Ω·cm² .[7] Monolayers not meeting this criterion should not be used.

Protocol 2: Lucifer Yellow (LY) Paracellular Permeability Assay

Lucifer Yellow is a fluorescent dye that cannot readily cross cell membranes. Its passage across the monolayer is therefore restricted to the paracellular route (between cells). A low permeability rate confirms that the tight junctions are not "leaky."[7][8]

Step-by-Step Methodology:

  • Preparation: After TEER measurement, gently wash the monolayers with pre-warmed HBSS.

  • Application: Add a known concentration of Lucifer Yellow (e.g., 100 µM) in HBSS to the apical chamber. Add fresh HBSS to the basolateral chamber.

  • Incubation: Incubate the plate at 37°C on an orbital shaker for 1 hour.[9]

  • Sampling: Collect a sample from the basolateral chamber.

  • Quantification: Measure the fluorescence of the basolateral sample using a fluorescence plate reader. Compare this to a standard curve of known LY concentrations.

  • Calculation: Calculate the apparent permeability coefficient (Papp) or percent passage.

  • Acceptance Criteria: A high-integrity monolayer should exhibit very low LY passage. A common cutoff is a Papp value < 1.0 x 10⁻⁶ cm/s or a percent rejection rate of >95% .[7]

Validation ParameterTechniquePrincipleAcceptance Criterion
Monolayer Confluency TEERMeasures electrical resistance across tight junctions.>250 Ω·cm²
Junctional Integrity Lucifer Yellow AssayMeasures passage of a paracellular fluorescent marker.Papp < 1.0 x 10⁻⁶ cm/s

Phase 2: Functional Validation for Iron Bioavailability

Once the physical integrity of the barrier is confirmed, the model must be validated for its biological function concerning iron. The most widely accepted and physiologically relevant endpoint for iron uptake in Caco-2 cells is the measurement of intracellular ferritin formation.[3][10][11]

Causality: Why Ferritin is the Gold Standard Endpoint

When iron enters the enterocyte, the cell synthesizes the protein ferritin to safely store it, preventing oxidative damage from free iron. The amount of ferritin synthesized is directly proportional to the amount of iron taken up by the cell.[11] Therefore, measuring ferritin concentration in the cell lysate after exposure to an iron supplement provides a direct, quantitative measure of iron bioavailability—the amount of iron that successfully crossed the apical membrane and was taken up by the cell.[10][11] This method has been rigorously validated and shown to correlate well with human iron absorption studies.[1][3][11]

The Mechanism of Iron Uptake and Storage in Caco-2 Cells

Caption: Key pathways for iron uptake and storage in Caco-2 cells.

Dietary non-heme iron, typically in the ferric (Fe³⁺) state, is first reduced to the ferrous (Fe²⁺) form by a reductase enzyme like duodenal cytochrome B (DcytB) on the cell surface.[12] This ferrous iron is then transported into the cell by the Divalent Metal Transporter 1 (DMT1).[13][14][15] Once inside, it enters the intracellular iron pool, where it can be stored in ferritin or exported out of the basolateral side via the transporter ferroportin.[12][13][14][15]

Phase 3: Application - Comparative Analysis of Iron Supplements

With a physically and functionally validated Caco-2 monolayer system, you can now confidently perform comparative studies.

Protocol 3: Comparing Iron Supplement Bioavailability

This protocol assumes the use of a reference standard (e.g., analytical grade Ferrous Sulfate) against which test supplements are compared.

Step-by-Step Methodology:

  • Prepare Supplements:

    • Accurately prepare solutions of the reference standard and test supplements in a suitable buffer (e.g., HBSS). If supplements are in a complex matrix (like a food product), an in vitro digestion step is required prior to application to mimic physiological conditions.[16]

    • The final iron concentration applied to the cells should be physiologically relevant and non-toxic. A typical range is 10-100 µM.

  • Validate Monolayers: On the day of the experiment, confirm the integrity of each plate of Caco-2 monolayers using TEER measurements as described in Protocol 1. Discard any wells or plates that do not meet the acceptance criteria.

  • Exposure:

    • Wash the validated monolayers with pre-warmed HBSS.

    • Add the prepared iron supplement solutions to the apical chamber. Include a "no iron" control (blank buffer) to measure baseline ferritin levels.

    • Incubate for a defined period, typically 2 to 24 hours, at 37°C. A 2-hour incubation is often sufficient to see a significant ferritin response.[5]

  • Cell Lysis:

    • After incubation, remove the supplement solutions and wash the monolayers thoroughly with ice-cold PBS to remove any surface-bound iron.

    • Add a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well to lyse the cells and release intracellular contents.

    • Scrape the cells and collect the lysate.

  • Quantification:

    • Ferritin: Measure the ferritin concentration in each lysate sample using a commercially available human ferritin ELISA kit.

    • Total Protein: Measure the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Analysis:

    • Normalize the ferritin concentration to the total protein concentration for each sample (e.g., ng ferritin / mg protein). This accounts for any minor variations in cell number between wells.[16]

    • Calculate the relative bioavailability of the test supplements compared to the reference standard (Ferrous Sulfate), which is often set to 100%.

Sample Data Presentation

The following table illustrates how to present comparative data clearly and effectively.

Treatment (25 µM Iron)Mean Ferritin (ng/mg protein) ± SDRelative Bioavailability (%)Statistical Significance (p-value vs. FeSO₄)
No Iron Control 12.5 ± 2.1--
Ferrous Sulfate (FeSO₄) 85.3 ± 7.4100%-
Test Supplement A 110.2 ± 9.8129%p < 0.01
Test Supplement B 60.7 ± 5.571%p < 0.05

Limitations and Advanced Considerations

While powerful, the Caco-2 model has inherent limitations. It is a single-cell-type monolayer and lacks a mucus layer, which can influence nutrient absorption.[17] For more advanced studies, co-culture models incorporating mucus-secreting HT29-MTX cells can be employed to create a more physiologically representative system.[17] Furthermore, the standard Caco-2 model does not account for systemic regulation by the liver hormone hepcidin, which controls the iron exporter ferroportin.[18] For research questions involving systemic regulation, more complex co-culture systems with liver cells (e.g., HepG2) may be necessary.[18]

Conclusion

A rigorously validated Caco-2 cell model is a scientifically sound, high-throughput, and cost-effective platform for screening and comparing the bioavailability of iron supplements.[3][4][5][11] By systematically confirming both the physical integrity (via TEER and Lucifer Yellow) and the functional response (via ferritin formation) of the cell monolayer, researchers can generate reliable, reproducible, and defensible data. This self-validating system ensures that observed differences in ferritin levels are genuinely attributable to the properties of the iron supplements being tested, providing the authoritative grounding needed to make critical decisions in product development.

References

  • Title: Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model Source: PubMed URL:[Link]
  • Title: The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability Source: PubMed URL:[Link]
  • Title: Mechanistic and regulatory aspects of intestinal iron absorption Source: American Journal of Physiology-Gastrointestinal and Liver Physiology URL:[Link]
  • Title: Regulatory mechanisms of intestinal iron absorption-uncovering of a fast-response mechanism based on DMT1 and ferroportin endocytosis Source: PubMed URL:[Link]
  • Title: Regulatory mechanisms of intestinal iron absorption—Uncovering of a fast‐response mechanism based on DMT1 and ferroportin endocytosis Source: Semantic Scholar URL:[Link]
  • Title: Evaluation of Iron Bioavailability in Caco-2 cell Culture Model: Modification of the Original Method Source: Nutrition and Food Sciences Research URL:[Link]
  • Title: The use of Caco-2 cells in defining nutrient bioavailability: application to iron bioavailability of foods Source: GOV.UK URL:[Link]
  • Title: The use of Caco-2 cells as an in vitro method to study bioavailability of iron Source: PubMed URL:[Link]
  • Title: Caco-2 cell iron uptake from meat and casein digests parallels in vivo studies: use of a novel in vitro method for rapid estimation of iron bioavailability Source: PubMed URL:[Link]
  • Title: Regulation of Iron absorption in the body; Ferroportin, Divalent metal transporter 1 DMT1, Hepcidin Source: YouTube URL:[Link]
  • Title: Iron Imports. V. Transport of iron through the intestinal epithelium Source: American Journal of Physiology-Cell Physiology URL:[Link]
  • Title: Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies Source: ScienceDirect URL:[Link]
  • Title: The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: Assessing Iron Bioavailability Using Caco-2 C Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: Caco-2 cell line: a system for studying intestinal iron transport across epithelial cell monolayers Source: PubMed URL:[Link]
  • Title: Iron bioavailability assessed by Caco-2 cell ferritin formation in...
  • Title: Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity Source: MDPI URL:[Link]
  • Title: Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity Source: PubMed URL:[Link]
  • Title: Evaluation of the Caco-2 monolayer integrity when used for a single...
  • Title: Assessing Iron Bioavailability Using Caco-2 C Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: The Caco-2 Cell Culture System Can be Used as a Model to Study Food Iron Availability Source: The Journal of Nutrition URL:[Link]
  • Title: Evaluation of Iron Bioavailability in Caco-2 cell Culture Model: Modification of the Original Method Source: ResearchG
  • Title: Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells Source: MDPI URL:[Link]
  • Title: Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves Source: NIH N
  • Title: Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial Source: NIH N
  • Title: Characterization of Caco-2 and HT29-MTX cocultures in an in vitro digestion/cell culture model used to predict iron bioavailability Source: PubMed URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ferrous Calcium Citrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the materials we handle. This guide provides an in-depth, procedural framework for the proper disposal of Ferrous Calcium Citrate, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our approach is grounded in the principle that a robust disposal protocol is a self-validating system, prioritizing safety, compliance, and scientific integrity.

Core Principle: Waste Characterization

The cornerstone of any chemical disposal procedure is accurate waste characterization. While Safety Data Sheets (SDS) for related compounds such as ferrous citrate and ferric citrate indicate they are not classified as hazardous substances under Regulation (EC) No. 1272/2008, this does not absolve the user of their responsibility.[1][2][3] The U.S. Environmental Protection Agency (EPA) mandates that the waste generator—the laboratory that creates the waste—is responsible for determining if their waste is hazardous.[4][5]

This compound waste must be evaluated based on its history. Consider the following:

  • Is it pure, unused product? Its disposal path will be the most straightforward.

  • Is it a byproduct of a reaction? All reactants, solvents, and potential side-products must be considered.

  • Is it contaminated? Material from a spill cleanup or experimental residue mixed with other chemicals (e.g., solvents, cleaning agents) must be treated as a chemical mixture.

Crucially, if the waste is mixed with a listed hazardous chemical or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity), it must be managed as hazardous waste. When in doubt, the most prudent and compliant course of action is to manage the waste as hazardous.

Hazard Profile and Required Personal Protective Equipment (PPE)

Based on data for analogous iron and citrate compounds, this compound is expected to present a low hazard profile. However, proper PPE is non-negotiable to mitigate risks such as mild skin or eye irritation from dust particles.[1]

PPE Item Specification Rationale & Causality
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side-shields or chemical splash goggles.Essential for preventing airborne dust or splashed solutions from contacting the eyes.
Skin Protection Chemically resistant gloves (e.g., Nitrile). A standard lab coat.Prevents direct skin contact, which may cause mild irritation. A lab coat protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator.Recommended when handling large quantities of the solid form or when adequate ventilation is not available to prevent inhalation of dust.

Always handle the chemical in a well-ventilated area or under a chemical fume hood to minimize dust generation and potential inhalation.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for disposing of this compound waste. This workflow ensures that all waste is properly evaluated before a final disposal route is selected, aligning with the "cradle-to-grave" responsibility outlined by the Resource Conservation and Recovery Act (RCRA).[5]

G start This compound Waste Generated char Characterize Waste: Is it pure or contaminated with hazardous materials? start->char haz_waste Treat as HAZARDOUS WASTE char->haz_waste Contaminated / Unknown non_haz_waste Treat as NON-HAZARDOUS Chemical Waste char->non_haz_waste Pure / Confirmed Non-Hazardous haz_label Label Container per EPA/RCRA Guidelines: - 'Hazardous Waste' - List all constituents - Appropriate hazard warnings haz_waste->haz_label haz_store Store in a designated Satellite Accumulation Area (SAA) haz_label->haz_store haz_dispose Arrange pickup via institutional Environmental Health & Safety (EHS) for disposal by a licensed vendor. haz_store->haz_dispose warning CRITICAL: NEVER dispose of chemical waste in regular trash or down the drain. haz_dispose->warning non_haz_label Label Container Clearly: - 'Non-Hazardous Waste' - 'this compound' non_haz_waste->non_haz_label non_haz_store Store in a designated, secure area away from incompatible materials. non_haz_label->non_haz_store non_haz_dispose Arrange pickup via institutional EHS for disposal by a licensed vendor. non_haz_store->non_haz_dispose non_haz_dispose->warning

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocols

The following protocols provide actionable steps based on the outcome of the waste characterization.

Protocol A: Disposal of Uncontaminated this compound

This protocol applies to pure, expired, or otherwise unused this compound that has not been mixed with other chemicals.

  • Confirmation: Verify that the material is not contaminated and is the sole component of the waste.

  • Containerization: Place the solid waste in a chemically compatible, sealable container. Ensure the container is in good condition, free of leaks or damage, as mandated by OSHA.[4]

  • Labeling: Affix a label that clearly identifies the contents as "Non-Hazardous Waste" and specifies the chemical name: "this compound."

  • Storage: Store the sealed container in a designated waste accumulation area, segregated from incompatible materials.

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. The waste will be handled by a licensed chemical waste disposal company. Do not dispose of this material in the regular trash or sewer system. [5] The SDS for the related ferrous citrate specifically warns against allowing the product to enter drains, soil, or water sources.[1]

Protocol B: Disposal of Contaminated this compound & Spill Residue

This protocol applies to any this compound that is mixed with other chemicals, is a byproduct of a reaction, or is residue from a spill cleanup. This waste must be managed as hazardous waste.

  • Personal Protection: Before handling, don the appropriate PPE as outlined in the table above.

  • Spill Containment (if applicable): For spills, cover the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite to prevent dust formation.[1] Sweep or scoop the material carefully into a suitable container.

  • Containerization: Place the waste mixture or spill residue into a robust, sealable container that is compatible with all chemical components of the waste.

  • Hazardous Waste Labeling: Label the container in accordance with EPA regulations. The label must include:

    • The words "Hazardous Waste."[6]

    • A complete list of all chemical constituents in the container.

    • An indication of the hazards (e.g., flammable, toxic).[6]

  • Accumulation: Store the container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][7] This area must be under the control of laboratory personnel. Do not exceed storage time limits or quantity limits as defined by your facility's generator status (e.g., SQG, LQG).[6][8]

  • Disposal: Follow your institutional procedures for the disposal of hazardous waste, which involves notifying EHS for pickup and management by a certified hazardous waste vendor.

Regulatory Framework: A Foundation of Compliance

Proper chemical disposal is governed by a multi-agency framework designed to protect both human health and the environment.

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the comprehensive "cradle-to-grave" regulatory program for hazardous waste management, from generation to final disposal.[5] Subpart K of these regulations provides specific alternative standards for managing hazardous waste in academic laboratories.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (HazCom 2012) (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), ensure worker safety.[9][10] These standards mandate proper chemical assessment, labeling, training, and emergency preparedness.[9][11]

By adhering to the protocols in this guide, laboratories not only ensure the safe disposal of this compound but also maintain compliance with these critical federal regulations.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • SDS of Ferrous Citrate or Iron Citrate FCC Food Grade Manufacturers. Anmol Chemicals. [Link]
  • OSHA Hazardous Waste Operations and Emergency Response. U.S. Department of Labor. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Hazardous Waste Experts. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Laboratory Waste Management: The New Regul
  • Comprehensive MSDS for Ferric Citrate | Safety Data Sheet. West Bengal Chemical Industries Limited. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.